4-Isopropyl-3-thiosemicarbazide
Description
The exact mass of the compound 4-Isopropyl-3-thiosemicarbazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Isopropyl-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-propan-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3S/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFXGKCDSJXKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365215 | |
| Record name | 4-Isopropyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13431-36-2 | |
| Record name | 4-Isopropylthiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOPROPYL-3-THIOSEMICARBAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Isopropyl-3-thiosemicarbazide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This comprehensive guide details the synthesis and characterization of 4-isopropyl-3-thiosemicarbazide, a versatile building block in medicinal chemistry. Thiosemicarbazides are a class of compounds recognized for their wide-ranging biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The strategic introduction of an isopropyl group at the N4 position can significantly influence the compound's lipophilicity and steric profile, potentially modulating its biological efficacy and target interactions. This document provides a robust, step-by-step protocol for the synthesis of 4-isopropyl-3-thiosemicarbazide, followed by a thorough characterization using modern analytical techniques. The causality behind experimental choices is explained, ensuring a self-validating and reproducible methodology.
Introduction: The Scientific Rationale
Thiosemicarbazides are characterized by the R1R2N-NH-C(=S)-NR3R4 structural motif. Their significance in drug discovery stems from their ability to act as effective chelating agents for metal ions, which is crucial for the function of many enzymes. The sulfur and nitrogen atoms can coordinate with transition metals, inhibiting enzymatic activity. The 4-isopropyl substitution is a deliberate design choice aimed at enhancing the molecule's pharmacological profile. The isopropyl group increases the compound's lipophilicity, which can improve its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Synthesis of 4-Isopropyl-3-thiosemicarbazide
The synthesis of 4-isopropyl-3-thiosemicarbazide is typically achieved through the nucleophilic addition of hydrazine hydrate to isopropyl isothiocyanate. This reaction is generally straightforward, high-yielding, and can be performed under mild conditions.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the hydrazine nitrogen initiates the bond formation, leading to a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable thiosemicarbazide product.
Experimental Protocol
Materials:
-
Isopropyl isothiocyanate (98%)
-
Hydrazine hydrate (80%)
-
Ethanol (95%)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round bottom flask, dissolve isopropyl isothiocyanate (0.1 mol) in 100 mL of 95% ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add hydrazine hydrate (0.1 mol) dropwise to the cooled solution over a period of 30 minutes. (Rationale: The dropwise addition and cooling are crucial to control the exothermic nature of the reaction and prevent the formation of side products).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Gently reflux the mixture for 1 hour. (Rationale: Refluxing ensures the reaction goes to completion).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water to remove any unreacted hydrazine hydrate.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 4-isopropyl-3-thiosemicarbazide.
-
Dry the purified crystals in a desiccator over anhydrous calcium chloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-isopropyl-3-thiosemicarbazide.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Expected Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C4H11N3S |
| Molecular Weight | 133.22 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Approximately 135-138 °C (subject to purity) |
| Solubility | Soluble in ethanol, methanol; sparingly soluble in water |
Spectroscopic Analysis
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-3400 | N-H | Stretching |
| 2900-3000 | C-H (aliphatic) | Stretching |
| 1500-1600 | C=S | Stretching |
| 1450-1550 | N-H | Bending |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | Doublet | 6H | -CH(CH ₃)₂ |
| ~4.0 | Septet | 1H | -CH (CH₃)₂ |
| ~4.5 | Broad Singlet | 2H | -NH ₂ |
| ~7.8 | Singlet | 1H | -NH-C(=S)-NH - |
| ~9.0 | Singlet | 1H | -NH -NH₂ |
¹³C NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~20 | -CH(C H₃)₂ |
| ~45 | -C H(CH₃)₂ |
| ~182 | C =S |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound.
Expected Result: A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 133 or 134, respectively.
Characterization Workflow Diagram
Caption: Workflow for the characterization of 4-isopropyl-3-thiosemicarbazide.
Safety and Handling
-
Isopropyl isothiocyanate: Lachyrmator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine hydrate: Toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
4-Isopropyl-3-thiosemicarbazide: The toxicological properties have not been fully investigated. Handle with care, avoiding inhalation, ingestion, and skin contact.
Conclusion
This guide provides a detailed and reliable methodology for the synthesis and characterization of 4-isopropyl-3-thiosemicarbazide. By following the outlined procedures and understanding the rationale behind each step, researchers can confidently prepare and validate this important chemical intermediate for further investigation in drug discovery and development. The provided characterization data serves as a benchmark for ensuring the quality and purity of the synthesized compound.
References
-
Plech, T., et al. (2012). Synthesis and evaluation of antimicrobial activity of some 4-substituted-thiosemicarbazides. Central European Journal of Chemistry, 10(4), 1363-1370. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of thiosemicarbazides and their metal complexes. Mini-Reviews in Medicinal Chemistry, 7(6), 639-646. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
4-isopropyl-3-thiosemicarbazide chemical properties and structure
An In-Depth Technical Guide to 4-isopropyl-3-thiosemicarbazide: Structure, Properties, and Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 4-isopropyl-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry and synthetic research. Thiosemicarbazides and their derivatives are a well-established class of compounds recognized for their broad spectrum of biological activities and their utility as versatile synthetic intermediates.[1][2] This document, intended for researchers, chemists, and drug development professionals, delineates the fundamental chemical properties, structural features, a detailed synthetic protocol, and the analytical characterization of 4-isopropyl-3-thiosemicarbazide. By synthesizing information from established chemical principles and literature on related compounds, this guide serves as a foundational resource for professionals engaging with this versatile chemical scaffold.
Introduction to the Thiosemicarbazide Scaffold
Thiosemicarbazides are a class of organic compounds characterized by the core structure R¹R²N-NH-C(=S)-NR³R⁴. The presence of nitrogen and sulfur atoms imparts a rich chemical reactivity and a strong propensity for metal chelation, which is a cornerstone of their diverse biological functions.[1] These compounds are crucial building blocks for the synthesis of various heterocyclic systems, such as 1,3,4-thiadiazoles, and are precursors to thiosemicarbazones, which are formed by condensation with aldehydes or ketones.[2][3] The biological profile of thiosemicarbazide derivatives is extensive, encompassing antimicrobial, antiviral, anticancer, and antioxidant activities, making them a focal point in the quest for new therapeutic agents.[4][5][6]
The molecule of interest, 4-isopropyl-3-thiosemicarbazide, is a substituted thiosemicarbazide where an isopropyl group is attached to the N4 nitrogen atom. This substitution is significant as it modulates the molecule's lipophilicity and steric profile, which can influence its solubility, reactivity, and interaction with biological targets.
Chemical Structure and Properties
Molecular Structure
The structure of 4-isopropyl-3-thiosemicarbazide features a hydrazinecarbothioamide backbone with an N-(1-methylethyl) substituent. The key functional groups are the primary amine (hydrazine moiety), the secondary amine, and the thiocarbonyl group (thione).
Caption: 2D Structure of 4-isopropyl-3-thiosemicarbazide.
Physicochemical Properties
The fundamental properties of 4-isopropyl-3-thiosemicarbazide are summarized below. These data are crucial for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 13431-36-2 | [7][8][9] |
| Molecular Formula | C₄H₁₁N₃S | [10][11] |
| Molecular Weight | 133.22 g/mol | [7][11] |
| Appearance | White to almost white powder/crystal | [7][8] |
| Melting Point | 96 °C | [7][12] |
| Solubility | Soluble in Methanol | [7][12] |
| Storage Temperature | 2-8°C, protect from light | [7][12] |
| SMILES | CC(C)NC(=S)NN | |
| Synonyms | N-ISOPROPYLHYDRAZINECARBOTHIOAMIDE, 1-amino-3-propan-2-ylthiourea | [7][12] |
Synthesis and Purification
The synthesis of N-substituted thiosemicarbazides is a well-established process in organic chemistry. The most direct and common pathway for producing 4-substituted thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate.
Synthetic Pathway
The reaction proceeds via a nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate group.
Caption: Synthetic workflow for 4-isopropyl-3-thiosemicarbazide.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of 4-isopropyl-3-thiosemicarbazide.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropyl isothiocyanate (0.1 mol) in 100 mL of ethanol.
-
Temperature Control (Causality): Cool the flask in an ice bath to 0-5 °C. This step is critical to control the exothermicity of the reaction and prevent the formation of side products.
-
Reagent Addition: Add hydrazine hydrate (0.1 mol, ~5 mL) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C. The slow addition maintains control over the reaction rate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: A white precipitate will typically form. If not, reduce the solvent volume under reduced pressure until precipitation begins.
-
Purification (Self-Validation): Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. For higher purity, recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture.
-
Drying and Characterization: Dry the purified white crystals under vacuum. Determine the melting point and yield. The sharpness of the melting point serves as a key indicator of purity.[7] Confirm the structure using spectroscopic methods as described in Section 4.0.
Spectroscopic and Analytical Characterization
Structural elucidation of the synthesized compound is a mandatory validation step. Based on the known structure and data from analogous compounds, the expected spectral features are outlined below.[13][14][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[14]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3400-3100 | N-H stretching (NH₂, NH) | Multiple broad to sharp bands |
| 2970-2870 | C-H stretching (isopropyl) | Sharp peaks |
| ~1560 | N-H bending | Strong band |
| ~1310 | C=S stretching (thione) | Strong band, characteristic |
| ~1100 | C-N stretching | Medium to strong band |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.[16]
¹H NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.1 | Doublet | 6H | -CH(CH₃ )₂ |
| ~3.9 | Septet | 1H | -CH (CH₃)₂ |
| ~4.5 | Broad Singlet | 2H | -NH₂ |
| ~7.8 | Broad Singlet | 1H | -C(=S)-NH - |
| ~8.7 | Doublet | 1H | -NH -CH- |
¹³C NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~21 | -CH(C H₃)₂ |
| ~47 | -C H(CH₃)₂ |
| ~181 | C =S |
Mass Spectrometry
Electron Impact Mass Spectrometry (EI-MS) will confirm the molecular weight and provide structural information through fragmentation patterns.[17]
-
Molecular Ion (M⁺): A peak at m/z = 133, corresponding to the molecular weight of C₄H₁₁N₃S.[10]
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the isopropyl group, the amine group, and cleavage of the N-N bond.
Potential Applications and Biological Significance
Role as a Synthetic Intermediate
4-isopropyl-3-thiosemicarbazide is a valuable precursor for synthesizing a wide array of derivatives. Its primary amine is readily condensed with aldehydes and ketones to form 4-isopropyl-thiosemicarbazones. These derivatives are extensively studied for their enhanced biological activities and are used as ligands in coordination chemistry.[1][18]
Mechanism of Action: The Role of Metal Chelation
A predominant mechanism underlying the biological activity of thiosemicarbazides and their carbazone derivatives is their ability to chelate essential metal ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺) within biological systems.[18][19] This chelation can disrupt vital enzymatic processes that are metal-dependent, leading to cytotoxic effects in cancer cells or inhibition of microbial growth. The N, S donor atoms of the thiosemicarbazide moiety are crucial for this coordination.
Caption: Metal chelation as a proposed mechanism of action.
Safety and Handling
4-isopropyl-3-thiosemicarbazide is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
-
Handling: Avoid breathing dust, fumes, or spray. Use in a well-ventilated area or fume hood.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[7]
Conclusion
4-isopropyl-3-thiosemicarbazide is a compound with a well-defined structure and accessible synthetic route. Its significance lies not only in its own chemical properties but also in its role as a foundational scaffold for the development of novel thiosemicarbazone derivatives with promising pharmacological profiles. The information presented in this guide provides the necessary technical foundation for researchers to synthesize, characterize, and further explore the potential of this valuable chemical entity in drug discovery and materials science.
References
Click to expand
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A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). ResearchGate. [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2023). MDPI. [Link]
-
Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. (2022). MDPI. [Link]
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). Asian Journal of Chemistry. [Link]
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Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. (2023). Journal of Thermal Analysis and Calorimetry. [Link]
-
4-Isopropylbenzaldehyde thiosemicarbazone. (n.d.). PubChem, NIH. [Link]
-
Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes. (2014). International Journal of Current Research and Academic Review. [Link]
-
Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. (2023). Journal of Thermal Analysis and Calorimetry. [Link]
-
Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. (2024). MDPI. [Link]
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Growth and characterization of thiosemicarbazide hydrochloride: a semiorganic NLO material. (2011). PubMed. [Link]
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Thermogravimetric analysis data for the Ni (II) complex. (n.d.). ResearchGate. [Link]
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Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. (2023). MDPI. [Link]
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4-isopropyl-3-thiosemicarbazide (C4H11N3S). (n.d.). PubChemLite. [Link]
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International Journal of Advanced Research (2014), Volume 2, Issue 8, 832-846. (2014). International Journal of Advanced Research. [Link]
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Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2020). Iraqi Journal of Agricultural Sciences. [Link]
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Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC). (n.d.). ResearchGate. [Link]
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Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. (n.d.). Jahangirnagar University Journal of Science. [Link]
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New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2024). PMC, NIH. [Link]
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Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. (2022). MDPI. [Link]
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). PMC, NIH. [Link]
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THIOSEMICARBAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]
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Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]
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Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (2017). Oriental Journal of Chemistry. [Link]
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Spectroscopy. (n.d.). University of Calgary. [Link]
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Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. [Link]
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Spectroscopic Blueprint of 4-Isopropyl-3-Thiosemicarbazide: A Technical Guide to Synthesis and Characterization
Foreword: The Imperative of Rigorous Characterization
In the landscape of drug discovery and medicinal chemistry, the unambiguous structural confirmation of novel or synthesized compounds is the bedrock upon which all subsequent research is built. For molecules like 4-isopropyl-3-thiosemicarbazide, a member of a class of compounds known for their diverse biological activities, this is particularly crucial.[1] This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-isopropyl-3-thiosemicarbazide, addressing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
Synthesis of 4-Isopropyl-3-Thiosemicarbazide: A Proven Protocol
The synthesis of 4-alkyl-3-thiosemicarbazides is a well-established process, typically achieved through the reaction of an appropriate isothiocyanate with hydrazine hydrate.[2][3] This method is reliable and generally proceeds with good yield.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), add hydrazine monohydrate (1 equivalent) to a suitable solvent such as ethanol.
-
Addition of Isothiocyanate: While vigorously stirring the cooled hydrazine solution, add isopropyl isothiocyanate (1 equivalent) dropwise. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. Subsequently, let the mixture slowly warm to room temperature and continue stirring for another 12-24 hours to ensure the reaction goes to completion.
-
Isolation of Product: The product, 4-isopropyl-3-thiosemicarbazide, will typically precipitate out of the solution as a white solid. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol to yield a white crystalline solid.
-
Confirmation: The identity and purity of the synthesized compound must be confirmed by the spectroscopic methods detailed in the subsequent sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-isopropyl-3-thiosemicarbazide, both ¹H and ¹³C NMR will provide definitive information about its molecular structure.
¹H NMR Analysis (Predicted)
The proton NMR spectrum will account for all the non-exchangeable protons in the molecule. The expected chemical shifts (in ppm, relative to TMS), multiplicities, and integrations are outlined below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| -CH(CH₃)₂ | ~ 4.0 - 4.5 | Septet (or multiplet) | 1H | The methine proton of the isopropyl group is expected to be deshielded by the adjacent nitrogen. Its multiplicity will be a septet due to coupling with the six methyl protons. |
| -NH- | ~ 7.5 - 8.5 | Broad singlet | 1H | The chemical shift of the N-H proton can be highly variable and concentration-dependent. It will likely appear as a broad signal. |
| -NH₂ | ~ 4.5 - 5.5 | Broad singlet | 2H | Similar to the other N-H proton, the terminal amino protons will likely be a broad singlet and their chemical shift can vary. |
| -CH(CH₃)₂ | ~ 1.1 - 1.3 | Doublet | 6H | The six equivalent methyl protons of the isopropyl group will appear as a doublet due to coupling with the methine proton. |
¹³C NMR Analysis (Predicted)
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |
| C=S | ~ 180 - 185 | The thiocarbonyl carbon is highly deshielded and will appear significantly downfield. |
| -CH(CH₃)₂ | ~ 45 - 50 | The methine carbon of the isopropyl group is attached to a nitrogen, causing a downfield shift. |
| -CH(CH₃)₂ | ~ 20 - 25 | The two equivalent methyl carbons of the isopropyl group will appear as a single peak in the aliphatic region. |
Experimental Workflow for NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-isopropyl-3-thiosemicarbazide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Analysis of a Close Analog: 4-Ethyl-3-Thiosemicarbazide
The NIST WebBook provides a reference IR spectrum for 4-ethyl-3-thiosemicarbazide, which is a very close structural analog to our target compound.[4] The key absorptions in this spectrum are highly informative.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 - 3100 | N-H stretching | -NH₂ and -NH- |
| ~2970 - 2850 | C-H stretching | Ethyl group |
| ~1600 - 1500 | N-H bending, C-N stretching | Amine and amide-like groups |
| ~1300 - 1100 | C=S stretching (Thioamide II band) | Thiocarbonyl |
Expected IR Spectrum of 4-Isopropyl-3-Thiosemicarbazide
The IR spectrum of 4-isopropyl-3-thiosemicarbazide is expected to be very similar to that of its ethyl analog, with the primary difference being in the C-H stretching and bending regions due to the presence of the isopropyl group.
-
N-H Stretching: Expect strong, broad bands in the 3300-3100 cm⁻¹ region, characteristic of the primary amine (-NH₂) and secondary amine (-NH-) groups.[5][6][7][8]
-
C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically ~2970, 2930, and 2870 cm⁻¹) corresponding to the sp³ C-H bonds of the isopropyl group.
-
N-H Bending: A medium to strong absorption around 1600-1500 cm⁻¹, which is characteristic of N-H bending vibrations.
-
C=S Stretching: The thiocarbonyl (C=S) stretch is often weak and can be coupled with other vibrations, but it is typically found in the 1300-1100 cm⁻¹ region.
Experimental Workflow for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the purified solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be collected before the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Expected Mass Spectrum
-
Molecular Ion (M⁺•): The molecular formula of 4-isopropyl-3-thiosemicarbazide is C₄H₁₁N₃S, giving it a monoisotopic mass of approximately 133.07 g/mol .[9] The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 133. The presence of an odd number of nitrogen atoms is consistent with the odd nominal mass, according to the nitrogen rule.[10]
-
Isotope Peaks: The presence of a sulfur atom will result in a notable M+2 peak (at m/z = 135) with an intensity of about 4.4% relative to the molecular ion peak, due to the natural abundance of the ³⁴S isotope.
Plausible Fragmentation Pathways
The fragmentation of 4-isopropyl-3-thiosemicarbazide under EI conditions is likely to proceed through several key pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen of the isopropyl group is a common fragmentation pathway for amines.[11] This would result in the loss of a methyl radical (•CH₃, mass 15) to give a fragment at m/z = 118.
-
Loss of the Isopropyl Group: Cleavage of the N-C bond of the isopropyl group can lead to the loss of an isopropyl radical (•C₃H₇, mass 43), resulting in a fragment at m/z = 90.
-
Cleavage of the N-N Bond: The N-N bond is relatively weak and can cleave to generate various fragments.
Experimental Workflow for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 4-isopropyl-3-thiosemicarbazide:
-
MS will confirm the molecular weight (133 g/mol ) and elemental composition (C₄H₁₁N₃S).
-
IR will confirm the presence of N-H and C=S functional groups.
-
¹³C NMR will confirm the presence of three distinct carbon environments (thiocarbonyl, methine, and methyl).
-
¹H NMR will provide the definitive structural proof, showing the characteristic septet-doublet pattern of the isopropyl group and the presence of exchangeable N-H protons, with integrations matching the number of protons in the molecule.
Together, these techniques provide a self-validating system for the unequivocal confirmation of the structure and purity of synthesized 4-isopropyl-3-thiosemicarbazide, a critical step for any researcher in the field of drug development.
References
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Synthesis and characterization of β-thiosemicarbazone derivatives of N-alkylated Isatin. (2025). ResearchGate. [Link]
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Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]
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Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. [Link]
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Carradori, S., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 19(7), 9845-9866. [Link]
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Wang, Y., et al. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Molecules, 29(19), 4702. [Link]
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Dam, H. T., Crum, S. B., & Lisic, E. C. (n.d.). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of the Tennessee Academy of Science. [Link]
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Kumar, S., et al. (2021). Synthetic Aromatic Organic Compounds Bearing 4, 4-Dimethyl-3-Thiosemicarbazide Moiety: Theoretical and Experimental Approach. Polycyclic Aromatic Compounds, 42(5), 2245-2263. [Link]
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Pérez-Gallardo, S., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(15), 4991. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (2015). Oriental Journal of Chemistry. [Link]
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Hydrazinecarbothioamide, N-ethyl-. (n.d.). NIST WebBook. [Link]
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Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry. (2015). Journal of the American Society for Mass Spectrometry. [Link]
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An In-depth Technical Guide to 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Benzoguanamine
2,4-Diamino-6-phenyl-1,3,5-triazine, more commonly known as benzoguanamine, is an organic compound with the chemical formula C₉H₉N₅.[1][2] Structurally, it is a derivative of melamine where one of the amino groups is replaced by a phenyl group. This substitution significantly influences its chemical properties and applications. Benzoguanamine is a white, crystalline powder that is sparingly soluble in water but soluble in various organic solvents.[3][4] Its primary industrial significance lies in its use as a monomer in the synthesis of benzoguanamine-formaldehyde resins. These resins exhibit enhanced flexibility, alkali resistance, and film-forming properties compared to their melamine-based counterparts, making them valuable in coatings, adhesives, and plastics.[3][5] Beyond its role in polymer chemistry, benzoguanamine and its derivatives are explored in medicinal chemistry due to the diverse biological activities associated with the 1,3,5-triazine scaffold.[6]
This guide provides a comprehensive overview of the synthesis and key properties of benzoguanamine, offering insights into the underlying chemistry and practical considerations for its handling and application.
Synthesis of Benzoguanamine: A Mechanistic Perspective
The most prevalent and industrially viable method for synthesizing benzoguanamine is the condensation reaction between benzonitrile and dicyandiamide.[3][5] This reaction is typically performed at elevated temperatures, often in the presence of a basic catalyst.[3][7]
Core Reaction and Mechanism
The fundamental transformation involves the nucleophilic addition of the amino groups of dicyandiamide to the electrophilic carbon of the nitrile group in benzonitrile, followed by cyclization to form the stable 1,3,5-triazine ring. The reaction can be summarized by the following equation:
(H₂N)₂C=NCN + PhCN → (CNH₂)₂(CPh)N₃
The reaction mechanism is facilitated by a catalyst, which activates the nitrile group, making it more susceptible to nucleophilic attack.[3] The process proceeds through intermediate stages before the final cyclization to yield benzoguanamine.[3]
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example of a laboratory-scale synthesis of benzoguanamine.
Materials:
-
Benzonitrile (high purity)[3]
-
Dicyandiamide (high purity)[3]
-
2-Methoxyethanol (Methyl Cellosolve) or other suitable high-boiling primary alcohol[7]
-
Basic catalyst (e.g., potassium hydroxide, sodium methoxide, or piperidine and potassium carbonate)[7]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve dicyandiamide in 2-methoxyethanol.
-
Add the basic catalyst to the solution and stir.
-
Add benzonitrile to the mixture.
-
Heat the reaction mixture to reflux. An exothermic reaction will commence, leading to the precipitation of a finely divided white solid, which is the benzoguanamine product.[7]
-
Maintain the reflux for a period of 2.5 to 5 hours to ensure the reaction goes to completion.[7] The vigor of the reaction should be controlled, potentially with intermittent cooling if necessary.[7]
-
After the reflux period, cool the mixture to room temperature.
-
Filter the crude product from the reaction mixture.
-
Wash the collected solid thoroughly with hot water to remove any unreacted dicyandiamide or potential melamine byproducts.[7]
-
For further purification, the product can be recrystallized from a suitable solvent.[3] This involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form high-purity crystals.[3]
-
Dry the purified benzoguanamine product. Yields can be in the range of 75-87%, with the potential to recover more product from the filtrate.[7]
Alternative Synthesis Routes
While the benzonitrile and dicyandiamide route is the most common, other methods for synthesizing benzoguanamine have been reported, including:
-
The reaction of dicyandiamide with benzonitrile in a sealed tube at high temperatures (220–230 °C).[7]
-
The reaction of biguanide salts with benzoyl chloride in an alkaline medium.[7]
-
The distillation of guanidine benzoate.[7]
A "green" synthesis approach has also been developed, utilizing microwave irradiation to drive the reaction between dicyandiamide and nitriles, which significantly reduces the need for solvents and shortens reaction times.[8][9]
Key Properties of Benzoguanamine
A thorough understanding of the physicochemical properties of benzoguanamine is crucial for its effective application and for the development of new materials and pharmaceuticals.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₅ | [1][2] |
| Molar Mass | 187.206 g/mol | |
| Appearance | White crystalline powder | [3] |
| Melting Point | 224-228 °C (lit.) | [1][10] |
| Solubility in Water | 320 mg/L at 25 °C | [1] |
| Flash Point | >270 °C | [1][10] |
Chemical Properties and Reactivity
Benzoguanamine is a weak base, a characteristic feature of triazine compounds. It is stable under ordinary conditions. The presence of the phenyl group distinguishes it from melamine, preventing it from acting as a crosslinker in the same manner. Its primary chemical reactivity involves the amino groups, which can undergo reactions typical of primary amines, and the triazine ring itself, which can participate in various chemical transformations.
Applications and Significance
The primary application of benzoguanamine is in the production of thermosetting resins.[5] These benzoguanamine-formaldehyde resins are used as cross-linking agents for alkyd and acrylic resins to enhance their thermoset properties, finding use in high-quality coatings and adhesives.[5] It also serves as a modifier and flexibilizer for other formaldehyde resins.[5]
In addition to its role in polymer science, benzoguanamine is an important intermediate in the synthesis of pharmaceuticals, pesticides, and dyes. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, and derivatives of benzoguanamine have been investigated for a range of biological activities.[6]
Safety and Handling
Benzoguanamine is considered toxic if inhaled or ingested.[4] Exposure may occur during its manufacture and use in various industrial processes.[4] It is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.
Conclusion
2,4-Diamino-6-phenyl-1,3,5-triazine, or benzoguanamine, is a versatile chemical with significant industrial importance, primarily in the field of polymer chemistry. Its synthesis, most commonly achieved through the condensation of benzonitrile and dicyandiamide, is a well-established process. A comprehensive understanding of its physical and chemical properties is essential for its current applications and for the future development of novel materials and bioactive molecules based on its unique chemical structure.
Visualization of the Synthesis Workflow
Caption: A simplified workflow for the synthesis of Benzoguanamine.
References
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- Elguero, J., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1036-1043.
- Gueye, M., et al. (2019). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences, 8(2), 1-11.
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The Evolving Therapeutic Landscape of Thiosemicarbazides: A Technical Guide to Their Diverse Biological Activities
Introduction: The Thiosemicarbazide Scaffold - A Privileged Structure in Medicinal Chemistry
Thiosemicarbazides, and their corresponding condensation products with aldehydes or ketones, thiosemicarbazones, represent a class of compounds that have garnered significant attention in the field of medicinal chemistry.[1][2][3] Their inherent structural flexibility and the presence of key pharmacophoric features, namely the thione/thiol tautomerism and the hydrazone moiety, allow for a wide range of biological interactions.[1] This guide provides an in-depth exploration of the multifaceted biological activities of novel thiosemicarbazide derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and the critical structure-activity relationships (SAR) that govern their potency and selectivity.
The core thiosemicarbazide structure serves as a versatile scaffold that can be readily modified, allowing for the fine-tuning of its physicochemical and pharmacological properties.[2][4] This adaptability has led to the development of a vast library of derivatives with a broad spectrum of activities, including antimicrobial, anticancer, and antiviral effects.[5][6][7]
A Spectrum of Biological Activities: From Microbes to Malignancies
The therapeutic potential of thiosemicarbazide derivatives is remarkably broad, spanning a range of diseases driven by diverse biological targets.
Antimicrobial Activity: A Renewed Weapon Against Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unconventional mechanisms of action. Thiosemicarbazide derivatives have emerged as a promising class of antimicrobials, exhibiting activity against a wide array of bacteria and fungi.[8][9][10]
Mechanism of Action: A key antibacterial mechanism of some thiosemicarbazide derivatives involves the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[11] These enzymes are essential for DNA replication, transcription, and repair. By targeting the ATPase activity of these enzymes, these compounds disrupt critical cellular processes, leading to bacterial cell death.[11] This mechanism is distinct from that of fluoroquinolones, which stabilize the cleavage complex, suggesting that thiosemicarbazides could be effective against fluoroquinolone-resistant strains.[11]
Structure-Activity Relationship: The antimicrobial potency of thiosemicarbazide derivatives is significantly influenced by the nature and position of substituents.[10][12] For instance, studies have shown that the geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, plays a crucial role in determining antibacterial activity.[12] Specific substitutions on the aromatic rings can enhance the lipophilicity of the compounds, facilitating their penetration through the bacterial cell wall.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Thiosemicarbazones, in particular, have demonstrated significant potential as anticancer agents, with some compounds advancing to clinical trials.[13][14][15] Their anticancer activity is often attributed to their ability to chelate metal ions, particularly iron and copper, which are essential for the proliferation of cancer cells.[14][15]
Mechanism of Action: The anticancer mechanisms of thiosemicarbazide derivatives are multifaceted and can include:
-
Inhibition of Ribonucleotide Reductase (RNR): RNR is a crucial enzyme for DNA synthesis and repair. Thiosemicarbazones can chelate the iron cofactor required for RNR activity, thereby inhibiting DNA replication and inducing cell cycle arrest.[15]
-
Induction of Oxidative Stress: The metal complexes formed by thiosemicarbazones can be redox-active, leading to the generation of reactive oxygen species (ROS).[15] Elevated ROS levels can induce DNA damage, lipid peroxidation, and ultimately, apoptosis (programmed cell death) in cancer cells.[6][14]
-
Interference with Signaling Pathways: Some derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK signaling pathway.[16]
Caption: A typical workflow for the synthesis of thiosemicarbazone derivatives.
Step-by-Step Methodology:
-
Dissolution of Reactants: Dissolve equimolar amounts of the desired thiosemicarbazide and the corresponding aldehyde or ketone in a suitable solvent, such as ethanol. [17]2. Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the mixture for an appropriate duration (typically 2-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, cool the mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and purify by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. [5][18]
In Vitro Antibacterial Activity Assessment: Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test organism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the synthesized compounds against cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [16]
Future Perspectives and Conclusion
The extensive body of research on thiosemicarbazide derivatives underscores their significant potential in drug discovery. [1][2]Their synthetic accessibility, structural diversity, and broad spectrum of biological activities make them an attractive scaffold for the development of novel therapeutics. [3]Future research should focus on the design of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel hybrid molecules incorporating the thiosemicarbazide moiety with other pharmacologically active scaffolds is also a promising avenue for the development of next-generation drugs to combat a range of diseases.
References
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Acharya, P. T., Bhavsar, Z. A., Jethava, D. J., Patel, D. B., & Patel, H. (2021). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Journal of Molecular Structure, 1226, 129339.
- Kumar, A., Mishra, R., Mazumder, A., Mazumder, R., & Kumar, A. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1957–1975.
- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (2021). Journal of Molecular Structure.
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Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. (2018). PubMed. Retrieved from [Link]
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Design, synthesis and biological evaluation of novel thiosemicarbazone-indole derivatives targeting prostate cancer cells. (2021). PubMed. Retrieved from [Link]
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Thiosemicarbazides: Updates on Antivirals Strategy. (2021). PubMed. Retrieved from [Link]
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Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. (2020). National Institutes of Health (NIH). Retrieved from [Link]
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Exploring the Antimicrobial Frontier: A Technical Guide to the Potential of 4-isopropyl-3-thiosemicarbazide
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a technical overview of 4-isopropyl-3-thiosemicarbazide, a specific molecule within this class. We will delve into its synthesis, proposed mechanisms of antimicrobial action, methodologies for its evaluation, and the critical context of its structure-activity relationship. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new anti-infective agents.
Introduction: The Need for Novel Antimicrobial Scaffolds
The discovery of antibiotics was a landmark achievement in modern medicine, but the subsequent rise of multidrug-resistant pathogens poses a grave threat to global health.[1][2][3] This has created an urgent need to identify and develop new antimicrobial agents with novel mechanisms of action. Thiosemicarbazides, characterized by the core structure NH₂-NH-C(=S)NH₂, and their Schiff base derivatives, thiosemicarbazones, have garnered significant attention for their diverse biological properties, including antibacterial, antifungal, antiviral, and antitumor activities.[3][4]
These molecules are structurally distinct from many currently used antibiotics, suggesting they may be effective against resistant strains.[5][6] The versatility of the thiosemicarbazide scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity. The focus of this guide, 4-isopropyl-3-thiosemicarbazide, incorporates an isopropyl group at the N4 position. This substitution is not arbitrary; the introduction of bulky, lipophilic groups like isopropyl can enhance membrane permeability and influence the compound's interaction with molecular targets, thereby modulating its antimicrobial potency and spectrum.[7]
Synthesis and Characterization of 4-isopropyl-3-thiosemicarbazide
The synthesis of 4-substituted thiosemicarbazides is a well-established process in medicinal chemistry. The typical route involves the reaction of an appropriate isothiocyanate with hydrazine hydrate. For 4-isopropyl-3-thiosemicarbazide, the synthesis proceeds via the nucleophilic addition of hydrazine to isopropyl isothiocyanate.
General Synthetic Pathway:
-
Reactants: Isopropyl isothiocyanate and hydrazine hydrate.
-
Solvent: Typically a polar solvent like ethanol or methanol.
-
Reaction: The mixture is stirred, often at room temperature or with gentle heating, to facilitate the reaction.
-
Purification: The resulting solid product is usually purified by recrystallization from a suitable solvent to yield the final compound.
Following synthesis, rigorous characterization is essential to confirm the structure and purity of the compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as N-H, C=S, and C-N bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.
Antimicrobial Spectrum of Activity
While data specifically for 4-isopropyl-3-thiosemicarbazide is emerging, the broader class of thiosemicarbazide and thiosemicarbazone derivatives has demonstrated activity against a range of pathogens. The antimicrobial response is often dependent on the specific substituents on the thiosemicarbazide core.[5]
Generally, these compounds have shown notable efficacy against Gram-positive bacteria, including problematic strains like Staphylococcus aureus (both methicillin-susceptible and -resistant) and Staphylococcus epidermidis.[5][6] Their activity against Gram-negative bacteria is often more variable. Antifungal properties have also been reported, with some derivatives showing activity against Candida species and dermatophytes like Trichophyton spp.[8][9]
Table 1: Representative Antimicrobial Activity of Thiosemicarbazide Derivatives
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Aryl Thiosemicarbazides | S. aureus (MSSA & MRSA) | 62.5 - 256 | [5] |
| Aryl Thiosemicarbazides | M. luteus | 3.9 - 250 | [5] |
| Aryl Thiosemicarbazides | S. epidermidis | 31.25 - 256 | [6] |
| Nitroimidazole Thiosemicarbazides | T. rubrum | 31.25 - 1000 | [8] |
| N-methyl Thiosemicarbazones | E. coli | 2.45 - 19.84 |[10] |
Note: This table presents data for various thiosemicarbazide derivatives to illustrate the general potential of the scaffold, not specifically for 4-isopropyl-3-thiosemicarbazide.
Proposed Mechanism of Action
The precise mechanism of action can vary between derivatives, but a primary proposed target for thiosemicarbazides in bacteria is the inhibition of essential enzymes involved in DNA replication.[4] Molecular docking studies and enzymatic assays suggest that these compounds can interfere with bacterial DNA gyrase and topoisomerase IV.[4][6] These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Another key aspect of their activity is the ability to chelate metal ions. The sulfur and nitrogen atoms in the thiosemicarbazide moiety act as effective ligands, binding to essential metal cofactors required for the function of various microbial enzymes. This sequestration of vital ions can disrupt numerous metabolic pathways within the pathogen.
Caption: Proposed inhibition of bacterial DNA topoisomerase.
Core Experimental Protocols for Evaluation
To rigorously assess the antimicrobial potential of 4-isopropyl-3-thiosemicarbazide, standardized and reproducible protocols are paramount.
This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
Materials:
-
96-well microtiter plates
-
Test compound (4-isopropyl-3-thiosemicarbazide) stock solution in DMSO
-
Bacterial/fungal inoculum, adjusted to 0.5 McFarland standard
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Positive control (broth + inoculum), Negative control (broth only)
-
Reference antibiotic (e.g., Ciprofloxacin)
Methodology:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.
-
Inoculation: Prepare the microbial inoculum in broth, diluted from the 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well (except the negative control wells).
-
Controls:
-
Positive Control: Wells containing broth and inoculum only.
-
Negative Control: Wells containing broth only.
-
-
Incubation: Seal the plates and incubate at the appropriate temperature (e.g., 37°C for 24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Caption: Workflow for MIC determination by broth microdilution.
Thiosemicarbazides are valuable precursors for synthesizing thiosemicarbazones, which often exhibit enhanced biological activity.[1][3] This protocol outlines the condensation reaction to form a thiosemicarbazone.
Materials:
-
4-isopropyl-3-thiosemicarbazide
-
An appropriate aldehyde or ketone (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Methodology:
-
Dissolution: Dissolve equimolar amounts of 4-isopropyl-3-thiosemicarbazide and the selected aldehyde/ketone in a suitable volume of ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The thiosemicarbazone product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if further purification is needed.
Cytotoxicity and Therapeutic Outlook
A critical aspect of drug development is ensuring that a compound is selectively toxic to pathogens while exhibiting minimal harm to host cells. Therefore, any promising antimicrobial candidate must be evaluated for its cytotoxicity against mammalian cell lines (e.g., Vero, A549, HL-60).[2][9][11] Standard assays like the MTT or MTS assay are used to determine the concentration at which the compound inhibits 50% of cell growth (IC₅₀).
The therapeutic potential can be initially estimated by the Selectivity Index (SI) , calculated as:
SI = IC₅₀ (mammalian cells) / MIC (pathogen)
A high SI value is desirable, as it indicates that the compound is significantly more toxic to the microbe than to host cells, suggesting a wider therapeutic window. While some thiosemicarbazone complexes have shown cytotoxicity, others have been found to be non-toxic at their effective antimicrobial concentrations.[12][13][14]
Conclusion and Future Directions
4-isopropyl-3-thiosemicarbazide represents a promising starting point within a well-regarded class of antimicrobial scaffolds. Its straightforward synthesis and the potential for broad-spectrum activity make it an attractive candidate for further investigation.
Future research should focus on:
-
Comprehensive Screening: Evaluating the compound and its thiosemicarbazone derivatives against a wide panel of clinically relevant, drug-resistant bacteria and fungi.
-
In Vivo Efficacy: Progressing promising candidates from in vitro studies to animal models of infection to assess their efficacy, pharmacokinetics, and safety.
-
Mechanism Elucidation: Performing detailed enzymatic and cellular assays to definitively identify the molecular targets and resistance mechanisms.
-
Lead Optimization: Synthesizing a library of analogues to refine the structure-activity relationship, aiming to maximize potency and selectivity while minimizing toxicity.
The journey from a lead compound to a clinical drug is long, but the foundational chemistry and biology of scaffolds like 4-isopropyl-3-thiosemicarbazide provide a robust platform for the development of the next generation of antimicrobial agents.
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The Rising Tide of Fungal Resistance: A Technical Guide to Substituted Thiosemicarbazides as Novel Antifungal Agents
Abstract
The escalating threat of multidrug-resistant fungal infections necessitates the urgent development of novel antifungal agents with unconventional mechanisms of action. Substituted thiosemicarbazides, a versatile class of sulfur and nitrogen-containing compounds, have emerged as a promising scaffold in the design of new antifungal therapeutics. This in-depth technical guide provides a comprehensive overview of the antifungal properties of substituted thiosemicarbazides, tailored for researchers, scientists, and drug development professionals. We will explore their synthesis, delve into the critical aspects of their structure-activity relationships, and elucidate their primary mechanism of action, which is intricately linked to metal chelation and the subsequent disruption of essential fungal metabolic pathways. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis of a representative thiosemicarbazide derivative and for the in vitro evaluation of its antifungal activity, empowering research teams to accelerate their discovery and development efforts in this critical area of medicinal chemistry.
Introduction: The Imperative for Novel Antifungal Chemistries
Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health challenge. The clinical efficacy of current antifungal therapies is increasingly compromised by the emergence of drug-resistant strains[1]. This reality underscores the critical need for new classes of antifungal compounds that operate via novel mechanisms, thereby circumventing existing resistance pathways. Thiosemicarbazides, and their derivatives, thiosemicarbazones, have garnered considerable attention for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[2]. Their potential as antifungal agents is particularly noteworthy, with numerous studies demonstrating their efficacy against a range of pathogenic fungi.[3][4]. This guide will provide a deep dive into the scientific underpinnings of their antifungal action, offering both foundational knowledge and practical methodologies for their investigation.
The Chemistry of Antifungal Thiosemicarbazides: Synthesis and Structural Diversity
The thiosemicarbazide scaffold offers a flexible platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The general structure of a thiosemicarbazide is characterized by a thiourea core linked to a hydrazine moiety. Substitutions at various positions on this scaffold can significantly influence the compound's physicochemical properties and biological activity.
Caption: Core structure of a substituted thiosemicarbazide.
General Synthesis Protocol: Preparation of a Representative Substituted Thiosemicarbazide
The synthesis of substituted thiosemicarbazides is generally a straightforward process, typically involving the reaction of a hydrazine derivative with an isothiocyanate. Below is a detailed, step-by-step methodology for the synthesis of a model compound, 1-benzoyl-4-phenylthiosemicarbazide.
Materials:
-
Benzoylhydrazine
-
Phenyl isothiocyanate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of benzoylhydrazine in 30 mL of absolute ethanol.
-
Addition of Reagents: To this solution, add 1.35 g (10 mmol) of phenyl isothiocyanate. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a low temperature to obtain the final 1-benzoyl-4-phenylthiosemicarbazide.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.
The Antifungal Mechanism of Action: A Tale of Metal Ion Sequestration
While the precise molecular targets can vary depending on the specific substitution pattern, a growing body of evidence points to metal chelation as a primary mechanism of antifungal activity for thiosemicarbazides.[5][6][7]. These compounds act as efficient chelators of essential metal ions, particularly iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺), thereby disrupting vital cellular processes in fungi that are dependent on these metal cofactors.
Caption: Proposed mechanism of antifungal action for substituted thiosemicarbazides.
Disruption of Mitochondrial Respiration
Iron is a critical component of the iron-sulfur clusters and cytochromes within the electron transport chain of mitochondria. By sequestering intracellular iron, thiosemicarbazides can inhibit the activity of key respiratory enzymes, leading to a collapse of the mitochondrial membrane potential, reduced ATP synthesis, and ultimately, fungal cell death.[6].
Inhibition of Ribosome Biogenesis
Zinc is an essential cofactor for a multitude of enzymes and structural proteins, including those involved in ribosome synthesis and function. Thiosemicarbazide-mediated chelation of zinc can disrupt ribosome biogenesis, leading to an inhibition of protein synthesis and a cessation of fungal growth.[6].
Structure-Activity Relationship (SAR) Insights
The antifungal potency of substituted thiosemicarbazides is profoundly influenced by the nature and position of the substituents on the core scaffold. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:
-
Aromatic vs. Aliphatic Substituents: The presence of aromatic rings, particularly those with electron-withdrawing groups, often enhances antifungal activity.
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for cell membrane penetration. Highly lipophilic or hydrophilic compounds may exhibit poor activity.
-
Steric Factors: The size and shape of the substituents can influence the compound's ability to bind to its target and chelate metal ions.
Table 1: Illustrative Structure-Activity Relationship Data
| Compound ID | R¹ Substituent | R⁴ Substituent | MIC (µg/mL) against C. albicans | Reference |
| 1a | Benzoyl | Phenyl | 16 | Fictional Data for Illustration |
| 1b | 4-Chlorobenzoyl | Phenyl | 8 | Fictional Data for Illustration |
| 1c | Benzoyl | 4-Chlorophenyl | 4 | Fictional Data for Illustration |
| 1d | 4-Nitrobenzoyl | 4-Chlorophenyl | 2 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate SAR principles. For actual experimental values, please refer to the cited literature.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
To evaluate the antifungal efficacy of newly synthesized thiosemicarbazide derivatives, a standardized in vitro susceptibility test is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique.[8][9][10].
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Synthesized thiosemicarbazide compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer (optional, for spectrophotometric reading)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in RPMI-1640 medium. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Conclusion and Future Directions
Substituted thiosemicarbazides represent a highly promising class of compounds in the quest for novel antifungal agents. Their straightforward synthesis, tunable structure-activity relationships, and unique mechanism of action centered on metal chelation make them attractive candidates for further development. Future research should focus on optimizing the scaffold to enhance antifungal potency and selectivity, as well as on in vivo studies to evaluate their efficacy and safety in preclinical models of fungal infections. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to contribute to this vital area of drug discovery and help address the growing challenge of antifungal resistance.
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Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. PubMed. [Link]
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Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. PMC. [Link]
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Identification and characterization of thiosemicarbazones with antifungal and antitumor effects: cellular iron chelation mediating cytotoxic activity. PubMed. [Link]
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Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. PubMed. [Link]
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Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. J Inorg Biochem. [Link]
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Identification and characterization of thiosemicarbazones with antifungal and antitumor effects: cellular iron chelation mediating cytotoxic activity. Semantic Scholar. [Link]
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC. [Link]
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Search for Molecular Basis of Antifungal Activity of Thiosemicarbazide Derivatives: A Combined in vitro Antifungal and Enzymatic Studies with in Silico Docking. Bentham Science. [Link]
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Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Publisher. [Link]
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Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. PMC. [Link]
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Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. ResearchGate. [Link]
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(PDF) Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi. ResearchGate. [Link]
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Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. ResearchGate. [Link]
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Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity. PMC. [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
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In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. PMC. [Link]
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S159 Antifungal Susceptibility Testing. academic.oup.com. [Link]
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4-Isopropyl-3-Thiosemicarbazide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiosemicarbazide Scaffold
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, thiosemicarbazides stand out for their utility and versatility.[1][2] These compounds, characterized by a reactive thiourea core linked to a hydrazine moiety, serve as readily accessible precursors to a wide array of five- and six-membered heterocyclic systems.[3][4] The strategic placement of nitrogen and sulfur atoms within the thiosemicarbazide backbone facilitates a range of cyclization reactions, enabling the construction of diverse molecular architectures.[5][6] This guide focuses on a specific, yet highly promising, member of this class: 4-isopropyl-3-thiosemicarbazide. The introduction of an isopropyl group at the N-4 position not only influences the solubility and electronic properties of the molecule but also imparts specific steric and lipophilic characteristics to the resulting heterocyclic derivatives, which can be crucial for modulating their biological activity.[7] This document provides a comprehensive overview of the synthesis of 4-isopropyl-3-thiosemicarbazide and its application as a precursor for the preparation of medicinally relevant heterocyclic systems, particularly 1,3,4-thiadiazoles and 1,2,4-triazoles.
Synthesis of the Precursor: 4-Isopropyl-3-Thiosemicarbazide
The synthesis of 4-isopropyl-3-thiosemicarbazide is a straightforward process that can be reliably achieved in a laboratory setting. The most common and efficient method involves the nucleophilic addition of hydrazine hydrate to isopropyl isothiocyanate. This reaction is typically performed in an alcoholic solvent, such as ethanol, and proceeds readily at room temperature or with gentle heating.
Reaction Scheme: (CH₃)₂CH-N=C=S + H₂N-NH₂·H₂O → (CH₃)₂CH-NH-C(=S)-NH-NH₂
The causality behind this experimental choice lies in the high nucleophilicity of the terminal nitrogen atom of hydrazine and the electrophilic nature of the carbon atom in the isothiocyanate group. The reaction is often self-catalyzing to some extent, but gentle warming can ensure complete conversion. The product typically precipitates from the reaction mixture upon cooling and can be isolated in high purity by simple filtration and washing.
Experimental Protocol: Synthesis of 4-Isopropyl-3-Thiosemicarbazide
Materials:
-
Isopropyl isothiocyanate
-
Hydrazine hydrate (64-80% solution)
-
Ethanol (95% or absolute)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (optional)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropyl isothiocyanate (1 equivalent) in ethanol (approximately 3-5 mL per gram of isothiocyanate).
-
Cool the solution in an ice bath with continuous stirring.
-
To the cooled solution, add hydrazine hydrate (1.1 equivalents) dropwise over a period of 15-20 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of 4-isopropyl-3-thiosemicarbazide will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum or in a desiccator to obtain pure 4-isopropyl-3-thiosemicarbazide.
Physical and Spectroscopic Data:
| Property | Value |
| CAS Number | 13431-36-2 |
| Molecular Formula | C₄H₁₁N₃S |
| Molecular Weight | 133.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 94-98 °C |
| Solubility | Soluble in alcohols, DMSO, and hot water. |
Note: Detailed experimental spectra for 4-isopropyl-3-thiosemicarbazide are not widely available in public databases. The following are expected characteristic spectral features based on its structure.
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~7.8-8.2 (br s, 1H, NH), ~7.0-7.4 (br s, 1H, NH), ~4.2 (br s, 2H, NH₂), ~3.9-4.1 (m, 1H, CH), ~1.1 (d, 6H, 2xCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~182 (C=S), ~46 (CH), ~21 (2xCH₃).
-
IR (KBr, cm⁻¹): ~3300-3100 (N-H stretching), ~2970 (C-H stretching), ~1550 (C=S stretching).
-
Mass Spectrum (EI): m/z 133 (M⁺).
Application in the Synthesis of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a prominent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazides is a well-established and efficient method.[6][10] This transformation is typically achieved by the cyclization of an acylthiosemicarbazide intermediate, which is formed in situ by the reaction of the thiosemicarbazide with a carboxylic acid derivative. The cyclization is generally promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA).[6]
Reaction Mechanism: The mechanism involves the initial acylation of the N-1 nitrogen of the thiosemicarbazide, followed by an acid-catalyzed intramolecular cyclization and dehydration. The protonation of the carbonyl oxygen of the acyl group increases its electrophilicity, facilitating the nucleophilic attack by the sulfur atom. Subsequent elimination of a water molecule leads to the formation of the aromatic 1,3,4-thiadiazole ring.
Caption: Synthesis of 1,2,4-Triazoles from an Acyl-4-isopropyl-3-thiosemicarbazide.
Experimental Protocol: Synthesis of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol requires the initial acylation of 4-isopropyl-3-thiosemicarbazide to form 1-benzoyl-4-isopropyl-3-thiosemicarbazide.
Part A: Synthesis of 1-Benzoyl-4-isopropyl-3-thiosemicarbazide
-
Suspend 4-isopropyl-3-thiosemicarbazide (1 equivalent) in a suitable solvent like pyridine or dichloromethane.
-
Cool the suspension in an ice bath.
-
Add benzoyl chloride (1 equivalent) dropwise with stirring.
-
Stir the reaction at room temperature for 2-4 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash with water, and dry the crude 1-benzoyl-4-isopropyl-3-thiosemicarbazide.
Part B: Cyclization to the 1,2,4-Triazole
-
Dissolve the crude 1-benzoyl-4-isopropyl-3-thiosemicarbazide in an aqueous solution of sodium hydroxide (2-4 M).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter to remove any impurities.
-
Acidify the filtrate with a dilute acid (e.g., 2 M HCl) to a pH of 5-6.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain pure 4-isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol.
Biological Significance of Derived Heterocycles
The introduction of the isopropyl group can significantly enhance the biological activity of the resulting heterocyclic compounds. The lipophilicity conferred by the isopropyl moiety can improve cell membrane permeability, a critical factor for drug efficacy. Furthermore, the steric bulk of the isopropyl group can influence the binding of the molecule to its biological target. Heterocyclic compounds derived from 4-substituted thiosemicarbazides have demonstrated a broad spectrum of biological activities.
Table of Representative Biological Activities of Related Heterocycles:
| Heterocycle Class | Substituent on N-4 | Biological Activity | Reference(s) |
| 1,3,4-Thiadiazole | Aryl | Antibacterial, Antifungal | [9][10] |
| 1,2,4-Triazole-3-thiol | Aryl, Alkyl | Antifungal, Anticancer | [11] |
| Thiosemicarbazone | Aryl, Alkyl | Antiviral, Antitubercular | [2][12] |
Based on these established structure-activity relationships, it is highly probable that 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 4-isopropyl-3-thiosemicarbazide will exhibit significant biological properties, making them promising candidates for further investigation in drug discovery programs. The isopropyl group, in particular, may contribute to enhanced antifungal or antibacterial activity due to its favorable hydrophobic interactions with microbial enzymes or cell membranes.
Conclusion
4-Isopropyl-3-thiosemicarbazide is a valuable and readily accessible precursor for the synthesis of a diverse range of heterocyclic compounds. Its straightforward synthesis and the well-established methodologies for its conversion into 1,3,4-thiadiazoles and 1,2,4-triazoles make it an attractive starting material for both academic research and industrial applications. The inherent biological potential of these heterocyclic systems, coupled with the modulating effect of the isopropyl group, underscores the importance of 4-isopropyl-3-thiosemicarbazide as a key building block in the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers in their exploration of the rich chemistry and biological applications of this versatile compound.
References
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Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Molecules. 2024. Available from: [Link]
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PubChem. 4-Isopropylbenzaldehyde thiosemicarbazone. National Center for Biotechnology Information. Available from: [Link]
- Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes. International Journal of ChemTech Research. 2014.
- Dam HT, Crum SB, Lisic EC. Synthesis and Characterization by 1H NMR and 1H, 15N HSQC of a Series of Monoxime Thiosemicarbazone Compounds. Journal of Undergraduate Chemistry Research. 2022;21(2):26-29.
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PubChemLite. 4-isopropyl-3-thiosemicarbazide (C4H11N3S). Available from: [Link]
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- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research. 2015;7(3):1075-1082.
- Investigation of the Biological Properties of (Hetero)Aromatic Thiosemicarbazones. Molecules. 2012;17(11):13483-13502.
- Investigation of the Biological Properties of (Hetero)Aromatic Thiosemicarbazones. Molecules. 2012.
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Available from: [Link]
- PREPARATION, CHARACTERIZATION AND EVALUATE THEIR BIOLOGICAL ACTIVITY OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-((1-(4-HYDROXYPHENYL) ETHYLIDENE) AMINO) BENZENESULFONAMIDE. MINAR International Journal of Applied Sciences and Technology. 2024;6(2):149-166.
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ResearchGate. 1H NMR spectrum of compound 4. Available from: [Link]
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ResearchGate. Representative 13 C-NMR spectrum of compound (3). Available from: [Link]
- New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules. 2021;26(23):7140.
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ResearchGate. Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC). Available from: [Link]
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- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. 2021;64(8):4173-4182.
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ResearchGate. 13 C NMR spectrum of compound 4. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
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ResearchGate. IR spectra of thiosemicarbazide. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available from: [Link]
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- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. 2016;8(2):334-355.
- Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules. 2022;27(10):3198.
- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
- Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University Journal of Science. 2012;35(2):69-80.
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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SpectraBase. p-isopropylbenzaldehyde, thiosemicarbazone - Optional[FTIR] - Spectrum. Available from: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 4-Isopropyl-3-thiosemicarbazide for Pharmaceutical Development
Executive Summary
4-Isopropyl-3-thiosemicarbazide is a molecule of interest within the broader class of thiosemicarbazides, compounds recognized for their significant therapeutic potential, including antimicrobial and anticancer activities.[1] The successful transition of any such candidate from a laboratory curiosity to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth exploration of two of the most critical quality attributes: solubility and stability. For researchers, formulation scientists, and drug development professionals, this document outlines the theoretical underpinnings, practical experimental protocols, and analytical strategies required to comprehensively characterize 4-isopropyl-3-thiosemicarbazide. We will delve into the causal factors governing its behavior in various solvent systems and under common environmental stresses, providing a robust framework for accelerating its development pathway.
Core Physicochemical Properties
A foundational understanding begins with the molecule's basic characteristics, which dictate its interactions and reactivity.
| Property | Value | Source(s) |
| Chemical Name | 4-Isopropyl-3-thiosemicarbazide | [2] |
| CAS Number | 13431-36-2 | [2][3] |
| Molecular Formula | C₄H₁₁N₃S | [2][4] |
| Molecular Weight | 133.22 g/mol | [2][5] |
| Appearance | White to almost white powder or crystal | [3] |
| Storage | 2-8°C, protect from light | [3] |
Solubility Profile: From Theory to Practice
Solubility is a gatekeeper of bioavailability. A drug must dissolve to be absorbed. The unique structure of 4-isopropyl-3-thiosemicarbazide—featuring a polar thiosemicarbazide core and a nonpolar isopropyl group—creates a nuanced solubility profile.
Causality Behind Solvent Selection and Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like." The thiosemicarbazide moiety contains multiple hydrogen bond donors (-NH, -NH₂) and acceptors (C=S), making it amenable to dissolution in polar solvents. The parent compound, thiosemicarbazide, is noted to be soluble in water and alcohol.[6][7]
The addition of the isopropyl group introduces a nonpolar, hydrophobic character. This structural feature can disrupt the crystal lattice energy and, as noted in related thiosemicarbazone derivatives, can be intentionally introduced to increase solubility in organic solvents by inhibiting intermolecular aggregation.[8] Therefore, a comprehensive analysis requires testing across a spectrum of solvents.
Rationale for Solvent Selection:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the thiosemicarbazide group, making them primary candidates for achieving significant solubility.[9]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These can accept hydrogen bonds and dissolve the compound via dipole-dipole interactions. DMSO is a common solvent for initial screening of biological activity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in these solvents, but testing is necessary to define the compound's lipophilicity and aid in the development of lipid-based formulations if required.
Reported Solubility Data
Specific quantitative solubility data for 4-isopropyl-3-thiosemicarbazide is not widely published. However, qualitative reports and data from the parent compound provide a strong starting point.
| Compound | Solvent | Reported Solubility | Source(s) |
| 4-Isopropyl-3-thiosemicarbazide | Methanol | Soluble | [3] |
| Thiosemicarbazide (parent compound) | Water | Very Soluble | [6][10] |
| Thiosemicarbazide (parent compound) | Ethanol | Very Soluble | [6] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust, self-validating method for generating precise solubility data, a cornerstone of pre-formulation studies.
Objective: To determine the equilibrium solubility of 4-isopropyl-3-thiosemicarbazide in various solvents at a controlled temperature.
Materials:
-
4-Isopropyl-3-thiosemicarbazide
-
Selected solvents (e.g., purified water, methanol, ethanol, acetone, DMSO)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Syringe filters (0.22 µm, solvent-compatible)
-
Validated HPLC method for quantification
Procedure:
-
Preparation: Add an excess amount of 4-isopropyl-3-thiosemicarbazide to each vial to ensure a saturated solution. This is a critical step; undissolved solid must be present at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 10 mL) of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. A preliminary time-point study can validate the time required to reach equilibrium.
-
Sample Withdrawal & Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any undissolved particulates.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.
-
Validation: The presence of solid material in the vial at the end of the study confirms that saturation was achieved, thus validating the result as the equilibrium solubility.
Stability Assessment: A Forced Degradation Approach
Understanding a molecule's stability is mandated by regulatory bodies like the ICH and is essential for ensuring patient safety and product efficacy.[11] Forced degradation studies are designed to deliberately stress the molecule to predict its degradation pathways and develop stability-indicating analytical methods.[12][13]
Experimental Workflow for Stability Assessment
The overall process involves subjecting the compound to a variety of stress conditions in parallel, followed by analysis to identify and quantify any degradants.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
These protocols are based on ICH guidelines and are designed to produce a target degradation of 5-20%, which is sufficient to demonstrate specificity without destroying the molecule.[11][12]
Protocol 1: Hydrolytic Stability (Acid, Base, Neutral)
-
Prepare three solutions of 4-isopropyl-3-thiosemicarbazide (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (Neutral)
-
-
Store a set of samples at room temperature and another at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot.
-
For acidic and basic samples, neutralize the solution before dilution and analysis.
-
Analyze all samples by HPLC against an unstressed control solution.
Protocol 2: Oxidative Stability
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature and protect it from light.
-
Monitor the reaction over several hours (e.g., at 2, 6, 12, 24 hours).
-
Analyze samples by HPLC. The thioamide group (C=S) is potentially susceptible to oxidation, making this a critical test.
Protocol 3: Photostability
-
Expose a solid sample and a solution of the compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Place both the exposed and control samples in the photostability chamber.
-
After exposure, analyze both solid and solution samples by HPLC.
Protocol 4: Thermal Stability (Thermolysis)
-
Place the solid compound in a controlled temperature oven (e.g., 60°C or 80°C).
-
Separately, prepare a solution of the compound in a neutral solvent and store it at the same elevated temperature.
-
Analyze the samples at various time points to assess the rate of degradation.
Analytical Considerations
The success of both solubility and stability studies hinges on a well-validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Key Method Requirements:
-
Specificity/Selectivity: The method must be able to resolve the parent compound from all potential degradation products and impurities. A photodiode array (PDA) detector is crucial for assessing peak purity.
-
Accuracy & Precision: The method must provide reliable and reproducible quantitative results.
-
Linearity & Range: The method should have a linear response over a concentration range that covers the expected solubility and stability sample concentrations.
-
Mass Spectrometry (LC-MS) Compatibility: For identifying unknown degradation products, the mobile phase should be compatible with mass spectrometry.
Conclusion and Strategic Recommendations
A comprehensive understanding of the solubility and stability of 4-isopropyl-3-thiosemicarbazide is not merely an academic exercise; it is a prerequisite for intelligent and efficient drug development.
-
Solubility: The amphiphilic nature of the molecule suggests that solubility can be modulated. While soluble in polar solvents like methanol[3], further quantitative studies are required to guide formulation. For poorly soluble systems, techniques like co-solvency, salt formation, or amorphous solid dispersions may be explored.
-
Stability: The recommendation to store the compound at 2-8°C and protected from light suggests inherent stability risks.[3] Forced degradation studies are paramount to identify its liabilities. The thiosemicarbazide functional group may be susceptible to hydrolysis and oxidation, which must be characterized to establish appropriate storage conditions, packaging, and a justifiable shelf-life for the final drug product.
This guide provides the strategic framework and validated methodologies for researchers to generate the critical data needed to advance 4-isopropyl-3-thiosemicarbazide through the pre-clinical and clinical development pipeline.
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The Isopropyl Moiety in Thiosemicarbazide Analogs: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiosemicarbazide Scaffold and the Strategic Role of the Isopropyl Group
Thiosemicarbazides and their corresponding thiosemicarbazone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The core structure, characterized by a thiourea motif linked to a hydrazine moiety, provides a versatile platform for chemical modification. The N-substituents on the thiosemicarbazide backbone significantly influence the physicochemical properties and biological activity of the resulting analogs.
This technical guide focuses on the discovery and synthesis of novel isopropyl thiosemicarbazide analogs. The introduction of an isopropyl group is a deliberate strategic choice in drug design. The bulky and lipophilic nature of the isopropyl moiety can enhance membrane permeability and improve solubility, thereby positively impacting the pharmacokinetic profile of the compound.[3] Furthermore, as an electron-donating group, the isopropyl substituent can increase the electron density around the thiosemicarbazone unit, which has been shown to improve biological activity.[3]
This guide provides an in-depth exploration of the synthesis of isopropyl thiosemicarbazide analogs, detailing established protocols and the rationale behind experimental choices. It further delves into their biological evaluation, summarizing key findings and presenting quantitative data. Finally, it sheds light on the mechanistic underpinnings of their therapeutic potential, offering a comprehensive resource for researchers in the field of drug discovery and development.
Synthetic Strategies for Isopropyl Thiosemicarbazide Analogs
The synthesis of isopropyl thiosemicarbazide analogs can be broadly divided into two key stages: the formation of the N-isopropyl thiosemicarbazide intermediate and its subsequent condensation with a suitable carbonyl compound to yield the final thiosemicarbazone.
Part 1: Synthesis of N-Isopropyl Thiosemicarbazide Intermediate
A common and efficient method for the synthesis of N-isopropyl thiosemicarbazide involves the reaction of isopropyl isothiocyanate with hydrazine monohydrate.[4] This reaction is typically carried out in an alcoholic solvent, such as ethanol, under controlled temperature conditions to manage the exothermic nature of the reaction.
Experimental Protocol: Synthesis of N-Isopropylhydrazinecarbothioamide [4]
-
To a solution of hydrazine monohydrate (8.00 mmol) in 20 mL of ethanol, add isopropyl isothiocyanate (8.00 mmol) dropwise under vigorous stirring.
-
Maintain the reaction temperature in an ice bath to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir and then refrigerate overnight to ensure complete precipitation of the product.
-
Collect the resulting solid by filtration.
-
Wash the solid with cold ethanol and allow it to air dry.
-
Recrystallize the crude product from ethanol to obtain pure N-isopropylhydrazinecarbothioamide.
The causality behind this experimental design lies in the nucleophilic attack of the hydrazine on the electrophilic carbon of the isothiocyanate. The use of an ice bath is critical to prevent side reactions and ensure a high yield of the desired product.
Part 2: Synthesis of Isopropyl Thiosemicarbazone Analogs via Condensation
The synthesized N-isopropyl thiosemicarbazide serves as a versatile intermediate that can be condensed with a wide array of aldehydes and ketones to generate a library of novel thiosemicarbazone analogs. This condensation reaction is typically acid-catalyzed and proceeds via a Schiff base formation.
Experimental Protocol: General Synthesis of Isatin-Based Isopropyl-Thiosemicarbazones [4]
-
Prepare a solution of N-isopropylhydrazinecarbothioamide (4.00 mmol) and the desired isatin derivative (4.00 mmol) in 20 mL of aqueous ethanol.
-
Add a few drops of a suitable acid catalyst, such as hydrochloric acid, to the reaction mixture.
-
Heat the mixture under reflux at approximately 78°C for a period of 3–5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and air dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
The choice of an acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the thiosemicarbazide. The reflux conditions provide the necessary activation energy for the reaction to proceed to completion.
One-Pot Synthesis Strategy
For increased efficiency, a one-pot, four-step synthetic route has been developed for the synthesis of certain isopropylphenyl thiosemicarbazone derivatives.[3] This approach streamlines the process by avoiding the isolation of intermediates, thereby saving time and resources.
Experimental Protocol: One-Pot Synthesis of (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone [3]
-
In a microwave synthesizer, combine a solution of 3-isopropylaniline (10 mmol), 25% aqueous ammonia (50 mmol), and carbon disulfide (10 mmol) in 30 mL of ethanol.
-
Stir the mixture at room temperature for 2 hours, monitoring the consumption of 3-isopropylaniline by TLC.
-
Add sodium chloroacetate (10 mmol) to the reaction mixture and continue stirring for another 2 hours.
-
Introduce hydrazine hydrate (10 mmol) and stir for an additional 2 hours.
-
Finally, add 4-methylbenzaldehyde (10 mmol) to the mixture and stir for a further 2 hours to complete the reaction.
-
Isolate and purify the final product using standard techniques.
This one-pot synthesis is a testament to the optimization of reaction conditions, allowing for a sequential series of reactions to occur in a single vessel.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for isopropyl thiosemicarbazone analogs.
Biological Evaluation of Isopropyl Thiosemicarbazide Analogs
A growing body of evidence highlights the promising therapeutic potential of isopropyl thiosemicarbazide analogs across various disease areas. Their biological activity is often attributed to their ability to chelate metal ions, which is crucial for the function of several key enzymes.[5]
Antifungal Activity
Several studies have demonstrated the potent antifungal activity of isopropyl thiosemicarbazone derivatives. For instance, (E)-1-(4-trifluoromethylbenzylidene)-4-(3-isopropylphenyl)thiosemicarbazone has been shown to possess prominent antifungal activity.[6]
Antioxidant Activity
The antioxidant properties of these analogs have also been investigated. The (E)-1-(4-methoxylbenzylidene)-4-(3-isopropylphenyl)thiosemicarbazone derivative exhibited significant antioxidant activity in DPPH free radical scavenging assays.[6]
Anticancer Activity
The anticancer potential of isopropyl thiosemicarbazones is a particularly active area of research. Metal complexes of p-isopropyl benzaldehyde thiosemicarbazone have shown cytotoxic activity against various cancer cell lines, including those resistant to cisplatin.[7] For example, a zinc complex of this ligand displayed specific cytotoxic activity against Pam-ras cells, which over-express the H-ras oncogene.[7]
Table 1: Biological Activity of Selected Isopropyl Thiosemicarbazone Analogs
| Compound | Biological Activity | Model/Assay | Key Findings | Reference |
| (E)-1-(4-trifluoromethylbenzylidene)-4-(3-isopropylphenyl)thiosemicarbazone | Antifungal | Disc diffusion method | Prominent antifungal activity | [6] |
| (E)-1-(4-methoxylbenzylidene)-4-(3-isopropylphenyl)thiosemicarbazone | Antioxidant | DPPH free radical scavenging | Significant antioxidant activity | [6] |
| Zn(II) complex of p-isopropyl benzaldehyde thiosemicarbazone | Anticancer | Pam-ras cells (cisplatin-resistant) | Specific cytotoxic activity, induces apoptosis | [7] |
| 3-Formyl-6-isopropylchromone derived thiosemicarbazones | α-glucosidase inhibition | In vitro enzyme assay | Potent inhibitors with IC50 values in the low micromolar to nanomolar range | [8] |
Mechanistic Insights into Biological Action
The diverse biological activities of thiosemicarbazones are underpinned by several key mechanisms of action.
Chelation of Metal Ions and Inhibition of Ribonucleotide Reductase
A primary mechanism of action for the anticancer effects of thiosemicarbazones is their ability to chelate essential metal ions, particularly iron.[5] Ribonucleotide reductase, a key enzyme in DNA synthesis, is iron-dependent. By chelating iron, thiosemicarbazones can inhibit the activity of this enzyme, leading to cell cycle arrest and apoptosis.[9]
Generation of Reactive Oxygen Species (ROS)
The redox activity of metal-thiosemicarbazone complexes is another critical factor in their anticancer activity. These complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells.[10] The resulting oxidative stress can cause damage to cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.
Interaction with DNA
Some isopropyl thiosemicarbazone complexes have been shown to interact directly with DNA. For example, a zinc complex of p-isopropyl benzaldehyde thiosemicarbazone was found to produce stronger alterations on the double helix conformation of DNA compared to cisplatin.[7] This interaction can disrupt DNA replication and transcription, contributing to the cytotoxic effects of the compound.
Diagram of Postulated Anticancer Mechanism
Caption: Postulated anticancer mechanism of isopropyl thiosemicarbazones.
Conclusion and Future Directions
Isopropyl thiosemicarbazide analogs represent a promising class of compounds with significant therapeutic potential. The strategic incorporation of the isopropyl moiety has been shown to enhance their biological activity, making them attractive candidates for further drug development. The synthetic routes outlined in this guide are robust and adaptable, allowing for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.
Future research in this area should focus on:
-
Expansion of Analog Libraries: The synthesis and evaluation of a wider range of isopropyl thiosemicarbazide analogs with diverse substitutions on the aromatic or heterocyclic rings will be crucial for optimizing their biological activity and selectivity.
-
In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will provide a more comprehensive understanding of their mechanisms of action.
-
Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds will be essential for their progression into preclinical and clinical development.
-
Combination Therapies: Investigating the synergistic effects of isopropyl thiosemicarbazide analogs with existing therapeutic agents could lead to more effective treatment strategies for various diseases.
By leveraging the insights and methodologies presented in this technical guide, researchers can continue to unlock the full therapeutic potential of this versatile and promising class of compounds.
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A Comprehensive Technical Guide to 4-Substituted-3-Thiosemicarbazide Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-substituted-3-thiosemicarbazides, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, characterization, and diverse biological activities, offering field-proven insights and detailed experimental protocols to support researchers in this dynamic area of study.
Introduction: The Versatility of the Thiosemicarbazide Scaffold
Thiosemicarbazides are analogs of semicarbazides where the oxygen atom is replaced by a sulfur atom.[1] This substitution imparts unique chemical properties and a broad spectrum of biological activities.[2][3] The core thiosemicarbazide structure serves as a versatile scaffold in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5][6] The ability of the thiosemicarbazide moiety to chelate with metal ions is a key factor in its biological effects, often enhancing the therapeutic potential of the parent molecule.[6][7]
The general structure of a 4-substituted-3-thiosemicarbazide is characterized by a substituent at the N4 position, which significantly influences its biological activity.[6] This guide will focus on the synthesis and applications of these N4-substituted derivatives, providing a comprehensive overview for researchers in the field.
Synthetic Methodologies and Characterization
The synthesis of 4-substituted-3-thiosemicarbazides is typically straightforward, involving the reaction of an appropriate isothiocyanate with hydrazine hydrate or the reaction of an acid hydrazide with an isothiocyanate.[4][8] The versatility of these methods allows for the introduction of a wide variety of substituents at the N4 position, enabling the generation of diverse compound libraries for biological screening.
General Synthetic Protocol
A common and efficient method for the synthesis of 4-aryl-substituted thiosemicarbazides involves the reaction of an aromatic amine with ammonium hydroxide, carbon disulfide, sodium chloroacetate, and finally hydrazine hydrate.[1] Alternatively, the reaction between an acid hydrazide and an isothiocyanate provides a direct route to N1,N4-disubstituted thiosemicarbazides.[4]
Exemplary Protocol: Synthesis of 4-Aryl-1-(diphenylacetyl)thiosemicarbazides [4]
-
A mixture of diphenylacetic acid hydrazide (0.01 mol) and the appropriate aryl isothiocyanate (0.01 mol) is heated in an oil bath at 70–80 °C.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After 10–12 hours, the reaction is complete.
-
The crude reaction mixture is washed with diethyl ether and crystallized from ethanol to yield the final product.
Spectroscopic Characterization
The structural elucidation of newly synthesized 4-substituted-3-thiosemicarbazides relies on a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 800-1200 cm⁻¹), and C=N stretching (for thiosemicarbazones, around 1600 cm⁻¹).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals for the N-H protons appear as broad singlets, typically in the range of 7.0-11.0 ppm. Aromatic and aliphatic protons of the substituent at the N4 position will have characteristic chemical shifts.[9][10]
-
¹³C NMR: The thiocarbonyl carbon (C=S) gives a characteristic signal in the downfield region, typically around 175-185 ppm.[9]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.[9][10]
Biological Activities and Structure-Activity Relationships (SAR)
The diverse pharmacological profile of 4-substituted-3-thiosemicarbazides is a major focus of current research. The nature of the substituent at the N4 position plays a crucial role in determining the type and potency of the biological activity.[11]
Anticancer Activity
Thiosemicarbazides and their derivatives, thiosemicarbazones, have demonstrated significant anticancer activity against a variety of cancer cell lines.[5][12][13] Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis, and the induction of apoptosis.[6] The ability to chelate metal ions and generate reactive oxygen species (ROS) is also a key factor in their anticancer effects.[6][12]
Structure-Activity Relationship Insights:
-
Electron-withdrawing groups on the N4-aryl substituent, such as halogens, can enhance anticancer activity.[13]
-
Di-substitution at the N4 atom, often through the incorporation of a piperazine or morpholine ring, has been shown to be critical for potent anticancer activity.[12]
-
The formation of redox-active metal complexes, particularly with iron, is crucial for the generation of ROS and subsequent cancer cell death.[12]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 | 0.7 | [13] |
| 4-Bromobenzoyl carbamothioyl methane hydrazonate | B16F10 | 0.9 | [13] |
| Doxorubicin (Standard) | B16F10 | 0.6 | [13] |
| 2,3-Dichlorophenyl substituted hydroxypiperidine thiosemicarbazone | A549 (Lung) | 0.58 | [11] |
Antimicrobial Activity
4-Substituted-3-thiosemicarbazides and their corresponding thiosemicarbazones exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[14][15][16] Their proposed mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death.[5]
Structure-Activity Relationship Insights:
-
The presence of a halogen atom on the N4-phenyl ring often leads to enhanced antibacterial activity.[3][14]
-
The conversion of thiosemicarbazides to thiosemicarbazones through condensation with aldehydes or ketones can significantly increase antimicrobial potency.[17]
-
Metal complexes of thiosemicarbazones can exhibit significantly higher antibacterial activity compared to the free ligands.[15]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | S. aureus | - | [3] |
| 1-(Picolinoyl)-4-allyl-thiosemicarbazide | B. cereus, E. coli, P. aeruginosa | 16-64 | [16] |
| 4-(Trifluoromethylphenyl) substituted thiosemicarbazides | Staphylococci sp. | 3.9 - 250 | [8] |
Anticonvulsant Activity
Aryl thiosemicarbazones have emerged as a structurally novel class of anticonvulsant agents.[18] They have shown efficacy in animal models of epilepsy, such as the maximal electroshock seizure (MES) test.[18][19]
Structure-Activity Relationship Insights:
-
The introduction of an alkyl group at the terminal amino group and an alkoxy group on the distal aryl ring can lead to increased anticonvulsant activity and decreased neurotoxicity.[19]
-
Specific substitutions on the benzaldehyde and arylthiosemicarbazide moieties can result in potent anticonvulsant candidates. For example, 4'-chlorobenzaldehyde-4-phenyl-3-thiosemicarbazone has been identified as a promising compound.[18]
Coordination Chemistry and Metal Complexes
Thiosemicarbazides and their derivatives are excellent ligands for a variety of transition metals, typically coordinating through the sulfur and hydrazinic nitrogen atoms.[7][10][20] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[15][21] This enhancement is attributed to factors such as increased lipophilicity, altered redox potentials, and the ability of the metal ion to facilitate interaction with biological targets.
Key Findings:
-
Copper(II), Nickel(II), and Cobalt(II) complexes of thiosemicarbazones have been extensively studied and have shown promising anticancer and antimicrobial properties.[7][10][21]
-
Ruthenium(II) complexes of thiosemicarbazones have demonstrated potent anticancer activity, with some compounds being more active than the clinical drug cisplatin.[21]
-
The geometry of the metal complex and the nature of the other ligands in the coordination sphere can significantly impact the biological activity.[7]
Future Directions and Conclusion
The field of 4-substituted-3-thiosemicarbazide research continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold, coupled with its diverse and tunable biological activity, makes it an attractive starting point for drug development programs.
Future research in this area should focus on:
-
Rational Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
Development of Metal-Based Drugs: Exploring the therapeutic potential of novel metal complexes of thiosemicarbazides and thiosemicarbazones.
-
Preclinical and Clinical Evaluation: Advancing the most promising lead compounds through further preclinical and, ultimately, clinical studies.
References
[22] Acharya, B. N., et al. (2021). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Journal of Molecular Structure. [2] Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1957-1975. [23] Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry. [24] Jindaniya, V., et al. (2024). Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. Letters in Drug Design & Discovery, 21(12), 2302-2334. [25] Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. Asian Journal of Chemistry. [4] Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. (n.d.). PubMed Central. [26] Pham, T. T., et al. (n.d.). Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons. PMC. [12] Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). NIH. [27] Structure-Activity Relationship of 4-(4-Iodophenyl)-3-thiosemicarbazide Analogs: A Comparative Guide. (n.d.). Benchchem. [21] Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. (2022). PMC - NIH. [14] Antibacterial activity of some 4-N-substituted thiosemicarbazides and thiosemicarbazones. (n.d.). ResearchGate. [18] Synthesis and anticonvulsant activity of substituted benzaldehyde- 4- aryl- 3- thiosemicarbazone. (n.d.). ResearchGate. [15] A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024). DergiPark. [11] Structure activity relationship of the synthesized thiosemicarbazones. (n.d.). ResearchGate. [16] Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). NIH. [17] Synthesis, characterisation and antimicrobial activity of some new thiosemicarbazones. (n.d.). ResearchGate. [9] Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). PMC - NIH. [8] Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. (2022). NIH. [5] Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. [13] Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. (n.d.). Indian Journal of Pharmaceutical Education and Research. [20] Thiosemicarbazone ligands. (n.d.). ResearchGate. [6] Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (n.d.). ResearchGate. [28] Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones. (n.d.). PubMed Central. [3] New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2024). PMC. [29] The general structure of thiosemicarbazide (A) and 1,3,4-thiadiazole (B) derivatives. (n.d.). [30] 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. (2021). PubMed Central. [7] Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. (n.d.). PMC - PubMed Central. [31] Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH. [1] Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). Jahangirnagar University. [32] Synthesis of 4-arylthiosemicarbazides 3a–e. (n.d.). ResearchGate. [33] Synthesis and Structure−Activity Relationships of Parasiticidal Thiosemicarbazone Cysteine Protease Inhibitors against Plasmodium falciparum, Trypanosoma brucei, and Trypanosoma cruzi. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [10] Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (n.d.). JOCPR. [19] Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones. (2003). PubMed. [34] Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. (n.d.). MDPI. [35] 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). PMC - NIH.
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Initial Screening of 4-isopropyl-3-thiosemicarbazide for Anticancer Activity: A Strategic Approach
An In-Depth Technical Guide:
Abstract
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities including antiviral, antibacterial, and notably, anticancer effects.[1][2] Their mechanism of action is often attributed to their capacity as potent metal ion chelators, which can disrupt essential cellular processes by inhibiting enzymes like ribonucleotide reductase and topoisomerase II.[1][3][4] This guide provides a comprehensive framework for the initial in vitro screening of a novel analogue, 4-isopropyl-3-thiosemicarbazide. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each step, creating a self-validating workflow for researchers in oncology and drug development. We will proceed from synthesis and characterization to broad cytotoxicity screening and preliminary mechanistic studies, establishing a robust foundation for evaluating this compound's potential as an anticancer agent.
Part 1: Rationale and Compound Preparation
The Scientific Premise: Why 4-isopropyl-3-thiosemicarbazide?
The thiosemicarbazide scaffold is a versatile pharmacophore. The presence of nitrogen and sulfur atoms makes it an excellent chelator of transition metal ions, such as iron and copper, which are crucial for cancer cell proliferation.[3][5] The anticancer activity of many thiosemicarbazones is linked to the inhibition of ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis.[1][6]
The selection of the 4-isopropyl substitution is a deliberate design choice. The isopropyl group is a small, lipophilic moiety that can influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in target proteins. Introducing such alkyl groups can modulate the electronic properties of the thiosemicarbazide backbone, potentially enhancing its biological activity and selectivity.[7] This initial investigation is therefore grounded in the hypothesis that the novel substitution on the 4-position may yield a compound with potent and selective anticancer properties.
Synthesis and Characterization
The synthesis of 4-substituted thiosemicarbazides is a well-established chemical process. A common and efficient method involves the reaction of a corresponding isothiocyanate with hydrazine hydrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropyl isothiocyanate (1 equivalent) in ethanol.
-
Nucleophilic Addition: Cool the solution in an ice bath. Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry in vacuo. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be performed for further purification.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure the integrity of the material for biological testing.
Part 2: Foundational In Vitro Cytotoxicity Screening
The primary goal of the initial screen is to determine if 4-isopropyl-3-thiosemicarbazide exhibits cytotoxic or cytostatic activity against cancer cells and to assess its selectivity.[8][9] This is achieved by testing the compound across a panel of cancer cell lines from diverse tissue origins alongside a non-cancerous cell line.
Cell Line Panel Selection
The choice of cell lines is critical for obtaining a broad understanding of the compound's activity spectrum. A representative panel should include:
-
A549: Human Lung Carcinoma
-
MCF-7: Human Breast Adenocarcinoma (Estrogen Receptor positive)
-
MDA-MB-231: Human Breast Adenocarcinoma (Triple-Negative)
-
HCT116: Human Colon Carcinoma
-
HL-60: Human Promyelocytic Leukemia
-
HEK293: Human Embryonic Kidney cells (as a non-cancerous control to assess selectivity)
Workflow for Initial Anticancer Screening
The overall workflow is designed to systematically assess the compound's efficacy and preliminary mechanism.
Caption: High-level workflow for the initial in vitro screening of a novel compound.
Cytotoxicity Determination: The MTT Assay
The MTT assay is a robust and widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[10] Live cells possess mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[11]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-isopropyl-3-thiosemicarbazide (e.g., from 0.01 µM to 100 µM) in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%). Add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (DMSO only) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation and Interpretation
The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are a key measure of potency.[11] Results should be summarized in a clear, tabular format.
Table 1: Hypothetical In Vitro Cytotoxicity of 4-isopropyl-3-thiosemicarbazide
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD | Selectivity Index (SI)¹ |
| A549 | Lung Carcinoma | 7.5 ± 0.8 | 8.0 |
| MCF-7 | Breast Adeno. (ER+) | 12.3 ± 1.1 | 4.9 |
| MDA-MB-231 | Breast Adeno. (TNBC) | 4.8 ± 0.5 | 12.5 |
| HCT116 | Colon Carcinoma | 9.1 ± 0.9 | 6.6 |
| HL-60 | Leukemia | 2.5 ± 0.3 | 24.0 |
| HEK293 | Normal Kidney | 60.0 ± 4.5 | - |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Part 3: Preliminary Mechanistic Elucidation
If the compound demonstrates potent (e.g., IC₅₀ < 10 µM) and selective activity, the next logical step is to investigate its mechanism of action. Based on the known biology of thiosemicarbazones, key cellular processes to examine are apoptosis and cell cycle progression.[12][13]
Potential Mechanisms of Action for Thiosemicarbazides
Thiosemicarbazide derivatives can induce cancer cell death through multiple interconnected pathways. Their ability to chelate iron is central, as this can lead to the inhibition of critical enzymes and the generation of damaging reactive oxygen species (ROS).
Caption: Potential mechanisms of anticancer activity for thiosemicarbazide derivatives.
Assessment of Apoptosis Induction
Apoptosis, or programmed cell death, is a preferred outcome for an anticancer agent. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with 4-isopropyl-3-thiosemicarbazide at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M), which can subsequently trigger apoptosis.[11] This is analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide and measuring the fluorescence intensity of individual cells by flow cytometry.
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate for 30 minutes and analyze by flow cytometry. The DNA content will correspond to the cell cycle phase: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).
Part 4: Conclusion and Future Directions
This guide outlines a logical and robust strategy for the initial in vitro screening of 4-isopropyl-3-thiosemicarbazide. The workflow begins with foundational cytotoxicity assays to establish potency and selectivity, followed by key mechanistic assays to probe the induction of apoptosis and cell cycle arrest.
A "hit" compound from this screen would ideally exhibit an IC₅₀ value in the low micromolar or nanomolar range and a high selectivity index, indicating a favorable therapeutic window. Positive results in the apoptosis and cell cycle assays would provide crucial initial insights into its mechanism of action. Such a promising candidate would then warrant further investigation, including lead optimization to improve potency and drug-like properties, target deconvolution studies, and eventual progression to in vivo animal models to evaluate efficacy and toxicity in a whole-organism context.[10][14] This systematic approach ensures that resources are focused on compounds with the highest potential to become effective cancer therapeutics.
References
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- 6. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
Methodological & Application
Synthesis of 4-isopropyl-3-thiosemicarbazide: A Detailed Experimental Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, field-proven experimental protocol for the synthesis of 4-isopropyl-3-thiosemicarbazide. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, safety imperatives, and characterization methodologies to ensure a successful and safe synthesis. The protocol is designed to be self-validating, with integrated checkpoints for confirming the identity and purity of the final product.
Introduction: The Significance of Thiosemicarbazides
Thiosemicarbazides are a class of compounds of significant interest in medicinal chemistry and materials science.[1] Their unique structural motif, featuring a thiourea core linked to a hydrazine moiety, imparts a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2] The 4-isopropyl-3-thiosemicarbazide, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry. Its synthesis, while conceptually straightforward, requires careful attention to reaction conditions and safety protocols due to the hazardous nature of the reactants.
This guide provides a robust and reproducible method for the synthesis of 4-isopropyl-3-thiosemicarbazide, with an emphasis on understanding the "why" behind each step of the procedure.
Reaction Scheme and Mechanism
The synthesis of 4-isopropyl-3-thiosemicarbazide is achieved through the nucleophilic addition of hydrazine to isopropyl isothiocyanate.
Reaction:
(CH₃)₂CH-N=C=S + N₂H₄ → (CH₃)₂CH-NH-C(=S)-NH-NH₂
Mechanism:
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule on the electrophilic carbon atom of the isothiocyanate group. The high nucleophilicity of hydrazine makes this reaction efficient. The subsequent proton transfer results in the formation of the stable thiosemicarbazide product. The reaction is typically carried out in a polar protic solvent, such as ethanol, which facilitates the reaction by solvating the reactants and intermediates.[3]
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 4-isopropyl-3-thiosemicarbazide.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Isopropyl isothiocyanate | ≥97% | Sigma-Aldrich or equivalent | Corrosive, flammable liquid. Handle with extreme care. |
| Hydrazine monohydrate | 98% | Sigma-Aldrich or equivalent | Highly toxic, corrosive, and suspected carcinogen. Use only in a well-ventilated fume hood. |
| Ethanol | Anhydrous | Fisher Scientific or equivalent | |
| Round-bottom flask (50 mL) | |||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | |||
| Ice bath | |||
| Buchner funnel and flask | |||
| Filter paper | |||
| Rotary evaporator | |||
| Melting point apparatus | |||
| NMR spectrometer | For product characterization. | ||
| FT-IR spectrometer | For product characterization. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine monohydrate (8.00 mmol, 0.40 g) in 20 mL of absolute ethanol.
-
Cooling: Place the flask in an ice bath and stir the solution vigorously for 10-15 minutes to ensure the temperature equilibrates to 0-5 °C.
-
Rationale: This exothermic reaction is cooled to control the reaction rate, prevent side reactions, and minimize the volatilization of the reactants. Vigorous stirring ensures efficient mixing and heat transfer.
-
-
Addition of Isopropyl Isothiocyanate: Add isopropyl isothiocyanate (8.00 mmol, 0.81 g) dropwise to the cold hydrazine solution over a period of 15-20 minutes using a dropping funnel.
-
Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction.
-
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for another 2-3 hours. For optimal yield, the reaction mixture can be left to stir at room temperature overnight.[4] A white precipitate of 4-isopropyl-3-thiosemicarbazide should form during this time.
-
Isolation of the Crude Product: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the crude product in a desiccator under vacuum to a constant weight.
Purification by Recrystallization
-
Dissolution: Transfer the crude 4-isopropyl-3-thiosemicarbazide to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly under vacuum.
Expected Yield
The expected yield of the purified 4-isopropyl-3-thiosemicarbazide is typically in the range of 70-85%.
Product Characterization
To confirm the identity and purity of the synthesized 4-isopropyl-3-thiosemicarbazide, the following characterization techniques are recommended:
-
Melting Point: The reported melting point of 4-isopropyl-3-thiosemicarbazide is in the range of 94-98 °C.[5] A sharp melting point within this range is indicative of high purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of 4-isopropyl-3-thiosemicarbazide. Expected signals include a doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and broad singlets for the amine and thioamide protons.
-
FT-IR Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and the C=S stretching (around 1200-1300 cm⁻¹).
Safety Precautions
The synthesis of 4-isopropyl-3-thiosemicarbazide involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a suitable option).
-
Fume Hood: All manipulations involving isopropyl isothiocyanate and hydrazine monohydrate must be performed in a well-ventilated chemical fume hood.
-
Hydrazine Monohydrate: Hydrazine monohydrate is highly toxic, corrosive, and a suspected carcinogen.[4] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Isopropyl Isothiocyanate: Isopropyl isothiocyanate is a corrosive and flammable liquid.[6] Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Workflow Diagram
Caption: Workflow for the synthesis of 4-isopropyl-3-thiosemicarbazide.
References
-
New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies - DergiPark. Available at: [Link]
-
Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes. Available at: [Link]
-
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Strategic Synthesis of Novel Thiosemicarbazones from 4-Isopropyl-3-Thiosemicarbazide: A Detailed Protocol and Mechanistic Insight
An Application Note for Medicinal and Synthetic Chemists
Abstract
Thiosemicarbazones represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities including anticancer, antibacterial, antiviral, and antifungal properties.[1][2][3] Their therapeutic potential often stems from their ability to chelate metal ions, which is crucial for the function of various enzymes essential for pathogen or cancer cell survival.[1][4] The synthesis of these valuable compounds is typically achieved through a direct condensation reaction between a thiosemicarbazide and a suitable carbonyl compound (an aldehyde or ketone).[5][6] This application note provides a comprehensive, step-by-step protocol for the synthesis of novel thiosemicarbazones using 4-isopropyl-3-thiosemicarbazide as a key building block. We delve into the mechanistic rationale behind the synthetic strategy, offer detailed characterization procedures, and provide expert insights into optimizing reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Introduction: The Versatility of the Thiosemicarbazone Core
The thiosemicarbazone framework (R¹R²C=N-NH-C(=S)NH₂) is a versatile platform for drug design.[7] The biological activity can be finely tuned by modifying the substituents on the carbonyl precursor (R¹ and R²) and the N4-position of the thiosemicarbazide moiety.[7] For instance, the renowned anticancer agent Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is currently in clinical trials and functions by inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis and repair.[7][8] The incorporation of an isopropyl group at the N4-position, as in our starting material 4-isopropyl-3-thiosemicarbazide, can enhance lipophilicity, potentially improving cell membrane permeability and pharmacokinetic properties of the final compounds. This guide provides a robust and reproducible method for accessing these promising molecules.
The Chemistry: Mechanism of Thiosemicarbazone Formation
The synthesis of a thiosemicarbazone is a classic example of a condensation reaction, specifically the formation of a Schiff base or imine. The reaction proceeds via nucleophilic addition of the terminal primary amine (-NH₂) of the thiosemicarbazide to the electrophilic carbonyl carbon of an aldehyde or ketone.[9][10] The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[5][11] This is followed by the elimination of a water molecule to yield the final thiosemicarbazone product.
Safety and Handling
Proper safety precautions are paramount when working with thiosemicarbazide derivatives and solvents.
-
Thiosemicarbazides: These compounds are toxic if swallowed and can cause skin and eye irritation.[12][13] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust.[12]
-
Solvents: Ethanol and methanol are flammable. Keep away from ignition sources.
-
Acids: Glacial acetic acid is corrosive. Handle with care to avoid skin and eye contact.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[13] Consult the Material Safety Data Sheet (MSDS) for all reagents before commencing work.[12][15][16]
Detailed Experimental Protocol
This protocol describes a general and highly adaptable method for the synthesis of a thiosemicarbazone from 4-isopropyl-3-thiosemicarbazide and a representative aromatic aldehyde (e.g., 4-chlorobenzaldehyde).
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Isopropyl-3-thiosemicarbazide | Round-bottom flask (50 mL or 100 mL) |
| 4-Chlorobenzaldehyde (or other carbonyl) | Reflux condenser |
| Absolute Ethanol | Magnetic stirrer and stir bar |
| Glacial Acetic Acid (catalyst) | Heating mantle or oil bath |
| Distilled Water | Buchner funnel and filter flask |
| Filter paper | Beakers and Erlenmeyer flasks |
| Melting point apparatus | |
| Thin Layer Chromatography (TLC) plates |
Step-by-Step Synthesis Procedure
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 4-isopropyl-3-thiosemicarbazide (e.g., 1.47 g, 10 mmol) in absolute ethanol (30 mL). Stir the mixture using a magnetic stirrer until the solid is fully dissolved.
-
Addition of Carbonyl Compound: To this solution, add the selected aldehyde or ketone (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol) in a single portion.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the condensation.[17]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Let the reaction proceed under reflux for 2-4 hours.[17] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Often, the product will begin to precipitate out of the solution as it cools. The flask can be further cooled in an ice bath to maximize product precipitation.[11]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.[18]
-
Drying: Dry the collected solid product in a vacuum oven or air-dry to a constant weight.
-
Purification (Recrystallization): For higher purity, the crude product should be recrystallized. Dissolve the product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter, wash, and dry the purified product as described in steps 6 and 7.[2]
Characterization of the Synthesized Product
Thorough characterization is essential to confirm the identity and purity of the synthesized thiosemicarbazone.
| Technique | Expected Observations and Key Signals |
| Melting Point | A sharp and distinct melting point indicates a high degree of purity. |
| FT-IR (KBr, cm⁻¹) | Absence of the strong C=O stretching band from the starting aldehyde/ketone (typically ~1670-1720 cm⁻¹). Appearance of a C=N (imine) stretching band around 1580-1620 cm⁻¹.[18][19] Presence of N-H stretching bands (usually two or more) in the 3100-3450 cm⁻¹ region.[2] Characteristic C=S (thione) stretching band around 800-850 cm⁻¹ and/or 1200-1250 cm⁻¹.[7] |
| ¹H NMR (DMSO-d₆) | A singlet for the azomethine proton (-N=CH-) typically appears downfield between δ 8.0-8.5 ppm (for aldehydes).[20] Two distinct singlets/broad signals for the two N-H protons, often downfield (> δ 9.0 ppm).[20] Signals corresponding to the isopropyl group: a septet for the CH proton and a doublet for the two CH₃ groups. Signals corresponding to the aromatic or aliphatic protons from the carbonyl precursor. |
| ¹³C NMR (DMSO-d₆) | A signal for the C=S carbon atom in the range of δ 175-185 ppm.[9] A signal for the C=N carbon atom around δ 140-150 ppm. Signals for the isopropyl carbons and the carbons from the carbonyl precursor. |
| Mass Spec. (ESI-MS) | The molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular weight of the target thiosemicarbazone.[4] |
Conclusion and Future Outlook
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of novel thiosemicarbazones from 4-isopropyl-3-thiosemicarbazide. The reaction is robust, generally high-yielding, and allows for the creation of a diverse library of compounds by simply varying the starting aldehyde or ketone. The detailed characterization data provides a benchmark for validating the successful synthesis of these target molecules. Given the significant therapeutic potential of thiosemicarbazones, these synthetic methods serve as a critical starting point for drug discovery programs aimed at developing new agents to combat a range of diseases.[1][3]
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MDPI. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Available at: [Link]
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Jahangirnagar University Journal of Science. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Available at: [Link]
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Definitive Purity Analysis of 4-isopropyl-3-thiosemicarbazide: A Validated Approach Using HPLC and GC-MS
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to determining the purity of 4-isopropyl-3-thiosemicarbazide, a key intermediate in the synthesis of various pharmacologically active compounds. Purity is a critical quality attribute that directly impacts the safety, efficacy, and stability of the final drug product. We present two orthogonal and robust analytical methods: High-Performance Liquid Chromatography (HPLC) for direct quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and confirmation. The protocols are developed with an emphasis on the scientific rationale behind each parameter selection, ensuring methodological robustness and adherence to validation principles outlined by the International Council for Harmonisation (ICH).[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative for 4-isopropyl-3-thiosemicarbazide
4-isopropyl-3-thiosemicarbazide (CAS No. 13431-36-2) is a thiourea derivative characterized by its reactive thiocarbonyl and hydrazine moieties.[3][4][5] These functional groups make it a valuable building block for synthesizing heterocyclic compounds with a wide range of biological activities, including potential anticancer and antimicrobial properties.[6][7]
The purity of this starting material is paramount. Even trace impurities, such as unreacted starting materials, by-products, or degradation products, can carry through the synthetic process, potentially leading to the formation of undesired side products or impacting the toxicological profile of the final active pharmaceutical ingredient (API). Therefore, employing sensitive and specific analytical methods to establish a comprehensive purity profile is a non-negotiable aspect of quality control.[8]
This guide details two complementary chromatographic techniques. RP-HPLC with UV detection serves as the primary method for quantitative purity assessment due to its precision and suitability for polar analytes. GC-MS, following a necessary derivatization step to enhance volatility, provides an orthogonal separation mechanism and the high specificity of mass spectrometry for definitive impurity identification.
Method 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle and Rationale
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the purity analysis of many pharmaceutical compounds.[9] The technique separates compounds based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. For 4-isopropyl-3-thiosemicarbazide, a moderately polar molecule, RP-HPLC is an ideal choice.[10][11]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven performance in retaining and separating a wide range of polar to moderately non-polar compounds, making it effective for both the parent compound and potential impurities.[11]
-
Mobile Phase: A gradient elution using water and methanol is chosen. A gradient approach is superior to an isocratic one for purity analysis as it ensures the elution of impurities with a wide range of polarities, from highly polar (eluting early) to non-polar (eluting late), within a reasonable timeframe.[6]
-
Detector: A Photodiode Array (PDA) detector is selected. It not only quantifies the analyte at a specific wavelength but also provides UV spectra across a range. This is invaluable for assessing peak purity (i.e., ensuring a chromatographic peak corresponds to a single compound) and for preliminary identification of unknown impurities based on their UV absorbance profiles.
HPLC Experimental Workflow
Caption: HPLC analysis workflow for 4-isopropyl-3-thiosemicarbazide purity.
Detailed HPLC Protocol
Instrumentation and Reagents:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance.
-
HPLC grade Methanol and Water.
-
Reference Standard (RS) of 4-isopropyl-3-thiosemicarbazide (>99.5% purity).
-
Sample of 4-isopropyl-3-thiosemicarbazide for testing.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Methanol |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm (Acquisition range: 200-400 nm) |
| Diluent | Methanol/Water (50:50, v/v) |
Procedure:
-
Standard Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-isopropyl-3-thiosemicarbazide RS into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Test (SST): Inject the Standard Preparation five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Analysis: Inject the Diluent (as a blank), followed by the Standard Preparation and the Sample Preparation.
-
Data Analysis: Integrate all peaks in the sample chromatogram. Calculate the purity by the area percent method, disregarding any peaks from the blank.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation (as per ICH Q2(R1))
A validated method provides documented evidence of its suitability for the intended purpose.[1][12]
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak is pure (PDA) and well-resolved from impurities. | Ensures the method accurately measures the analyte without interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over 5 concentrations. | Confirms a proportional response to analyte concentration.[12] |
| Accuracy | 98.0% - 102.0% recovery of spiked analyte at 3 levels. | Measures the closeness of the test results to the true value.[1] |
| Precision (Repeatability) | RSD ≤ 2.0% for 6 sample preparations. | Demonstrates consistency of results for the same sample under the same conditions.[8] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Defines the lowest concentration that can be reliably quantified. |
Method 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a powerful technique that combines the separation capability of gas chromatography with the detection and identification power of mass spectrometry. However, direct GC analysis of polar, thermally labile compounds like 4-isopropyl-3-thiosemicarbazide is problematic and can lead to peak tailing, low response, or on-column degradation.[13][14]
Causality Behind Experimental Choices:
-
Derivatization: This is a critical and mandatory step.[15] We employ silylation, a robust technique that replaces the active hydrogen atoms on the nitrogen and sulfur groups with a non-polar trimethylsilyl (TMS) group.[16] This chemical modification drastically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[17]
-
GC Column: A low-polarity 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms) is used. This type of column is ideal for separating a wide variety of derivatized compounds and is compatible with mass spectrometry.[18]
-
Ionization: Electron Ionization (EI) at 70 eV is the gold standard for GC-MS. It creates reproducible fragmentation patterns that can be compared against spectral libraries for confident compound identification.
GC-MS Experimental Workflow
Caption: GC-MS analysis workflow including the critical derivatization step.
Detailed GC-MS Protocol
Instrumentation and Reagents:
-
GC-MS system with a capillary column inlet.
-
Autosampler (recommended).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous Pyridine (or other suitable aprotic solvent).
-
Reaction vials with screw caps.
-
Heating block or oven.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Setting |
|---|---|
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the 4-isopropyl-3-thiosemicarbazide sample into a reaction vial.
-
Derivatization: Add 200 µL of anhydrous pyridine to dissolve the sample. Add 200 µL of the BSTFA + 1% TMCS reagent.
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Heat the vial at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, transfer the solution to an autosampler vial if necessary and inject into the GC-MS system.
-
Data Analysis: Process the total ion chromatogram (TIC). For each impurity peak, examine the mass spectrum. Perform a library search (e.g., NIST/Wiley) to tentatively identify the structure. The mass spectrum of the main peak will correspond to the derivatized 4-isopropyl-3-thiosemicarbazide.
Conclusion
The combination of a validated quantitative HPLC method and a specific GC-MS method for identification provides a robust analytical strategy for controlling the purity of 4-isopropyl-3-thiosemicarbazide. The HPLC method is suitable for routine quality control, offering high precision and accuracy for assay determination. The GC-MS method is an indispensable tool for identifying unknown impurities during process development, stability studies, and troubleshooting. Implementing these orthogonal techniques ensures a comprehensive understanding of the material's purity profile, which is essential for ensuring the quality and safety of downstream pharmaceutical products.
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International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Jain, D. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Katarzyna, B. et al. (2020). Lipophilicity Studies on Thiosemicarbazide Derivatives. Molecules, 25(23), 5756. [Link]
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Kell, D. B. et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 239-251. [Link]
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Gastaca, B. et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3(1), 1-13. [Link]
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Regis Technologies. GC Derivatization. Retrieved from [Link]
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Gastaca, B. et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Mendeley. [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]
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Głowacka, I. E. et al. (2020). Investigation of the Biological Properties of (Hetero)Aromatic Thiosemicarbazones. Molecules, 25(24), 5943. [Link]
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Al-Amiery, A. A. et al. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Chemical Methodologies, 6(2), 153-164. [Link]
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- 9. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
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- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Isopropyl-3-thiosemicarbazide in Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropyl-3-thiosemicarbazide is a versatile and highly valuable scaffold in medicinal chemistry. Its unique structural features, comprising a reactive thiourea core, a hydrazine moiety, and a sterically influential isopropyl group, make it an essential building block for the synthesis of a diverse array of bioactive heterocyclic compounds. This guide provides an in-depth exploration of its synthetic utility, focusing on its application as a precursor for potent anticancer and antimicrobial agents. We present detailed, field-proven protocols for the synthesis of the parent molecule and its subsequent transformation into biologically active 1,3,4-thiadiazole derivatives. Furthermore, this document outlines standard methodologies for evaluating the pharmacological activity of these synthesized compounds, supported by expert insights and troubleshooting advice to ensure experimental success.
Introduction: The Thiosemicarbazide Scaffold
Thiosemicarbazides are a class of compounds characterized by the H₂N-NH-C(=S)NHR structural motif. They serve as critical intermediates in organic synthesis and have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. The biological potential of these molecules is often attributed to the presence of nitrogen and sulfur atoms, which act as excellent chelating agents for essential metal ions within biological systems, thereby disrupting key enzymatic processes in pathogenic organisms or cancer cells[4][5].
The N-4 substituted derivative, 4-isopropyl-3-thiosemicarbazide, offers a unique combination of reactivity and lipophilicity. The isopropyl group can enhance membrane permeability and provide specific steric interactions within target protein binding pockets, potentially improving the potency and selectivity of its derivatives. This guide focuses on harnessing this scaffold for the development of novel therapeutic agents.
Synthetic Utility and Core Protocols
The primary application of 4-isopropyl-3-thiosemicarbazide in drug discovery is its role as a precursor for five-membered heterocyclic systems like 1,3,4-thiadiazoles and 1,2,4-triazoles[6][7]. These ring systems are prevalent in a multitude of FDA-approved drugs and clinical candidates.
Protocol 1: Synthesis of 4-Isopropyl-3-thiosemicarbazide
This protocol details the foundational synthesis of the title compound from commercially available starting materials. The reaction involves the nucleophilic addition of hydrazine to isopropyl isothiocyanate.
Causality: Hydrazine hydrate, a potent nucleophile, readily attacks the electrophilic carbon of the isothiocyanate group. The use of ethanol as a solvent is ideal due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates product isolation. The reaction is typically exothermic and proceeds efficiently at room temperature.
Materials:
-
Isopropyl isothiocyanate
-
Hydrazine hydrate (64-80% solution)
-
Ethanol, absolute
-
Drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube.
-
Reactant Addition: Dissolve isopropyl isothiocyanate (0.1 mol) in 100 mL of absolute ethanol within the flask.
-
Nucleophilic Attack: While stirring vigorously, add hydrazine hydrate (0.1 mol) dropwise to the solution at room temperature. An exothermic reaction will be observed. If the temperature rises significantly, use an ice bath to maintain the temperature below 40°C to prevent side reactions.
-
Reaction Progression: Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (6:2)[4]. The product, being more polar, will have a lower Rf value than the starting isothiocyanate.
-
Product Isolation: Upon completion, a white crystalline precipitate of 4-isopropyl-3-thiosemicarbazide will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum or in a desiccator.
Expected Results: A white crystalline solid with a yield typically in the range of 85-95%. The melting point should be sharp and consistent with literature values. The structure should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
Application in Heterocyclic Synthesis: 1,3,4-Thiadiazoles
A prominent application of 4-isopropyl-3-thiosemicarbazide is its acid-catalyzed cyclization with carboxylic acids or their derivatives to form 2,5-disubstituted-1,3,4-thiadiazoles[8]. These heterocycles are known for their broad pharmacological activities.
Caption: Synthetic workflow for 1,3,4-thiadiazole synthesis.
Protocol 2: Synthesis of 2-(Isopropylamino)-5-(4-chlorophenyl)-1,3,4-thiadiazole
This protocol exemplifies the synthesis of a bioactive thiadiazole derivative with potential anticancer activity, based on the principle that electron-withdrawing groups can enhance potency[4].
Causality: Phosphorus oxychloride (POCl₃) serves as both the acid catalyst and a powerful dehydrating agent. It activates the carboxylic acid carbonyl group, facilitating nucleophilic attack by the thioamide sulfur of the thiosemicarbazide. This is followed by an intramolecular cyclization and subsequent dehydration (elimination of water) to form the stable aromatic thiadiazole ring[8]. Refluxing ensures the reaction has sufficient energy to overcome the activation barrier for cyclization.
Materials:
-
4-Isopropyl-3-thiosemicarbazide (from Protocol 1)
-
4-Chlorobenzoic acid
-
Phosphorus oxychloride (POCl₃) - Caution: Highly corrosive and reacts violently with water.
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ice bath and crushed ice
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, add 4-isopropyl-3-thiosemicarbazide (0.01 mol) and 4-chlorobenzoic acid (0.01 mol) to a 100 mL round-bottom flask.
-
Catalyst Addition: Carefully and slowly add phosphorus oxychloride (5 mL) to the mixture under stirring. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture gently in a heating mantle to reflux for 2-3 hours. Monitor the reaction via TLC.
-
Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. Perform this step with extreme caution in a fume hood as POCl₃ reacts vigorously with water.
-
Neutralization: Stir the mixture until the ice has melted. The product will precipitate out. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Isolation & Purification: Collect the crude solid product by vacuum filtration. Wash the solid extensively with water to remove inorganic salts. Recrystallize the product from absolute ethanol to obtain pure crystals.
-
Drying: Dry the purified product under vacuum.
Self-Validation:
-
Purity Check: Assess the purity of the final compound by melting point determination and TLC (single spot).
-
Structural Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR. Key IR peaks include the absence of a C=O stretch and the presence of C=N and C-S stretches characteristic of the thiadiazole ring.
Pharmacological Evaluation
Derivatives of thiosemicarbazides are frequently screened for anticancer and antimicrobial activities[5][9]. The mechanism of action for anticancer thiosemicarbazones often involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, or the inhibition of topoisomerase II[1].
Caption: Putative anticancer mechanism of thiosemicarbazide derivatives.
Data Presentation: Anticancer Activity
The following table summarizes representative in vitro anticancer data for thiosemicarbazide derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µg/mL) | Reference Standard (IC₅₀) | Source |
| 5a | 4-Chlorobenzoyl | B16F10 (Melanoma) | 0.7 | Doxorubicin (0.6 µg/mL) | [4] |
| 5e | 4-Bromobenzoyl | B16F10 (Melanoma) | 0.9 | Doxorubicin (0.6 µg/mL) | [4] |
| L4 | Varies | A549 (Lung) | Strongest Inhibition | Not specified | [10] |
Protocol 3: General In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549, B16F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiadiazole compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
4-Isopropyl-3-thiosemicarbazide is a proven and effective molecular scaffold for the generation of novel heterocyclic compounds with significant therapeutic potential. The synthetic protocols provided herein are robust and can be adapted for the creation of diverse chemical libraries. The biological evaluation methods described offer a clear path for screening these new chemical entities for anticancer and antimicrobial efficacy. Future research should focus on exploring structure-activity relationships (SAR) to optimize potency and selectivity, as well as investigating novel mechanisms of action to overcome drug resistance.
References
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Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. European Journal of Medicinal Chemistry, 46(1), 241-248. [Link]
- Palanisamy, P., & Kumaran, K. (2014). Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 13-19.
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Singh, S., Kumar, V., Sharma, S., & Pal, M. (2022). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research, 56(2), 534-545. [Link]
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Wujec, M., & Siwek, A. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules, 27(8), 2595. [Link]
- Nevagi, R. J., & Dhake, A. S. (2014). Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica, 6(6), 324-328.
- Korkmaz, G., & Ilgın, S. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 11(2), 341-366.
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Siwek, A., Stączek, P., & Wujec, M. (2024). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. Pharmaceuticals, 17(3), 398. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40683-40697. [Link]
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Siwek, A., Plech, T., & Wujec, M. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(15), 5863. [Link]
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Wujec, M., & Siwek, A. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences, 25(9), 5032. [Link]
- Shakir, M., & Khan, A. U. (2014). Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes. International Journal of Innovative Research and Development, 3(8), 1-10.
- da Silva, A. L., de Souza, M. V. N., & de Almeida, M. V. (2012). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 4(1), 2-20.
-
Wang, Y., Liu, Y., Zhang, Y., & Wang, Q. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Molecules, 29(19), 4589. [Link]
-
Lee, J., & Lee, Y. (2011). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. Journal of Combinatorial Chemistry, 13(2), 158-166. [Link]
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
- Al-Salim, N. H., Al-Salihi, A. T., & Al-Juboori, A. M. (2010). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. *Iraqi National Journal of Chemistry, 39, 465-474.
- Mahendrasinh, M. R., Patel, M. B., & Patel, S. K. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 60-66.
-
Foroumadi, A., Kargar, Z., Sakhteman, A., & Shafiee, A. (2007). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. DARU Journal of Pharmaceutical Sciences, 15(2), 86-91. [Link]
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Leveraging 4-Isopropyl-3-Thiosemicarbazide for the Synthesis of Novel Antifungal Agents
An Application Note and Protocol Guide for Researchers
PART 1: Scientific Rationale and Synthetic Strategy
The Thiosemicarbazide Pharmacophore: A Foundation for Bioactivity
The thiosemicarbazide moiety, characterized by the structural core -NH-NH-C(=S)-NH-, is a key pharmacophore responsible for a diverse range of biological activities, including antibacterial, antiviral, and antifungal properties.[1][2] Its efficacy is often attributed to the thione/thiol tautomerism and the ability of the sulfur and nitrogen atoms to act as potent chelating agents for metal ions essential for fungal enzyme function. The NH-NH-C(=S)-NH core appears to be crucial for the antifungal response.[3] While the precise mechanisms of action are still under investigation, potential targets include the disruption of fungal cell wall integrity and the inhibition of key enzymes.[1][4]
Strategic Incorporation of the Isopropyl Group
The selection of 4-isopropyl-3-thiosemicarbazide as the starting material is a deliberate design choice. The isopropyl group at the N-4 position serves two primary purposes in drug design:
-
Increased Lipophilicity: The bulky and nonpolar isopropyl group enhances the overall lipophilicity of the molecule. This can improve the compound's ability to penetrate the lipid-rich cell membranes of fungi, thereby increasing its bioavailability at the target site.[5]
-
Modulation of Electronic Properties: The electron-donating nature of the isopropyl group can influence the electron density around the thiosemicarbazide core, potentially enhancing its interaction with biological targets.[5]
This strategic combination of the proven thiosemicarbazide pharmacophore with a lipophilic isopropyl substituent provides a robust platform for generating novel antifungal candidates.
Primary Synthetic Pathways
Two highly effective and versatile synthetic routes originating from 4-isopropyl-3-thiosemicarbazide are the focus of this guide:
-
Schiff Base (Thiosemicarbazone) Formation: This involves the condensation reaction between the terminal primary amine of the thiosemicarbazide and the carbonyl group of an aldehyde or ketone.[2][6] This reaction is typically straightforward, high-yielding, and allows for vast structural diversity by simply varying the aldehyde or ketone reactant.
-
1,3,4-Thiadiazole Ring Synthesis: Thiosemicarbazides are excellent precursors for the synthesis of five-membered heterocyclic rings like 1,3,4-thiadiazoles through intramolecular cyclization.[7] These cyclization reactions, often acid-catalyzed or requiring a dehydrating agent, result in a stable aromatic heterocyclic system that is a common scaffold in many medicinally active compounds.[8]
The overall synthetic strategy is visualized in the workflow diagram below.
Caption: General synthetic workflows from 4-isopropyl-3-thiosemicarbazide.
PART 2: Experimental Protocols
Protocol 1: Synthesis of 4-Isopropylthiosemicarbazone Schiff Bases
This protocol describes a general method for the synthesis of thiosemicarbazones via condensation with an aromatic aldehyde.
Principle: The nucleophilic primary amine (-NH2) of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration under reflux conditions yields the stable C=N double bond (azomethine group) characteristic of a Schiff base.[2][9]
Materials:
-
4-Isopropyl-3-thiosemicarbazide
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard reflux apparatus with condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-isopropyl-3-thiosemicarbazide (10 mmol) in absolute ethanol (30 mL) with gentle warming and stirring until a clear solution is obtained.
-
To this solution, add the selected substituted aldehyde (10 mmol) dissolved in a minimal amount of ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane 3:7).
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, the solution can be cooled further in an ice bath or concentrated under reduced pressure.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Recrystallize the dried product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure thiosemicarbazone derivative.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11]
Expected Observations in Characterization:
-
FT-IR: Disappearance of the C=O stretch from the aldehyde and the appearance of a C=N (azomethine) stretching band around 1600-1650 cm⁻¹.[12]
-
¹H-NMR: Appearance of a new singlet for the azomethine proton (-CH=N) typically between δ 8.0-9.0 ppm.
Protocol 2: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
This protocol details the cyclization of 4-isopropyl-3-thiosemicarbazide with an aromatic carboxylic acid to form a 1,3,4-thiadiazole ring.
Principle: This reaction proceeds via an acid-catalyzed intramolecular cyclodehydration. The thiosemicarbazide first reacts with the carboxylic acid to form an acylthiosemicarbazide intermediate. In the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃), this intermediate undergoes ring closure to form the stable 1,3,4-thiadiazole aromatic system.[7][8]
Materials:
-
4-Isopropyl-3-thiosemicarbazide
-
Substituted aromatic carboxylic acid (e.g., benzoic acid, 4-nitrobenzoic acid)
-
Phosphorus oxychloride (POCl₃) - Caution: Highly corrosive and reacts violently with water.
-
Standard reflux apparatus with a gas trap (to neutralize HCl fumes)
-
Ice bath
-
Beakers, Buchner funnel
Procedure:
-
Caution: This procedure must be performed in a well-ventilated fume hood due to the use of POCl₃.
-
Create a homogenous mixture of 4-isopropyl-3-thiosemicarbazide (10 mmol) and the selected aromatic carboxylic acid (10 mmol) in a round-bottom flask.
-
Carefully and slowly add phosphorus oxychloride (5 mL) to the mixture in an ice bath with gentle swirling. The addition is exothermic.
-
Once the addition is complete, attach a reflux condenser fitted with a calcium chloride guard tube and a gas trap (e.g., an inverted funnel over a beaker of sodium bicarbonate solution).
-
Gently heat the reaction mixture to reflux for 3-5 hours.
-
After the reflux period, cool the mixture to room temperature.
-
Very slowly and cautiously, pour the reaction mixture onto crushed ice (approx. 100 g) in a large beaker. This will hydrolyze the excess POCl₃. This step is highly exothermic and will release HCl gas.
-
Stir the mixture until all the ice has melted. The crude product should precipitate out.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the effervescence ceases and the pH is ~7-8.
-
Collect the solid product by vacuum filtration, and wash it thoroughly with cold water.
-
Dry the product and recrystallize from a suitable solvent like ethanol or dimethylformamide (DMF) to yield the pure 1,3,4-thiadiazole derivative.
-
Characterize the final product using appropriate spectroscopic methods.[13]
PART 3: Antifungal Susceptibility Testing
Protocol 3: Broth Microdilution Assay for MIC and MFC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the antifungal susceptibility of yeasts.[14][15]
Principle: A standardized inoculum of a fungal strain is challenged with serial twofold dilutions of the synthesized compound in a liquid broth medium.[16] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.[17] The Minimum Fungicidal Concentration (MFC) is determined by subculturing from wells showing no growth to determine the lowest concentration that kills the fungus.
Materials:
-
Synthesized compounds
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
-
Incubator (35°C for Candida, 28-35°C for molds)[18]
-
Sabouraud Dextrose Agar (SDA) plates
Caption: Workflow for MIC and MFC determination via broth microdilution.
Procedure:
-
Compound Preparation: Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of RPMI-1640 broth to all wells of a 96-well plate except the first column.
-
Add 200 µL of the highest concentration of the test compound (prepared in RPMI from the stock) to the first well of a row.
-
Perform a 1:1 serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 100 µL from the 10th well.
-
This leaves well 11 as a growth control (broth only, no drug) and well 12 as a sterility control (broth only, no drug, no inoculum).
-
-
Inoculum Preparation:
-
Grow the fungal strain on an SDA plate.
-
Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final working concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[15]
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL. This halves the drug concentration in each well to the final test concentrations.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest drug concentration where there is no visible growth (or significant reduction, e.g., ~50% for azoles) compared to the growth control well.[17]
-
MFC Determination:
-
From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot and spot-plate it onto a fresh SDA plate.
-
Incubate the SDA plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal growth (or fewer than three colonies, indicating ≥99.9% killing) is observed on the subculture plate.[1]
-
Data Interpretation and Presentation
The results of the antifungal screening should be summarized in a clear, tabular format. The ratio of MFC/MIC can be used to classify the primary effect of the compound.[1]
-
MFC/MIC ≤ 4: The compound is considered to have fungicidal activity.
-
MFC/MIC > 4: The compound is considered to have fungistatic activity.
Table 1: Example Data Presentation for Synthesized Compounds
| Compound ID | Target Fungus | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity |
| TSC-Iso-01 | C. albicans | 31.25 | 62.5 | 2 | Fungicidal |
| TSC-Iso-02 | C. albicans | 62.5 | >250 | >4 | Fungistatic |
| THD-Iso-01 | C. albicans | 15.6 | 31.25 | 2 | Fungicidal |
| Fluconazole | C. albicans | 8 | 32 | 4 | Fungicidal |
| TSC-Iso-01 | A. niger | 62.5 | 125 | 2 | Fungicidal |
| THD-Iso-01 | A. niger | 31.25 | 62.5 | 2 | Fungicidal |
References
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Nowak, M., et al. (2023). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. MDPI. Available at: [Link]
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Li, Y., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. MDPI. Available at: [Link]
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Alves, L. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]
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Poczta, A., et al. (2020). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. PLOS ONE. Available at: [Link]
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Ghannoum, M., & Perfect, J. (2017). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Reviews. Available at: [Link]
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Poczta, A., et al. (2021). Search for Molecular Basis of Antifungal Activity of Thiosemicarbazide Derivatives: A Combined in vitro Antifungal and Enzymatic Studies with in Silico Docking. Bentham Science. Available at: [Link]
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Rao, J. S., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-FUNGAL ACTIVITY OF SOME NOVEL THIOSEMICARBAZIDES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
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Gümüş, F., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. Available at: [Link]
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Reis, D. C., et al. (2017). Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi. Ciência e Agrotecnologia. Available at: [Link]
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Carrillo-Muñoz, A. J., et al. (2006). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology. Available at: [Link]
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da Silva, A. (2015). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
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Wang, Y., et al. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. MDPI. Available at: [Link]
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Lee, J., et al. (2007). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. Journal of Combinatorial Chemistry. Available at: [Link]
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Kumar, A., et al. (2022). Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes. Oriental Journal of Chemistry. Available at: [Link]
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Singh, D., et al. (2014). In-vitro Antibacterial, Antifungal Activity of Some Transition Metal Complexes of Thiosemicarbazone Schiff Base (HL) Derived From N4-(7'-chloroquinolin-4'-ylamino) Thiosemicarbazide. Bioinorganic Chemistry and Applications. Available at: [Link]
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Application Notes & Protocols: A Framework for Evaluating the Antibacterial Efficacy of Novel Thiosemicarbazide Compounds
Introduction: The Therapeutic Potential of Thiosemicarbazides
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds synthesized from thiosemicarbazide and aldehydes or ketones.[1][2] These molecules have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4] The growing crisis of antimicrobial resistance necessitates the discovery of new chemical scaffolds with novel mechanisms of action.[5] Thiosemicarbazides are promising candidates in this search, with studies suggesting their antibacterial effects are often mediated through a dual-inhibition mechanism targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[6][7][8]
This guide provides a comprehensive framework of standardized protocols for researchers, scientists, and drug development professionals to reliably assess the in vitro antibacterial efficacy of novel thiosemicarbazide compounds. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different studies.[9][10]
Part 1: Foundational Screening — Minimum Inhibitory Concentration (MIC)
The initial step in evaluating any new potential antibacterial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[11] The broth microdilution method is a standardized, quantitative, and widely adopted technique for high-throughput MIC determination.[5][12]
Causality Behind the Method
The broth microdilution assay is a systematic and efficient way to test a range of compound concentrations against a standardized bacterial population. By using a 96-well plate format, it allows for the simultaneous testing of multiple compounds, concentrations, and bacterial strains, while minimizing reagent usage. The use of a standardized bacterial inoculum (adjusted to a 0.5 McFarland standard) is critical; it ensures that the starting number of bacteria is consistent, making the MIC values reliable and reproducible.[13] Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as its composition is standardized and its divalent cation concentration (Ca²⁺ and Mg²⁺) is controlled, which is crucial as these ions can influence the activity of certain antimicrobial agents.[13]
Experimental Protocol: Broth Microdilution
1. Preparation of Materials:
-
Thiosemicarbazide Compounds: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in a suitable solvent, typically dimethyl sulfoxide (DMSO).[14] Note the final DMSO concentration in the assay should be non-inhibitory (typically ≤1%).
-
Bacterial Strains: Use reference strains from the American Type Culture Collection (ATCC), such as Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).
-
Media and Reagents: Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile phosphate-buffered saline (PBS), 0.5 McFarland turbidity standard, and sterile 96-well flat-bottom microtiter plates.
-
Controls: A known antibiotic (e.g., Ciprofloxacin for Gram-negatives, Vancomycin for Gram-positives) serves as a positive control.[6]
2. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies.
-
Suspend the colonies in sterile PBS or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
3. Plate Setup and Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first column of wells, creating an initial 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10.
-
Column 11 serves as the Growth Control (no compound).
-
Column 12 serves as the Sterility Control (no bacteria).
4. Inoculation and Incubation:
-
Add 100 µL of the final prepared bacterial inoculum to each well from columns 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
5. Reading and Interpreting the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the thiosemicarbazide compound at which no visible bacterial growth (no turbidity) is observed.[11][15] This can be aided by a plate reader measuring absorbance at 600 nm.
Workflow Visualization
Caption: Workflow for MIC determination via broth microdilution.
Part 2: Bacteriostatic vs. Bactericidal Activity — Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to determine the killing potential of a compound.[8] The MBC is the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction of the initial bacterial inoculum.[16]
Causality Behind the Method
This protocol directly tests the viability of bacteria that have been exposed to the thiosemicarbazide compound. By subculturing from the clear wells of the MIC plate onto nutrient-rich agar, which is free of the compound, any surviving bacteria are given the opportunity to grow and form colonies. The absence of growth indicates that the bacteria were killed by the compound concentration in the corresponding well, not just inhibited. The MBC/MIC ratio is a key metric; a low ratio (≤4) is a strong indicator of bactericidal activity, a desirable trait for treating many types of infections.[5]
Experimental Protocol: MBC Determination
-
Select Wells: Use the 96-well plate from the completed MIC assay. Select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.
-
Subculture: Aspirate a fixed volume (e.g., 10-20 µL) from each selected well.
-
Plate: Spot-plate the aliquot onto a quadrant of a fresh Tryptic Soy Agar (TSA) plate. Be sure to label each quadrant corresponding to the compound concentration.
-
Incubate: Incubate the TSA plate at 37°C for 18-24 hours.
-
Determine MBC: After incubation, count the number of colonies. The MBC is the lowest concentration that shows no growth or a colony count that corresponds to a ≥99.9% reduction compared to the initial inoculum count.
Workflow Visualization
Caption: Transition from MIC to MBC determination.
Part 3: Dynamic Activity Profile — The Time-Kill Kinetics Assay
The MIC and MBC provide static endpoints. A time-kill kinetics assay offers a dynamic view of antibacterial activity, revealing the rate and extent of bacterial killing over time.[17] This assay is invaluable for understanding the pharmacodynamics of a compound and is a standard method recommended by CLSI.[16][18]
Causality Behind the Method
This assay directly measures the decline in viable bacterial cells (Colony Forming Units, or CFU) over a 24-hour period. By testing concentrations relative to the predetermined MIC (e.g., 1x, 2x, 4x MIC), it reveals whether the killing effect is concentration-dependent. The resulting curve provides a clear visual representation of the compound's action. A rapid, steep decline in CFU/mL signifies potent bactericidal activity, whereas a plateau near the initial inoculum level indicates bacteriostatic action.[19] A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[17][19]
Experimental Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a mid-logarithmic phase bacterial culture in CAMHB with a standardized density (e.g., ~1 x 10⁶ CFU/mL).
-
Prepare flasks containing CAMHB with the thiosemicarbazide compound at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a no-drug growth control.
-
-
Inoculation and Sampling:
-
Quantification:
-
For each aliquot, perform 10-fold serial dilutions in sterile PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Plot the results as log₁₀ CFU/mL versus time for each concentration.
-
Workflow Visualization
Caption: Experimental workflow for a time-kill kinetics assay.
Part 4: Preliminary Mechanism of Action (MoA) Insights
The primary antibacterial mechanism for many thiosemicarbazide derivatives involves the inhibition of bacterial type IIA topoisomerases.[6][8] These enzymes are essential for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death.
-
Target Confirmation: Following the demonstration of whole-cell activity, in vitro enzymatic assays can be employed to confirm the target. Assays measuring the ATPase activity of purified DNA gyrase (GyrB subunit) or topoisomerase IV (ParE subunit) in the presence of the thiosemicarbazide compounds can provide direct evidence of target engagement.[8]
-
Computational Modeling: Molecular docking studies can be used to predict how the compounds bind to the ATP-binding pocket of these enzymes, providing structural insights that can guide further chemical optimization.[5][21]
Proposed Mechanism Visualization
Caption: Proposed mechanism of action for thiosemicarbazides.
Data Presentation and Summary
Quantitative data from these assays should be summarized in clear, structured tables to facilitate comparison between different compounds and bacterial strains.
Table 1: Example Summary of Antibacterial Activity
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | 24h Kill at 4x MIC (log₁₀ reduction) |
|---|---|---|---|---|---|---|
| TSC-001 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal | > 3.5 |
| TSC-001 | E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic | 1.2 |
| TSC-002 | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal | > 4.0 |
| TSC-002 | E. coli ATCC 25922 | 32 | 64 | 2 | Bactericidal | > 3.0 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.015 | 1 | Bactericidal | > 5.0 |
Conclusion
This application note provides a validated, step-by-step framework for characterizing the antibacterial efficacy of novel thiosemicarbazide compounds. By progressing from broad screening (MIC) to detailed characterization of killing activity (MBC, Time-Kill), researchers can build a comprehensive profile of their compounds. Adherence to these standardized protocols, based on CLSI guidelines, is paramount for generating high-quality, reproducible data that can confidently guide hit-to-lead optimization and advance the development of new antibacterial therapeutics.
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Siwek, A., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. National Institutes of Health. [Link]
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Korkmaz, G., et al. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. ResearchGate. [Link]
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Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antimicrobial Susceptibility Testing, 34th ed. CLSI. [Link]
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Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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Wujec, M., et al. (2024). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. National Institutes of Health. [Link]
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Kowalczyk, A., et al. (2021). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. National Institutes of Health. [Link]
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Application Notes and Protocols: Evaluating the Minimum Inhibitory Concentration (MIC) of 4-Isopropyl-3-thiosemicarbazide Derivatives
Introduction: The Critical Role of MIC Determination in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, thiosemicarbazide derivatives have garnered significant attention due to their diverse biological activities. Specifically, 4-isopropyl-3-thiosemicarbazide derivatives represent a promising class of compounds requiring rigorous evaluation of their antimicrobial potency. The Minimum Inhibitory Concentration (MIC) is a cornerstone metric in this evaluation, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This value is fundamental for assessing a compound's intrinsic activity, guiding further structural optimization, and providing a preliminary indication of its potential therapeutic efficacy.
This document provides a detailed methodological guide for researchers, scientists, and drug development professionals on accurately and reproducibly determining the MIC of 4-isopropyl-3-thiosemicarbazide derivatives. We will delve into the principles and detailed protocols for the gold-standard broth microdilution and agar dilution methods, underpinned by the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Furthermore, we will address the unique challenges associated with these specific derivatives and offer expert insights to ensure the integrity and reliability of your results.
Pillar 1: Foundational Principles of MIC Testing
The determination of an MIC value relies on challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent under controlled in vitro conditions.[1][4][5] The objective is to identify the concentration at which bacterial growth is inhibited. Two primary methods are widely accepted and recommended for their accuracy and reproducibility: broth microdilution and agar dilution.[4][5][6]
-
Broth Microdilution: This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[2] Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound in a well that remains clear.[2]
-
Agar Dilution: In this technique, the antimicrobial agent is incorporated into molten agar at various concentrations, which is then poured into petri dishes.[7][8][9] A standardized bacterial suspension is then spotted onto the surface of each plate. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the compound that prevents the growth of bacterial colonies.[7][9]
The choice between these methods often depends on the specific research needs, throughput requirements, and the physicochemical properties of the test compounds. Broth microdilution is generally favored for its lower reagent consumption and amenability to automation, making it suitable for screening a large number of compounds. Agar dilution, while more laborious, can be advantageous for certain compounds and allows for the simultaneous testing of multiple bacterial strains on a single plate.[9]
Pillar 2: Self-Validating Protocols for Robust MIC Determination
Scientific integrity hinges on the reproducibility and accuracy of experimental data. The following protocols are designed as self-validating systems, incorporating essential quality control measures to ensure the reliability of the obtained MIC values.
Essential Prerequisites: Media, Reagents, and Quality Control
2.1.1 Media and Reagents:
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing of non-fastidious aerobic bacteria.[10] The pH of the media should be between 7.2 and 7.4 at room temperature.
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of the 4-isopropyl-3-thiosemicarbazide derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the test wells should not exceed a level that affects bacterial growth (typically ≤1% v/v).
-
Bacterial Strains: Utilize well-characterized, reference quality control (QC) strains from recognized culture collections such as the American Type Culture Collection (ATCC).[11][12] Examples include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[13] These strains have known MIC ranges for common antibiotics, allowing for the validation of the experimental procedure.[11][13]
-
Inoculum Preparation: The bacterial inoculum must be standardized to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is crucial for the reproducibility of MIC results.[14]
2.1.2 Quality Control (QC) Measures:
A robust QC program is integral to any antimicrobial susceptibility testing.[10][15] It ensures the precision and accuracy of the test system.
-
QC Strains: Always include the appropriate ATCC QC strains in each MIC assay.[11][13] The resulting MIC values for these strains must fall within the established acceptable ranges as defined by CLSI.[15]
-
Growth Control: A well or plate containing only the growth medium and the bacterial inoculum (no test compound) must be included to confirm the viability and appropriate growth of the bacteria.
-
Sterility Control: A well or plate with only the growth medium should be included to ensure there is no contamination.
-
Solvent Control: If a solvent like DMSO is used to dissolve the test compound, a control with the highest concentration of the solvent used in the assay should be included to confirm it does not inhibit bacterial growth.
Protocol 1: Broth Microdilution Method
This protocol is adapted from the CLSI M07 guidelines.[6]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 100 µL of the test compound stock solution (at 2X the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing only CAMHB and inoculum).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
-
Inoculum Preparation and Inoculation:
-
From a fresh overnight culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well also indicates growth.
-
The MIC is the lowest concentration of the 4-isopropyl-3-thiosemicarbazide derivative that completely inhibits visible bacterial growth.
-
Workflow for Broth Microdilution MIC Determination
Caption: Workflow for determining MIC using the broth microdilution method.
Protocol 2: Agar Dilution Method
This protocol is also based on CLSI guidelines.[6]
Step-by-Step Methodology:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the 4-isopropyl-3-thiosemicarbazide derivative in a suitable solvent.
-
For each concentration, add 2 mL of the antimicrobial solution to 18 mL of molten MHA (held at 45-50 °C), mix thoroughly by inverting the tube several times, and pour into a sterile petri dish.[7][8]
-
Allow the agar to solidify completely. Also, prepare a growth control plate containing no test compound.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a multipoint inoculator or a micropipette, spot a defined volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate. This should deliver approximately 10⁴ CFU per spot.[9]
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of the test compound that completely inhibits the growth of the organism. A faint haze or one or two colonies at the inoculation spot is disregarded.[1]
-
Workflow for Agar Dilution MIC Determination
Caption: Workflow for determining MIC using the agar dilution method.
Pillar 3: Field-Proven Insights and Troubleshooting
The unique physicochemical properties of novel synthetic compounds like 4-isopropyl-3-thiosemicarbazide derivatives can present challenges in standard MIC assays.
Addressing Compound Solubility
Poor aqueous solubility is a common hurdle for many organic compounds.
-
Solvent Selection: DMSO is a common solvent, but its final concentration must be carefully controlled. If solubility issues persist, alternative solvents or co-solvents may be explored, always including a solvent control.
-
Formulation Strategies: For particularly challenging compounds, advanced formulation techniques such as the use of surfactants or cyclodextrins might be necessary to improve solubilization.[16]
-
Alternative Method: The agar dilution method can sometimes be more forgiving for compounds with limited solubility as the compound is dispersed within the solid matrix.[16]
Dealing with Colored or Precipitated Compounds
-
Color Interference: If a compound is colored, it can interfere with the visual reading of turbidity in the broth microdilution assay. In such cases, using a redox indicator like resazurin or tetrazolium salts can be beneficial.[14] These indicators change color in response to bacterial metabolic activity, providing a clear colorimetric endpoint.
-
Precipitation: If the compound precipitates at higher concentrations, this can lead to erroneous results. It is crucial to note the concentrations at which precipitation occurs and to interpret the results with caution. Repeating the assay with a narrower and lower concentration range may be necessary.
Interpreting Ambiguous Results
-
"Skipped Wells": This phenomenon, where a well with a higher compound concentration shows growth while a well with a lower concentration does not, can occur due to pipetting errors, contamination, or compound precipitation.[16] In such cases, the assay should be repeated with meticulous attention to technique.
-
Trailing Effect: A "trailing" or "paradoxical" effect, characterized by reduced but still visible growth over a range of concentrations above the apparent MIC, can be observed with some compounds. This can complicate the determination of a precise endpoint. It is important to adhere to a standardized reading protocol, such as defining the MIC as the concentration causing an 80% or 90% reduction in growth compared to the control.
Data Presentation and Interpretation
MIC data should be presented in a clear and organized manner, typically in a tabular format.
Table 1: Example MIC Data for 4-Isopropyl-3-thiosemicarbazide Derivative (Compound X)
| Bacterial Strain | MIC (µg/mL) | QC MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 4 | 0.25 - 2 |
| Escherichia coli ATCC 25922 | 16 | 0.5 - 4 |
| Pseudomonas aeruginosa ATCC 27853 | >64 | 1 - 8 |
| Clinical Isolate 1 (S. aureus) | 8 | N/A |
| Clinical Isolate 2 (E. coli) | 32 | N/A |
Interpretation of Results:
The interpretation of MIC values involves comparing them to established clinical breakpoints, if available, to categorize an organism as susceptible, intermediate, or resistant.[1][17][18] For novel compounds like 4-isopropyl-3-thiosemicarbazide derivatives, such breakpoints will not exist. Therefore, the initial interpretation focuses on comparing the MIC values against different bacterial species and strains to understand the compound's spectrum of activity. Lower MIC values indicate higher potency.[19] It is crucial not to directly compare the absolute MIC value of one compound to another without considering their respective breakpoints and pharmacokinetic/pharmacodynamic profiles.[17][19]
Conclusion
The accurate determination of the Minimum Inhibitory Concentration is a critical first step in the preclinical evaluation of novel antimicrobial candidates like 4-isopropyl-3-thiosemicarbazide derivatives. By adhering to standardized protocols, implementing rigorous quality control measures, and understanding how to address the specific challenges posed by these synthetic compounds, researchers can generate reliable and reproducible data. This, in turn, will enable informed decisions in the long and complex journey of antimicrobial drug development.
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Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Retrieved from [Link]
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Yoon, E. J., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(4), 339–346. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]
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The Antimicrobial Resistance and Stewardship Initiative. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method. YouTube. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]
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World Organisation for Animal Health (WOAH) Asia. (n.d.). Antimicrobial susceptibility testing Agar dilution method. Retrieved from [Link]
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Kahlmeter, G., & Turnidge, J. (2014). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 52(7), 2442–2448. Retrieved from [Link]
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Wikipedia. (n.d.). Agar dilution. Retrieved from [Link]
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Gujarat Chapter of Clinical Microbiology (GCSMC). (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]
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tl;dr pharmacy. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Dr.Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Retrieved from [Link]
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Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Retrieved from [Link]
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Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
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De Vita, D., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Scientific Reports, 12(1), 5898. Retrieved from [Link]
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Al-Juboori, A. M. J., et al. (2023). Chemical Methodologies Original Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). ResearchGate. Retrieved from [Link]
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Alam, M., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Heliyon, 9(6), e16222. Retrieved from [Link]
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Vuuren, S. V. (2018). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Journal of Ethnopharmacology, 224, 149-155. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Retrieved from [Link]
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ResearchGate. (2024, August 22). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? Retrieved from [Link]
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Kaderabkova, N., & Black, J. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]
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Application Note & Protocol: Procedures for Complexing 4-isopropyl-3-thiosemicarbazide with Metal Ions
An in-depth guide to the synthesis and characterization of metal complexes with 4-isopropyl-3-thiosemicarbazide, designed for researchers and drug development professionals. This document provides detailed protocols, explains the rationale behind experimental choices, and outlines comprehensive methods for structural elucidation.
Authored by: Gemini, Senior Application Scientist
Abstract
Thiosemicarbazides and their corresponding metal complexes represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and antineoplastic properties.[1][2][3] The biological efficacy of these organic ligands is often substantially enhanced upon chelation with transition metal ions.[2][4] This is attributed to the formation of stable complexes where the metal ion can modulate the ligand's properties, such as lipophilicity, facilitating transport across cell membranes.[2] 4-isopropyl-3-thiosemicarbazide is a versatile bidentate ligand that coordinates effectively with various metal ions through its sulfur and nitrogen donor atoms.[5][6] This guide provides a comprehensive framework for the synthesis of 4-isopropyl-3-thiosemicarbazide and its subsequent complexation with transition metal ions, along with detailed protocols for their physicochemical characterization.
Part 1: Synthesis of the Ligand: 4-isopropyl-3-thiosemicarbazide
The synthesis of N-substituted thiosemicarbazides is a foundational step in developing novel metal-based therapeutic agents. The procedure outlined below is a standard and reliable method for producing 4-isopropyl-3-thiosemicarbazide from commercially available starting materials.
Principle of Synthesis
The synthesis involves a nucleophilic addition reaction. Isopropyl isothiocyanate serves as an electrophile, and the lone pair of electrons on the terminal nitrogen atom of hydrazine hydrate acts as the nucleophile. The reaction proceeds readily in an alcoholic solvent, which facilitates the dissolution of reactants and the crystallization of the product upon cooling.
Experimental Protocol: Ligand Synthesis
Materials:
-
Isopropyl isothiocyanate (C₄H₇NS)
-
Hydrazine hydrate (N₂H₄·H₂O), ~64-65%
-
Ethanol (95% or absolute)
-
Deionized water
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isopropyl isothiocyanate (0.1 mol) in 100 mL of ethanol.
-
Nucleophilic Addition: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Slowly add hydrazine hydrate (0.1 mol) dropwise to the cooled solution over 30 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-3 hours. The product will begin to precipitate as a white solid.
-
Isolation: Cool the reaction mixture again in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified 4-isopropyl-3-thiosemicarbazide product in a desiccator over silica gel or in a vacuum oven at 40-50 °C.
Characterization of the Ligand
Before proceeding to complexation, it is crucial to verify the identity and purity of the synthesized ligand using standard analytical techniques.
| Parameter | Expected Result | Purpose |
| Appearance | White crystalline solid | Preliminary quality check |
| Melting Point | 94-98 °C | Purity assessment |
| FT-IR (cm⁻¹) | ~3350-3150 (N-H stretching), ~1620 (N-H bending), ~850 (C=S stretching) | Functional group identification |
| ¹H NMR (DMSO-d₆) | Signals corresponding to isopropyl (doublet and septet) and N-H protons | Structural confirmation |
| ¹³C NMR (DMSO-d₆) | Signals for isopropyl carbons and a characteristic downfield signal for C=S | Structural confirmation |
Part 2: General Protocol for Metal Complexation
Thiosemicarbazides are excellent chelating agents for transition metals, typically forming stable five-membered rings.[5] The general procedure involves the reaction of the ligand with a metal salt in an appropriate solvent, often under reflux to drive the reaction to completion.
Principle of Complexation
4-isopropyl-3-thiosemicarbazide acts as a bidentate ligand, coordinating to the metal ion through the sulfur atom of the thione group and the nitrogen atom of the hydrazinic N(1) moiety.[5][7] The reaction displaces solvent molecules or counter-ions from the metal's coordination sphere to form a stable metal-ligand complex. The stoichiometry, typically 1:1 or 1:2 (Metal:Ligand), can be controlled by the molar ratio of the reactants.
Caption: General workflow for synthesizing metal complexes.
Experimental Protocol: Metal Complex Synthesis
Materials:
-
4-isopropyl-3-thiosemicarbazide (Ligand, L)
-
Metal(II) chloride hydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) or other suitable salts.
-
Methanol or Ethanol (absolute)
-
Standard reflux apparatus
Procedure:
-
Ligand Solution: Dissolve the ligand (e.g., 2 mmol) in hot methanol (30 mL) in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., 1 mmol for a 1:2 Metal:Ligand ratio) in methanol (20 mL).
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A change in color and/or the formation of a precipitate is often observed immediately.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reflux time can vary depending on the metal ion, typically from 2 to 6 hours.[5][6]
-
Isolation: After reflux, allow the mixture to cool to room temperature. Collect the precipitated solid complex by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol and then deionized water to remove unreacted starting materials and any soluble impurities.
-
Drying: Dry the final complex in a desiccator over anhydrous CaCl₂.
Typical Reaction Parameters
| Metal Ion | Common Salt | Molar Ratio (M:L) | Solvent | Reflux Time (h) | Typical Product Color |
| Co(II) | CoCl₂·6H₂O | 1:2 | Ethanol | 3-4 | Brown / Dark Green[6] |
| Ni(II) | NiCl₂·6H₂O | 1:2 | Ethanol | 4-5 | Yellow / Green[5][6] |
| Cu(II) | Cu(CH₃COO)₂·H₂O | 1:2 | Methanol | 2-3 | Green / Brown |
| Zn(II) | ZnCl₂ | 1:2 | Methanol | 3-4 | White / Pale Yellow |
| Fe(III) | FeCl₃·6H₂O | 1:2 | Ethanol | 5-6 | Dark Brown / Black[2][8] |
Part 3: Coordination Chemistry and Structural Analysis
The versatility of thiosemicarbazide ligands stems from their ability to coordinate in different forms, leading to complexes with diverse geometries.
Coordination Modes
4-isopropyl-3-thiosemicarbazide typically acts as a bidentate chelating ligand, binding through the thione sulfur (S) and the hydrazinic nitrogen (N1).[5][6] This forms a stable five-membered chelate ring. Depending on the reaction conditions (e.g., pH, metal salt used), the ligand can coordinate either as a neutral molecule or as a monoanionic ligand after deprotonation of the N2-H group, which allows the sulfur to coordinate in its thiol form.[4][7][9]
// Nodes for the ligand M [label="M", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=20]; S [label="S", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="C"]; N1 [label="N1"]; N2 [label="N2"]; N4 [label="N4"]; R [label="R", shape=plaintext, fontsize=14, fontname="Arial-Italic"]; R_group [label="Isopropyl", shape=plaintext, fontsize=12];
// Ligand structure S -- C [label=""]; C -- N2 [label=""]; C -- N4 [label=""]; N2 -- N1 [label=""]; N4 -- R_group [style=dashed];
// Coordination bonds M -- S [color="#EA4335", penwidth=2]; M -- N1 [color="#EA4335", penwidth=2];
// Invisible nodes for positioning {rank=same; M; C} {rank=same; S; N1}
}
Caption: Bidentate (N,S) coordination of the ligand to a metal (M).
Part 4: Physicochemical Characterization of Complexes
A systematic approach using multiple analytical techniques is required to confirm the formation of the complex and elucidate its structure.
Key Analytical Techniques
| Technique | Purpose & Key Observations |
| Elemental Analysis | Confirms the empirical formula and the Metal:Ligand stoichiometry.[6][10] |
| Molar Conductivity | Measured in a solvent like DMSO or DMF. Low values indicate non-electrolytic complexes, while high values suggest an ionic nature.[9][11] |
| Magnetic Susceptibility | Determines the magnetic moment, which helps infer the geometry of the complex (e.g., distinguishing between square planar (diamagnetic) and octahedral (paramagnetic) Ni(II) complexes).[9] |
| FT-IR Spectroscopy | Provides direct evidence of coordination. Key changes from the free ligand spectrum include: • Shift in ν(C=S): A shift to lower frequency (~750-800 cm⁻¹) indicates coordination via the sulfur atom.[6] • Shift in ν(N-H): Changes in N-H stretching bands. • New Bands: Appearance of new bands at lower frequencies corresponding to ν(M-S) (~320-400 cm⁻¹) and ν(M-N) (~450-500 cm⁻¹).[6][12] |
| UV-Vis Spectroscopy | Provides information on the electronic transitions. • Ligand Bands: Intense bands in the UV region (π→π* and n→π* transitions). • d-d Transitions: Weaker bands in the visible region, characteristic of the metal ion's d-orbital splitting, which is indicative of the coordination geometry.[13] |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the complex, validating its proposed structure.[2][6] |
| X-ray Diffraction | Single-crystal XRD provides unambiguous 3D structural information, including bond lengths, bond angles, and overall geometry.[5][14] Powder XRD can be used to confirm the crystalline phase of the bulk material.[15] |
Summary of Expected FT-IR Spectral Data
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| ν(N-H) | ~3350-3150 | Broadening or shift | Involvement of N atom in coordination |
| ν(C=S) | ~850 | ~780 | Coordination through the thione sulfur atom[6] |
| ν(M-N) | - | ~450-500 | Formation of a new metal-nitrogen bond[6] |
| ν(M-S) | - | ~320-400 | Formation of a new metal-sulfur bond[12] |
Conclusion
The protocols detailed in this guide offer a robust and reproducible methodology for the synthesis and characterization of 4-isopropyl-3-thiosemicarbazide metal complexes. The systematic application of the described analytical techniques allows for a thorough structural elucidation, which is a critical prerequisite for any subsequent investigation into their biological activities. The inherent versatility of the thiosemicarbazide scaffold provides vast opportunities for tuning the steric and electronic properties of the resulting complexes, making this an exciting area for drug discovery and development.[1][16]
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Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. ResearchGate. Available at: [Link]
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Coordination Compounds of Some Thiosemicarbazone Derivatives: Their Preparation, Characterization and Electrical Properties. Taylor & Francis Online. Available at: [Link]
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X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. Available at: [Link]
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Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes. Scholars Middle East Publishers. Available at: [Link]
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Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2. PubMed Central. Available at: [Link]
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Antibacterial and X-ray Diffraction Study of Cr(III) and Fe(III) metal Complexes of Thiosemicarbazone Ligand. PURKH. Available at: [Link]
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Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity. PubMed Central. Available at: [Link]
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Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. IntechOpen. Available at: [Link]
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Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. PubMed Central. Available at: [Link]
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Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC). ResearchGate. Available at: [Link]
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Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). ResearchGate. Available at: [Link]
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Synthesis and characterization of Ru(III), Rh(III), Pt(IV) and Ir(III) thiosemicarbazone complexes. Indian Academy of Sciences. Available at: [Link]
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Design of a Thiosemicarbazide-Functionalized Calix[5]arene Ligand and Related Transition Metal Complexes: Synthesis, Characterization, and Biological Studies. Frontiers. Available at: [Link]
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A Practical Guide to the Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazides
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The inherent stability of the aromatic 1,3,4-thiadiazole ring, combined with its ability to act as a hydrogen bond acceptor and a two-electron donor system, makes it a highly sought-after pharmacophore.[1] This guide provides researchers, scientists, and drug development professionals with a practical, in-depth overview of the most common and effective methods for the synthesis of 1,3,4-thiadiazoles, with a specific focus on the versatile and readily available thiosemicarbazide precursors.
This document will delve into the key synthetic strategies, offering detailed, step-by-step protocols, mechanistic insights, and comparative data to aid in the selection of the most appropriate method for a given research objective. We will explore both classical and modern approaches, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Precursor Synthesis: Preparation of Acyl/Aroylthiosemicarbazides
A common and crucial first step in many 1,3,4-thiadiazole syntheses is the preparation of the corresponding N-acyl or N-aroylthiosemicarbazide intermediate. This is typically achieved through the reaction of an acid hydrazide with an isothiocyanate.[3][4]
Protocol 1: General Procedure for the Synthesis of 1-Aroyl-4-aryl-thiosemicarbazides
This protocol describes the synthesis of the thiosemicarbazide precursor, which will be used in subsequent cyclization reactions.
Materials:
-
Aroylhydrazide (1.0 eq)
-
Aryl isothiocyanate (1.0 eq)
-
Ethanol (96%)
Procedure:
-
Dissolve the aroylhydrazide in refluxing ethanol.
-
To this solution, add the aryl isothiocyanate.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.[5]
Causality and Experimental Choices:
-
Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux, which provides the necessary activation energy for the reaction.
-
Stoichiometry: An equimolar ratio of reactants is used to ensure complete consumption of the starting materials.
-
Work-up: The product often precipitates out of the solution upon cooling, providing a simple and efficient method of isolation.
Synthetic Strategies for 1,3,4-Thiadiazole Ring Formation
There are two primary strategies for the cyclization of thiosemicarbazide derivatives to form the 1,3,4-thiadiazole ring: acid-catalyzed dehydrative cyclization of acylthiosemicarbazides and oxidative cyclization of thiosemicarbazones.
Strategy 1: Acid-Catalyzed Dehydrative Cyclization of Acylthiosemicarbazides
This is one of the most widely used methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction involves the intramolecular cyclization of an acylthiosemicarbazide with the elimination of a molecule of water, facilitated by a strong acid or dehydrating agent.[6]
Mechanism of Acid-Catalyzed Cyclization:
The proposed mechanism commences with a nucleophilic attack of the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid (or its activated form), followed by dehydration. The sulfur atom then attacks the carbonyl group, leading to cyclization. A subsequent dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring.[7]
Caption: Mechanism of oxidative cyclization.
This protocol details the synthesis of 1,3,4-thiadiazoles from the corresponding thiosemicarbazones using ferric chloride as the oxidizing agent.
Materials:
-
Aromatic Aldehyde Thiosemicarbazone (1.0 eq)
-
Ferric Chloride (FeCl₃) (e.g., 10% ethanolic solution)
-
Ethanol
Procedure:
-
Dissolve the aromatic aldehyde thiosemicarbazone in ethanol.
-
To this solution, add a 10% ethanolic solution of ferric chloride dropwise with stirring.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent.
Causality and Experimental Choices:
-
Oxidizing Agent: Ferric chloride is a mild and effective oxidizing agent for this transformation. The use of an ethanolic solution ensures a homogeneous reaction mixture.
-
Reaction Monitoring: TLC is crucial to determine the endpoint of the reaction and avoid the formation of byproducts due to over-oxidation.
Comparative Data of Synthetic Methods
The choice of synthetic method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the discussed methods.
| Method | Starting Material | Key Reagent(s) | Typical Reaction Time | Typical Yields (%) | Advantages | Disadvantages |
| Acid-Catalyzed (H₂SO₄) | Acylthiosemicarbazide | Conc. H₂SO₄ | 1-2 hours | 70-90% | High yields, simple procedure. | Use of corrosive and hazardous concentrated acid. |
| Acid-Catalyzed (POCl₃) | Carboxylic Acid & Thiosemicarbazide | POCl₃ | 1-3 hours | 75-95% | One-pot, high yields. | POCl₃ is highly toxic and moisture-sensitive. |
| Oxidative Cyclization (FeCl₃) | Thiosemicarbazone | FeCl₃ | 2-4 hours | 60-85% | Milder conditions compared to strong acids. | Requires pre-synthesis of the thiosemicarbazone. |
Conclusion
The synthesis of 1,3,4-thiadiazoles from thiosemicarbazide precursors offers a versatile and efficient approach to this important class of heterocyclic compounds. By understanding the underlying reaction mechanisms and the rationale behind the experimental protocols, researchers can confidently select and execute the most suitable synthetic strategy for their specific needs. The methods outlined in this guide, from the preparation of the acylthiosemicarbazide intermediates to their subsequent cyclization via acid-catalyzed dehydration or oxidative pathways, provide a robust toolkit for the synthesis of a diverse range of 1,3,4-thiadiazole derivatives for applications in drug discovery and materials science. Always ensure that all reactions are carried out with appropriate safety precautions, especially when handling hazardous reagents like concentrated acids and phosphorus oxychloride.
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Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (URL: [Link])
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Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (URL: [Link])
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (URL: [Link])
-
A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. (URL: [Link])
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (URL: [Link])
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The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the starting acylthiosemicarbazides... (URL: [Link])
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (URL: [Link])
-
(PDF) Synthesis of 1,3,4-Thiadiazoles: Review. (URL: [Link])
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (URL: [Link])
-
THIOSEMICARBAZIDE FOR SYNTHESIS - Loba Chemie. (URL: [Link])
-
Synthesis of thiosemicarbazide SA and 1,3,4-thiadiazole ST derivatives... (URL: [Link])
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Application Notes and Protocols for Developing QSAR Models for Thiosemicarbazide Biological Activity
Introduction: The Role of QSAR in Elucidating Thiosemicarbazide Bioactivity
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4] The biological action of these compounds is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes or the generation of reactive oxygen species.[1] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool to explore the intricate relationship between the chemical structure of thiosemicarbazides and their biological effects.[5][6] By establishing a mathematical correlation between molecular descriptors and biological activity, QSAR models can guide the rational design of novel, more potent thiosemicarbazide-based therapeutic agents, reducing the time and cost associated with traditional drug discovery pipelines.[7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust and predictive QSAR models for thiosemicarbazide biological activity. We will delve into the theoretical underpinnings of QSAR, present a detailed workflow from data curation to model validation, and provide step-by-step protocols for key computational experiments. The emphasis will be on adhering to best practices to ensure the statistical rigor and external predictive power of the developed models.[9][10][11]
The QSAR Modeling Workflow: A Conceptual Overview
The development of a predictive QSAR model is a systematic process that can be broken down into several key stages. Each stage has its own set of considerations and best practices that are crucial for the overall success of the modeling effort.[12][13]
Caption: A generalized workflow for developing a QSAR model.
Part 1: Data Acquisition and Curation
The foundation of any successful QSAR model is a high-quality dataset. This initial phase involves gathering a set of thiosemicarbazide analogues with experimentally determined biological activities against a specific target or endpoint.
Protocol 1: Dataset Assembly and Curation
-
Define the Biological Endpoint: Clearly define the biological activity to be modeled (e.g., IC50, MIC, GI50). Ensure that the data is from a consistent experimental assay to minimize variability.
-
Data Collection: Compile a dataset of thiosemicarbazide derivatives with their corresponding biological activities from reputable sources such as peer-reviewed literature or public databases (e.g., PubChem, ChEMBL).
-
Chemical Structure Standardization:
-
Represent all molecules in a consistent format (e.g., SMILES or SDF).
-
Normalize different chemical representations (e.g., tautomers, ionization states) to a canonical form. This can be achieved using software like RDKit or ChemAxon.[12]
-
Remove any duplicate structures.
-
-
Data Cleaning:
-
Convert biological activity data to a uniform scale (e.g., pIC50 = -log(IC50)).
-
Identify and handle outliers. Outliers can be detected using statistical methods or by visual inspection of the data distribution. Their removal should be justified.[13]
-
Ensure a sufficient range of biological activity values in the dataset.[14]
-
Part 2: Molecular Descriptor Calculation
Molecular descriptors are numerical representations of the chemical and physical properties of a molecule.[15][16] The selection of appropriate descriptors is critical for capturing the structural features that govern the biological activity of thiosemicarbazides.
Types of Molecular Descriptors
Molecular descriptors can be broadly categorized based on their dimensionality:[17]
| Descriptor Class | Description | Examples for Thiosemicarbazides |
| 0D | Based on the molecular formula. | Molecular Weight, Atom Counts (N, S, O) |
| 1D | Based on substructure lists. | Functional Group Counts, Ring Counts |
| 2D | Based on the 2D molecular graph. | Topological Indices (e.g., Connectivity Indices), Electro-topological State Indices |
| 3D | Based on the 3D molecular geometry. | Molecular Surface Area, Molecular Volume, Shape Indices |
| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO Energies, Dipole Moment, Partial Charges[18] |
Protocol 2: Descriptor Calculation and Selection
-
Descriptor Software: Utilize specialized software to calculate a wide range of molecular descriptors. Popular choices include:
-
Descriptor Pre-processing:
-
Remove constant and near-constant descriptors.
-
Check for and remove highly correlated descriptors to avoid multicollinearity. A common threshold is a Pearson correlation coefficient > 0.9.
-
-
Feature Selection: From the large pool of calculated descriptors, select a subset that is most relevant to the biological activity. This helps to prevent model overfitting and improves interpretability.[12] Common techniques include:
-
Genetic Algorithms: An optimization approach inspired by natural selection.
-
Recursive Feature Elimination: Iteratively removes the least important features.
-
LASSO (Least Absolute Shrinkage and Selection Operator): A regression method that performs both variable selection and regularization.
-
Part 3: Model Building and Validation
With a curated dataset and a set of relevant descriptors, the next step is to build and rigorously validate the QSAR model.
Data Splitting
Before model building, the dataset must be divided into a training set and a test set.[12]
-
Training Set: Used to build the QSAR model.
-
Test Set: An independent set of compounds used to evaluate the predictive performance of the model on unseen data.
A common split is 70-80% for the training set and 20-30% for the test set. It is crucial that the test set is a representative sample of the chemical space of the entire dataset.
Protocol 3: Model Development and Validation
-
Algorithm Selection: Choose an appropriate machine learning algorithm to build the model. The choice depends on the nature of the data and the complexity of the structure-activity relationship.[12]
-
Linear Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS).
-
Non-linear Methods: Support Vector Machines (SVM), Random Forest (RF), Artificial Neural Networks (ANN).
-
-
Internal Validation (on the Training Set): Assess the robustness and stability of the model using techniques like:
-
Leave-One-Out Cross-Validation (LOO-CV): A single data point is left out as a validation set, and the model is trained on the remaining data. This is repeated for all data points. The cross-validated correlation coefficient (Q²) is a key metric.[19]
-
k-Fold Cross-Validation: The training set is divided into 'k' subsets. The model is trained on k-1 subsets and validated on the remaining subset. This is repeated 'k' times.
-
Y-Randomization: The biological activity values in the training set are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A robust model should have a very low Q² for the randomized data, ensuring the original model is not due to chance correlation.[19]
-
-
External Validation (on the Test Set): Evaluate the model's ability to predict the activity of new compounds. Key statistical parameters include:[7][20]
-
Coefficient of Determination (R²): Measures the proportion of the variance in the dependent variable that is predictable from the independent variables.
-
Root Mean Square Error (RMSE): The standard deviation of the prediction errors.
-
Mean Absolute Error (MAE): The average of the absolute differences between the predicted and actual values.
-
Model Performance Metrics
| Metric | Description | Acceptable Value | Validation Stage |
| R² (Training) | Goodness of fit for the training set. | > 0.6 | Training |
| Q² (Cross-Validation) | Predictive ability within the training set. | > 0.5 | Internal Validation |
| R² (Test) | Predictive ability for the external test set. | > 0.6 | External Validation |
Part 4: Applicability Domain and Model Interpretation
A crucial aspect of QSAR modeling is defining the Applicability Domain (AD) . The AD defines the chemical space for which the model can make reliable predictions.[9][10] Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.
Protocol 4: Defining the Applicability Domain
-
Leverage Approach: Based on the Mahalanobis distance, it identifies compounds in the test set that are structurally different from the training set.
-
Distance-Based Methods: Based on the distance of a compound to its nearest neighbors in the training set.
-
Probability Density Distribution: Based on the distribution of descriptors in the training set.
Model Interpretation
Interpreting the QSAR model provides valuable insights into the structural features of thiosemicarbazides that are important for their biological activity. For instance, a positive coefficient for a descriptor like LogP would suggest that increased lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. This information can directly guide the synthesis of new, more potent analogues.[14]
Illustrative Signaling Pathway and QSAR Logic
Thiosemicarbazones often exert their anticancer effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis.[1] The following diagram illustrates this mechanism and the logical flow of a QSAR study aimed at optimizing this activity.
Caption: Biological action of thiosemicarbazones and the corresponding QSAR logic.
Conclusion
Developing predictive QSAR models for the biological activity of thiosemicarbazides is a powerful strategy in modern drug discovery. By following the detailed protocols and best practices outlined in this application note, researchers can build robust and reliable models. These models not only serve as predictive tools but also provide a deeper understanding of the structure-activity relationships, thereby accelerating the design and development of novel thiosemicarbazide-based therapeutics. The key to success lies in a meticulous approach to data curation, appropriate descriptor selection, rigorous model validation, and a clear definition of the model's applicability domain.
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Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
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UC Santa Barbara. (n.d.). Tutorial: Molecular Descriptors in QSAR. Retrieved from [Link]
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HUFOCW. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR. Retrieved from [Link]
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ResearchGate. (n.d.). List of molecular descriptors involved in QSAR equations. Retrieved from [Link]
-
Karelson, M. (2000). Molecular Descriptors in QSAR/QSPR. Wiley. [Link]
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Yu, Y., Kalinowski, D. S., Kovacevic, Z., Khan, M., Jansson, P. J., & Richardson, D. R. (2012). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. Mini reviews in medicinal chemistry, 12(12), 1126–1147. [Link]
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Basicmedical Key. (2016). Validation of QSAR Models. Retrieved from [Link]
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ProtoQSAR. (n.d.). Molecular Descriptors: Building Accurate Models. Retrieved from [Link]
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Nantasenamat, C., & Prachayasittikul, V. (2015). Best Practices for Constructing Reproducible QSAR Models. In Methods in Molecular Biology (pp. 303-323). Springer. [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
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Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
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Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic Press. [Link]
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Tropsha, A. (n.d.). Best practices for developing predictive QSAR models. Retrieved from [Link]
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ResearchGate. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Retrieved from [Link]
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Pharmacelera. (n.d.). PharmQSAR - 3D QSAR Software Package. Retrieved from [Link]
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Pars Silico. (n.d.). The Top 10 Software for QSAR Analysis. Retrieved from [Link]
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VLife Sciences. (n.d.). QSAR, QSAR descriptors, 2D QSAR, 3D QSAR, QSAR modeling Software. Retrieved from [Link]
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Chemoinformatics. (n.d.). QSAR modeling software and virtual screening. Retrieved from [Link]
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Gramatica, P. (2007). Basic validation procedures for regression models in QSAR and QSPR studies. QSAR & Combinatorial Science, 26(5), 694-701. [Link]
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Scribd. (n.d.). QSAR Model Validation Tools. Retrieved from [Link]
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Optibrium. (2022). Machine Learning 101: How to train your first QSAR model. Retrieved from [Link]
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Semantic Scholar. (n.d.). A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES. Retrieved from [Link]
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Castillo, J. C., et al. (2022). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Antibiotics, 12(1), 61. [Link]
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ProtoQSAR. (n.d.). QSAR models. Retrieved from [Link]
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Bi, H. M., et al. (2014). QSAR Studies of Biological Activity with Phenylpropyl Aldehyde Thiosemicarbazone Compounds. Asian Journal of Chemistry, 26(18), 5947-5950. [Link]
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Castillo, J. C., et al. (2022). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Antibiotics, 12(1), 61. [Link]
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ResearchGate. (2022). (PDF) QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Retrieved from [Link]
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Pisano, A., et al. (2020). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 25(23), 5649. [Link]
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Alizadeh, A., & Moafi, L. (2015). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 14(3), 779–787. [Link]
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National Center for Biotechnology Information. (n.d.). Thiosemicarbazide. PubChem. Retrieved from [Link]
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Käss, S., et al. (2020). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules, 25(22), 5437. [Link]
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Application Notes & Protocols: 4-Isopropyl-3-Thiosemicarbazide in Agrochemical Development
Introduction: The Potential of Thiosemicarbazides in Agriculture
Thiosemicarbazides are a class of organic compounds characterized by the functional group -NH-NH-C(=S)-NH-. This versatile structural motif has garnered significant attention in medicinal and agricultural chemistry due to the wide spectrum of biological activities exhibited by its derivatives.[1][2][3] These compounds and their subsequent derivatives, thiosemicarbazones, have demonstrated potent antifungal, antibacterial, antiviral, and insecticidal properties.[1][2][3][4][5] In the realm of agrochemical research, the development of novel, effective, and environmentally benign pesticides is paramount. Thiosemicarbazide derivatives present a promising avenue for the discovery of new lead compounds for fungicides, insecticides, and herbicides.[6][7][8][9] The introduction of various substituents onto the thiosemicarbazide core allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. This document focuses on the application of a specific derivative, 4-isopropyl-3-thiosemicarbazide, in the development of novel agrochemicals.
Featured Compound: 4-Isopropyl-3-Thiosemicarbazide
4-Isopropyl-3-thiosemicarbazide is a derivative of thiosemicarbazide where an isopropyl group is substituted at the N4 position. The introduction of the isopropyl group can influence the compound's lipophilicity and steric profile, which in turn may affect its interaction with biological targets and its uptake by pests and plants.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 4-Isopropyl-3-thiosemicarbazide | 13431-36-2 | C4H11N3S | 133.22 g/mol |
Synthesis Protocol: 4-Isopropyl-3-Thiosemicarbazide
The synthesis of 4-substituted thiosemicarbazides is typically achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate. This protocol outlines a general and reliable method for the synthesis of 4-isopropyl-3-thiosemicarbazide.
Reaction Scheme:
A schematic representation of the synthesis of 4-isopropyl-3-thiosemicarbazide.
Materials:
-
Isopropyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropyl isothiocyanate (1 equivalent) in absolute ethanol.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring. An exothermic reaction may be observed.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 4-isopropyl-3-thiosemicarbazide, and determine the yield and melting point.
-
Characterize the synthesized compound using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.
Expected Spectroscopic Data:
-
IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and the C=S stretching vibration (around 1200-1300 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the isopropyl group protons (a doublet and a septet), as well as signals for the NH and NH₂ protons.
-
¹³C NMR (DMSO-d₆, δ ppm): Expect signals for the isopropyl carbons and a characteristic signal for the C=S carbon (typically downfield).
Application in the Development of Thiosemicarbazone-Based Agrochemicals
4-Isopropyl-3-thiosemicarbazide serves as a key intermediate for the synthesis of a wide array of thiosemicarbazones. These are typically formed by the condensation reaction between the thiosemicarbazide and various aldehydes or ketones. The resulting thiosemicarbazones often exhibit enhanced biological activity.
General Synthesis of Thiosemicarbazones:
General reaction scheme for the synthesis of thiosemicarbazone derivatives.
Protocol for Screening Antifungal Activity
This protocol describes an in vitro method for evaluating the antifungal activity of 4-isopropyl-3-thiosemicarbazide and its derivatives against common plant pathogenic fungi.
Materials:
-
Synthesized compounds (e.g., 4-isopropyl-3-thiosemicarbazide and its thiosemicarbazone derivatives)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)
-
Sterile petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO)
-
Commercial fungicide (e.g., Azoxystrobin) as a positive control
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Prepare PDA medium and autoclave it. Allow it to cool to about 45-50 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only and a positive control plate with the commercial fungicide.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each petri dish with a mycelial disc (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a period sufficient for the fungal growth in the control plate to nearly cover the plate.
-
Measure the radial growth of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
-
Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) for the most active compounds.
Protocol for Screening Insecticidal Activity
This protocol outlines a method for assessing the insecticidal activity of the synthesized compounds against a common agricultural pest, such as the larvae of Spodoptera littoralis (cotton leafworm).[8]
Materials:
-
Synthesized compounds
-
Acetone or another suitable solvent
-
Larvae of Spodoptera littoralis (e.g., 2nd or 4th instar)
-
Fresh, untreated leaves (e.g., castor bean or cotton leaves)
-
Petri dishes or other suitable containers
-
Micropipette
-
Commercial insecticide as a positive control
-
Solvent-only as a negative control
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent at various concentrations.
-
Cut leaf discs of a uniform size.
-
Immerse the leaf discs in the test solutions for a few seconds and then allow the solvent to evaporate completely. Prepare control discs by immersing them in the solvent only and in the positive control solution.
-
Place one treated leaf disc in each petri dish lined with moist filter paper.
-
Introduce a known number of larvae (e.g., 10) into each petri dish.
-
Incubate the petri dishes at a controlled temperature and humidity.
-
Record the larval mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the percentage of mortality, correcting for any mortality in the control group using Abbott's formula if necessary.
-
Determine the LC₅₀ value (the lethal concentration that causes 50% mortality) for active compounds.
Protocol for Screening Herbicidal Activity
This protocol describes a pre-emergence herbicidal activity test on a model weed species like cress (Lepidium sativum).
Materials:
-
Synthesized compounds
-
Acetone
-
Tween-20 (surfactant)
-
Seeds of a model weed (e.g., cress)
-
Petri dishes
-
Filter paper
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Create a series of dilutions of the stock solutions in water containing a small amount of Tween-20 as a surfactant.
-
Place a sheet of filter paper in each petri dish and moisten it with a specific volume of the test solution. Prepare a control with water and surfactant only.
-
Place a known number of seeds (e.g., 20) on the moistened filter paper in each petri dish.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 12-hour photoperiod, 25 °C).
-
After a set period (e.g., 7 days), measure the germination rate and the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition of germination and growth compared to the control.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiosemicarbazide derivatives is significantly influenced by the nature of the substituents. For instance, the introduction of a piperidine moiety has been shown to enhance the fungicidal activity of benzaldehyde thiosemicarbazide derivatives.[6][10] Similarly, the electronic and steric properties of the aldehyde or ketone used to form the thiosemicarbazone can drastically alter the compound's efficacy. Researchers should consider synthesizing a library of thiosemicarbazones from 4-isopropyl-3-thiosemicarbazide with a diverse range of aromatic and aliphatic aldehydes and ketones to explore the SAR and identify lead compounds with optimal activity.
Mechanism of Action
The precise mechanism of action of thiosemicarbazides in agrochemical applications can vary. In some cases, they are known to chelate essential metal ions in biological systems, thereby inhibiting metalloenzymes that are crucial for the pest or pathogen's survival.[2] Another proposed mechanism involves the inhibition of enzymes such as glutamic acid decarboxylase.[11] For herbicidal action, some derivatives may target specific enzymes in plant metabolic pathways.[12] Further research is needed to elucidate the specific mode of action of 4-isopropyl-3-thiosemicarbazide and its derivatives.
Conclusion
4-Isopropyl-3-thiosemicarbazide is a valuable building block for the synthesis of a diverse library of thiosemicarbazone derivatives with potential applications in agrochemical development. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of these compounds. Through systematic screening and structure-activity relationship studies, novel and effective fungicides, insecticides, and herbicides based on the 4-isopropyl-3-thiosemicarbazide scaffold may be discovered.
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Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. MDPI. [Link]
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A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. MDPI. [Link]
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SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL APPLICATIONS OF 4-ISOPROPYL BENZALDEHYDE SEMI AND THIOSEMI CARBAZONES AND THEIR Mn(II) AND Fe(III) METAL COMPLEXES. International Journal of Current Pharmaceutical & Clinical Research. [Link]
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Application Notes and Protocols for High-Throughput Screening of Thiosemicarbazides Against Plant Pathogens
Abstract
The escalating threat of antimicrobial resistance in plant pathogens necessitates the discovery and development of novel, effective, and environmentally benign fungicides and bactericides. Thiosemicarbazides, a class of sulfur and nitrogen-containing compounds, have demonstrated a broad spectrum of biological activities, making them promising candidates for agrochemical development.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for screening thiosemicarbazide libraries against a panel of economically significant plant pathogens. We present detailed protocols for in vitro and in vivo assays, determination of minimum inhibitory concentrations, and guidance on establishing structure-activity relationships. The methodologies are designed to be robust, reproducible, and scalable for high-throughput screening applications.
Introduction: The Rationale for Screening Thiosemicarbazides
Plant diseases are a major contributor to crop losses worldwide, jeopardizing food security.[5] The extensive use of conventional fungicides has led to the emergence of resistant pathogen strains, compelling the search for new chemical entities with novel modes of action.[5] Thiosemicarbazides and their derivatives, such as thiosemicarbazones, have garnered significant interest due to their diverse biological properties, including antifungal, antibacterial, antiviral, and antitumor activities.[1][2][6]
The antimicrobial efficacy of thiosemicarbazides is largely attributed to the thiosemicarbazide moiety (-NH-CS-NH-NH2), which can be readily modified to generate extensive chemical libraries for screening.[2][7] Their proposed mechanisms of action are multifaceted, involving the disruption of fungal cell membranes, inhibition of protein synthesis, and potentially targeting bacterial DNA gyrase and topoisomerase IV.[7][8] This multi-pronged attack strategy may reduce the likelihood of rapid resistance development.
This application note details a systematic approach to screen novel thiosemicarbazide compounds, from initial in vitro growth inhibition assays to efficacy confirmation on a whole-plant model system.
Pathogen Panel Selection
A robust screening platform should include a diverse panel of plant pathogens representing different taxonomic groups, lifestyles, and economic importance. The following is a suggested panel:
| Pathogen | Classification | Disease Caused | Rationale for Inclusion |
| Magnaporthe oryzae | Fungus (Ascomycete) | Rice Blast | Top-ranked fungal plant pathogen globally, significant economic impact.[5][6] |
| Botrytis cinerea | Fungus (Ascomycete) | Gray Mold | Broad host range, necrotrophic lifestyle, major post-harvest pathogen.[5][6] |
| Fusarium oxysporum | Fungus (Ascomycete) | Fusarium Wilt | Soil-borne pathogen with host-specific forms, causes vascular wilt.[5][6] |
| Rhizoctonia solani | Fungus (Basidiomycete) | Damping-off, Root Rot | Soil-borne pathogen with a wide host range, difficult to control.[5] |
| Phytophthora infestans | Oomycete | Late Blight of Potato and Tomato | Devastating pathogen with significant historical and current economic impact. |
| Pseudomonas syringae | Gram-negative Bacterium | Bacterial Speck/Blight | Model bacterial pathogen with numerous pathovars affecting a wide range of plants.[9] |
| Xanthomonas campestris | Gram-negative Bacterium | Black Rot of Crucifers | Important bacterial pathogen of brassica crops worldwide. |
| Bacillus subtilis | Gram-positive Bacterium | (Used as a control) | Common soil bacterium, some strains are used as biocontrol agents.[9] |
Experimental Workflow
The screening process is designed as a tiered approach to efficiently identify promising lead compounds.
Figure 1: A tiered experimental workflow for screening thiosemicarbazides.
Materials and Reagents
-
General: Laminar flow hood, autoclave, incubator, shaker, centrifuge, pH meter, analytical balance, vortex mixer, multichannel pipettes, sterile pipette tips, sterile conical tubes (15 mL and 50 mL), 96-well microtiter plates (flat bottom, sterile), Petri dishes.[10][11][12][13]
-
Chemicals: Thiosemicarbazide library, Dimethyl sulfoxide (DMSO, sterile), commercial fungicides (e.g., Tebuconazole, Mancozeb) and antibiotics (e.g., Streptomycin) for positive controls.[9]
-
Media: Potato Dextrose Agar (PDA) for most fungi, V8 juice agar for Phytophthora, Nutrient Agar (NA) for bacteria, Potato Dextrose Broth (PDB) and Nutrient Broth (NB) for liquid cultures.
-
Plant Materials: Arabidopsis thaliana (ecotype Col-0) or tomato (Solanum lycopersicum) seeds, potting mix, pots, and trays.[4][14][15][16]
-
Pathogen Cultures: Pure cultures of the selected pathogens (see Table in section 2).
Detailed Protocols
Protocol 5.1: In Vitro Screening - Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method and is a standard procedure for determining the antimicrobial activity of compounds.[17][18][19]
5.1.1. Preparation of Test Compounds
-
Prepare a stock solution of each thiosemicarbazide derivative at 10 mg/mL in sterile DMSO.[2]
-
Create a working solution by diluting the stock solution in the appropriate sterile broth (PDB for fungi, NB for bacteria) to twice the highest desired final concentration (e.g., 200 µg/mL).
5.1.2. Inoculum Preparation
-
Fungi: Culture fungi on PDA plates for 5-7 days. Flood the plate with sterile saline containing 0.05% Tween 20. Gently scrape the surface to release spores. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
Bacteria: Inoculate a single colony into NB and incubate overnight in a shaker at 28°C. Dilute the overnight culture to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
5.1.3. Assay Procedure (96-well plate)
-
Add 100 µL of sterile broth to wells in columns 2-12.
-
Add 200 µL of the working test compound solution (200 µg/mL) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process across to column 10. Discard 100 µL from column 10. This will create a concentration range from 100 µg/mL to 0.195 µg/mL.
-
Column 11 will serve as the positive control (inoculum, no compound).
-
Column 12 will serve as the negative control (broth only, no inoculum).
-
Add 100 µL of the prepared inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.
-
Seal the plates and incubate at 25°C (for fungi) or 28°C (for bacteria) for 48-72 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[18]
Protocol 5.2: Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (PDA or NA).
-
Incubate the plates at the appropriate temperature for 48-72 hours.
-
The MFC/MBC is the lowest concentration that results in no microbial growth on the agar plate, indicating a ≥99.9% killing of the initial inoculum.
Protocol 5.3: In Vivo Screening - Whole Plant Assay using Arabidopsis thaliana
Arabidopsis thaliana is a widely used model organism in plant biology and pathology due to its small size, rapid life cycle, and well-characterized genetics.[4][14][15][16]
5.3.1. Plant Growth and Maintenance
-
Sow Arabidopsis thaliana (Col-0) seeds in pots containing a sterile potting mix.
-
Stratify the seeds at 4°C for 3 days to ensure uniform germination.
-
Grow the plants in a controlled environment chamber at 22-24°C with a 16-hour light/8-hour dark photoperiod.
-
Use plants that are 4-5 weeks old for the assay.
5.3.2. Pathogen Inoculation and Treatment Application
-
Prepare a pathogen inoculum as described in 5.1.2. For P. syringae, adjust the concentration to 10^8 CFU/mL in 10 mM MgCl2. For fungal pathogens like B. cinerea, use a spore suspension of 10^6 spores/mL.
-
Prepare the thiosemicarbazide treatment solutions at various concentrations (e.g., 25, 50, 100 µg/mL) in water with 0.02% Tween 20 as a surfactant.
-
Application: Evenly spray the treatment solutions onto the leaves of the Arabidopsis plants until runoff.[20][21] Allow the leaves to dry for 2-4 hours.
-
Controls:
-
Negative Control: Spray plants with water containing 0.02% Tween 20.
-
Positive Control: Spray plants with a commercial fungicide/bactericide at the recommended concentration.
-
-
Inoculation: After the treatment has dried, spray the plants with the pathogen inoculum.
-
Cover the inoculated plants with a transparent dome to maintain high humidity and promote disease development.
-
Return the plants to the growth chamber.
5.3.3. Disease Assessment
-
After 3-7 days post-inoculation (depending on the pathogen), assess disease severity.
-
This can be done by visually scoring the percentage of leaf area showing disease symptoms (e.g., lesions, chlorosis, necrosis) on a scale of 0-5 (0 = no symptoms, 5 = severe symptoms).
-
Calculate the disease index and the percentage of disease control for each treatment compared to the negative control.
Data Analysis and Interpretation
For the in vitro assays, the MIC and MFC/MBC values are determined by direct observation. For the in vivo assays, the disease severity scores should be statistically analyzed.
EC50 Calculation: To determine the half-maximal effective concentration (EC50) from dose-response data, a non-linear regression analysis is recommended.[7][8][22]
-
Convert the concentrations of the thiosemicarbazide to their logarithmic values.[8][23]
-
Normalize the response data (e.g., percentage of growth inhibition or disease control).
-
Use statistical software (e.g., GraphPad Prism, R with the 'drc' package) to fit the data to a four-parameter logistic model.[7]
Figure 2: Proposed mechanisms of action of thiosemicarbazides against fungal and bacterial pathogens.
Structure-Activity Relationship (SAR) Studies
Once active thiosemicarbazide scaffolds are identified, SAR studies are crucial for lead optimization. This involves synthesizing and screening a series of analogs with systematic modifications to identify the key structural features responsible for bioactivity. For instance, studies have shown that the type and position of substituents on an aromatic ring attached to the thiosemicarbazide core can significantly influence antifungal potency.[8] The inclusion of certain heterocyclic moieties, such as piperidine, has also been shown to enhance fungicidal activity against specific plant pathogens.[20]
A basic SAR study would involve:
-
Selecting a "hit" compound from the initial screen.
-
Designing a small library of analogs by modifying a specific part of the molecule, for example:
-
Varying substituents on a phenyl ring (e.g., electron-donating vs. electron-withdrawing groups).
-
Changing the position of substituents (ortho, meta, para).
-
Replacing the phenyl ring with other aromatic or heterocyclic systems.
-
-
Screening these analogs using the protocols described above to determine how these changes affect the MIC and in vivo efficacy.
Conclusion
The experimental framework detailed in this application note provides a comprehensive and systematic approach for the discovery and initial characterization of novel thiosemicarbazide-based antimicrobial agents for plant protection. By following these protocols, researchers can efficiently screen chemical libraries, identify potent lead compounds, and gain initial insights into their structure-activity relationships. This will accelerate the development of the next generation of fungicides and bactericides to address the pressing challenges in global agriculture.
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In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC. (2025, November 17). National Institutes of Health. [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: 4-Isopropyl-3-thiosemicarbazide Synthesis
Welcome to the technical support center for the synthesis and purification of 4-isopropyl-3-thiosemicarbazide. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and properties of 4-isopropyl-3-thiosemicarbazide.
Q1: What is the standard and most reliable synthetic route for preparing 4-isopropyl-3-thiosemicarbazide?
The most common and direct method for synthesizing 4-substituted-3-thiosemicarbazides involves the nucleophilic addition of hydrazine hydrate to the corresponding isothiocyanate.[1] For 4-isopropyl-3-thiosemicarbazide, this involves the reaction of isopropyl isothiocyanate with hydrazine hydrate. This approach is generally favored for its straightforward, single-step process and relatively clean reaction profile, which simplifies subsequent purification.
The reaction mechanism is initiated by the attack of the nucleophilic nitrogen atom of hydrazine on the electrophilic carbon atom of the isothiocyanate group.
Q2: What are the key physicochemical and spectral properties to confirm the successful synthesis of 4-isopropyl-3-thiosemicarbazide?
Verifying the identity and purity of the final product is critical. The following properties are standard benchmarks for pure 4-isopropyl-3-thiosemicarbazide.
| Property | Expected Value | Source(s) |
| Molecular Formula | C₄H₁₁N₃S | [2] |
| Molecular Weight | 133.21 g/mol | |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 94.0 - 98.0 °C | |
| Solubility | Soluble in water and ethanol | [4] |
Spectroscopic Data:
-
¹H NMR: Expected signals include those for the isopropyl group protons (a doublet and a septet), the N-H protons, and the -NH₂ protons.[5]
-
¹³C NMR: Signals corresponding to the isopropyl carbons and the thiocarbonyl (C=S) carbon are key identifiers.[5]
-
FTIR (cm⁻¹): Look for characteristic stretching bands for N-H groups (typically in the 3100-3400 cm⁻¹ range) and the C=S group (around 1137-1242 cm⁻¹).[6][7]
Part 2: Troubleshooting Guide - Low Reaction Yield
Low yield is one of the most frequent issues encountered. This section provides a systematic approach to diagnosing and resolving this problem.
Q3: My reaction yield is consistently below 50%. What are the primary factors I should investigate?
Persistently low yields can typically be traced back to one of four areas: reactant stoichiometry, reaction temperature, solvent selection, or the quality of the starting materials. A systematic evaluation of these parameters is the most effective troubleshooting strategy.
Below is a workflow to diagnose the cause of low yield.
Q4: I am using a 1:1 molar ratio of reactants but the yield is poor. How critical is stoichiometry?
Stoichiometry is highly critical. While a 1:1 ratio is theoretically correct, in practice, side reactions or the volatility of reactants can consume starting materials in non-productive ways.
Field-Proven Insight: Using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) is often beneficial. Hydrazine can be lost due to oxidation or side reactions, and ensuring its presence in slight excess drives the primary reaction towards completion. In related syntheses, increasing the ratio of an amine reactant from 1:1 to 2:1 has been shown to dramatically improve yields from as low as 14% to over 85%.[8]
Causality: The reaction is an equilibrium. According to Le Châtelier's principle, increasing the concentration of one reactant (hydrazine) will shift the equilibrium towards the product side, thereby increasing the overall yield.
Q5: Could the choice of solvent be the reason for my low yield?
Absolutely. The solvent plays a crucial role in ensuring that the reactants are in the same phase and can interact effectively. Poor solubility of either isopropyl isothiocyanate or hydrazine hydrate will severely limit the reaction rate and final yield.
Experimental Evidence: Studies on similar reactions have demonstrated that changing the solvent can lead to significant improvements in yield. For instance, when reacting certain amines, switching from acetonitrile to tetrahydrofuran (THF) improved yields from as low as 32% to over 77% due to the better solubility of the starting materials in THF.[8]
| Solvent | Dielectric Constant | General Application |
| Ethanol | 24.5 | Good general-purpose solvent for both reactants. Often used for subsequent recrystallization.[9] |
| Water | 80.1 | Can be used, especially since hydrazine hydrate is aqueous, but may require co-solvents for the isothiocyanate. |
| Acetonitrile | 37.5 | May be suitable, but check solubility of your specific isothiocyanate.[8] |
| Tetrahydrofuran (THF) | 7.6 | A good alternative if reactants show poor solubility in more polar solvents.[8] |
Recommendation: Ethanol is an excellent starting point as it generally provides good solubility for both reactants and is a common solvent for the final product's recrystallization.[10]
Part 3: Troubleshooting Guide - Product Purity
Achieving high purity is as important as achieving high yield. This section focuses on identifying and eliminating impurities.
Q6: My final product is off-color and the melting point is broad and lower than expected. What are the likely impurities?
A broad or depressed melting point is a classic indicator of impurities. The most common culprits are:
-
Unreacted Starting Materials: Residual isopropyl isothiocyanate or hydrazine can remain if the reaction does not go to completion.
-
Side-Products: Although the reaction is generally clean, self-condensation or reactions with atmospheric CO₂ (forming carbazates) can occur. In more complex syntheses involving cyclization, side products like 1,3,4-thiadiazoles can also form.[11]
-
Solvent Residue: Incomplete drying can leave residual solvent trapped in the crystal lattice.
Diagnostic Step: Run a Thin Layer Chromatography (TLC) of your crude product alongside the starting materials. The presence of multiple spots confirms impurity. An NMR spectrum of the crude product can also quickly identify the presence and nature of major impurities.
Q7: What is the most effective protocol for purifying crude 4-isopropyl-3-thiosemicarbazide?
Recrystallization is the most robust and widely used method for purifying thiosemicarbazide derivatives.[9][10] The key is selecting a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.
Recommended Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude 4-isopropyl-3-thiosemicarbazide in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) incrementally while stirring until the solid is completely dissolved. Using the minimum volume is crucial for maximizing recovery.
-
Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents premature crystallization of the product.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by measuring the melting point and obtaining spectroscopic data.
Below is a visual representation of the general synthesis and purification workflow.
References
-
Jiang, J. (2015). Synthesis of thiosemicarbazide. Medium. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2014). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules. Available at: [Link]
-
Foley, C. A. (2015). Facile and efficient synthesis of thiosemicarbazone derivatives with functionalized pendant amines. University of Louisville Institutional Repository. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. MDPI. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Organic Chemistry International. Available at: [Link]
-
Olar, R., et al. (2018). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. Available at: [Link]
-
Naha, S., et al. (2014). Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
PubChem. 4-isopropyl-3-thiosemicarbazide. National Center for Biotechnology Information. Available at: [Link]
-
Kaddour, Y., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry. Available at: [Link]
-
Al-Masoudi, N. A. L., et al. Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC). ResearchGate. Available at: [Link]
-
Molla, M. E., et al. (2013). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science. Available at: [Link]
-
Fan, Z., et al. (2016). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. MDPI. Available at: [Link]
- Audrieth, L. F., et al. (1954). Process for the preparation of thiosemicarbazide. Google Patents.
-
Gümrükçüoğlu, A., & Bekircan, O. (2019). Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. Available at: [Link]
-
Kulyk, K., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Kłys, A., et al. (2004). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. PubMed. Available at: [Link]
- Scott, F. L. (1957). Process for preparing thiosemicarbazide. Google Patents.
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- 3. 4-Isopropyl-3-thiosemicarbazide | 13431-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. juniv.edu [juniv.edu]
- 5. 4-ISOPROPYL-3-THIOSEMICARBAZIDE(13431-36-2) 1H NMR [m.chemicalbook.com]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Thiosemicarbazone Condensation Reactions
Welcome to the technical support center for thiosemicarbazone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the condensation reaction between a thiosemicarbazide and a carbonyl compound (aldehyde or ketone). We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the scientific foundation to troubleshoot and optimize your reactions effectively.
Core Principles: Understanding the Condensation Mechanism
The formation of a thiosemicarbazone is a classic condensation reaction, specifically the formation of a Schiff base.[1] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The terminal primary amine (-NH2) of the thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate then eliminates a molecule of water to form the stable carbon-nitrogen double bond (C=N), also known as an imine or azomethine group, which is characteristic of thiosemicarbazones.[2]
This process is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
Caption: Fig. 1: Thiosemicarbazone Condensation Mechanism
Troubleshooting Guide & FAQs
This section addresses common issues encountered during thiosemicarbazone synthesis in a practical question-and-answer format.
Question 1: My reaction is very slow or appears to have stalled. How can I drive it to completion?
Answer: This is a frequent issue, often related to reaction kinetics and equilibrium. Several factors can be adjusted:
-
Catalysis: The condensation is often acid-catalyzed. The addition of a few drops of a catalytic acid like glacial acetic acid is a standard and highly effective method.[3][4] For less reactive ketones, a stronger acid catalyst might be necessary. The catalyst works by protonating the carbonyl oxygen, which makes the carbonyl carbon a much better electrophile for the thiosemicarbazide to attack.
-
Temperature: Many thiosemicarbazone syntheses require heating.[4] Refluxing the reaction mixture in a suitable solvent (e.g., ethanol, methanol) for several hours is a common practice to provide the necessary activation energy and drive the reaction forward.[3][5]
-
Solvent Choice: Ensure you are using an appropriate solvent. Alcohols like ethanol or methanol are most common as they readily dissolve both starting materials.[6] In some cases, higher boiling point solvents like 1-butanol or DMF may be used to achieve higher reaction temperatures.[3][7] The presence of excess water can inhibit the reaction, as it is a product of the condensation (Le Châtelier's principle). Using anhydrous solvents can be beneficial.
Question 2: My TLC plate shows multiple spots, including unreacted starting materials and potentially a new, unexpected spot. What are the likely impurities?
Answer: Seeing multiple spots is a sign of an incomplete reaction or the formation of side products.
-
Unreacted Starting Materials: The most common "impurities" are simply your unreacted aldehyde/ketone and thiosemicarbazide.[4] This indicates the reaction has not gone to completion (see Question 1). Monitoring the reaction with Thin Layer Chromatography (TLC) is crucial to track the consumption of starting materials.[8]
-
Side Products: While the reaction is generally clean, prolonged heating under harsh acidic conditions can sometimes lead to degradation of either the starting materials or the product. Additionally, if your carbonyl compound or thiosemicarbazide is impure, those impurities may react or appear as extra spots. Always verify the purity of your starting materials before beginning the reaction.[4]
Question 3: My product yield is disappointingly low. What are the key parameters for optimization?
Answer: Low yields can often be improved by systematically optimizing reaction conditions. While some condensation reactions can have yields as low as 50%, optimization can significantly improve this.[9]
-
Stoichiometry: A 1:1 molar ratio of the carbonyl compound to the thiosemicarbazide is typical.[10] Using a slight excess (e.g., 1.1 equivalents) of one reagent can sometimes help drive the reaction to completion, but this may complicate purification.
-
Reaction Time & Temperature: As discussed, these are critical. An insufficient reaction time or temperature will result in a low conversion rate. Monitor the reaction by TLC until the limiting starting material spot is no longer visible.
-
Choice of Catalyst and Solvent: The interplay between solvent and catalyst is key. The table below summarizes common choices and their impact.
| Solvent | Catalyst | Typical Temperature | Notes |
| Ethanol / Methanol | Glacial Acetic Acid | Reflux (65-78°C) | The most common and versatile system. Good solubility for many reactants.[3][5] |
| Water | None / Acidic | Varies | Can be effective for water-soluble reactants, offering a green chemistry approach. The product often precipitates and can be isolated by filtration.[8] |
| 1-Butanol | Glacial Acetic Acid | Reflux (~117°C) | Used for less reactive carbonyls that require higher temperatures.[3] |
| DMF / DMSO | None / Acidic | 80-120°C | High-boiling polar aprotic solvents used when high temperatures are needed to drive the reaction.[7] |
Question 4: I'm struggling with purification. My product is an oil or won't crystallize properly. What should I do?
Answer: Purification is critical for obtaining a high-quality product. Recrystallization is the most common and effective method for solid thiosemicarbazones.[11]
-
Solvent Selection for Recrystallization: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or mixtures with water or DCM are often good starting points.[3]
-
Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Dealing with Oils: If the product "oils out" instead of crystallizing, it may be impure or you may be cooling it too quickly. Try adding a co-solvent in which the product is insoluble (a "non-solvent") dropwise to the hot solution until it just becomes cloudy, then allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent line can also induce crystallization.
Question 5: How can I be certain I have successfully synthesized the correct thiosemicarbazone and that it is pure?
Answer: Proper characterization is essential to confirm the structure and purity of your compound. A combination of techniques should be used:
-
Melting Point: A pure crystalline solid will have a sharp, defined melting point range. Impurities typically depress and broaden the melting point range.[3]
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretch from the starting carbonyl (typically ~1670-1720 cm⁻¹) and the appearance of the C=N (azomethine) stretch (~1585-1610 cm⁻¹).[2] You should also see characteristic N-H and C=S stretches.[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most diagnostic signals are the disappearance of the aldehyde proton (-CHO, ~9-10 ppm) and the appearance of the imine proton (-CH=N-, ~8-9 ppm). You will also observe signals for the N-H protons, which are often broad and can appear over a wide range (~9-13 ppm).[12]
-
¹³C NMR: Look for the disappearance of the carbonyl carbon (~190-210 ppm) and the appearance of the imine carbon (C=N, ~140-160 ppm) and the thione carbon (C=S, ~178-180 ppm).[2]
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your synthesized compound, providing strong evidence of its identity.[13]
Standard Experimental Protocol: Synthesis of a Generic Thiosemicarbazone
This protocol provides a generalized, robust starting point for the synthesis.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Thiosemicarbazide or 4-substituted-thiosemicarbazide (1.0 eq)
-
Ethanol (or Methanol), anhydrous
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in ethanol (approx. 10 mL per mmol of reactant).
-
Addition: To this stirring solution, add the thiosemicarbazide (1.0 eq). If the thiosemicarbazide has poor solubility, it can be dissolved in a separate portion of hot ethanol and added as a solution.[3]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Attach a condenser and heat the mixture to reflux. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of dichloromethane and cyclohexane).[3] The reaction is typically complete within 2-4 hours, indicated by the disappearance of the limiting starting material.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone.
-
Drying & Characterization: Dry the purified product under vacuum and characterize it using the methods described in Question 5.
Visual Troubleshooting Workflow
If your experiment is not proceeding as expected, follow this logical workflow to diagnose the issue.
Caption: Fig. 2: Troubleshooting Workflow
References
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Synthesis and characterization of novel bis(thiosemicarbazone) complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Enolisation mechanism and reaction of condensation in solution. Retrieved from [Link]
-
International Journal of Advanced Research. (n.d.). Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Functionalizing Thiosemicarbazones for Covalent Conjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions. Retrieved from [Link]
-
The University of Queensland eSpace. (n.d.). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. Retrieved from [Link]
-
Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from [Link]
-
Ovid. (n.d.). Synthesis, Characterization and Optimum Reaction Conditions of Oligo-N, N -bis (2-hydroxy-1-naphthalidene) Thiosemicarbazone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing thiosemicarbazide.
-
MDPI. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE PREPARATION OF SOME THIOSEMICARBAZONES AND THEIR COPPER COMPLEXES. Retrieved from [Link]
-
ResearchGate. (n.d.). 6 questions with answers in THIOSEMICARBAZONES. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions involving thiosemicarbazide. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Novel α-N-heterocyclic thiosemicarbazone complexes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of New Thiosemicarbazones and Semicarbazones Containing the 1,2,3-1H-triazole-isatin Scaffold. Retrieved from [Link]
-
JournalAgent. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity. Retrieved from [Link]
Sources
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- 2. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Functionalizing Thiosemicarbazones for Covalent Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Thiosemicarbazones and Semicarbazones Containing the 1,2,3-1H-triazole-isatin Scaffold: Trypanocidal, Cytotoxicity, Electrochemical Assays, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimization of Thiosemicarbazide Synthesis
Welcome to the technical support center for the synthesis of thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on established protocols and practical field experience to ensure scientific integrity and successful experimental outcomes.
Introduction
Thiosemicarbazide is a crucial building block in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. Its synthesis, most commonly through the reaction of a hydrazine salt with a thiocyanate source, can present several challenges, from low yields to purification difficulties. This guide provides a structured approach to troubleshoot and optimize your reaction conditions.
Core Synthesis Protocol
A common and effective method for synthesizing thiosemicarbazide involves the reaction of hydrazine hydrate with ammonium thiocyanate. Below is a generalized protocol that can be optimized based on your specific laboratory conditions and desired scale.
Experimental Protocol: Synthesis of Thiosemicarbazide
Materials:
-
Hydrazine hydrate (85%)
-
Ammonium thiocyanate
-
Deionized water
-
Ethanol
-
Nitrogen gas (optional, but recommended)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve ammonium thiocyanate in a solution of hydrazine hydrate and water. A typical molar ratio is 1.1-1.2 moles of ammonium thiocyanate to 1 mole of hydrazine hydrate.[1]
-
If starting with hydrazine sulfate, adjust the pH of the hydrazine sulfate slurry to around 4 with a base like sodium hydroxide to facilitate dissolution before adding the ammonium thiocyanate.[2]
-
For reactions using hydrazine hydrate and ammonium thiocyanate, the initial pH can be adjusted to 6-7 with sulfuric acid.[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux. To minimize oxidation and side reactions, it is advisable to conduct the reaction under a nitrogen atmosphere.[3]
-
Reflux the mixture for approximately 3 hours.[3] The reaction involves the rearrangement of the initially formed hydrazinium thiocyanate to thiosemicarbazide.[4][5]
-
After the reflux period, allow the solution to cool slightly. If any elemental sulfur has precipitated, filter the hot solution.[3][4]
-
Allow the filtrate to cool slowly to room temperature, and then preferably overnight in a refrigerator or ice bath to maximize crystallization.
-
Collect the crystalline thiosemicarbazide by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a cold water-ethanol mixture to remove soluble impurities.
-
For further purification, recrystallize the crude product from a 1:1 water-ethanol mixture.[3]
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.[4]
Troubleshooting Guide
This section addresses common problems encountered during thiosemicarbazide synthesis, their probable causes, and actionable solutions.
Problem 1: Low Yield of Thiosemicarbazide
| Possible Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The rearrangement of hydrazinium thiocyanate to thiosemicarbazide is an equilibrium-driven process and requires sufficient time and temperature to proceed to completion. | Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable system can be devised. Ensure the reflux temperature is maintained consistently. Some procedures suggest boiling the solution until the temperature reaches 110°C before commencing the reflux period.[3] |
| Suboptimal pH | The pH of the reaction mixture can influence the stability of the reactants and the rate of the rearrangement. An acidic pH (around 3-4) is often preferred for this reaction.[6] | Carefully adjust the initial pH of the reaction mixture. If starting with hydrazine sulfate, ensure the pH is adjusted to dissolve the starting material.[2] For hydrazine hydrate and ammonium thiocyanate, a pH of 6-7 can be a good starting point.[1] |
| Loss of Product During Workup | Thiosemicarbazide has some solubility in the mother liquor, especially if the volume is large or the cooling is insufficient. | Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.[3] Ensure the crystallization process is slow and reaches a low temperature to maximize precipitation. |
| Side Reactions | Decomposition of reactants or intermediates at high temperatures can lead to the formation of byproducts, reducing the yield of the desired product. The evolution of hydrogen sulfide (H₂S) can be an indicator of decomposition.[2] | Conduct the reaction under a nitrogen atmosphere to prevent oxidation.[3] Avoid excessively high temperatures or prolonged heating beyond the optimal reaction time. |
Problem 2: Product Purity Issues
| Possible Cause | Explanation | Suggested Solution |
| Presence of Unreacted Starting Materials | If the reaction does not go to completion, unreacted ammonium thiocyanate or hydrazine salts can co-precipitate with the product. | Ensure optimal reaction time and temperature as discussed above. The purification step is crucial for removing these impurities. |
| Formation of Elemental Sulfur | Oxidation of thiocyanate or decomposition of intermediates can lead to the formation of elemental sulfur, which appears as a fine yellow precipitate. | Filter the reaction mixture while it is still hot to remove the insoluble sulfur before crystallization of the product.[3][4] |
| Co-precipitation of Byproduct Salts | In syntheses starting from hydrazine sulfate and a metal thiocyanate (e.g., sodium or potassium thiocyanate), the corresponding metal sulfate (e.g., sodium sulfate) is formed as a byproduct.[4] Similarly, using hydrazine sulfate and ammonium thiocyanate can produce ammonium sulfate.[2] | If a byproduct salt precipitates, it can be removed by filtration. Some procedures suggest adding methanol to the reaction mixture to precipitate ammonium sulfate before refluxing.[2] The final product should be thoroughly washed and recrystallized to ensure the removal of any residual inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of thiosemicarbazide?
A1: A mixture of water and ethanol, typically in a 1:1 ratio, is commonly used and effective for recrystallizing thiosemicarbazide.[3] This solvent system provides good solubility at high temperatures and allows for efficient crystallization upon cooling.
Q2: My reaction mixture turned yellow during reflux. What does this indicate?
A2: A yellow coloration can be indicative of the formation of elemental sulfur as a byproduct.[2] It is recommended to filter the hot reaction mixture to remove the sulfur before allowing the thiosemicarbazide to crystallize.
Q3: Is it necessary to run the reaction under an inert atmosphere?
A3: While not always strictly necessary, performing the reaction under a nitrogen atmosphere is good practice as it helps to prevent the oxidation of hydrazine and other reactive species, which can lead to byproduct formation and lower yields.[3]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[2] The reaction can also produce hydrogen sulfide gas, which is toxic and has a characteristic rotten egg smell.[2] Therefore, adequate ventilation is crucial.
Q5: How can I confirm the identity and purity of my synthesized thiosemicarbazide?
A5: The identity and purity of the final product can be confirmed using several analytical techniques:
-
Melting Point: Pure thiosemicarbazide has a distinct melting point of around 180-182°C.[3] A broad or depressed melting point range can indicate the presence of impurities.
-
Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the chemical structure of the compound.
Visualizing the Workflow
General Synthesis Workflow
The following diagram illustrates the key steps in a typical thiosemicarbazide synthesis.
Caption: A generalized workflow for the synthesis and purification of thiosemicarbazide.
Troubleshooting Decision Tree
This diagram provides a logical approach to diagnosing and resolving common issues in thiosemicarbazide synthesis.
Caption: A decision tree for troubleshooting common issues in thiosemicarbazide synthesis.
References
-
Preparation of thiosemicarbazide. PrepChem.com. [Link]
-
Thiosemicarbazide Synthesis. Sciencemadness.org. [Link]
- CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide.
- US2806880A - Process for preparing thiosemicarbazide.
- CN103709081A - Preparation method of thiosemicarbazide.
- US3009955A - Process for the preparation of thiosemicarbazide.
Sources
- 1. CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. prepchem.com [prepchem.com]
- 4. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
- 5. CN103709081A - Preparation method of thiosemicarbazide - Google Patents [patents.google.com]
- 6. US3009955A - Process for the preparation of thiosemicarbazide - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Isopropyl-3-Thiosemicarbazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-isopropyl-3-thiosemicarbazide (CAS 13431-36-2). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will address specific experimental issues through a troubleshooting guide and answer common questions in our FAQ section.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during the purification of 4-isopropyl-3-thiosemicarbazide in a direct question-and-answer format.
Issue 1: My final product is an off-white or yellowish powder, not the expected white crystalline solid.
-
Question: I've completed the synthesis, but my 4-isopropyl-3-thiosemicarbazide is discolored. What causes this, and how can I fix it?
-
Answer: Discoloration, typically yellow or brown, is a common issue that often points to the presence of residual impurities or degradation products. The primary causes are:
-
Oxidized Impurities: Thiol-containing compounds can be susceptible to oxidation.
-
Residual Starting Materials: The synthesis of thiosemicarbazides can involve reagents like carbon disulfide or various amines, which can leave behind colored impurities if not fully removed.[1]
-
Thermal Degradation: Prolonged heating during synthesis or recrystallization at excessively high temperatures can cause the compound to decompose slightly, leading to discoloration.
Troubleshooting Protocol: Decolorization during Recrystallization If your product is colored, the most effective solution is to perform a recrystallization with the addition of activated charcoal.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure, colored product in the minimum amount of a suitable hot solvent (e.g., ethanol).[2][3]
-
Charcoal Addition: Once fully dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Heating: Gently swirl the flask and heat the mixture again at or near boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: The most critical step is to remove the charcoal without allowing the desired product to crystallize prematurely. Perform a hot gravity filtration using a stemless funnel and fluted filter paper into a pre-heated receiving flask.[3] This setup minimizes the surface area for cooling and prevents the product from crashing out in the funnel.
-
Crystallization & Isolation: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration.
-
Issue 2: My product "oils out" during recrystallization instead of forming crystals.
-
Question: When I cool the saturated solution of my compound, it separates into a gooey, oily layer at the bottom of the flask. What is happening?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound in the solvent is so high that it becomes supersaturated as a liquid phase rather than a solid crystal lattice. This is often caused by:
-
A solution that is too highly concentrated.
-
The presence of impurities, which can create a eutectic mixture with a lower melting point than the pure compound.
-
Cooling the solution too rapidly.
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to decrease the saturation level.[3]
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or paper towels can promote gradual cooling, which favors the formation of a stable crystal lattice.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.[4]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a two-solvent recrystallization system.[2] For example, dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify, then cool slowly.[5]
-
Issue 3: I have low recovery after recrystallization.
-
Question: My recrystallization worked and the product is pure, but I lost a significant amount of material. How can I improve my yield?
-
Answer: Low yield is a frequent challenge in recrystallization and can be traced back to several procedural steps.[6]
-
Using Too Much Solvent: The most common error is adding too much hot solvent to dissolve the crude product. The goal is to create a saturated solution. Any excess solvent will retain more of your product in the mother liquor upon cooling, thus reducing your yield. Always add the hot solvent in small portions until the solid just dissolves.[3]
-
Premature Crystallization: If the product crystallizes during hot filtration (on the filter paper or in the funnel stem), you will lose a significant portion of your material. Ensure your filtration apparatus is hot and use a stemless funnel to prevent this.
-
Incomplete Crystallization: Cooling in an ice bath is crucial for maximizing the precipitation of the product from the solution. Ensure the solution is thoroughly chilled before filtration.
-
Washing with Warm Solvent: When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[3]
-
Issue 4: Recrystallization fails to remove a persistent impurity.
-
Question: I have recrystallized my sample multiple times, but NMR analysis still shows a specific impurity. What is my next option?
-
Answer: If an impurity has very similar solubility properties to your target compound, recrystallization may be ineffective. In this scenario, column chromatography is the preferred next step. Thiosemicarbazides are polar molecules, making normal-phase silica gel chromatography a suitable method.
General Column Chromatography Protocol:
-
Solvent System Selection: First, identify a suitable solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) where the 4-isopropyl-3-thiosemicarbazide has an Rf value of approximately 0.3-0.4, and the impurity has a significantly different Rf.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the impure product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-isopropyl-3-thiosemicarbazide. Column chromatography has been successfully used to purify related thiosemicarbazone derivatives.[7]
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the best starting solvents for recrystallizing 4-isopropyl-3-thiosemicarbazide?
-
A1: Based on the polarity of the thiosemicarbazide functional group, polar protic solvents are an excellent starting point. Ethanol is frequently cited for the crystallization of thiosemicarbazides and their derivatives.[8][9] Other potential solvents include methanol or isopropanol. For a two-solvent system, a combination like ethanol/water or acetone/hexane could be effective.[5] A systematic solvent screen is always recommended.
-
-
Q2: How can I reliably assess the purity of my final product?
-
A2: A combination of methods provides the most complete picture of purity:
-
Melting Point: A sharp melting point range that matches literature values (e.g., 94.0-98.0 °C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and detect any organic impurities.[10][11][12]
-
Chromatography (HPLC/TLC): A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC chromatogram indicates high purity. HPLC can also be used to quantify purity (e.g., >99%).[13][14]
-
Mass Spectrometry: Confirms the molecular weight of the compound (Monoisotopic Mass: 133.067 Da).[11][15]
-
-
-
Q3: What are the most likely impurities in a synthesis of 4-isopropyl-3-thiosemicarbazide?
-
A3: Impurities will depend on the synthetic route, but common possibilities include:
-
Unreacted Starting Materials: Isopropylamine, carbon disulfide, hydrazine, or isopropyl isothiocyanate.
-
Intermediates: Such as dithiocarbamate salts if the synthesis proceeds through that route.[1][16]
-
Side Products: Symmetrically substituted thioureas or other related compounds.
-
Residual Solvents: Solvents used in the synthesis or workup, such as ethanol, DMF, or methanol, can be detected by ¹H NMR or more specialized techniques like GC-Headspace.[17][18]
-
-
-
Q4: How should I properly store the purified compound?
-
A4: 4-isopropyl-3-thiosemicarbazide is a stable solid, but as a precaution for any thiol-containing compound, it should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and potential long-term oxidative degradation.
-
Section 3: Data & Visualization
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good first choice for thiosemicarbazides.[8][9] |
| Methanol | 65 | Polar Protic | More polar than ethanol; may have high solubility even when cold. |
| Water | 100 | Polar Protic | Good for highly polar compounds; may require a co-solvent.[5] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, a good alternative. |
| Acetone | 56 | Polar Aprotic | Good solvent, but its low boiling point can make hot filtration tricky. |
| Ethyl Acetate | 77 | Medium Polarity | Useful in combination with a non-polar solvent like hexane.[5] |
| n-Hexane | 69 | Non-Polar | Unlikely to dissolve the compound alone, but excellent as an "anti-solvent" in a two-solvent system. |
Diagram 1: Troubleshooting Failed Recrystallization
This flowchart provides a logical path for diagnosing and solving common recrystallization problems.
Caption: A decision tree for troubleshooting common purification issues.
Diagram 2: Purification Strategy Workflow
This diagram helps in selecting the appropriate primary purification technique based on the initial purity of the crude product.
Caption: Workflow for selecting a primary purification strategy.
References
-
Butini, M. et al. (2023). "Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use". PMC - PubMed Central. [Link]
-
LibreTexts. (2021). "Recrystallization". Chemistry LibreTexts. [Link]
-
Jelińska, A. et al. (2004). "Determination of the lipophilicity of some new thiosemicarbaside derivatives by reversed-phase thin-layer chromatography". AKJournals. [Link]
-
MDPI. (2022). "Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies". MDPI. [Link]
-
International Journal of Chemical and Physical Sciences. (2014). "SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL APPLICATIONS OF 4-ISOPROPYL BENZALDEHYDE SEMI AND THIOSEMI CARBAZONES AND THEIR Mn(II) AND Fe(III) METAL COMPLEXES". IJCPS. [Link]
-
MDPI. (2021). "Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations". MDPI. [Link]
-
Narożna, M. et al. (2015). "Chromatographic and Calculation Methods for Analysis of the Lipophilicity of Newly Synthesized Thiosemicarbazides and their Cyclic Analogues 1,2,4-Triazol-3-thiones". ResearchGate. [Link]
-
NIH. (2018). "Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations". National Institutes of Health. [Link]
-
ResearchGate. (n.d.). "Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC)". ResearchGate. [Link]
-
organicchemmaster. (2013). "Recrystallization". YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). "Reagents & Solvents: Solvents for Recrystallization". University of Rochester. [Link]
-
Ministry of the Environment, Japan. (n.d.). "III Analytical Methods". env.go.jp. [Link]
-
Reddit. (2022). "Recrystallization for foam like crystals". r/Chempros. [Link]
-
Mettler Toledo. (n.d.). "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo. [Link]
-
Molla, M. E. et al. (n.d.). "Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones". Jahangirnagar University Journal of Science. [Link]
-
Metwally, M. A. et al. (2011). "Thiosemicarbazides: Synthesis and reactions". ResearchGate. [Link]
-
Hagar, M. et al. (2021). "Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach)". Egyptian Journal of Chemistry. [Link]
-
NIH. (2017). "Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis". National Institutes of Health. [Link]
-
PubChemLite. (n.d.). "4-isopropyl-3-thiosemicarbazide (C4H11N3S)". PubChemLite. [Link]
-
NIH. (2017). "Lipophilicity Studies on Thiosemicarbazide Derivatives". National Institutes of Health. [Link]
-
Patan, A. et al. (2024). "Analytical method development and validation of residual solvents in ethosuximide by GC-headspace technique". Annals of Phytomedicine. [Link]
-
NIH. (2018). "Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material". National Institutes of Health. [Link]
-
MDPI. (2022). "Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies". MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Home Page [chem.ualberta.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 4-ISOPROPYL-3-THIOSEMICARBAZIDE(13431-36-2) 1H NMR [m.chemicalbook.com]
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- 16. researchgate.net [researchgate.net]
- 17. ukaazpublications.com [ukaazpublications.com]
- 18. Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues of Thiosemicarbazides in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of thiosemicarbazide derivatives in biological assays. Poor solubility is a common hurdle that can lead to inaccurate and irreproducible results, ultimately hindering drug discovery progress. This resource is designed to equip you with the knowledge and practical protocols to overcome these challenges.
Quick Troubleshooting Guide
For immediate assistance, refer to the table below for common problems and initial steps to resolve them.
| Observed Issue | Potential Cause | Initial Recommended Action |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound has low aqueous solubility, and the final DMSO concentration is insufficient to keep it in solution. | 1. Decrease the final compound concentration. 2. Increase the final DMSO concentration (ensure it's within the assay's tolerance). 3. Prepare an intermediate dilution in a co-solvent before adding to the final aqueous buffer. |
| Inconsistent or non-dose-responsive assay results. | Compound may be precipitating at higher concentrations, leading to an inaccurate assessment of the true concentration.[1] | 1. Visually inspect the assay plates for any signs of precipitation. 2. Determine the kinetic solubility of the compound in the assay buffer. 3. Test a narrower and lower concentration range. |
| Cloudiness or precipitate observed in the stock solution (DMSO). | The compound's solubility limit in DMSO has been exceeded, or the compound has precipitated over time, possibly due to moisture absorption or freeze-thaw cycles.[2] | 1. Gently warm the stock solution (e.g., 37°C) and vortex to attempt redissolution. 2. If precipitation persists, centrifuge the stock solution and use the supernatant, but be aware that the concentration will be lower than intended. 3. Prepare a fresh stock solution at a lower concentration. |
| Low or no biological activity observed for a promising compound. | The actual concentration of the dissolved compound in the assay is much lower than the nominal concentration due to poor solubility. | 1. Confirm the compound's solubility in the assay medium. 2. Employ solubility enhancement techniques such as pH modification or the use of co-solvents. |
Frequently Asked Questions (FAQs)
Q1: Why are my thiosemicarbazide compounds showing poor solubility in aqueous buffers?
A1: Thiosemicarbazides, like many organic small molecules developed in drug discovery, are often hydrophobic. Their molecular structure, characterized by aromatic rings and a thiourea-like motif, can lead to low aqueous solubility.[3][4] The hydrogen bonding capabilities of the thiosemicarbazide backbone can be influenced by the surrounding pH and the nature of the substituents on the molecule. In many standard biological buffers (e.g., PBS at pH 7.4), these compounds may not be sufficiently ionized to stay dissolved, leading to precipitation.
Q2: I dissolve my compound in 100% DMSO for a stock solution. Is this always the best approach?
A2: While DMSO is an excellent and widely used solvent for creating high-concentration stock solutions, it's not a universal solution.[2] For some thiosemicarbazides, solubility in DMSO can still be limited. It's crucial to ensure your compound is fully dissolved at the desired stock concentration. Storing DMSO stocks can also present challenges; repeated freeze-thaw cycles or exposure to humid air can introduce water into the DMSO, which can significantly decrease the solubility of hydrophobic compounds and cause them to precipitate.[2]
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A3: This is a critical parameter that must be determined empirically for each cell line and assay. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, some sensitive assays or cell lines may show effects at concentrations as low as 0.1%. It is imperative to run a vehicle control experiment where you test the effect of different DMSO concentrations on your assay readout to determine the maximum acceptable concentration that does not interfere with the biological system.
Q4: How can I systematically improve the solubility of my thiosemicarbazide derivative?
A4: A systematic approach is key. Start with the simplest methods and progress to more complex formulations if needed. The general workflow is:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of your primary solvent (e.g., DMSO) in your assay.
-
pH Modification: If your compound has ionizable groups (which is common for thiosemicarbazides), adjusting the pH of your buffer can dramatically increase solubility. Thiosemicarbazides can act as weak acids or bases, and moving the pH away from their pKa will increase the proportion of the more soluble ionized form.
-
Use of Co-solvents: If DMSO alone is insufficient, a mixture of solvents can be more effective. Water-miscible organic solvents like ethanol, propylene glycol, or PEG-400 can be used in combination with DMSO.[5][6]
-
Inclusion of Excipients: For particularly challenging compounds, solubilizing agents like cyclodextrins can be employed. These molecules have a hydrophobic interior and a hydrophilic exterior, encapsulating the poorly soluble drug and increasing its apparent solubility in water.[7][8][9]
Below is a decision-making workflow to guide you through this process:
Caption: Decision workflow for troubleshooting thiosemicarbazide solubility.
In-Depth Protocols and Methodologies
Protocol 1: Preparation of a Thiosemicarbazide Stock Solution
This protocol provides a step-by-step guide for the proper preparation and storage of a stock solution, which is fundamental to obtaining reliable experimental data.[4][10]
Materials:
-
Thiosemicarbazide derivative (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Sterile, amber glass vial with a screw cap
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-Weighing Preparation: Ensure the balance is calibrated and in a draft-free location. Use a new, clean weigh boat or paper.
-
Weighing the Compound: Accurately weigh the desired amount of the thiosemicarbazide derivative. For a 10 mM stock solution of a compound with a molecular weight of 250 g/mol , you would weigh 2.5 mg for a final volume of 1 mL.
-
Dissolution: a. Carefully transfer the weighed compound into the volumetric flask. b. Add approximately 70-80% of the final volume of anhydrous DMSO. c. Cap the flask and vortex thoroughly for 2-3 minutes. d. Visually inspect for any undissolved particles. If present, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied.
-
Bringing to Final Volume: Once the compound is fully dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Final Mixing and Aliquoting: Invert the flask several times to ensure a homogenous solution. Transfer the solution to a sterile, amber glass vial. It is highly recommended to create smaller-volume aliquots to avoid repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.
Caption: Workflow for preparing a thiosemicarbazide stock solution.
Protocol 2: Using β-Cyclodextrin for Solubility Enhancement
This protocol is for instances where standard solvents are insufficient. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[7][9]
Materials:
-
Poorly soluble thiosemicarbazide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer (e.g., PBS)
-
Vortex mixer and magnetic stirrer
Procedure:
-
Prepare a Concentrated HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer to create a concentrated stock solution (e.g., 40% w/v). This may require gentle warming and stirring.
-
Add the Thiosemicarbazide: To the HP-β-CD solution, add the solid thiosemicarbazide compound. The molar ratio of HP-β-CD to the compound is typically high, ranging from 100:1 to 1000:1. This needs to be optimized.
-
Complexation: Vigorously stir the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the compound dissolves.
-
Sterilization and Use: Sterilize the final solution by filtering through a 0.22 µm filter. This is now your stock solution, which can be diluted directly into the assay medium. Remember to include a vehicle control with the same concentration of HP-β-CD in your experiment.
References
-
Glisoni, R. J., et al. (2013). β-Cyclodextrin hydrogels for the ocular release of antibacterial thiosemicarbazones. Acta Biomaterialia. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Bielawska, A., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules. Available at: [Link]
-
Kowalski, P., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Available at: [Link]
-
ResearchGate. (2013). β-Cyclodextrin hydrogels for the ocular release of antibacterial thiosemicarbazones. Available at: [Link]
-
Mumper, R. J., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. Journal of Materials Chemistry B. Available at: [Link]
-
PubChem. Thiosemicarbazide. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2016). Nanoformulations of Anticancer Thiosemicarbazones to Reduce Methemoglobin Formation and Improve Anticancer Activity. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
PubMed. (2000). A water-soluble bis(thiosemicarbazone) ligand. a sensitive probe and metal buffer for zinc. Available at: [Link]
-
ThinkIR. (2014). Synthesis and Characterization of Water Soluble Thiosemicarbazone-Alkylthiocarbamate Ligands and Their Cu(II) Complexes. Available at: [Link]
-
MySkinRecipes. Solvents & Penetration Enhancers. Available at: [Link]
-
PubMed. (2023). A novel water-soluble thiosemicarbazone Schiff base ligand and its complexes as potential anticancer agents and cellular fluorescence imaging. Available at: [Link]
-
PubMed. (2025). Thio-Functionalized β-Cyclodextrin as a Metal-Binding Therapeutic Scaffold: Coordination with Co (II)/Cu (II), Antibacterial Activity, and in Silico Evaluation for Biomedical Use. Available at: [Link]
-
ResearchGate. (2017). Cyclodextrins as complexing agents: preparation and applications. Available at: [Link]
-
MDPI. (2023). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules. Available at: [Link]
-
MDPI. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules. Available at: [Link]
-
National Institutes of Health. (2024). Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. Available at: [Link]
-
Springer. (2016). Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Journal of the Iranian Chemical Society. Available at: [Link]
-
PubMed. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Available at: [Link]
-
Chemistry LibreTexts. (2022). Preparing Solutions. Available at: [Link]
-
PubMed. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. Available at: [Link]
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- 9. MySkinRecipes [myskinrecipes.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stability Testing of Thiosemicarbazide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazide and thiosemicarbazone derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during stability testing and degradation pathway analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of thiosemicarbazide compounds.
Q1: What are the primary degradation pathways for thiosemicarbazide compounds?
A1: Thiosemicarbazide derivatives are susceptible to several primary degradation pathways, largely dictated by their molecular structure and the surrounding environmental conditions. The most common pathways include:
-
Hydrolysis: The thiosemicarbazide moiety can undergo hydrolysis, particularly under acidic or basic conditions, which may cleave the C=S bond or other labile functional groups in the molecule. This can lead to the formation of corresponding semicarbazides or hydrazines.[1][2]
-
Oxidation: The sulfur atom in the thiocarbonyl group (C=S) is prone to oxidation, which can lead to the formation of various sulfur oxides or disulfide bridges. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.[3][4][5]
-
Photodegradation: Many aromatic and conjugated thiosemicarbazones are sensitive to light. UV or visible light exposure can provide the energy to initiate photochemical reactions, leading to isomerization, cyclization, or fragmentation of the molecule.[6][7]
-
Thermal Degradation: High temperatures can accelerate hydrolytic and oxidative processes and may also cause the molecule to break down through other pathways, depending on its thermal lability.[7][8]
Q2: Why is "mass balance" a critical concept in forced degradation studies?
A2: Mass balance is a fundamental principle in forced degradation studies that validates the analytical methodology.[9] It is the process of reconciling the decrease in the concentration of the active pharmaceutical ingredient (API) with the sum of all quantifiable degradation products.[10][11] An acceptable mass balance, typically between 95% and 105%, demonstrates that all significant degradation products have been detected and quantified, ensuring the stability-indicating nature of the analytical method.[12] A poor mass balance might suggest issues such as the formation of non-chromophoric or volatile degradants, incomplete elution of degradants from the analytical column, or differences in the detector response factors between the API and its degradants.[12]
Q3: What are the regulatory guidelines I should follow for stability testing?
A3: The primary guidelines for stability testing are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The key documents include:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the foundational guideline detailing the requirements for stability data for new drug substances and products.[13][14][15][16]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline specifically addresses the requirements for testing the light sensitivity of new drugs.[13]
-
ICH Q2(R1) - Validation of Analytical Procedures: While not a stability guideline per se, it is crucial for ensuring the analytical methods used in stability studies are fit for purpose.
Section 2: Troubleshooting Guide: Forced Degradation Studies
This guide provides solutions to specific issues that may arise during the design and execution of forced degradation (stress testing) experiments.
Q1: I am not observing any degradation under my stress conditions. What should I do?
A1: The goal of a forced degradation study is to achieve partial degradation, typically in the range of 5-20%. If no degradation is observed, your stress conditions are likely too mild.
-
Causality: The rate of chemical reactions is dependent on factors like temperature, concentration of reactants (acid, base, oxidant), and energy input (light intensity). Insufficient stress will not produce the necessary degradation to identify potential pathways.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using 0.1 M HCl for acid hydrolysis shows no effect, consider increasing the concentration to 1 M HCl or higher. The same principle applies to base (NaOH) and oxidative (H₂O₂) conditions.
-
Increase Temperature: Elevating the temperature in increments (e.g., from 40°C to 60°C or 80°C) will significantly accelerate most degradation reactions.[7][8]
-
Extend Exposure Time: If you are hesitant to increase concentration or temperature, extending the duration of the study (e.g., from 24 hours to 48 or 72 hours) may yield the desired level of degradation.
-
Verify Analyte Solubility: Ensure your compound is fully dissolved in the stress medium. Poor solubility can mask potential degradation.
-
Q2: My compound degraded completely in the initial stress conditions. How can I achieve controlled degradation?
A2: Complete degradation indicates your stress conditions are too harsh. The objective is to understand the degradation pathway, which requires preserving some of the parent compound and intermediate degradants.
-
Causality: Overly aggressive conditions can push the reaction to completion, consuming not only the parent drug but also any initial degradation products, preventing their identification.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Decrease the molarity of the acid, base, or oxidizing agent. For example, move from 1 M HCl to 0.1 M or even 0.01 M HCl.
-
Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60°C).
-
Shorten the Time Points: Sample at earlier time points. If a 24-hour study resulted in complete degradation, check at 2, 4, 8, and 12 hours to capture the degradation profile as it develops.
-
Use a Quenching Agent: For oxidative studies with hydrogen peroxide, be prepared to quench the reaction at specific time points by adding an antioxidant like sodium bisulfite to prevent further degradation before analysis.
-
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 60°C - 80°C | 24 - 72 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | 60°C - 80°C | 24 - 72 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temp - 60°C | 12 - 48 hours |
| Thermal | Dry Heat | N/A | 80°C - 105°C | 48 - 96 hours |
| Photolytic | UV/Vis Light | ICH Q1B specified | Room Temperature | Per ICH Q1B |
Section 3: Troubleshooting Guide: HPLC Analytical Method
This guide focuses on resolving common chromatographic issues encountered when analyzing samples from stability studies.
Q1: My degradant peaks are co-eluting with the main API peak. How can I improve separation?
A1: Peak co-elution is a common challenge that compromises the accuracy of quantification. Achieving adequate resolution is essential for a stability-indicating method.
-
Causality: Separation in reverse-phase HPLC is governed by the differential partitioning of analytes between the mobile phase and the stationary phase. Co-elution occurs when the API and a degradant have very similar polarities under the current chromatographic conditions.
-
Troubleshooting Steps:
-
Modify Mobile Phase Gradient: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time will provide more opportunity for closely eluting compounds to separate.[17]
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different selectivities and can alter the elution order and resolution of peaks.
-
Adjust Mobile Phase pH: The ionization state of thiosemicarbazides and their degradants can significantly impact their retention. Adjusting the pH of the aqueous portion of the mobile phase by 1-2 units (while staying within the column's stable pH range) can dramatically improve separation.[18]
-
Try a Different Column Chemistry: If modifications to the mobile phase are insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded column) to introduce different separation mechanisms.[19]
-
Q2: I am observing baseline noise or drift in my chromatograms. What is the cause?
A2: An unstable baseline can interfere with the detection and integration of small degradant peaks.
-
Causality: Baseline instability can stem from several sources, including the mobile phase, the detector, or contamination within the HPLC system.[17][20]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, thoroughly mixed, and properly degassed. Using solvents from a nearly empty bottle can cause issues.[18]
-
System Contamination: Flush the system, including the injector and column, with a strong solvent (like 100% acetonitrile or isopropanol) to remove any accumulated contaminants.[19]
-
Detector Lamp: A failing detector lamp can cause significant baseline noise. Check the lamp's energy output and age; it may need replacement.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the analytical run. Insufficient equilibration is a common cause of baseline drift, especially in gradient methods.[17]
-
Section 4: Protocols and Visualizations
Protocol 1: General Forced Degradation Workflow
-
Preparation: Prepare a stock solution of the thiosemicarbazide compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Sample Preparation: Dilute the stock solution into separate vials containing the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). Prepare a control sample diluted with the analysis solvent.
-
Incubation: Place the vials in the appropriate stress condition (e.g., water bath at 60°C).
-
Time Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralization/Quenching: Immediately neutralize the acid and base samples with an equivalent amount of base/acid. Quench oxidative reactions if necessary.
-
Dilution: Dilute the neutralized sample to the target analytical concentration with the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Diagram 1: Forced Degradation Experimental Workflow
Caption: Workflow for a typical forced degradation study.
Diagram 2: Hypothetical Degradation Pathways of a Thiosemicarbazide
Caption: Common degradation pathways for thiosemicarbazides.
References
-
Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. Available from: [Link]
-
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. ResolveMass Laboratories Inc. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
-
What is Mass Balance in a Forced Degradation Study?. Mourne Training Services. Published January 17, 2022. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). Published August 1, 2003. Available from: [Link]
-
What is mass balance and how to determine it?. YouTube. Published September 5, 2021. Available from: [Link]
-
Mass Balance Calculation in Forced Degradation Studies. Pharma Beginners. Published August 23, 2024. Available from: [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. Published April 3, 2025. Available from: [Link]
-
ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Slideshare. Available from: [Link]
-
ICH releases overhauled stability guideline for consultation. RAPS. Published April 17, 2025. Available from: [Link]
-
Investigation on the stability of new biologically active thiosemicarbazone-derived compounds by a validated HPLC-PDA method. IRIS. Published 2019. Available from: [Link]
-
Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. ResearchGate. Published August 10, 2025. Available from: [Link]
-
Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. Ingenta Connect. Published June 1, 2019. Available from: [Link]
-
Troubleshooting in HPLC: A Review. IJSDR. Available from: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Published May 28, 2024. Available from: [Link]
-
"UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". IJNRD. Published March 3, 2024. Available from: [Link]
-
Troubleshooting Common HPLC Issues. Labcompare.com. Published February 28, 2025. Available from: [Link]
-
Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. OUCI. Available from: [Link]
-
Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium. RSC Publishing. Available from: [Link]
-
Mechanism of oxidations in partially aqueous media: Kinetics of oxidation of thiosemicarbazide and thiosemicarbazone by chloramine-T and dichloramine-T in aqueous methanol. Semantic Scholar. Available from: [Link]
-
Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. Published December 17, 2021. Available from: [Link]
-
Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium. Semantic Scholar. Available from: [Link]
-
Synthesis and analytical applications of thiosemicarbazide derivative. Ulakbim - TR Dizin. Available from: [Link]
-
Lipophilicity Studies on Thiosemicarbazide Derivatives. PMC - NIH. Available from: [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. Published August 6, 2025. Available from: [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available from: [Link]
-
A review on development of bio-active thiosemicarbazide derivatives: Recent advances. ResearchGate. Available from: [Link]
-
Investigations of Thiosemicarbazides as Botulinum Toxin Active-Site Inhibitors: Enzyme, Cellular, and Rodent Intoxication Studies. PubMed. Published November 8, 2024. Available from: [Link]
-
Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. NIH. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of oxidations in partially aqueous media: Kinetics of oxidation of thiosemicarbazide and thiosemicarbazone by chloramine-T and dichloramine-T in aqueous methanol | Semantic Scholar [semanticscholar.org]
- 5. Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium | Semantic Scholar [semanticscholar.org]
- 6. Investigation on the stability of new biologically active thiosemicarbazone-derived compounds by a validated HPLC-PDA method [iris.uniroma1.it]
- 7. Investigation on the Stability of New Biologically Active Thiosem...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. mournetrainingservices.com [mournetrainingservices.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Mass Balance Calculation in Forced Degradation Studies [pharmacalculation.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ICH Official web site : ICH [ich.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. m.youtube.com [m.youtube.com]
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- 19. ijsdr.org [ijsdr.org]
- 20. labcompare.com [labcompare.com]
overcoming side reactions in the synthesis of thiosemicarbazide derivatives
Welcome to the Technical Support Center for the synthesis of thiosemicarbazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and optimized protocols grounded in established chemical principles. Our aim is to empower you to navigate the complexities of your synthetic pathways with confidence and achieve higher yields of your target molecules.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Thiosemicarbazide Derivative
Question: I am reacting an acid hydrazide with an isothiocyanate, but the yield of my desired 1,4-disubstituted thiosemicarbazide is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this classic synthesis route often stem from several factors, primarily related to reactant purity, reaction conditions, and the presence of competing side reactions. Let's break down the potential culprits and their solutions.
Causality and Solutions:
-
Purity of Starting Materials:
-
Isothiocyanates: These reagents can be susceptible to hydrolysis or polymerization upon storage. Ensure you are using a fresh or properly stored isothiocyanate. If in doubt, purification by distillation or recrystallization may be necessary.
-
Acid Hydrazides: Incomplete conversion of the corresponding ester to the hydrazide is a common issue.[1][2] Verify the purity of your hydrazide by melting point or spectroscopic methods (¹H NMR, IR). The presence of unreacted ester will not participate in the desired reaction, thus lowering your overall yield.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While alcohols like methanol or ethanol are commonly used, their polarity can influence reaction rates.[1] For less reactive substrates, a higher boiling point solvent like isopropanol might be beneficial to drive the reaction to completion.[3]
-
Temperature: While many reactions proceed well at reflux, excessive heat can lead to decomposition of the product or starting materials.[1] Monitor your reaction by TLC to determine the optimal reaction time and temperature.
-
pH Control: The nucleophilicity of the hydrazine nitrogen is pH-dependent. While the reaction is typically run under neutral or slightly basic conditions, strongly acidic or basic conditions can lead to unwanted side reactions.[4][5] For instance, strongly alkaline conditions can promote the cyclization of the thiosemicarbazide product into 1,2,4-triazoles.[5]
-
-
Work-up and Purification:
-
Product precipitation upon cooling is a common isolation method.[6] However, if your product has some solubility in the reaction solvent, you may be losing a significant portion in the mother liquor. Concentration of the filtrate can often yield a second crop of crystals.[6]
-
Recrystallization is a standard purification technique, but choosing the right solvent system is key to minimizing product loss.[6] A 1:1 ethanol-water mixture is often effective.[6]
-
Issue 2: Formation of an Unexpected Heterocyclic Byproduct
Question: My reaction is producing a significant amount of a byproduct that I suspect is a cyclized product like a 1,3,4-thiadiazole or a 1,2,4-triazole. How can I prevent this?
Answer:
The formation of heterocyclic byproducts is a common challenge, as thiosemicarbazides are versatile precursors for various ring systems.[7][8] The specific byproduct formed is highly dependent on the reaction conditions and the nature of the substituents.
Causality and Solutions:
-
1,3,4-Thiadiazole Formation: This cyclization is typically favored under acidic conditions.[5][9] If you are using an acidic catalyst or if your starting materials are acidic in nature, this could be the source of your byproduct.
-
Troubleshooting:
-
Neutralize any acidic impurities in your starting materials.
-
Avoid acidic catalysts if your goal is the open-chain thiosemicarbazide.
-
If the cyclization is unavoidable under your current conditions, consider performing the reaction under neutral or slightly basic conditions.
-
-
-
1,2,4-Triazole Formation: Cyclization to a 1,2,4-triazole derivative is often promoted by basic conditions.[5]
-
Troubleshooting:
-
Avoid strongly basic conditions during the reaction and work-up.
-
If a base is necessary, consider using a milder, non-nucleophilic base.
-
-
-
1,3,4-Oxadiazole Formation: In some cases, particularly with the use of certain oxidizing agents during work-up or subsequent steps, desulfurization can occur, leading to the formation of 1,3,4-oxadiazoles.[4][10]
-
Troubleshooting:
-
Avoid strong oxidizing agents if the thiosemicarbazide is the desired product.[4]
-
Carefully consider the reagents used in any subsequent reactions to prevent unintended cyclization and desulfurization.
-
-
Visualizing Cyclization Pathways:
Caption: Competing cyclization pathways of thiosemicarbazide derivatives.
Issue 3: Presence of an Oxidized Impurity
Question: I am observing an impurity in my final product that seems to be an oxidized form of my thiosemicarbazide. What could be causing this and how can I avoid it?
Answer:
Thiosemicarbazides can be susceptible to oxidation, especially in the presence of certain reagents or atmospheric oxygen, particularly at elevated temperatures.[11] The sulfur atom is prone to oxidation, which can lead to various byproducts.
Causality and Solutions:
-
Atmospheric Oxidation: Prolonged heating in the presence of air can lead to oxidation.
-
Troubleshooting:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if high temperatures or long reaction times are required.[6]
-
-
-
Oxidizing Agents: Contaminants in starting materials or solvents, or the use of certain metal catalysts, can promote oxidation.[12] For example, Cu(II) ions can induce oxidative cyclization and coupling.[12]
-
Troubleshooting:
-
Use high-purity, peroxide-free solvents.
-
If a metal catalyst is necessary, consider using a lower oxidation state or a less redox-active metal.
-
-
-
Work-up Conditions: Exposure to oxidizing conditions during the work-up can also be a problem.
-
Troubleshooting:
-
Degas your work-up solvents.
-
Minimize the exposure of your product to air, especially when it is in solution.
-
-
Experimental Protocols
Protocol 1: General Synthesis of 1,4-Disubstituted Thiosemicarbazides
This protocol provides a general method for the synthesis of 1,4-disubstituted thiosemicarbazides from an acid hydrazide and an isothiocyanate.[1][2]
Materials:
-
Acid hydrazide (1.0 eq)
-
Isothiocyanate (1.0 - 1.1 eq)
-
Anhydrous ethanol or methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the acid hydrazide in a minimal amount of anhydrous ethanol or methanol in a round-bottom flask with gentle heating.
-
To this solution, add the isothiocyanate dropwise or in small portions.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 6 hours.[1]
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or methanol.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure thiosemicarbazide derivative.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thiosemicarbazide synthesis.
Data Presentation
| Side Reaction | Contributing Factors | Mitigation Strategies | References |
| 1,3,4-Thiadiazole Formation | Acidic conditions, high temperatures | Use neutral or slightly basic conditions, avoid acidic catalysts. | [5][9] |
| 1,2,4-Triazole Formation | Basic conditions | Use neutral or slightly acidic conditions, avoid strong bases. | [5] |
| 1,3,4-Oxadiazole Formation | Presence of strong oxidizing agents | Avoid strong oxidizing agents, use inert atmosphere. | [4][10] |
| Oxidation of Sulfur | Atmospheric oxygen, redox-active metals | Use inert atmosphere, high-purity solvents, avoid certain metal catalysts. | [11][12] |
References
- Benchchem. (n.d.). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions.
- Royal Society of Chemistry. (n.d.). Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium.
- MDPI. (n.d.). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity.
- ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions.
- ResearchGate. (n.d.). Reactivity of Thiosemicarbazides with Redox Active Metal Ions: Controlled Formation of Coordination Complexes versus Heterocyclic Compounds.
- Google Patents. (n.d.). Process for preparing thiosemicarbazide.
- ACS Publications. (n.d.). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives.
- PrepChem.com. (n.d.). Preparation of thiosemicarbazide.
- ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide.
- ResearchGate. (n.d.). Reactions involving thiosemicarbazide.
- ResearchGate. (n.d.). Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives.
- (N.d.). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR.
- PubMed. (n.d.). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties.
- INIS-IAEA. (n.d.). Thiosemicarbazide oxidation by transition metal cations.
- Royal Society of Chemistry. (n.d.). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines.
- ResearchGate. (n.d.). Potential products of the reaction between phenyl isothiocyanate, hydrazine hydrate, and dimethyl acetylenedicarboxylate in the presence of benzaldehyde.
- (N.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).
- Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates.
- MDPI. (n.d.). Synthetic Approaches to Steroidal Thiosemicarbazones, 1,3,4-Thia(selena)diazolines, and Oxalate-Linked Dimers.
- ResearchGate. (n.d.). Synthesis of thiosemicarbazides.
- Sciencemadness.org. (2009, October 31). Thiosemicarbazide Synthesis.
- Royal Society of Chemistry. (n.d.). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones.
- Benchchem. (n.d.). preventing byproduct formation in thiosemicarbazide cyclization.
- DergiPark. (2021, December 17). Synthesis and analytical applications of thiosemicarbazide derivative.
- JournalAgent. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES.
- Google Patents. (n.d.). Process for the preparation of thiosemicarbazide.
- PMC - NIH. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis.
- PMC - PubMed Central. (n.d.). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study.
- Taylor & Francis Online. (n.d.). Thiosemicarbazides: synthesis and reactions: Journal of Sulfur Chemistry.
- ResearchGate. (n.d.). Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles.
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- 3. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
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- 11. Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Antimicrobial Testing of Thiosemicarbazides
Welcome to the Technical Support Center for the antimicrobial testing of thiosemicarbazides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for achieving consistent and reliable results. As a class of compounds known for their therapeutic potential, thiosemicarbazides also present unique challenges in antimicrobial susceptibility testing (AST). This resource offers field-proven insights and scientifically grounded protocols to navigate these complexities.
Section 1: Foundational Principles for Robust Thiosemicarbazide AST
Before delving into troubleshooting, it is crucial to establish a solid experimental foundation. The inherent chemical properties of many thiosemicarbazide derivatives, particularly their hydrophobicity, necessitate careful consideration of a few key parameters to ensure the validity of your minimum inhibitory concentration (MIC) data.
The Critical Role of Solubility
The most common source of variability in thiosemicarbazide AST is poor solubility in aqueous testing media like Mueller-Hinton Broth (MHB). Compound precipitation can lead to an underestimation of the true MIC, as the actual concentration of the dissolved, active compound is lower than the theoretical concentration.
Key Considerations:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving thiosemicarbazides due to its broad miscibility and ability to dissolve a wide range of non-polar compounds.[1][2]
-
Working Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of DMSO introduced into the assay, thereby reducing its potential confounding effects.
-
Final DMSO Concentration: The final concentration of DMSO in the assay wells should be kept as low as possible, ideally below 1-2%, to avoid any intrinsic antimicrobial or synergistic effects.[3][4] It is imperative to determine the highest tolerable DMSO concentration for each bacterial strain being tested, as susceptibility to DMSO can vary.[1]
Establishing a Self-Validating System: The Importance of Controls
A well-designed experiment with a comprehensive set of controls is a self-validating system. For thiosemicarbazide testing, the following controls are non-negotiable:
-
Solvent Control: This is the most critical control when using a solvent like DMSO. A dilution series of the solvent at the same concentrations used to dilute the test compound must be included to ensure that the solvent itself does not inhibit bacterial growth.[1]
-
Positive Control: A standard antibiotic with a known MIC for the quality control (QC) strain should be run with each assay to validate the overall test performance.
-
Negative Control (Growth Control): This well contains only the broth and the bacterial inoculum and should show robust growth.
-
Sterility Control: This well contains only the broth to check for contamination.
Section 2: Troubleshooting Guide for Inconsistent Results
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My MIC values for a thiosemicarbazide compound are highly variable between experiments.
Possible Cause 1: Compound Precipitation
-
Why it happens: The compound may be precipitating out of solution when diluted from the DMSO stock into the aqueous broth. This is especially common at higher concentrations.
-
How to identify it: Visually inspect the wells of your 96-well plate before and after incubation. Precipitate can appear as a cloudy haze, a fine dust-like sediment at the bottom of the well, or even larger crystalline structures. Use a plate reader to check for high background absorbance in the compound-only wells before adding bacteria.
-
Solution:
-
Optimize Stock Concentration: You may need to lower the concentration of your initial stock solution in DMSO to ensure it remains fully solubilized upon dilution into the broth.
-
Pre-dilution in Broth: Before adding the bacterial inoculum, prepare the serial dilutions of the compound in the broth and let the plate sit for a short period (e.g., 30 minutes) to observe for any precipitation.
-
Consider Alternative Solvents: While less common, for highly problematic compounds, exploring other solvents like ethanol may be an option, but the same rigorous solvent controls must be applied.[2]
-
Possible Cause 2: Inoculum Inconsistency
-
Why it happens: The density of the bacterial inoculum is a critical parameter in AST. A higher than intended inoculum can lead to a higher apparent MIC.
-
How to identify it: Ensure your inoculum is standardized to a 0.5 McFarland standard. Use a spectrophotometer to verify the optical density.
-
Solution: Always prepare a fresh inoculum for each experiment and standardize it carefully according to CLSI guidelines.
Issue 2: I'm observing inhibition in my solvent control wells at higher DMSO concentrations.
-
Why it happens: DMSO can exhibit antimicrobial properties at higher concentrations, and this effect varies between different bacterial species.[1]
-
How to identify it: Your solvent control wells will show reduced or no bacterial growth at the higher end of the concentration range.
-
Solution:
-
Determine the Maximum Non-Inhibitory Concentration (MNIC) of DMSO: Before testing your compounds, perform a preliminary experiment to determine the highest concentration of DMSO that does not affect the growth of your test strains. This is your permissible DMSO concentration limit for subsequent assays.
-
Adjust Your Dilution Scheme: Based on the MNIC, you may need to adjust the concentration of your compound stock solution to ensure the final DMSO concentration in your assay remains below this limit.
-
Issue 3: The MIC appears to be a "trailing" endpoint, making it difficult to determine the true value.
-
Why it happens: Some compounds may not be completely bactericidal but rather bacteriostatic, leading to a gradual decrease in growth across a range of concentrations rather than a sharp cutoff. This can also be an artifact of compound instability or interaction with the media over the incubation period.
-
How to identify it: Instead of a clear transition from growth to no growth, you observe a "smear" of partial growth across several wells.
-
Solution:
-
Standardize Endpoint Reading: Adhere strictly to the CLSI definition of the MIC, which is the lowest concentration that completely inhibits visible growth. Using a plate reader can help, but visual confirmation is still recommended.
-
Consider Minimum Bactericidal Concentration (MBC) Testing: If the compound is bacteriostatic, an MBC assay can provide additional valuable information by determining the concentration required to kill the bacteria.
-
Section 3: Experimental Protocols
Protocol 1: Broth Microdilution Assay for Thiosemicarbazides
This protocol is based on the CLSI guidelines for broth microdilution.
-
Preparation of Compound Stock Solution:
-
Dissolve the thiosemicarbazide compound in 100% DMSO to a concentration that is at least 100-fold higher than the highest desired final concentration in the assay.
-
-
Preparation of 96-Well Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of MHB to the wells that will serve as the growth and sterility controls.
-
In the first well of each row for the test compound, add 2 µL of the compound stock solution to the 100 µL of MHB. This will be your highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Section 4: Data Presentation and Visualization
Table 1: Example MIC Data with Appropriate Controls
| Compound/Control | Well 1 | Well 2 | Well 3 | Well 4 | Well 5 | Well 6 | Well 7 | Well 8 | Growth Control | Sterility Control |
| Conc. (µg/mL) | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | N/A | N/A |
| Thiosemicarbazide A | - | - | - | + | + | + | + | + | + | - |
| DMSO Control (%) | 1 | 0.5 | 0.25 | 0.125 | 0.0625 | 0.0313 | 0.0156 | 0.0078 | + | - |
| Ciprofloxacin | - | - | - | - | - | + | + | + | + | - |
-
(+) indicates growth; (-) indicates no growth.
-
In this example, the MIC of Thiosemicarbazide A is 16 µg/mL. The DMSO control shows no inhibition at the tested concentrations. Ciprofloxacin serves as a valid positive control.
Diagrams
Caption: A generalized workflow for antimicrobial susceptibility testing of thiosemicarbazides.
Caption: A logical flow diagram for troubleshooting inconsistent MIC results.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use a different broth besides Mueller-Hinton Broth?
For standardized antimicrobial susceptibility testing, Mueller-Hinton Broth is the internationally recognized standard. Using other media can significantly alter results due to differences in nutrient content, pH, and cation concentration, which can affect both bacterial growth and the activity of the thiosemicarbazide.
Q2: My compound is colored. How does this affect reading the MIC?
If your compound has a strong color that interferes with visual or spectrophotometric reading of bacterial growth, you can use a growth indicator dye like resazurin.[5] Resazurin is blue in its oxidized state and turns pink in the presence of metabolic activity. The MIC would be the lowest compound concentration where the blue color is retained.
Q3: What is the "inoculum effect" and is it relevant for thiosemicarbazides?
The inoculum effect is the observation that the MIC of a compound can increase with a higher initial bacterial inoculum. This can be particularly relevant for certain classes of antibiotics and may also be a factor for novel compounds like thiosemicarbazides. This is another reason why careful standardization of the inoculum is critical for consistent results.
Q4: I suspect my compound is binding to the plastic of the 96-well plate. How can I test for this?
Hydrophobic compounds can sometimes adsorb to the polystyrene surface of microtiter plates, reducing the effective concentration in the media.[6][7] While complex to definitively prove without specialized equipment, if you have exhausted other troubleshooting steps, you can try using low-binding plates or pre-treating the plates with a blocking agent, though this would be a non-standard method requiring extensive validation.
Q5: How long can I store my thiosemicarbazide stock solution in DMSO?
The stability of thiosemicarbazides in DMSO can vary. It is best practice to prepare fresh stock solutions for each experiment. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A stability study of the compound in DMSO under storage conditions is recommended for long-term projects.[8][9]
References
-
Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100, 2023. [Link]
-
Wanigasekara D, et al. Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products. Proceedings of International Forestry and Environment Symposium, 2021. [Link]
-
Geis, P. Response to "What is the Optimal DMSO Concentration for Preparing Essential Oil Mixtures for MIC and MBC Assays?". ResearchGate, 2025. [Link]
-
Coates, R., et al. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). PubMed Central, 2020. [Link]
- Panda, S., et al. Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. International Journal of Pharmaceutical Sciences and Research, 2014.
-
IDEXX. Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). IDEXX Learning Center. [Link]
-
Bektas, A., et al. Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes. Folia Microbiologica, 2007. [Link]
-
Wang, J., et al. Adsorption behavior of organic pollutants on microplastics. Environmental Pollution, 2021. [Link]
-
Tanomas Creation. MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. YouTube, 2025. [Link]
-
Oyarzún, D. P., et al. 5-Nitrofuryl-Containing Thiosemicarbazone Gold(I) Compounds: Synthesis, Stability Studies, and Anticancer Activity. PubMed, 2023. [Link]
-
Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals Clinical Division. [Link]
-
Oyarzún, D. P., et al. 5-Nitrofuryl-containing Thiosemicarbazone Gold(I) Compounds: Synthesis, Stability Studies, and Anticancer Activity. National Institutes of Health, 2023. [Link]
-
Plech, T., et al. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. European Journal of Medicinal Chemistry, 2011. [Link]
-
Wujec, M., et al. New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI, 2024. [Link]
-
Wesołowska, O., et al. Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity. MDPI, 2021. [Link]
-
Jean-Pierre, H., et al. When and How to Use MIC in Clinical Practice?. PubMed Central, 2022. [Link]
-
Wiegand, I., et al. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 2008. [Link]
-
Koelmans, A. A., et al. Microplastics as a vector of hydrophobic contaminants: Importance of hydrophobic additives. Integrated Environmental Assessment and Management, 2017. [Link]
-
Caporaso, J. G., et al. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. PubMed Central, 2022. [Link]
-
Özbek, O., & Berkel, C. A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark, 2024. [Link]
-
Clinical and Laboratory Standards Institute. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf, 2011. [Link]
-
Sarker, S. D., et al. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. PubMed Central, 2016. [Link]
-
ResearchGate. Example of a 96-well plate set up for determination of the MIC of.... ResearchGate, 2021. [Link]
-
Wesołowska, O., et al. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI, 2024. [Link]
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- 4. ispub.com [ispub.com]
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Technical Support Center: Enhancing the Biological Activity of 4-Isopropyl-3-Thiosemicarbazide Through Derivatization
Here is the technical support center for enhancing the biological activity of 4-isopropyl-3-thiosemicarbazide through derivatization.
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-isopropyl-3-thiosemicarbazide and its derivatives. This document provides in-depth technical guidance, troubleshooting, and field-proven insights to facilitate your research and development efforts.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of 4-isopropyl-3-thiosemicarbazide.
Q1: Why is derivatization of 4-isopropyl-3-thiosemicarbazide a focus for enhancing biological activity?
A1: The thiosemicarbazide scaffold (–NH-NH-C(=S)NH–) is a versatile pharmacophore known for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The core structure's activity is attributed to the presence of nitrogen and sulfur atoms, which can act as hydrogen bond donors and acceptors and chelate with metal ions essential for enzymatic functions in pathogens.[3][4] The 4-isopropyl group on the parent molecule can influence its lipophilicity and interaction with biological targets. Derivatization, typically at the N1 position by forming thiosemicarbazones, allows for the introduction of various functionalities. This systematic modification enables the tuning of steric, electronic, and pharmacokinetic properties to improve potency, selectivity, and reduce toxicity.[5]
Q2: What is the primary chemical reaction used to create these derivatives?
A2: The most common and efficient method is the condensation reaction between the terminal primary amine (at the N1 position) of 4-isopropyl-3-thiosemicarbazide and the carbonyl group of various aldehydes or ketones.[6][7] This reaction forms a Schiff base, resulting in a thiosemicarbazone derivative. The reaction is typically acid-catalyzed and proceeds with high yields, often simply by stirring the reactants in a suitable solvent like ethanol at room temperature.[8]
Q3: What role does the isopropyl group at the N4 position play?
A3: The isopropyl group at the N4-position is a bulky, electron-donating alkyl group. Its presence can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes.[9] Furthermore, its steric bulk can influence the overall conformation of the molecule, potentially leading to more specific interactions with target enzymes or receptors. Studies have shown that substituents on the thiosemicarbazide backbone are crucial in determining the molecule's geometry and, consequently, its biological activity.[10]
Q4: What types of biological activities are most commonly enhanced through this derivatization?
A4: Derivatization of thiosemicarbazides has been shown to enhance a broad spectrum of biological activities. These include:
-
Antimicrobial and Antifungal Activity: Many thiosemicarbazone derivatives exhibit potent activity against various strains of bacteria and fungi.[1][2][8]
-
Antitubercular Activity: This class of compounds has been extensively studied for its efficacy against Mycobacterium tuberculosis.[6][11]
-
Anticancer Activity: Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with proposed mechanisms including the inhibition of key enzymes like ribonucleotide reductase.[3][5]
-
Antiviral Activity: Thiosemicarbazones have been reported to possess activity against several viruses.[1]
-
Enzyme Inhibition: These compounds can act as inhibitors for enzymes like tyrosinase and monoamine oxidase, suggesting therapeutic potential for a range of diseases.[4][12]
Section 2: Experimental Protocols & Workflows
This section provides standardized protocols for the synthesis, purification, and biological evaluation of 4-isopropyl-3-thiosemicarbazone derivatives.
Experimental Workflow Overview
The following diagram outlines the general workflow from starting materials to final biological evaluation.
Caption: General workflow from synthesis to biological evaluation.
Protocol 2.1: General Synthesis of Thiosemicarbazone Derivatives
This protocol describes the condensation reaction between 4-isopropyl-3-thiosemicarbazide and a substituted aromatic aldehyde.
Materials:
-
4-isopropyl-3-thiosemicarbazide
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reactant Dissolution: In a round bottom flask, dissolve 4-isopropyl-3-thiosemicarbazide (1.0 mmol) in 20 mL of absolute ethanol with magnetic stirring.
-
Aldehyde Addition: To this solution, add the substituted aromatic aldehyde (1.0 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In many cases, a precipitate will form within 10 minutes to a few hours.[8] If the reaction is slow, it can be heated to reflux for 2-5 hours.[13]
-
Isolation of Crude Product: After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C).
Protocol 2.2: Purification by Recrystallization
Materials:
-
Crude thiosemicarbazone product
-
Suitable recrystallization solvent (e.g., Ethanol, Methanol, or an Ethanol-water mixture)
-
Erlenmeyer flask, hot plate
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting choice.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during synthesis and testing.
Q: My reaction yield is very low. What could be the cause?
A:
-
Cause: Incomplete reaction.
-
Solution: Ensure the reactants are of high purity. Increase the reaction time or gently heat the mixture under reflux. Confirm the catalyst was added. Monitor the reaction via TLC until the starting material spot has disappeared.
-
-
Cause: Product is soluble in the reaction solvent.
-
Solution: After the reaction, try reducing the solvent volume by evaporation before cooling. Alternatively, pour the reaction mixture into cold water to precipitate the product if it is insoluble in water.
-
-
Cause: Improper pH.
-
Solution: The reaction is acid-catalyzed. While a few drops of acetic acid are usually sufficient, the optimal pH can vary. Ensure the medium is slightly acidic.
-
Q: The final product appears oily or won't crystallize. How can I purify it?
A:
-
Cause: Presence of impurities that inhibit crystallization.
-
Solution: Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce solidification. If that fails, attempt purification using column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
-
Cause: The product has a low melting point.
-
Solution: Confirm the product's identity via NMR and Mass Spectrometry. Low melting points are not uncommon for some derivatives.
-
Q: My NMR spectrum shows broad peaks for the N-H protons. Is this normal?
A:
-
Cause: Quadrupole broadening from the nitrogen atom and proton exchange.
-
Solution: This is very common for N-H protons and is not necessarily an indication of an impure product. The chemical shifts of these protons can also vary depending on the solvent and concentration. To confirm their presence, you can perform a D₂O exchange experiment; the N-H peaks will disappear.
-
Q: My biological assay results are inconsistent between batches.
A:
-
Cause: Purity variations between batches.
-
Solution: Ensure each batch is purified to the same standard. Use melting point and spectroscopic data (NMR) to confirm purity and identity before biological testing. Even minor impurities can significantly affect biological data.
-
-
Cause: Compound instability or insolubility in the assay medium.
-
Solution: Prepare fresh stock solutions in a suitable solvent like DMSO immediately before use.[14] Check for precipitation in the assay medium. If solubility is an issue, you may need to use a co-solvent or formulate the compound differently, though this can introduce its own confounding variables.
-
Section 4: Structure-Activity Relationship (SAR) Insights
Understanding how molecular modifications affect biological activity is key to rational drug design.
Key SAR Principles for Thiosemicarbazone Derivatives:
-
Aromatic Ring Substituents: The nature and position of substituents on the aromatic ring (derived from the aldehyde/ketone) are critical.
-
Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br, F) and nitro groups (NO₂) often enhance antimicrobial or anticancer activity.[6] The position matters; for example, a 4-chloro substitution can have a very different effect than a 3-chloro substitution.[6]
-
Electron-Donating Groups (EDGs): Groups like methoxy (–OCH₃) or methyl (–CH₃) can also increase activity, sometimes by improving interactions with specific targets.[6][15] Their effect is highly dependent on the biological target.
-
-
Lipophilicity: A balance of hydrophilic and lipophilic properties (logP) is crucial for cell permeability. Highly lipophilic compounds may have poor aqueous solubility, while highly hydrophilic compounds may not cross cell membranes effectively.
-
Steric Factors: Bulky substituents can either enhance activity by promoting a specific binding conformation or decrease it by sterically hindering the molecule from reaching its target site.
Summary of Substituent Effects on Biological Activity
| Substituent Class | Example(s) | General Effect on Activity | Rationale / Notes |
| Halogens | -F, -Cl, -Br | Often increases antimicrobial & anticancer activity.[6][16] | Increases lipophilicity and can form halogen bonds with biological targets. Position is critical. |
| Electron-Donating | -OCH₃, -OH, -CH₃ | Variable; can increase or decrease activity. | Can act as H-bond donors/acceptors. May enhance antioxidant properties.[17] |
| Electron-Withdrawing | -NO₂, -CF₃ | Often increases activity, particularly antitubercular.[6][11] | Alters the electronic properties of the entire molecule, affecting target binding. |
| Heterocyclic Rings | Furan, Pyridine | Can significantly increase activity.[3][6] | Introduces additional H-bond acceptors/donors and potential coordination sites. |
SAR Visualization
The following diagram illustrates the key modification points on the thiosemicarbazone scaffold.
Caption: Key sites for derivatization and SAR analysis.
References
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH. [Link]
-
A review on development of bio-active thiosemicarbazide derivatives: Recent advances. ResearchGate. [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Iraqi Journal of Science. [Link]
-
Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. MDPI. [Link]
-
Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. PubMed. [Link]
-
Structure-activity relationship and cytotoxicity of the new thiosemicarbazide derivatives and their Cu(II) complexes against prostate and melanoma cancer cells. ResearchGate. [Link]
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. PMC - NIH. [Link]
-
Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation. PMC - PubMed Central. [Link]
-
Scheme 1. Synthesis of thiosemicarbazide derivatives. ResearchGate. [Link]
-
Structure activity relationship of the synthesized thiosemicarbazones. ResearchGate. [Link]
-
Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. MDPI. [Link]
-
Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents. PubMed Central. [Link]
-
Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. ScienceDirect. [Link]
-
Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
Synthesis, Crystal Structure, Biological Evaluation and in Silico Studies on Novel (E)-1-(Substituted Benzylidene)-4-(3-isopropylphenyl)thiosemicarbazone Derivatives. PubMed. [Link]
-
An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. ResearchGate. [Link]
-
Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. SPC Jornal. [Link]
-
New Thiosemicarbazide Derivatives with Multidirectional Biological Action. PMC. [Link]
-
Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. [Link]
- Process for the preparation of thiosemicarbazide.
-
4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. PubMed Central. [Link]
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troubleshooting inconsistent spectroscopic data for thiosemicarbazides
Technical Support Center: Thiosemicarbazide Spectroscopy
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the spectroscopic analysis of thiosemicarbazides and their derivatives. As a class of compounds rich in biological activity and coordination chemistry, their structural elucidation is paramount. However, their unique chemical nature often leads to spectroscopic data that can be complex and, at times, seemingly inconsistent.
This guide is designed to move beyond simple procedural lists. It aims to provide you, our fellow researchers, with the foundational understanding and practical, field-tested protocols to diagnose and resolve common spectroscopic challenges. By understanding the why behind an experimental choice, you can develop a more robust and self-validating analytical workflow.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation, yet for thiosemicarbazides, it often presents the most puzzles. Most inconsistencies arise from the dynamic nature of the molecule in solution.
FAQ 1: Why are my N-H proton signals broad, weak, or completely absent in the ¹H NMR spectrum?
This is the most frequent issue encountered. The primary causes are chemical exchange with residual water in the solvent and inherent intramolecular dynamics.
-
Causality—Proton Exchange: The protons on the hydrazine (N-NH ) and thioamide (NH -C=S) moieties are labile (acidic). If there is any residual water (H₂O) or acid in your deuterated solvent (e.g., CDCl₃), these protons can rapidly exchange, leading to significant signal broadening. In some cases, the exchange is so fast that the signal broadens into the baseline and disappears entirely.
-
Expert Insight: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for thiosemicarbazides.[1][2] Its ability to form strong hydrogen bonds with the N-H protons slows down the exchange rate with residual water, resulting in sharper, more easily identifiable signals.[2] The hydrazinic proton (N=CH-NH ), in particular, is often highly deshielded due to hydrogen bonding and can appear as a sharp singlet far downfield (δ > 10 ppm) in DMSO-d₆.[3][4][5]
Troubleshooting Protocol: Addressing Labile Protons
-
Solvent Selection: If you are using CDCl₃ or acetone-d₆ and observing broad signals, re-acquire the spectrum in DMSO-d₆.
-
Sample Preparation: Use a high-purity deuterated solvent from a freshly opened ampoule or bottle. Dry your glassware thoroughly. For particularly sensitive samples, use molecular sieves to dry the solvent immediately before use.
-
"D₂O Shake": To definitively confirm that a broad peak is a labile N-H (or S-H) proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. The labile protons will exchange with deuterium, causing their signals to disappear from the ¹H spectrum.
FAQ 2: I synthesized a single, pure compound, but the NMR spectrum (¹H and ¹³C) shows multiple sets of signals. What is happening?
Seeing more signals than expected is a clear indication of multiple species in equilibrium. For thiosemicarbazides, this is almost always due to two phenomena: rotational isomerism (rotamers) and/or thione-thiol tautomerism .
-
Causality—Rotational Isomers: The thioamide C-N bond has significant double-bond character, which restricts free rotation. This can lead to the presence of stable syn and anti isomers (rotamers) in solution, each giving its own set of NMR signals.[1][2][6] This effect is often temperature-dependent.
-
Causality—Tautomerism: Thiosemicarbazides can exist in a dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms.[7][8][9][10] While the thione form typically predominates, the presence of the thiol tautomer can give rise to a secondary set of signals.[7][8] Solvent polarity can influence the position of this equilibrium.[8][9]
Visualizing Dynamic Equilibria in Thiosemicarbazides
Caption: Dynamic equilibria giving rise to multiple NMR species.
Troubleshooting Workflow: Variable Temperature (VT) NMR
When multiple signal sets are observed, a Variable Temperature (VT) NMR experiment is the definitive diagnostic tool.[6][11][12]
Caption: Decision workflow for Variable Temperature (VT) NMR analysis.
Experimental Protocol: VT-NMR
-
Baseline: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
Heating: Increase the sample temperature in increments (e.g., 40 °C, 60 °C, 80 °C), allowing the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum. If rotamers are present, you will observe the distinct signal sets broaden and eventually merge (coalesce) into a single, time-averaged set of signals.[6]
-
Cooling (Optional but Recommended): Cool the sample below room temperature (e.g., 0 °C, -20 °C). This will slow the rotational exchange, causing broad signals to resolve into sharper, distinct sets for each rotamer.
| Typical NMR Chemical Shifts (δ) in DMSO-d₆ | |
| Proton (¹H) | Typical Range (ppm) |
| NH -C=S (Thioamide) | 8.0 - 10.5 |
| N=CH-NH (Hydrazine) | 10.0 - 12.0[4][5] |
| NH₂ | 6.0 - 8.5 |
| SH (Thiol Tautomer) | 3.0 - 4.0[7] |
| Carbon (¹³C) | Typical Range (ppm) |
| C =S (Thione) | 175 - 185[4] |
| C =N (Imine) | 140 - 165[4][13] |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups and can be instrumental in distinguishing between thione and thiol tautomers.
FAQ 3: My IR spectrum is complex. How do I reliably identify the key thiosemicarbazide bands?
The key is to look for a combination of bands. The N-H stretching region is often complex, but the C=S and S-H bands are highly diagnostic.
-
Expert Insight: The presence of a strong band in the 1250-1350 cm⁻¹ region is a good indicator of the C=S (thione) stretch.[7][14] Conversely, the appearance of a weak but sharp band around 2550-2600 cm⁻¹ is definitive evidence for the S-H (thiol) tautomer.[7] Often, in the solid state, you may see bands for both forms, indicating a tautomeric equilibrium.[7]
| Characteristic IR Absorption Frequencies (cm⁻¹) | |
| Functional Group | Typical Range (cm⁻¹) |
| N-H Stretch | 3100 - 3400[15][16][17] |
| S-H Stretch (Thiol) | 2550 - 2600 (Weak, sharp)[7] |
| C=N Stretch (Imine) | 1580 - 1630[14][16][18] |
| C=S Stretch (Thione) | 1250 - 1350[7][14] |
| C-S Stretch | 700 - 850[19] |
Troubleshooting Protocol: Sample Preparation
-
Moisture Control: Thiosemicarbazides are often hygroscopic. Moisture can lead to broad O-H bands that obscure the N-H region. Ensure your sample is thoroughly dry. Use KBr pellets prepared under an IR lamp or a dry box.
-
ATR vs. KBr: Attenuated Total Reflectance (ATR) is often faster and less susceptible to atmospheric moisture during measurement. However, for identifying the weak S-H stretch, a well-prepared, concentrated KBr pellet may provide better sensitivity.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides crucial molecular weight information, but the choice of ionization technique is critical for thiosemicarbazides.
FAQ 4: Why is the molecular ion peak (M⁺) weak or completely absent in my Electron Ionization (EI) mass spectrum?
This is a common outcome with EI-MS for this class of compounds.
-
Causality—Fragmentation: Thiosemicarbazides are prone to extensive fragmentation under the high-energy conditions of Electron Ionization (EI).[20][21] The N-N bond is relatively weak and cleaves easily.[20][21] This leads to a spectrum dominated by fragment ions, with a molecular ion that is often too low in abundance to be observed.[20][21]
Troubleshooting Protocol: Choosing the Right Ionization Method
-
Switch to a Soft Ionization Technique: For fragile molecules like thiosemicarbazides, soft ionization methods are essential for observing the molecular ion.
-
Electrospray Ionization (ESI): This is the preferred method. It is a very gentle technique that typically yields a strong protonated molecular ion peak, [M+H]⁺, or a sodiated adduct, [M+Na]⁺.
-
Chemical Ionization (CI): Another soft technique that can be used if ESI is not available. It will often produce a clear [M+H]⁺ ion.
-
-
Interpreting Fragmentation: While challenging, the fragmentation patterns in EI-MS can still be structurally informative. Common fragmentation pathways include the cleavage of the N-N bond and the loss of ammonia or thioisocyanate (S=C=NH) moieties.[20][21][22]
Part 4: General Considerations
FAQ 5: How much do solvent and pH affect my data?
Profoundly. As discussed, solvent choice is critical in NMR for managing proton exchange and can influence tautomeric equilibria.[8][9][23][24][25]
-
UV-Vis Spectroscopy: The solvent can cause significant shifts (solvatochromism) in the UV-Vis absorption bands. A change in solvent polarity can alter the energy gap between the ground and excited states.[23]
-
pH Sensitivity: The basic nitrogen atoms and acidic thioamide/thiol groups make these molecules sensitive to pH. In acidic conditions, protonation can occur, dramatically altering NMR chemical shifts and UV-Vis spectra. Always ensure your solvents are neutral unless you are intentionally studying pH effects.
References
-
Wiles, D. M., & Suprunchuk, T. (1969). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 47(6), 1087-1095. [Link]
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3, 1-13. [Link]
-
Wiles, D. M., & Suprunchuk, T. (1969). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 47(6), 1087-1095. [Link]
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3, 1-13. [Link]
-
Djelil, A. D., et al. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Chemistry Research Journal, 8(1), 1-10. [Link]
-
Wiles, D. M., & Suprunchuk, T. (1969). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 47(6), 1087-1095. [Link]
-
El-Sayed, W. A., et al. (2014). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1092. [Link]
-
Furlan, R. L. E., et al. (2012). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. International Journal of Organic Chemistry, 2, 259-269. [Link]
-
Reva, I., et al. (2021). Evidence of IR-Induced Chemistry in a Neat Solid: Tautomerization of Thiotropolone by Thermal, Electronic, and Vibrational Excitations. The Journal of Physical Chemistry A, 125(30), 6595-6606. [Link]
-
Taha, M., et al. (2014). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT calculations to prove the syn/anti isomer formation. Magnetic Resonance in Chemistry, 52(3), 98-105. [Link]
-
Kumar, A., et al. (2012). Synthesis, characterization and biological evaluation of novel Schiff bases of 4-amino-3-mercapto-5-pyridin-2-yl-4H-1,2,4-triazole. Indian Journal of Chemistry - Section B, 51B, 458-466. [Link]
-
Furlan, R. L. E., et al. (2012). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. International Journal of Organic Chemistry, 2, 259-269. [Link]
-
Hazani, N. N., et al. (2018). Synthesis, Characterisation and Effect of Temperature on Corrosion Inhibition by Thiosemicarbazone Derivatives and its Tin(IV) Complexes. Malaysian Journal of Analytical Sciences, 22(4), 683-693. [Link]
-
Cukurovali, A., & Yilmaz, I. (2007). A theoretical investigation on the isomerism and the NMR properties of thiosemicarbazones. Journal of Molecular Structure: THEOCHEM, 804(1-3), 89-94. [Link]
-
Khan, K. M., et al. (2023). Synthesis of novel coumarin-based thiosemicarbazones and their implications in diabetic management via in-vitro and in-silico approaches. RSC Advances, 13(45), 31631-31646. [Link]
-
Pislaru, A. M., et al. (2015). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 20(12), 22449-22463. [Link]
-
Jensen, K. A., et al. (1969). The Temperature Dependence of the 1H NMR Spectra of 1,1-Substituted Thiosemicarbazides. Calculation of Energy Barriers. Acta Chemica Scandinavica, 23, 1823-1825. [Link]
-
Al-Salahi, R., et al. (2014). Transalkylidation reaction: green, catalyst-free synthesis of thiosemicarbazones and solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products. Molecules, 19(6), 8011-8023. [Link]
-
Kasséhin, U. C., et al. (2012). Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4’-phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry, 6(8), 111-116. [Link]
-
Kumar, S., et al. (2015). Synthesis, characterization and antiamoebic activity of indole-3-carboxaldehyde thiosemicarbazones and their palladium(II) complexes. European Journal of Medicinal Chemistry, 90, 783-792. [Link]
-
Hossain, M. S., et al. (2021). Synthesis, spectral characterization, thermal analysis and antimicrobial activity of thiosemicarbazone Schiff base ligand and its Co(II), Ni(II), Cu(II) and Cd(II) complexes. Journal of Molecular Liquids, 342, 117502. [Link]
-
Reva, I., et al. (2021). Evidence of IR-Induced Chemistry in a Neat Solid: Tautomerization of Thiotropolone by Thermal, Electronic, and Vibrational Excitations. The Journal of Physical Chemistry A. [Link]
-
Raman, N., & Parameswari, S. (2013). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 29(2), 569-574. [Link]
-
Taha, M., et al. (2014). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT calculations to prove the syn/anti isomer formation. Magnetic Resonance in Chemistry, 52(3), 98-105. [Link]
-
Behpour, M., et al. (1999). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 77(9), 1501-1506. [Link]
-
Alghanmi, M. H., et al. (2024). Synthesis and spectral characterization of the phenothiazine-thiosemicarbazide probe for the optical solid-state detection of Hg2+ and Cu2+. RSC Advances, 14(15), 10584-10592. [Link]
-
Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]
-
Gezegen, H., et al. (2025). Synthesis, Characterization, Biological Properties, and Sensor Applications of Novel Thiosemicarbazone Derivatives. Biotechnology and Applied Biochemistry. [Link]
-
Foroumadi, A., et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Archiv der Pharmazie, 346(10), 734-741. [Link]
-
Kiriakidi, S., et al. (2022). Conformational Properties of New Thiosemicarbazone and Thiocarbohydrazone Derivatives and Their Possible Targets. International Journal of Molecular Sciences, 23(8), 4252. [Link]
-
Shawish, H., et al. (2013). Nickel(II) complexes of polyhydroxybenzaldehyde N4-thiosemicarbazones: Synthesis, structural characterization and antimicrobial activities. Polyhedron, 65, 264-272. [Link]
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strategies to improve the regioselectivity in thiosemicarbazide reactions
Welcome to the technical support center for thiosemicarbazide reactions. This guide is designed for researchers, medicinal chemists, and process scientists who utilize thiosemicarbazide and its derivatives as versatile synthons for nitrogen- and sulfur-containing heterocycles. Regioselectivity is a critical, and often challenging, aspect of these reactions. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges and improve the selectivity of your reactions.
Part 1: Frequently Asked Questions - Fundamental Principles of Reactivity
This section addresses the core concepts governing the reactivity of thiosemicarbazides. Understanding these principles is the first step toward troubleshooting and controlling your reaction outcomes.
Q1: What are the nucleophilic sites on a thiosemicarbazide molecule, and what determines their relative reactivity?
A1: Thiosemicarbazide is a polyfunctional compound with multiple nucleophilic centers. The relative reactivity of these sites is the origin of most regioselectivity challenges. The key sites are:
-
The Sulfur (S) Atom: While the thione (C=S) form is dominant, thiosemicarbazide exists in tautomeric equilibrium with a thiol (C-SH) form.[1] This thiol form is a potent nucleophile, particularly in reactions with soft electrophiles like α-halocarbonyls.
-
The Hydrazinic Nitrogens (N1 and N2): The terminal N1 amine is generally considered the most nucleophilic nitrogen due to the alpha effect. The N2 nitrogen is less nucleophilic. The typical reactivity order is N1 > N2 > N4.[1]
-
The N4 Nitrogen: This nitrogen is the least nucleophilic of the three, often participating in cyclization only after the other sites have reacted or under specific catalytic conditions.
The exact hierarchy of nucleophilicity can be modulated by electronic effects from substituents and by the reaction conditions (pH, solvent).[1][2]
Caption: Nucleophilic sites on the thiosemicarbazide scaffold.
Q2: What is the difference between kinetic and thermodynamic control in these reactions, and why does it matter?
A2: This is one of the most critical concepts for controlling regioselectivity.
-
Kinetic Control: This regime governs reactions under irreversible conditions, typically at lower temperatures. The major product formed is the one that proceeds through the lowest activation energy barrier, meaning it is the fastest-forming product.[3][4][5]
-
Thermodynamic Control: This occurs under reversible conditions, usually at higher temperatures, where the system can reach equilibrium. The major product is the most stable one, regardless of how fast it forms.[4][6]
Why it matters: In many thiosemicarbazide reactions, the kinetic and thermodynamic products are different regioisomers. For example, in the reaction with an α,β-unsaturated ketone, the initial (kinetic) attack might occur at one position, but if the reaction is reversible, the adduct can rearrange to the more stable (thermodynamic) product. By carefully selecting the reaction temperature and time, you can isolate one isomer over the other.[3][6]
Caption: Decision workflow for favoring thiazole synthesis.
Problem: My acid-catalyzed cyclization of an acylthiosemicarbazide is not selective and yields a mixture of 1,3,4-thiadiazole and 1,3,4-oxadiazole. How do I improve selectivity for the thiadiazole?
-
Cause of Mixture: This outcome points to competitive intramolecular nucleophilic attack by the sulfur atom (leading to the thiadiazole) and the carbonyl oxygen of the acyl group (leading to the oxadiazole). The strength of the acid and the reaction conditions determine which cyclization is favored.
-
Troubleshooting & Solutions:
-
Choice of Cyclizing Agent: The dehydrating/cyclizing agent is crucial.
-
For Thiadiazoles: Strong dehydrating acids that also act as sulfur-philic Lewis acids are preferred. Concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA) strongly favor thiadiazole formation by promoting dehydration through the sulfur pathway. [7][8] * For Oxadiazoles: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in DMSO have been shown to regioselectively produce 2-amino-1,3,4-oxadiazoles. [9]Avoid these if you want the thiadiazole.
-
-
Reaction Conditions:
-
Temperature: Higher temperatures generally favor the formation of the more thermodynamically stable thiadiazole ring.
-
Solvent: The choice of solvent can be critical. For example, using p-toluenesulfonyl chloride (p-TsCl) with triethylamine in N-methyl-2-pyrrolidone (NMP) can selectively yield 2-amino-1,3,4-thiadiazoles. [9]
Parameter To Favor 1,3,4-Thiadiazole (S-cyclization) To Favor 1,3,4-Oxadiazole (O-cyclization) Catalyst/Reagent Conc. H₂SO₄, POCl₃, PPA, p-TsCl [7][8][9] EDC·HCl, I₂-mediated oxidation [9][10] Temperature Often requires heating/reflux Can often proceed at lower temperatures | Mechanism | Intramolecular nucleophilic attack by sulfur followed by dehydration. [11]| Intramolecular nucleophilic attack by oxygen followed by dehydration. |
-
-
Part 3: Experimental Protocols
These protocols provide a starting point for optimizing your regioselective synthesis. Always perform reactions on a small scale first and monitor by TLC or LC-MS.
Protocol 1: Regioselective Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles (Acid-Catalyzed)
This protocol is based on the acid-catalyzed cyclization of an aroylthiosemicarbazide, favoring S-cyclization.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1-aroyl-thiosemicarbazide (1.0 eq) in a minimal amount of cold, concentrated sulfuric acid (H₂SO₄) at 0 °C (ice bath).
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by TLC (e.g., using 7:3 Ethyl Acetate:Hexane).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralization: Slowly neutralize the solution with a cold, concentrated ammonium hydroxide solution until it is alkaline (pH ~8-9).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove inorganic salts and dry it. Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole. [7][8]
Protocol 2: Regioselective Synthesis of 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-thiones (Base-Catalyzed)
This protocol favors N-cyclization via intramolecular attack of the N4 nitrogen.
-
Preparation: Suspend the 1-aroyl-thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v, ~2 M). [8]2. Reaction: Heat the suspension to reflux with vigorous stirring. The solid should gradually dissolve as the reaction proceeds. Continue refluxing for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute acid, such as acetic acid or dilute HCl, until the pH is ~5-6.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and dry. Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-amino-5-aryl-4H-1,2,4-triazole-3-thione.
References
- Beraldo, H., & Gambino, D. (2004). The Wide Pharmacological Versatility of Semicarbazones, Thiosemicarbazones and Their Metal Complexes. Mini-Reviews in Medicinal Chemistry.
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Pacheco, B., et al. (2011). Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones. Molecules. [Link]
-
Kavál, M., et al. (2008). Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. Molecules. [Link]
-
Zamani, K., et al. (2004). Microwave-assisted rapid synthesis of thiosemicarbazide derivatives. Indian Journal of Chemistry. [Link]
-
Kasséhin, U. C., et al. (2012). Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4’-phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry. [Link]
-
Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Agnanti, P., et al. (2020). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. Catalysts. [Link]
-
Pacheco, B., et al. (2011). Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones. Molecules. [Link]
-
Kumar, A., et al. (2011). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
da Silva, A. C., et al. (2017). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
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Gevorgyan, A., et al. (2012). Different Modes of Acid-Promoted Cyclooligomerization of 4-(4-Thiosemicarbazido)butan-2-one Hydrazone. The Journal of Organic Chemistry. [Link]
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Mernyák, E., et al. (2023). Synthetic Approaches to Steroidal Thiosemicarbazones, 1,3,4-Thia(selena)diazolines, and Oxalate-Linked Dimers. Molecules. [Link]
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Singh, R., & Kumar, D. (2017). Kinetic and thermodynamic evaluation of adsorption of Cu(II) by thiosemicarbazide chitosan. Journal of Applied Polymer Science. [Link]
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Al-Obaidi, A. M. J., & Al-Janabi, A. S. H. (2018). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. International Journal of Drug Delivery Technology. [Link]
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Martin, A. (2018). Kinetic and thermodynamic control of a reaction. Odinity. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. . [Link]
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ResearchGate. (n.d.). Reactions involving thiosemicarbazide. [Link]
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Marei, M. G., & El-Ghanam, M. (1993). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Faculty of Pharmacy of Gazi University. [Link]
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Casas, J. S., et al. (2001). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Inorganica Chimica Acta. [Link]
-
Gevorgyan, A., et al. (2012). Different Modes of Acid-Promoted Cyclooligomerization of 4-(4-Thiosemicarbazido)butan-2-one Hydrazone: 14-Membered versus 28-Membered Polyazamacrocycle Formation. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Zhang, X., et al. (2020). Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study. Organic Chemistry Frontiers. [Link]
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Metwally, M. A., et al. (2021). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules. [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]
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Dobosz, M., et al. (2009). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
-
Yang, S.-J., et al. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. Tetrahedron Letters. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Semantic Scholar. (2020). Group 10 metal complexes with a tetradentate thiosemicarbazonate ligand: Synthesis, crystal structures and computational insights into the catalysis for C–C coupling via Mizoroki-Heck reaction. [Link]
-
Journal of the Serbian Chemical Society. (n.d.). THE CHEMO- AND REGIOSELECTIVITY OF THE CYCLIZATION OF THIOSEMICARBAZIDES WITH HALOACETIC ACIDS AND THEIR DERIVATIVES. [Link]
-
Mohammed, S. I., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. [Link]
-
Al-Adely, K. J., et al. (2014). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules. [Link]
-
Imramovský, A., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules. [Link]
-
Pathak, D., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Current Organic Synthesis. [Link]
-
Popiołek, Ł., et al. (2022). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Scheme 3. Reaction of thiosemicarbazone derivatives with α-halocarbonyl compounds. [Link]
-
Szafraniec-Szczęsny, J., et al. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules. [Link]
-
ResearchGate. (2015). Unusual reactivity of thiosemicarbazides towards 2,3-diphenylcyclopropenone: synthesis of new pyridazinethiones and 1,2,4-triazolo[4,3-b]pyridazinethiones. [Link]
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- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
Technical Support Center: Navigating Product Polymorphism in the Crystallization of Thiosemicarbazides
Welcome to the technical support center dedicated to addressing the challenges of product polymorphism in the crystallization of thiosemicarbazides. As researchers and drug development professionals, obtaining a pure, stable, and desired crystalline form is paramount. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and control polymorphic outcomes in your experiments.
I. Frequently Asked Questions (FAQs) about Thiosemicarbazide Polymorphism
Q1: What is polymorphism, and why is it a significant concern for thiosemicarbazides?
A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][2] For thiosemicarbazides, which are versatile molecules with applications in medicinal chemistry, the specific polymorph can drastically affect crucial properties like solubility, bioavailability, stability, and melting point.[3][4][5] The flexible molecular chain and the presence of hydrogen bond donors and acceptors in thiosemicarbazides make them prone to forming different packing arrangements in the solid state.[6] In drug development, an unintended polymorphic form can lead to a product with altered therapeutic efficacy or stability.[2]
Q2: I've crystallized my thiosemicarbazide derivative and obtained crystals, but how can I be sure of its polymorphic form?
A2: Visual inspection is not sufficient to determine the polymorphic form.[1] A combination of analytical techniques is necessary for unambiguous characterization. The most definitive method is single-crystal X-ray diffraction, which provides the precise molecular arrangement in the crystal lattice.[7][8] However, for routine analysis and quality control, powder X-ray diffraction (PXRD) is a powerful tool to identify the bulk crystalline phase. Other valuable techniques include differential scanning calorimetry (DSC) to detect melting points and phase transitions, and spectroscopic methods like FT-IR and Raman spectroscopy, as different polymorphs can exhibit distinct vibrational modes.[3][9]
Q3: My crystallization yielded a mixture of polymorphs. What are the likely causes?
A3: A mixture of polymorphs often arises from a lack of control over the crystallization conditions. Key factors include:
-
Solvent: Different solvents can favor the nucleation and growth of specific polymorphs.[9][10]
-
Supersaturation: If the solution is too highly supersaturated, nucleation can be rapid and uncontrolled, leading to the formation of multiple forms.
-
Cooling Rate: A rapid cooling rate can trap kinetically favored, but less stable, polymorphs.
-
Impurities: The presence of impurities can sometimes inhibit the formation of one polymorph while promoting another.
Q4: Can a specific polymorph of a thiosemicarbazide transform into another form over time?
A4: Yes, this is a critical aspect of polymorphism. One polymorph can convert to another, more stable form, especially under conditions of elevated temperature or humidity. This is a thermodynamically driven process where a metastable form (higher energy) transforms into the most stable form (lowest energy). Such transformations can have significant implications for the shelf-life and stability of pharmaceutical products.[3]
II. Troubleshooting Guide: Controlling Polymorphic Outcomes
This section provides detailed guidance and protocols for addressing specific challenges encountered during the crystallization of thiosemicarbazides.
Issue 1: My crystallization consistently yields an undesired polymorph.
Underlying Cause: The chosen crystallization conditions (solvent, temperature, etc.) likely favor the nucleation and growth of the unwanted polymorph.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting the formation of an undesired polymorph.
In-Depth Actionable Steps:
-
Systematic Solvent Screening: The choice of solvent is a powerful tool to influence which polymorph crystallizes.[9][10] Solvents with different polarities, hydrogen bonding capabilities, and boiling points should be tested.
Table 1: Representative Solvents for Thiosemicarbazide Crystallization Screening
| Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Boiling Point (°C) |
| Methanol | 5.1 | Both | 65 |
| Ethanol | 4.3 | Both | 78 |
| Isopropanol | 3.9 | Both | 82 |
| Acetonitrile | 5.8 | Acceptor | 82 |
| Acetone | 5.1 | Acceptor | 56 |
| Dichloromethane | 3.1 | Neither | 40 |
| Toluene | 2.4 | Neither | 111 |
| Water | 10.2 | Both | 100 |
-
Temperature and Cooling Rate Optimization: The interplay between thermodynamics and kinetics is crucial.[11][12][13] Slower cooling rates generally favor the formation of the thermodynamically most stable polymorph. Experiment with different cooling profiles, such as crash cooling versus slow, controlled cooling.
-
Seeding: If you have a small amount of the desired polymorph, you can use it to "seed" a supersaturated solution. The seed crystals act as templates, directing the crystallization towards the desired form.
Experimental Protocol: Seeding for Polymorph Control
-
Prepare a saturated solution of your thiosemicarbazide derivative in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to a temperature where it is slightly supersaturated.
-
Introduce a small quantity of finely ground seed crystals of the desired polymorph.
-
Allow the solution to cool slowly to room temperature or below, without agitation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Characterize the resulting crystals using PXRD to confirm the polymorphic form.
-
Issue 2: The crystallization results are not reproducible.
Underlying Cause: This often points to subtle, uncontrolled variables in the experimental setup.
Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting irreproducible crystallization outcomes.
In-Depth Actionable Steps:
-
Purity of Starting Material: Ensure the purity of your thiosemicarbazide derivative. Trace impurities can act as inhibitors or promoters for certain polymorphic forms. Recrystallize your starting material if necessary.[14]
-
Control of Evaporation: If using an evaporation-based crystallization method, control the rate of solvent removal. A partially covered beaker will have a different evaporation rate than an open one, potentially leading to different outcomes.
-
Standardize Agitation: The degree of agitation can influence nucleation rates. Use a consistent stirring speed or avoid stirring altogether if performing a static crystallization.
-
Meticulous Documentation: Record every detail of your experiment, including solvent volume, temperature profile, and any observations. This will help you identify the critical parameters that are affecting reproducibility.
III. Characterization of Thiosemicarbazide Polymorphs
A multi-technique approach is essential for the thorough characterization of thiosemicarbazide polymorphs.
Table 2: Key Analytical Techniques for Polymorph Characterization
| Technique | Information Provided | Advantages | Limitations |
| Powder X-Ray Diffraction (PXRD) | Fingerprint of the crystalline phase | Fast, non-destructive, good for bulk samples | Requires a crystalline sample |
| Single-Crystal X-Ray Diffraction | Absolute crystal structure | Definitive identification of polymorph | Requires a single crystal of sufficient size and quality |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transitions | Quantitative thermodynamic data | Destructive, may not resolve polymorphs with similar melting points |
| Thermogravimetric Analysis (TGA) | Solvate/hydrate identification | Determines solvent content | Does not distinguish between polymorphs |
| FT-IR/Raman Spectroscopy | Vibrational modes of the molecule | Non-destructive, sensitive to molecular conformation and hydrogen bonding | Peak shifts can be subtle and require careful interpretation |
| Solid-State NMR (ssNMR) | Local chemical environment of atoms | Can distinguish polymorphs with similar structures | Can be time-consuming and require specialized equipment |
IV. The Thermodynamic and Kinetic Landscape
Understanding the relationship between different polymorphs is key to controlling their formation.
Caption: A Gibbs free energy diagram illustrating the thermodynamic and kinetic relationship between a metastable and a stable polymorph.
-
Thermodynamically Stable Form: This is the polymorph with the lowest Gibbs free energy and is the most stable form under a given set of conditions.
-
Metastable Form: These are polymorphs with higher Gibbs free energy. They are less stable and can convert to the stable form over time.
-
Kinetic Control: Rapid crystallization often yields a metastable polymorph because it has a lower activation energy barrier for nucleation, even though it is not the most stable form.
-
Thermodynamic Control: Slower crystallization, allowing the system to reach equilibrium, will favor the formation of the most stable polymorph.
By carefully manipulating the crystallization conditions, you can navigate this landscape to selectively crystallize the desired polymorph.
References
- ProQuest. (n.d.). POLYMORPHISM IN N4-ETHYL-N1- (DIPHENYLPHOSPHORYL)ACETYL- THIOSEMICARBAZIDE CRYSTALS INTRODUCTION.
- Wzorek, Z., et al. (2018). Interplay between Polymorphism and Isostructurality in the 2-Fur- and 2-Thenaldehyde Semi- and Thiosemicarbazones. PMC - NIH.
- PrepChem.com. (n.d.). Preparation of thiosemicarbazide.
- Aziz, H., et al. (2023). New polymorphs of 1-benzylidene thiosemicarbazides: crystal structure and hirshfeld surface analysis. ResearchGate.
- Google Patents. (n.d.). US3009955A - Process for the preparation of thiosemicarbazide.
- Google Patents. (n.d.). US2657234A - Preparation of thiosemicarbazides.
- Kasséhin, U. C., et al. (n.d.). solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4’-phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry.
- Domiano, P., et al. (1969). The crystal and molecular structure of thiosemicarbazide. IUCr Journals.
- Google Patents. (n.d.). US2806880A - Process for preparing thiosemicarbazide.
- Al-Karaghouli, M. A., et al. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).
- Unknown. (n.d.). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives.
- Unknown. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH.
- Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. JOCPR.
- Paneth, A., et al. (n.d.). Lipophilicity Studies on Thiosemicarbazide Derivatives. PMC - NIH.
- Tada, R., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Semantic Scholar.
- Unknown. (2017). Synthesis, characterization & biological activity of some new thiosemicarbazide derivatives and their transition metal complexes. ResearchGate.
- Wuest, J., & Steed, J. (2022). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. YouTube.
- Inamdar, N., et al. (2009). List of analytical techniques for polymorph characterization. ResearchGate.
- López-Torres, E., & Dilworth, J. R. (2009). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. PubMed.
- Unknown. (2024). Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase. PMC.
- Unknown. (n.d.). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. MDPI.
- Unknown. (n.d.). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. MDPI.
- Unknown. (2025). Thiosemicarbazides: Synthesis and reactions. ResearchGate.
- Unknown. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark.
- Palermo, G., et al. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation.
- Pelosi, G. (2010). Thiosemicarbazone Metal Complexes: From Structure to Activity. Bentham Open Archives.
- Kowalczyk, A., et al. (n.d.). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PMC - NIH.
- Unknown. (n.d.). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry.
- Paneth, A., et al. (2017). Lipophilicity Studies on Thiosemicarbazide Derivatives. PubMed.
- Xue, F., et al. (n.d.). Synthesis, Characterization, Crystal Structures and Urease Inhibition of Some Thiosemicarbazones. ResearchGate.
- Unknown. (2021). 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. PubMed Central.
- Unknown. (n.d.). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results.
- Tiwary, P., & Berne, B. J. (2017). Biomolecular conformational changes and ligand binding: from kinetics to thermodynamics. Chemical Science (RSC Publishing).
- Liu, B., & Nakata, K. (n.d.). Thermodynamic and kinetic analysis of heterogeneous photocatalysis for semiconductor systems. RSC Publishing.
Sources
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- 5. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Polymorphism in <b><i>N</i></b>4-Ethyl-<b><i>N</i></b>1-(Diphenylphosphoryl)Acetyl-Thiosemicarbazide crystals - ProQuest [proquest.com]
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- 9. Interplay between Polymorphism and Isostructurality in the 2-Fur- and 2-Thenaldehyde Semi- and Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. prepchem.com [prepchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Isopropyl-3-thiosemicarbazide
Welcome to the technical support center for the synthesis of 4-isopropyl-3-thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when scaling this synthesis from the lab bench to pilot and manufacturing scales. Our goal is to provide you with not only troubleshooting solutions but also the underlying scientific principles to empower your process development.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of 4-isopropyl-3-thiosemicarbazide.
Q1: What is the most common synthetic route for 4-isopropyl-3-thiosemicarbazide, and what are its primary scale-up concerns?
A1: The most prevalent and direct route is the reaction of isopropyl isothiocyanate with hydrazine hydrate.[1] While straightforward in principle, scaling this reaction presents several challenges:
-
Exothermicity: The reaction is often exothermic. Without proper thermal management, this can lead to temperature spikes, promoting side reactions and creating safety hazards.
-
Reagent Handling: Hydrazine hydrate is a toxic and potentially carcinogenic substance that requires specialized handling and storage protocols, especially at larger scales.[2][3][4]
-
Impurity Profile: Side reactions can lead to the formation of difficult-to-remove impurities, complicating purification and potentially impacting the final product's quality.
-
Crystallization and Isolation: Achieving a consistent crystal form and purity during isolation can be challenging due to the compound's solubility profile and potential for oiling out.[5]
Q2: What are the critical safety precautions to consider when working with hydrazine hydrate at scale?
A2: Hydrazine hydrate is a hazardous material, and its handling requires stringent safety measures.[3] Key precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a full-face respirator and protective suit may be necessary.[6]
-
Ventilation: All work with hydrazine hydrate should be conducted in a well-ventilated fume hood or a closed system to minimize inhalation exposure.[2]
-
Containment: Implement secondary containment measures to prevent the spread of spills.
-
Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate spill cleanup materials.[4]
-
Waste Disposal: Dispose of hydrazine hydrate waste according to all local, state, and federal regulations. It should be treated as hazardous waste.[7]
Q3: How can I monitor the reaction progress effectively during scale-up?
A3: Real-time reaction monitoring is crucial for process control. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the consumption of starting materials and the formation of the product and byproducts.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals.[8]
-
Infrared (IR) Spectroscopy: The disappearance of the isothiocyanate peak (~2100 cm⁻¹) can indicate reaction completion.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the scale-up synthesis.
Issue 1: Low Yield of 4-Isopropyl-3-thiosemicarbazide
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reaction Completion: Before workup, confirm the absence of starting materials using an appropriate analytical method (TLC, HPLC, or NMR).Extend Reaction Time/Increase Temperature: If the reaction is incomplete, consider extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation. |
| Side Reactions | Control Temperature: The reaction can be exothermic. Maintain a controlled temperature throughout the addition of reagents to minimize the formation of byproducts.Optimize Stoichiometry: An excess of one reagent may lead to side reactions. Carefully control the molar ratio of isopropyl isothiocyanate to hydrazine hydrate. |
| Product Loss During Workup | Minimize Aqueous Washes: 4-isopropyl-3-thiosemicarbazide has some water solubility. Minimize the volume and number of aqueous washes during the workup.Optimize Extraction Solvent: Ensure the chosen organic solvent for extraction has a high affinity for the product and low miscibility with water. |
| Poor Crystallization/Isolation | Optimize Crystallization Solvent: The choice of solvent is critical for good recovery. A solvent in which the product is soluble when hot but sparingly soluble when cold is ideal.[9][10]Seeding: If crystallization is slow or incomplete, adding a small seed crystal of pure product can induce crystallization.[5] |
Issue 2: Product "Oils Out" During Crystallization
Possible Causes & Solutions
"Oiling out" occurs when the product separates from the solution as a liquid phase instead of a solid.[5]
| Potential Cause | Troubleshooting Steps |
| High Supersaturation | Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the supersaturation level before allowing it to cool slowly.[5] |
| Inappropriate Solvent | Change Solvent System: The boiling point of the solvent may be too high relative to the melting point of the solute. Consider a lower-boiling solvent or a co-solvent system.[5] |
| Rapid Cooling | Slow Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed. If necessary, use a controlled cooling ramp. |
| Presence of Impurities | Purify Crude Product: Impurities can interfere with crystal lattice formation. Consider a preliminary purification step, such as a charcoal treatment or a quick filtration through a pad of silica gel, before crystallization. |
Issue 3: Impurities Detected in the Final Product
Possible Causes & Solutions
| Potential Impurity | Identification & Removal |
| Unreacted Isopropyl Isothiocyanate | Identification: Characteristic sharp peak around 2100 cm⁻¹ in the IR spectrum.Removal: Can often be removed by evaporation under reduced pressure or during recrystallization. |
| Hydrazine-Related Byproducts | Identification: Can be complex to identify without advanced analytical techniques (e.g., LC-MS).Removal: Recrystallization is often the most effective method. Multiple recrystallizations may be necessary. |
| Symmetrical Thioureas | Identification: May be detected by HPLC or NMR.Removal: Careful selection of the recrystallization solvent is key. A solvent system that selectively dissolves the desired product while leaving the impurity behind (or vice-versa) should be developed. |
III. Experimental Protocols
Step-by-Step Synthesis Protocol
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
-
Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Reagent Preparation: Prepare a solution of hydrazine hydrate in a suitable solvent (e.g., ethanol or isopropanol).[11]
-
Addition of Isothiocyanate: Cool the hydrazine hydrate solution in an ice bath. Slowly add isopropyl isothiocyanate dropwise via the dropping funnel, maintaining the internal temperature below a predetermined setpoint (e.g., 10-15 °C) to control the exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) or until reaction completion is confirmed by an in-process control (IPC) like TLC or HPLC.
-
Workup: Quench the reaction by adding water. If a precipitate forms, it can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude material by recrystallization from an appropriate solvent or solvent mixture.
Workflow Diagram
Caption: Synthesis workflow for 4-isopropyl-3-thiosemicarbazide.
IV. Analytical Methods for Quality Control
Ensuring the purity and identity of the final product is paramount.
Purity Assessment
| Technique | Purpose | Typical Parameters |
| HPLC | Quantify the purity of the final product and detect any impurities. | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at a suitable wavelength. |
| Melting Point | A sharp melting point range indicates high purity.[12] | Compare the observed melting point to the literature value. A broad range suggests the presence of impurities. |
| Elemental Analysis | Confirms the elemental composition of the compound. | The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the theoretical values. |
Structural Confirmation
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirms the proton environment of the molecule. | Expect signals corresponding to the isopropyl group (a doublet and a septet) and the N-H protons.[8] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Expect signals for the isopropyl carbons and the thiocarbonyl carbon (C=S). |
| Mass Spectrometry | Determines the molecular weight of the compound. | The molecular ion peak should correspond to the calculated molecular weight of C₄H₁₁N₃S (133.22 g/mol ).[13] |
| FT-IR Spectroscopy | Identifies the functional groups present. | Look for characteristic peaks for N-H stretching, C-H stretching, and the C=S bond. |
V. References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from
-
hydrazine hydrate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from
-
Hydrazine hydrate: an important component of the chemical industry. (2024, September 29). Soho. Retrieved from
-
New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies. (2025, December 27). DergiPark. Retrieved from
-
Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. (n.d.). Benchchem. Retrieved from
-
Thiosemicarbazide Synthesis. (2009, October 31). Sciencemadness.org. Retrieved from
-
THIOSEMICARBAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from
-
Hydrazine Hydrate. (n.d.). Lanxess. Retrieved from
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, July 5). American Chemical Society. Retrieved from
-
Thiosemicarbazide | CH5N3S | CID 2723789. (n.d.). PubChem. Retrieved from
-
Technical Support Center: Crystallization of 4-Phenylthiosemicarbazide. (n.d.). Benchchem. Retrieved from
-
4-Isopropyl-3-thiosemicarbazide | CAS 13431-36-2. (n.d.). Santa Cruz Biotechnology. Retrieved from
-
4-Isopropyl-3-thiosemicarbazide 13431-36-2. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC). Retrieved from
-
Chapter 4 Solvent design for crystallization of pharmaceutical products. (2025, August 7). Request PDF. Retrieved from
-
4-Methyl-3-thiosemicarbazide 95 6610-29-3. (n.d.). Sigma-Aldrich. Retrieved from
-
4-ISOPROPYL-3-THIOSEMICARBAZIDE(13431-36-2) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from
Sources
- 1. Ordu University Journal of Science and Tecnology » Submission » New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies [dergipark.org.tr]
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- 3. Hydrazine hydrate: an important component of the chemical industry - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
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- 13. scbt.com [scbt.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of Thiosemicarbazides: A Guide for Researchers
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, thiosemicarbazides, a class of compounds characterized by the presence of a-NH-NH-C(=S)-NH₂ functional group, have emerged as a promising area of research due to their wide spectrum of biological activities, including significant antimicrobial potential.[1] This guide provides a comprehensive comparative study of the antimicrobial activity of different thiosemicarbazides, offering experimental data, detailed protocols, and insights into their structure-activity relationships to aid researchers and drug development professionals in this critical field.
Introduction to Thiosemicarbazides as Antimicrobial Agents
Thiosemicarbazides and their derivatives, thiosemicarbazones, are versatile compounds that have attracted considerable attention for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and antitumor activities.[2] Their antimicrobial efficacy is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with key cellular processes.[3] The structural flexibility of the thiosemicarbazide backbone allows for the synthesis of a vast library of derivatives with varying lipophilicity, electronic properties, and steric bulk, enabling the fine-tuning of their antimicrobial potency and spectrum.
Experimental Protocols for Assessing Antimicrobial Activity
To ensure reliable and reproducible data, standardized methodologies are crucial for evaluating the antimicrobial activity of thiosemicarbazides. The following are detailed step-by-step protocols for commonly employed assays.
Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[4]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Thiosemicarbazide Solutions:
-
Prepare a stock solution of each thiosemicarbazide derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial or fungal inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Zone of Inhibition Assay via Agar Disk Diffusion
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of the antimicrobial activity of a compound.
Protocol:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.
-
-
Inoculation:
-
Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate using a sterile cotton swab.
-
-
Application of Thiosemicarbazides:
-
Impregnate sterile filter paper disks with a known concentration of each thiosemicarbazide solution.
-
Aseptically place the disks onto the inoculated agar surface.
-
Include a positive control disk with a standard antibiotic and a negative control disk with the solvent.
-
-
Incubation and Measurement:
-
Incubate the plates under the same conditions as the MIC assay.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
Comparative Antimicrobial Activity of Thiosemicarbazide Derivatives
The antimicrobial activity of thiosemicarbazides is highly dependent on their chemical structure. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative thiosemicarbazide derivatives against various microbial strains, compiled from published research.
| Compound ID | R1 Group | R2 Group | R3 Group | Test Organism | MIC (µg/mL) | Reference |
| TSC-1 | 3-chlorophenyl | H | Aryl | Staphylococcus aureus | - | [5] |
| TSC-2 | Salicylic acid hydrazide | H | Various | Gram-positive bacteria | - | [6] |
| TSC-3 (2h) | 4-(butylamine)benzoyl | H | 3,5-bistrifluoromethylphenyl | S. aureus | 4 | [4] |
| TSC-3 (2h) | 4-(butylamine)benzoyl | H | 3,5-bistrifluoromethylphenyl | Candida albicans | 8 | [4] |
| TSC-4 (3e) | p-aminobenzoic acid | H | Phenyl with trifluoromethyl groups | S. aureus | - | [7] |
| TSC-5 (T4A) | Phenyl | H | 2-fluorophenyl | S. aureus strains | 32-64 | [8] |
| TSC-6 (3g) | 4-chlorophenyl | 4-chlorophenyl | H | - | - | [1] |
| TSC-7 (QST10) | Quinoline-sulfonyl | H | Various | C. albicans | 31.25 | [9] |
| TSC-8 (5g) | 1,2,4-triazole | H | n-propyl | S. aureus | - | [10] |
| TSC-8 (5g) | 1,2,4-triazole | H | n-propyl | P. aeruginosa | - | [10] |
Note: "-" indicates that a specific MIC value was not provided in the abstract, but the compound showed activity.
Structure-Activity Relationship (SAR) Insights
The analysis of various thiosemicarbazide derivatives has revealed key structural features that govern their antimicrobial activity.[6][8][11]
-
Substitution on the Phenyl Ring: The nature and position of substituents on the aryl ring attached to the thiosemicarbazide core significantly influence activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) and trifluoromethyl groups, often enhance antimicrobial potency.[8][12] The position of the substituent is also critical, with ortho-substituted compounds sometimes showing higher activity than their meta or para isomers.[8]
-
Lipophilicity: Increased lipophilicity can lead to better penetration of the microbial cell membrane, thereby enhancing antimicrobial effects. The presence of lipophilic substituents on the phenyl ring has been identified as a key factor for the activity of some thiosemicarbazides.[13]
-
N4-Substitution: The geometry and nature of the substituent at the N4-terminus of the thiosemicarbazide skeleton play a crucial role in determining antibacterial activity.[6]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as quinoline and 1,2,4-triazole, can modulate the biological activity of thiosemicarbazides, sometimes leading to enhanced antifungal or antibacterial properties.[9][10]
Mechanism of Action
While the exact mechanism of action can vary between different derivatives, some thiosemicarbazides have been shown to target bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[14][15] These enzymes are essential for DNA replication, recombination, and repair, making them attractive targets for antimicrobial agents. Some compounds have been found to inhibit the ATPase activity of these enzymes, preventing them from carrying out their function.[15]
Visualizing Experimental Workflows and Key Concepts
To further clarify the experimental process and the key structural elements influencing antimicrobial activity, the following diagrams are provided.
Caption: Experimental workflow for MIC determination.
Caption: Key structural features of thiosemicarbazides.
Conclusion and Future Perspectives
Thiosemicarbazides represent a versatile and promising class of compounds in the quest for new antimicrobial agents. The extensive research into their synthesis and biological evaluation has provided valuable insights into their structure-activity relationships, paving the way for the rational design of more potent and selective derivatives. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches, further elucidating their mechanisms of action, and evaluating their efficacy in in vivo models of infection. The continued exploration of the chemical space around the thiosemicarbazide scaffold holds significant promise for the development of next-generation antimicrobial drugs to combat the growing threat of resistance.
References
-
Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. PubMed. [Link]
-
Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. PubMed. [Link]
-
Synthesis and antimicrobial evaluation of novel tetracain thiosemicarbazide derivatives. Wiley Online Library. [Link]
-
Synthesis, Antimicrobial Evaluation and Molecular Modeling Studies of Novel Thiosemicarbazides/Semicarbazides Derived From p-aminobenzoic Acid. GCRIS. [Link]
-
A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. [Link]
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The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. National Institutes of Health. [Link]
-
Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. [Link]
-
Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Publications. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. National Institutes of Health. [Link]
-
Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides. PubMed. [Link]
-
Synthesis, antimicrobial evaluation and molecular modeling studies of novel thiosemicarbazides/semicarbazides derived from p-aminobenzoic acid. ResearchGate. [Link]
-
Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. MDPI. [Link]
-
Structure-activity Relationship Studies of Microbiologically Active Thiosemicarbazides Derived from Hydroxybenzoic Acid Hydrazides. ResearchGate. [Link]
-
Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. National Institutes of Health. [Link]
-
Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. National Institutes of Health. [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
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A Comparative Guide to the Synthetic Validation of 4-isopropyl-3-thiosemicarbazide: Traditional versus Microwave-Assisted Routes
Introduction
4-isopropyl-3-thiosemicarbazide is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The efficiency and sustainability of its synthetic route are therefore of paramount importance to researchers in the field. This guide provides an in-depth comparison of a traditional, established synthetic method for 4-isopropyl-3-thiosemicarbazide with a modern, microwave-assisted approach. The objective is to offer a comprehensive evaluation of their respective performances, supported by detailed experimental protocols and comparative data, to aid researchers in making informed decisions for their synthetic strategies.
The Chemistry of Thiosemicarbazide Formation
The fundamental reaction for the synthesis of 4-substituted-3-thiosemicarbazides involves the nucleophilic addition of hydrazine to an isothiocyanate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbon atom of the isothiocyanate group. This is a robust and widely employed reaction in the synthesis of this class of compounds.
Traditional Synthetic Route: A Time-Tested Method
The conventional synthesis of 4-isopropyl-3-thiosemicarbazide is a straightforward process that relies on the reaction of isopropyl isothiocyanate with hydrazine hydrate in a suitable solvent at room temperature. This method is well-established and has been used for the synthesis of a variety of N-substituted thiosemicarbazides.
Reaction Mechanism: Traditional Route
The reaction proceeds via a nucleophilic addition mechanism. The terminal nitrogen atom of hydrazine hydrate, being a potent nucleophile, attacks the electrophilic carbon of the isothiocyanate group of isopropyl isothiocyanate. The subsequent proton transfer leads to the formation of the stable 4-isopropyl-3-thiosemicarbazide product.
Experimental Protocol: Traditional Synthesis
Materials:
-
Isopropyl isothiocyanate
-
Hydrazine hydrate
-
Toluene (or another suitable solvent like ethanol)
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional, for controlling exotherm)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a beaker or round-bottom flask, dissolve isopropyl isothiocyanate (1 equivalent) in toluene.
-
To this stirring solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for approximately 60 minutes.[1][2] A precipitate will form as the reaction progresses.
-
After the reaction is complete (monitored by TLC if desired), the solid product is collected by filtration.
-
Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 4-isopropyl-3-thiosemicarbazide as a white solid.
Characterization of 4-isopropyl-3-thiosemicarbazide
The identity and purity of the synthesized 4-isopropyl-3-thiosemicarbazide can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation.[3]
-
IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups such as N-H, C-H, and the C=S bond.
-
Mass Spectrometry: This technique will confirm the molecular weight of the compound.
A Novel Approach: Microwave-Assisted Synthesis
In the quest for more efficient and sustainable chemical processes, microwave-assisted synthesis has emerged as a powerful tool. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[4]
The Rationale Behind Microwave Assistance
Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This localized and efficient heating can accelerate reaction rates dramatically compared to conventional heating methods, which rely on slower heat transfer through convection and conduction. For the synthesis of 4-isopropyl-3-thiosemicarbazide, this means the nucleophilic addition of hydrazine to isopropyl isothiocyanate can be completed in a fraction of the time.
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Isopropyl isothiocyanate
-
Hydrazine hydrate
-
Toluene
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave synthesizer
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine isopropyl isothiocyanate (1 equivalent), hydrazine hydrate (1 equivalent), and toluene.[1][2]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture for 30 minutes at 100 W.[1]
-
After irradiation, allow the vessel to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with a small amount of cold toluene.
-
Dry the product under vacuum.
Comparative Analysis: Traditional vs. Microwave-Assisted Synthesis
The primary advantages of the microwave-assisted route over the traditional method are a significant reduction in reaction time and often an improvement in yield.
| Parameter | Traditional Synthesis | Microwave-Assisted Synthesis | Reference |
| Reaction Time | ~60 minutes | ~30 minutes | [1][2] |
| Typical Yield | Good to Very Good | Very Good | [1] |
| Temperature | Room Temperature | Controlled by microwave power | [1] |
| Energy Input | Indirect and slow | Direct and rapid | [4] |
| Process Control | Basic | Precise temperature and pressure control |
It is important to note that while microwave-assisted synthesis of the thiosemicarbazide intermediate is faster, one study found that for subsequent reactions to form thiosemicarbazones, the overall yield was sometimes lower with the microwave-prepared intermediate.[1] This highlights the importance of optimizing each step of a synthetic sequence.
Visualizing the Synthetic Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for both the traditional and microwave-assisted synthetic routes.
Caption: Workflow for the traditional synthesis of 4-isopropyl-3-thiosemicarbazide.
Caption: Workflow for the microwave-assisted synthesis of 4-isopropyl-3-thiosemicarbazide.
Conclusion and Recommendations
Both the traditional and microwave-assisted synthetic routes are effective for the preparation of 4-isopropyl-3-thiosemicarbazide. The choice between the two methods will largely depend on the specific needs and resources of the laboratory.
The traditional method is simple, requires no specialized equipment beyond standard laboratory glassware, and is reliable. It is an excellent choice for small-scale syntheses where reaction time is not a critical factor.
The microwave-assisted method offers a significant advantage in terms of speed, making it highly suitable for high-throughput synthesis, rapid library generation, and process optimization studies. The enhanced reaction rate and potential for improved yields can lead to greater efficiency and a more sustainable process, aligning with the principles of green chemistry.[4]
For researchers and drug development professionals, the validation of a synthetic route is a critical step. The data presented in this guide demonstrates that the microwave-assisted synthesis of 4-isopropyl-3-thiosemicarbazide is a viable and, in many aspects, superior alternative to the traditional approach. It is recommended that laboratories equipped with microwave synthesizers consider adopting this modern technique to enhance their synthetic efficiency.
References
-
Reis, C. M. dos, Pereira, D. S., Paiva, R. de O., Kneipp, L. F., & Echevarria, A. (2011). Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones. Molecules, 16(12), 10668–10684. [Link]
-
Deshmukh, M. B., Patil, S. S., & Pawar, R. P. (2010). A comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243. [Link]
-
Reis, C. M. dos, Pereira, D. S., Paiva, R. de O., Kneipp, L. F., & Echevarria, A. (2011). Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones. Molecules, 16(12), 10668–10684. [Link]
-
Reis, C. M. dos, Pereira, D. S., Paiva, R. de O., Kneipp, L. F., & Echevarria, A. (2011). Microwave-assisted synthesis of new N₁,N₄-substituted thiosemicarbazones. Molecules (Basel, Switzerland), 16(12), 10668–10684. [Link]
-
PubChem. (n.d.). 4-isopropyl-3-thiosemicarbazide. Retrieved from [Link]
-
Vibhute, Y. B., Jain, R. P., & Baseer, M. A. (2010). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. Rasayan Journal of Chemistry, 3(4), 639-642. [Link]
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A Comparative Efficacy Analysis of Thiosemicarbazide Derivatives and Commercial Fungicides for Phytopathogen Control
This guide provides a detailed comparative analysis of the antifungal efficacy of thiosemicarbazide derivatives against established commercial fungicides. As the development of novel antifungal agents is paramount in overcoming resistance and broadening the spectrum of activity, this document serves as a technical resource for researchers, scientists, and drug development professionals. It is important to note that while the focus of this guide is the potential of 4-isopropyl-3-thiosemicarbazide, a thorough review of existing literature reveals a lack of specific efficacy data for this exact compound against plant pathogens. Therefore, this guide will utilize available data on closely related thiosemicarbazide and thiosemicarbazone derivatives as a proxy to evaluate the potential of this chemical class and compare it with leading commercial fungicides.
Introduction: The Pressing Need for Novel Antifungal Chemistries
The relentless evolution of fungal pathogens poses a significant threat to global food security and agricultural sustainability. The widespread use of existing commercial fungicides has inevitably led to the emergence of resistant strains, necessitating a continuous search for new molecules with novel mechanisms of action. Thiosemicarbazides, a class of organic compounds containing the -NH-NH-C(=S)-NH- moiety, have garnered considerable interest due to their diverse biological activities, including antifungal properties[1][2]. Their potential to act on different cellular targets compared to conventional fungicides makes them an attractive avenue for research and development.
This guide will focus on a comparative evaluation of the in vitro efficacy of representative thiosemicarbazide derivatives against key commercial fungicides: Azoxystrobin, Propiconazole, and Metalaxyl. These commercial fungicides have been selected based on their widespread use, broad-spectrum activity, and distinct modes of action, providing a robust benchmark for comparison.
Mechanisms of Action: A Tale of Two Chemistries
Understanding the biochemical pathways targeted by antifungal agents is fundamental to their effective application and to the development of resistance management strategies.
Thiosemicarbazides: A Multi-Target Approach
The precise mechanism of antifungal action for many thiosemicarbazide derivatives is still under investigation, but evidence suggests they may act on multiple cellular targets. One proposed mechanism involves the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the myristoylation of proteins involved in various cellular processes, including signal transduction and membrane targeting[2]. By disrupting this pathway, thiosemicarbazides can interfere with fungal growth and viability. The thiosemicarbazone unit (=N-NH-C(=S)-NH-) is believed to be a key pharmacophore, with substituents on the phenyl ring influencing the compound's solubility and electron density, thereby modulating its biological activity[1].
Diagram: Proposed Mechanism of Action for Thiosemicarbazides
Caption: Overview of commercial fungicide mechanisms of action.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The following table summarizes the available in vitro efficacy data for thiosemicarbazide derivatives and the selected commercial fungicides against a range of economically important plant pathogens. Efficacy is presented as the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC) in micrograms per milliliter (µg/mL). Lower values indicate higher antifungal activity.
| Fungal Pathogen | Thiosemicarbazide Derivative | EC50/MIC (µg/mL) | Commercial Fungicide | EC50/MIC (µg/mL) | Reference(s) |
| Pythium aphanidermatum | Benzaldehyde thiosemicarbazide derivative (3b) | 1.6 | Azoxystrobin | 16.9 | [3] |
| Rhizoctonia solani | Benzaldehyde thiosemicarbazide derivative (3f) | 2.1 | - | - | [3] |
| Fusarium oxysporum | - | - | Azoxystrobin | 35.089 | [4][5] |
| - | - | Propiconazole | - | ||
| Botrytis cinerea | - | - | Propiconazole | 0.31 | [6] |
| Alternaria solani | - | - | Azoxystrobin | >100 | [7] |
| - | - | Propiconazole | 100% inhibition at 100 ppm | ||
| Oomycetes (general) | - | - | Metalaxyl | Effective at low concentrations | [1][8] |
Note: Data for thiosemicarbazide derivatives are for specific compounds as cited and not for 4-isopropyl-3-thiosemicarbazide. The lack of a direct comparison for some pathogen-fungicide combinations is indicated by "-".
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reliability and reproducibility of antifungal susceptibility testing, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the CLSI M38-A2 standard for filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Test compounds (4-isopropyl-3-thiosemicarbazide and commercial fungicides)
-
Fungal isolates (e.g., Fusarium oxysporum, Botrytis cinerea)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%) with 0.05% Tween 80
Procedure:
-
Inoculum Preparation: a. Culture fungal isolates on appropriate agar plates until sporulation is observed. b. Harvest spores by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface. c. Adjust the spore suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL in RPMI-1640 medium.
-
Antifungal Agent Preparation: a. Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide). b. Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve the desired final concentrations.
-
Inoculation and Incubation: a. Inoculate each well containing the diluted antifungal agents with the prepared fungal inoculum. b. Include a positive control (inoculum without any antifungal agent) and a negative control (medium only). c. Incubate the plates at a suitable temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
Diagram: Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Discussion and Future Directions
The available data, while not specific to 4-isopropyl-3-thiosemicarbazide, suggests that thiosemicarbazide derivatives possess promising antifungal activity against a range of plant pathogens. Notably, a benzaldehyde thiosemicarbazide derivative demonstrated superior in vitro efficacy against Pythium aphanidermatum compared to the commercial fungicide Azoxystrobin.[3] This highlights the potential of the thiosemicarbazide scaffold as a source of novel fungicides.
However, a direct and comprehensive comparison is hampered by the lack of data for the specific target compound and the variability in tested fungal species and experimental conditions across different studies. To rigorously evaluate the potential of 4-isopropyl-3-thiosemicarbazide, further research is imperative. Future studies should focus on:
-
Standardized Efficacy Screening: Testing 4-isopropyl-3-thiosemicarbazide and a panel of its derivatives against a broad range of economically important plant pathogens using standardized CLSI or EUCAST protocols. This will allow for direct comparison with commercial fungicides under the same experimental conditions.
-
Mechanism of Action Elucidation: Investigating the precise biochemical targets of 4-isopropyl-3-thiosemicarbazide to understand its mode of action and potential for cross-resistance with existing fungicide classes.
-
In Vivo and Field Trials: Progressing promising candidates from in vitro screening to greenhouse and field trials to assess their efficacy under real-world conditions, as well as their phytotoxicity and environmental impact.
Conclusion
References
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Ren, H., Qi, F., Zhao, Y., Labidi, A., & Miao, Z. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Molecules, 29(19), 4702. [Link]
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Cohen, Y., & Coffey, M. D. (1986). SYSTEMIC FUNGICIDES AND THE CONTROL OF OOMYCETES. Annual Review of Phytopathology, 24(1), 311–338. [Link]
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Siwek, A., Stączek, P., Stefaniuk, D., Wujec, M., & Paneth, P. (2012). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. Monatshefte für Chemie - Chemical Monthly, 143(8), 1193–1201. [Link]
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Fan, F., Liu, J., Li, G., Li, Z., & Duan, Y. (2016). Metabolic activities of five botryticides against Botrytis cinerea examined using the Biolog FF MicroPlate. Scientific Reports, 6(1), 31024. [Link]
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Li, Y., Wang, Y., Liu, X., & Li, Z. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2191. [Link]
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Xu, D., Wang, K., Li, T., Wang, J., Wang, S., Kong, F., & Ma, J. (2025). In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes. PLOS ONE, 20(4), e0322206. [Link]
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Xu, D., Wang, K., Li, T., Wang, J., Wang, S., Kong, F., & Ma, J. (2025). In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes. PLOS ONE, 20(4), e0322206. [Link]
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Kumar, S., & Kumar, S. (2019). In vitro evaluation of fungicides against growth of Fusarium oxysporum f. sp. cubense causing panama wilt disease of Banana. Journal of Pharmacognosy and Phytochemistry, 8(6), 1832-1835. [Link]
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Gholve, S., & Dushing, Y. (2017). In vitro evaluation of different fungicides against Fusarium oxysporum f. sp. lycopersici, causing wilt. International Journal of Chemical Studies, 5(4), 112-115. [Link]
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Ali, A., & Khan, M. A. (2012). Inhibitory effect of fungicides on mycelial growth of Fusarium oxysporum. African Journal of Biotechnology, 11(77), 14194-14197. [Link]
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Sawant, S. D., & Sawant, I. S. (2014). Effectiveness of some fungicides in control of Alternaria alternata and Alternaria solani. Journal of Plant Protection Research, 54(2), 154-159. [Link]
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Kumar, V., Singh, A., Kumar, J., & Kumar, A. (2020). Efficacy of different fungicides against the Alternaria solani under in vitro conditions. Journal of Pharmacognosy and Phytochemistry, 9(5), 2690-2693. [Link]
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Kim, Y. K., & Xiao, C. L. (2010). Resistance to pyraclostrobin and boscalid in populations of Botrytis cinerea from apple in Washington. Plant Disease, 94(5), 604-612. [Link]
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Köycü, N. D., Özer, N., & Delen, N. (2012). Sensitivity of Botrytis cinerea isolates against some fungicides used in vineyards. African Journal of Biotechnology, 11(8), 1891-1899. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal Susceptibility Testing (AFST). EUCAST. [Link]
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Tian, L., Gao, Y., Peng, X. J., Zhang, C., Zhao, W. G., & Liu, X. H. (2022). Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. Heteroatom Chemistry, 2022, 1-7. [Link]
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Anonymous. (2023). In vitro Screening of new fungicide molecules against Alternaria sp. isolated from tomato. The Pharma Innovation Journal, 12(7), 118-127. [Link]
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The Isopropyl Moiety at N4: A Pivotal Element in the Biological Profile of 3-Thiosemicarbazide Derivatives
A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, thiosemicarbazides represent a versatile scaffold, giving rise to derivatives with a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] The biological profile of these compounds can be significantly modulated by the nature of the substituent at the N4 position. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-isopropyl-3-thiosemicarbazide derivatives, offering a comparative perspective on their performance and the experimental methodologies used for their evaluation. The introduction of a bulky and lipophilic isopropyl group at the N4 position has been shown to influence the physicochemical properties and, consequently, the biological activity of these compounds.
Deciphering the Structure-Activity Relationship: How the Isopropyl Group Modulates Biological Activity
The therapeutic potential of thiosemicarbazide derivatives is intrinsically linked to their chemical structure. The SAR studies reveal that modifications at various positions of the thiosemicarbazide core can lead to significant changes in their biological effects. The N4 position, in particular, has been a focal point for chemical modifications to enhance potency and selectivity.
Antimicrobial and Antifungal Activity: A Double-Edged Sword
The thiosemicarbazone unit (=N-NH-C(=S)-NH-) is a known pharmacophore that contributes to the antimicrobial and antifungal properties of these compounds.[3][4] The presence of an isopropyl group at the N4 position can enhance these activities by increasing the lipophilicity of the molecule, which may facilitate its transport across microbial cell membranes.
One study highlighted that the introduction of a bulky isopropyl group on the benzene ring of a thiosemicarbazone derivative was intended to increase its solubility by preventing intermolecular aggregation.[3] Furthermore, as an electron-donating group, isopropyl can increase the electron density around the thiosemicarbazone core, potentially enhancing its biological activity.[3]
A comparative analysis of various N4-substituted thiosemicarbazide derivatives reveals that the nature of the alkyl or aryl substituent is a critical determinant of antimicrobial potency. While direct comparative studies focusing solely on a series of 4-isopropyl-3-thiosemicarbazide derivatives are limited, we can infer the impact of the isopropyl group by examining broader SAR studies on N4-substituted analogs. For instance, in a series of thiosemicarbazides bearing a piperidine moiety, the overall lipophilicity and molecular geometry were found to be significant for antifungal activity.[5]
Anticonvulsant Activity: Targeting Neurological Disorders
Thiosemicarbazide derivatives have also been investigated for their anticonvulsant properties. The mechanism of action is often attributed to their ability to modulate the activity of certain enzymes or ion channels in the central nervous system. SAR studies in this area have indicated that the presence of an aryl group near the semicarbazone moiety is often essential for activity.[6]
While specific data on 4-isopropyl-3-thiosemicarbazide derivatives in anticonvulsant assays is not abundant in the reviewed literature, studies on related (thio)semicarbazones provide valuable insights. For instance, in a series of N4-phthalimido phenyl (thio)semicarbazides, several compounds exhibited significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models.[7] The nature of the substituent on the phenyl ring played a crucial role in determining the potency and neurotoxicity profile.
Comparative Performance: A Look at the Data
To provide an objective comparison, the following tables summarize the biological activities of various thiosemicarbazide and thiosemicarbazone derivatives from the literature. While a direct head-to-head comparison of a homologous series of 4-isopropyl-3-thiosemicarbazide derivatives is not available, the data provides a valuable context for understanding the potential of this structural motif.
Table 1: Antimicrobial Activity of Thiosemicarbazone Derivatives
| Compound ID | Structure/Substituents | Test Organism | MIC (µg/mL) | Reference |
| 1 | 4-isopropyl benzaldehyde thiosemicarbazone metal complexes | Various bacteria | Not specified, but more potent than semicarbazone complexes | [8] |
| 2 | Thiosemicarbazide derivatives | Mycobacterium bovis | 0.39 (for most active compounds) | [9] |
| 3 | S-alkyl isothiosemicarbazone derivatives of pyrimidine | Various bacteria and fungi | Significant activity reported | [10] |
| 4 | N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans | Significant activity reported | [11] |
Table 2: Anticonvulsant Activity of (Thio)semicarbazone Derivatives
| Compound ID | Structure/Substituents | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Reference |
| Compound 2c | N4-phthalimido phenyl thiosemicarbazide | Active | Active | >300 | [7] |
| Compound 3 | 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone | Active | - | Not specified | [12] |
| Compound 12 | 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) thiosemicarbazone | Active | - | Not specified | [12] |
| 4-(4'-fluoro phenyl) levulinic acid semicarbazone | 4-(4'-fluoro phenyl) levulinic acid semicarbazone | Active | Active | Low | [6] |
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of 4-isopropyl-3-thiosemicarbazide derivatives typically involves the reaction of a corresponding isothiocyanate with hydrazine hydrate, followed by condensation with an appropriate aldehyde or ketone to yield the final thiosemicarbazone.
General Synthesis of 4-Isopropyl-3-thiosemicarbazide
A common route to synthesize 4-substituted thiosemicarbazides involves the reaction of an appropriate isothiocyanate with hydrazine hydrate.
Materials:
-
Isopropyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve isopropyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1 equivalent) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
The resulting precipitate of 4-isopropyl-3-thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
General Synthesis of 4-Isopropyl-3-thiosemicarbazone Derivatives
The condensation of 4-isopropyl-3-thiosemicarbazide with an aldehyde or ketone yields the corresponding thiosemicarbazone.[13][14]
Materials:
-
4-Isopropyl-3-thiosemicarbazide
-
Substituted aldehyde or ketone
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-isopropyl-3-thiosemicarbazide (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the substituted aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with a small amount of cold solvent, and purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is a standard in vitro method to determine the antimicrobial activity of a compound.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticonvulsant Screening: MES and scPTZ Models
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are widely used primary screening models for anticonvulsant drugs.[7]
MES Test:
-
Administer the test compound to mice, typically via intraperitoneal (i.p.) injection.
-
After a specific time, induce seizures by applying an electrical stimulus through corneal electrodes.
-
The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of protection.
scPTZ Test:
-
Administer the test compound to mice.
-
After a predetermined interval, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset of clonic seizures for a specified period.
-
The absence of a clonic seizure lasting for at least 5 seconds is considered as protection.
Conclusion and Future Directions
The incorporation of a 4-isopropyl group into the 3-thiosemicarbazide scaffold presents a promising avenue for the development of novel therapeutic agents. The existing body of research, although not exclusively focused on this specific substitution, provides strong indications that the isopropyl moiety can favorably influence the lipophilicity and electronic properties of the molecule, thereby modulating its biological activity. The comparative data, while indirect, suggests that N4-alkylation is a viable strategy for enhancing the antimicrobial and anticonvulsant potential of thiosemicarbazide derivatives.
Future research should focus on the systematic synthesis and evaluation of a homologous series of 4-isopropyl-3-thiosemicarbazide derivatives with varied substituents at other positions of the molecule. This would enable a more direct and conclusive determination of the SAR, paving the way for the rational design of more potent and selective drug candidates. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.
References
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A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Thiosemicarbazones
In the landscape of modern drug discovery, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of chemical scaffolds explored, thiosemicarbazones have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities, including potent anticancer, antibacterial, and anticonvulsant properties.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their chemical structure. Understanding this link is paramount for the rational design of more effective and safer drugs. This is where Quantitative Structure-Activity Relationship (QSAR) analysis becomes an indispensable tool for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of various QSAR modeling techniques as applied to thiosemicarbazone derivatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative sources.
The Significance of Thiosemicarbazones in Drug Discovery
Thiosemicarbazones are characterized by the toxophoric N-N-S tridentate donor set, which is crucial for their biological activities.[4] Their ability to chelate metal ions, particularly iron, is a key aspect of their mechanism of action, especially in cancer therapy. By interfering with the metal-dependent enzymes involved in cellular proliferation, such as ribonucleotide reductase, thiosemicarbazones can effectively halt the growth of cancer cells.[4][5] The diverse pharmacological profile of thiosemicarbazones, coupled with their synthetic tractability, makes them an attractive scaffold for the development of novel therapeutics.[1][6]
The QSAR Paradigm: From Molecular Structure to Biological Activity
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][8] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A typical QSAR workflow involves several key steps, as illustrated in the diagram below.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Experimental Protocols: A Foundation for Robust QSAR Models
The reliability of any QSAR model is fundamentally dependent on the quality of the input data. This section provides detailed, step-by-step methodologies for the synthesis of thiosemicarbazone derivatives and the determination of their biological activity, ensuring a solid foundation for subsequent computational analysis.
Synthesis of Thiosemicarbazone Derivatives
A common and efficient method for the synthesis of thiosemicarbazones involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[2][4]
Step-by-Step Synthesis Protocol:
-
Preparation of Thiosemicarbazide Precursor:
-
In a round-bottom flask, dissolve the desired substituted aniline or heterocyclic amine in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of carbon disulfide dropwise while stirring in an ice bath.
-
Slowly add a solution of hydrazine hydrate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
-
Condensation to Form Thiosemicarbazone:
-
Dissolve the synthesized thiosemicarbazide and the corresponding aldehyde or ketone in ethanol.
-
Add a few drops of a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated thiosemicarbazone product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to obtain the pure compound.[6]
-
Determination of Anticancer Activity (IC50) using MTT Assay
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the IC50 of anticancer agents.[9][10]
Step-by-Step IC50 Determination Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized thiosemicarbazone in DMSO.
-
Perform serial dilutions of the stock solution in the growth medium to obtain a range of concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of the thiosemicarbazone. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.[5]
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis and IC50 Calculation:
Comparative Analysis of QSAR Modeling Techniques
Several statistical methods can be employed to build QSAR models, each with its own strengths and weaknesses. Here, we compare two of the most commonly used techniques: Multiple Linear Regression (MLR) and Support Vector Machine (SVM).
Multiple Linear Regression (MLR)
MLR is a statistical technique that uses several explanatory variables (molecular descriptors) to predict the outcome of a response variable (biological activity). The relationship is modeled using a linear equation.
Advantages of MLR:
-
Simplicity and Interpretability: MLR models are easy to interpret, as the coefficients of the descriptors directly indicate their contribution to the biological activity.[13]
-
Computational Efficiency: MLR is computationally less intensive compared to more complex machine learning methods.
Limitations of MLR:
-
Linearity Assumption: MLR assumes a linear relationship between the descriptors and the biological activity, which may not always be the case in complex biological systems.[13]
-
Sensitivity to Outliers and Collinearity: The performance of MLR models can be significantly affected by outliers in the data and high correlation between descriptors.
Support Vector Machine (SVM)
SVM is a powerful machine learning algorithm that can be used for both classification and regression tasks. In QSAR, SVM aims to find a hyperplane that best separates the data points into different classes of activity or predicts a continuous activity value.
Advantages of SVM:
-
Ability to Model Non-linear Relationships: By using kernel functions (e.g., Gaussian, polynomial), SVM can effectively model complex, non-linear relationships between molecular structure and activity.[13][14]
-
Robustness to Overfitting: SVM is generally less prone to overfitting, especially in cases where the number of descriptors is large.
Limitations of SVM:
-
"Black Box" Nature: SVM models can be more difficult to interpret compared to MLR models, making it challenging to understand the specific contribution of each descriptor.
-
Computational Complexity: Training an SVM model can be computationally expensive, particularly for large datasets.
Performance Comparison: MLR vs. SVM for Thiosemicarbazone QSAR
Several studies have compared the performance of MLR and SVM for modeling the activity of thiosemicarbazone derivatives. In many cases, non-linear models like SVM have shown superior predictive ability compared to linear MLR models, suggesting that the structure-activity relationship of these compounds is often non-linear.[15][16]
| QSAR Model | Statistical Parameter | Thiosemicarbazone Activity | Reference |
| MLR | r² = 0.889 | Anticancer | [16] |
| SVM | r² = 0.998 | Anticancer | [16] |
| MLR | q² = 0.828 | Anti-TB | [8] |
| SVM | q² = 0.892 | Anticancer | [17] |
Table 1: Comparison of statistical parameters for MLR and SVM based QSAR models for thiosemicarbazones.
The Crucial Role of Molecular Descriptors
The selection of appropriate molecular descriptors is a critical step in QSAR model development. These numerical values represent the physicochemical and structural properties of the molecules. For thiosemicarbazones, several classes of descriptors have been shown to be important for their biological activity.
-
Topological Descriptors: These describe the connectivity of atoms in a molecule and are related to its size and shape. Examples include connectivity indices and shape indices.
-
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as dipole moment, electronegativity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[8]
-
Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and solvent accessible surface area, which are important for the absorption, distribution, metabolism, and excretion (ADME) of the compounds.[18]
The choice of descriptors will depend on the specific biological activity being modeled and the diversity of the chemical structures in the dataset.
3D-QSAR: Adding a Spatial Dimension
While 2D-QSAR models are based on the 2D representation of molecules, 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional conformation of the molecules.[19][20]
CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
The results of 3D-QSAR studies are often visualized as contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. This provides a more intuitive and visually informative guide for the design of new, more potent analogues.
Validation: Ensuring the Predictive Power of QSAR Models
A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is an essential part of the QSAR workflow.
-
Internal Validation: This is typically performed using cross-validation techniques, such as the leave-one-out (LOO) method. In LOO, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the dataset. The predictive ability is assessed by the cross-validated correlation coefficient (q²).
-
External Validation: The dataset is split into a training set, which is used to build the model, and a test set, which is kept aside. The model is then used to predict the activity of the compounds in the test set. The predictive performance is evaluated by the predictive r² (r²_pred).
A robust and predictive QSAR model should have high values for both r² and q² (typically > 0.6) and a good r²_pred for the external test set.
Anticancer Mechanism of Thiosemicarbazones: A Simplified View
The anticancer activity of thiosemicarbazones is multifaceted. A simplified representation of their proposed mechanism of action is depicted below.
Caption: A simplified schematic of the proposed anticancer mechanism of thiosemicarbazones.
Conclusion and Future Directions
QSAR analysis is a powerful and indispensable tool in the rational design and development of novel thiosemicarbazone-based therapeutic agents. By establishing a quantitative link between chemical structure and biological activity, QSAR models can guide the synthesis of more potent and selective compounds, thereby accelerating the drug discovery process. This guide has provided a comprehensive overview of the QSAR workflow, from experimental data generation to model building and validation, with a specific focus on thiosemicarbazone derivatives. As computational power and machine learning algorithms continue to advance, the predictive accuracy and applicability of QSAR models are expected to further improve, paving the way for the discovery of the next generation of thiosemicarbazone-based drugs.
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A Researcher's Guide to Comparative Docking of Thiosemicarbazide Analogs Against Key Enzymatic Targets
In the landscape of modern drug discovery, the thiosemicarbazide scaffold stands out as a versatile pharmacophore, underpinning a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent enzyme inhibition. For researchers and drug development professionals, understanding the nuanced interactions between these analogs and their target enzymes is paramount. This guide provides an in-depth, comparative analysis of the molecular docking of thiosemicarbazide analogs against three clinically relevant enzymes: tyrosinase, carbonic anhydrase, and urease. We will delve into the causality behind experimental choices in computational docking, present a detailed protocol, and analyze the structural basis of inhibition to empower your own research endeavors.
The Significance of Thiosemicarbazides and Their Enzymatic Targets
Thiosemicarbazides are characterized by a reactive N-N-C(=S) moiety, which is crucial for their biological activity. This functional group can act as a potent chelator of metal ions within enzyme active sites and can participate in a variety of non-covalent interactions, such as hydrogen bonding and hydrophobic contacts. The therapeutic potential of thiosemicarbazide derivatives is broad, with demonstrated efficacy as anticancer, antimicrobial, and antiviral agents.[1][2]
Our comparative study focuses on three enzymes that are well-established targets for thiosemicarbazide-based inhibitors:
-
Tyrosinase: A copper-containing enzyme that plays a critical role in melanin biosynthesis.[3] Its inhibition is a key strategy in the treatment of hyperpigmentation disorders and is also relevant in the food industry to prevent enzymatic browning.[3][4]
-
Carbonic Anhydrase (CA): A family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5][6][7][8] CA isoforms are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[5][7][8]
-
Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[9][10] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers.[11]
The Logic of Comparative Docking: A Self-Validating Approach
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13][14] In the context of drug design, it allows us to visualize and quantify the interactions between a ligand (the thiosemicarbazide analog) and a protein target (the enzyme). A comparative docking study, as outlined here, provides a self-validating framework. By docking a series of known active and inactive (or less active) analogs against a panel of enzymes, we can establish a correlation between the predicted binding affinity (docking score) and the experimentally determined biological activity (e.g., IC50 or Ki values). This correlation strengthens the predictive power of our computational model.
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a robust workflow for conducting a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Figure 1: A generalized workflow for a comparative molecular docking study.
Step 1: Protein Preparation - The Foundation of Accuracy
-
Objective: To prepare the 3D structures of the target enzymes (tyrosinase, carbonic anhydrase, and urease) for docking.
-
Procedure:
-
Obtain Crystal Structures: Download the X-ray crystal structures of the target enzymes from the Protein Data Bank (PDB). For this guide, we will use representative PDB IDs: 1WX2 for mushroom tyrosinase, 5YUI for human carbonic anhydrase II, and 3LA4 for Helicobacter pylori urease.
-
Pre-processing: Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands. The rationale here is to create a clean binding site for our analogs. However, it is crucial to retain any catalytically important metal ions (Cu2+ in tyrosinase, Zn2+ in carbonic anhydrase, and Ni2+ in urease) and essential water molecules that may mediate ligand-protein interactions.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate, which can exist in different states at physiological pH. This step is critical as it directly influences the electrostatic interactions between the protein and the ligand. Use a molecular modeling software package like AutoDock Tools, Maestro (Schrödinger), or MOE (Chemical Computing Group) for this purpose.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation process. This ensures a more realistic and lower-energy starting conformation for the receptor.
-
Step 2: Ligand Preparation - Defining the Key Players
-
Objective: To generate 3D conformations of the thiosemicarbazide analogs and prepare them for docking.
-
Procedure:
-
2D to 3D Conversion: Sketch the 2D structures of your selected thiosemicarbazide analogs using a chemical drawing tool like ChemDraw or MarvinSketch. For our comparative study, we will consider a parent thiosemicarbazide and three analogs with varying substituents on the phenyl ring (e.g., -H, -Cl, -OH, -OCH3).
-
Energy Minimization and Conformer Generation: Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy conformation. Since ligands are flexible, it is important to generate a set of diverse, low-energy conformers for each analog. This increases the chances of finding the correct binding pose during docking.
-
Charge and Tautomer Assignment: Assign partial charges to the atoms of each ligand. For thiosemicarbazides, it is also important to consider the possible tautomeric states of the thiourea moiety, as this can significantly affect the interaction profile.
-
Step 3: Grid Generation - Defining the Search Space
-
Objective: To define the active site of the enzyme where the docking calculations will be performed.
-
Procedure:
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports. For our target enzymes, the active sites are well-characterized and contain the catalytic metal ions.
-
Define the Grid Box: Create a 3D grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site, but not so large that it unnecessarily increases the computational time. A grid spacing of 0.375 Å is generally recommended for AutoDock.
-
Step 4: Molecular Docking - Simulating the Binding Process
-
Objective: To predict the binding poses and affinities of the thiosemicarbazide analogs within the active sites of the target enzymes.
-
Procedure:
-
Select a Docking Algorithm: There are several docking algorithms available, each with its own strengths and weaknesses. For this guide, we will use AutoDock Vina, which is a widely used and well-validated open-source docking program.
-
Run the Docking Simulation: Dock each prepared ligand into the grid box of each prepared protein. The docking algorithm will systematically search for the optimal binding pose by evaluating a large number of possible conformations and orientations of the ligand within the active site. The program will then score each pose based on a scoring function that estimates the binding free energy.
-
Generate Multiple Binding Poses: It is good practice to generate multiple binding poses for each ligand to account for the possibility of multiple binding modes.
-
Step 5: Analysis of Results - From Data to Insights
-
Objective: To analyze the docking results to understand the binding modes, interactions, and structure-activity relationships of the thiosemicarbazide analogs.
-
Procedure:
-
Pose Clustering and Selection: The docking program will typically generate a set of binding poses for each ligand, ranked by their docking scores. Cluster the poses based on their root-mean-square deviation (RMSD) to identify distinct binding modes. The pose with the lowest docking score from the most populated cluster is often considered the most likely binding mode.
-
Interaction Analysis: Visualize the selected binding pose in a molecular graphics program (e.g., PyMOL, VMD, or Chimera) to analyze the interactions between the ligand and the protein. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and metal chelation.
-
Comparative Analysis: Compare the docking scores and interaction patterns of the different thiosemicarbazide analogs across the three target enzymes. Look for trends that can explain the observed differences in their biological activities.
-
Comparative Analysis of Docking Results
The following table summarizes hypothetical docking scores and key interactions for our selected thiosemicarbazide analogs against the three target enzymes.
| Analog (Substituent) | Tyrosinase (1WX2) Docking Score (kcal/mol) | Key Interactions with Tyrosinase | Carbonic Anhydrase II (5YUI) Docking Score (kcal/mol) | Key Interactions with Carbonic Anhydrase II | Urease (3LA4) Docking Score (kcal/mol) | Key Interactions with Urease |
| Parent (-H) | -6.5 | H-bond with His263, π-sulfur with Phe264 | -7.2 | H-bond with Thr199, Coordination with Zn2+ | -5.8 | H-bond with His246, Coordination with Ni2+ |
| -Cl | -7.1 | Halogen bond with Gly281, Hydrophobic interaction | -7.8 | Enhanced hydrophobic interactions | -6.3 | Hydrophobic interaction with Ala363 |
| -OH | -7.5 | H-bond with Asn260, H-bond with Glu256 | -8.1 | H-bond with Gln92, H-bond with Thr200 | -6.9 | H-bond with Asp360, H-bond with KCX217 |
| -OCH3 | -7.3 | H-bond with Ser282, van der Waals interactions | -7.9 | van der Waals interactions | -6.5 | van der Waals interactions |
Note: The docking scores are for illustrative purposes and will vary depending on the specific software and parameters used.
-
The hydroxyl-substituted analog shows the best docking score across all three enzymes, suggesting that the hydroxyl group is involved in favorable hydrogen bonding interactions within the active sites.
-
The thiosemicarbazide moiety appears to be crucial for binding to the metalloenzymes (carbonic anhydrase and urease) through coordination with the catalytic metal ions.
-
For tyrosinase, both hydrogen bonding and hydrophobic interactions seem to play a significant role in ligand binding.
Visualizing the Interactions
Figure 2: Key interactions between a thiosemicarbazide analog and the enzyme active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of thiosemicarbazide analogs against key enzymatic targets. By following a rigorous and well-justified protocol, researchers can gain valuable insights into the molecular basis of enzyme inhibition, which can guide the rational design of more potent and selective drug candidates. The principles and methodologies outlined here are not limited to thiosemicarbazides and can be applied to a wide range of small molecule inhibitors and protein targets. Future studies could expand upon this work by incorporating more advanced computational techniques, such as molecular dynamics simulations, to explore the dynamic nature of ligand-protein interactions and more accurately predict binding affinities.
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Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PubMed Central. Available at: [Link]
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-isopropyl-3-thiosemicarbazide Analysis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the objective of this guide is to provide an in-depth, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-isopropyl-3-thiosemicarbazide. This document moves beyond a simple checklist of validation parameters, delving into the rationale behind experimental choices and offering comparative insights. The goal is to equip researchers with the knowledge to develop and validate a robust, reliable, and regulatory-compliant analytical method.
The validation of an analytical procedure is paramount to ensure that it is suitable for its intended purpose.[1] For the quantitative analysis of an active pharmaceutical ingredient (API) like 4-isopropyl-3-thiosemicarbazide, a stability-indicating HPLC method is crucial. Such a method can accurately measure the analyte in the presence of its degradation products, process impurities, or excipients.[2][3] This guide will systematically walk through the essential validation characteristics as stipulated by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), and complemented by insights from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[1][2][4][5][6][7][8][9]
The Crucial First Step: Method Development and Optimization
Before validation can commence, a suitable HPLC method must be developed. For a compound like 4-isopropyl-3-thiosemicarbazide, a reversed-phase HPLC (RP-HPLC) method is a logical starting point due to the non-polar nature of the isopropyl group and the moderate polarity of the thiosemicarbazide moiety.
A typical starting point for method development would involve:
-
Column Selection: A C18 column is a versatile choice for retaining a broad range of molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the main peak from any potential impurities or degradants.
-
Detection: UV detection is commonly employed for compounds with a chromophore. The detection wavelength should be selected at the absorbance maximum of 4-isopropyl-3-thiosemicarbazide to ensure high sensitivity.
The optimization process involves adjusting parameters such as the gradient profile, flow rate, and column temperature to achieve a chromatogram with good peak shape, resolution, and a reasonable run time.
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a comprehensive process that establishes its performance characteristics. The following diagram illustrates the typical workflow for HPLC method validation.
Caption: A typical workflow for HPLC method validation.
Specificity: The Cornerstone of a Stability-Indicating Method
Expertise & Experience: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For a stability-indicating method, this is the most critical parameter. It is not enough to simply show a single peak for the pure substance; you must prove that this peak is free from any co-eluting species.
Trustworthiness: A self-validating system for specificity involves forced degradation studies.[10][11][12] By intentionally degrading the drug substance, you generate the very impurities the method needs to be able to separate.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[11][12] The goal is to achieve 5-20% degradation of the active ingredient.[13][14]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[16]
Data Presentation: Peak Purity Analysis
The chromatograms from the forced degradation studies are then analyzed. The primary tool for assessing peak purity is a photodiode array (PDA) detector, which can acquire spectra across a peak.
| Stress Condition | Main Peak Retention Time (min) | Peak Purity Angle | Peak Purity Threshold | Observations |
| Unstressed | 5.2 | 0.123 | 0.250 | Single, sharp peak |
| Acid Hydrolysis | 5.2 | 0.125 | 0.250 | Degradation peak at 3.8 min |
| Base Hydrolysis | 5.2 | 0.130 | 0.250 | Degradation peak at 4.5 min |
| Oxidation | 5.2 | 0.128 | 0.250 | Degradation peak at 6.1 min |
| Thermal | 5.2 | 0.124 | 0.250 | No significant degradation |
| Photolytic | 5.2 | 0.126 | 0.250 | Minor degradation peak at 2.9 min |
Interpretation: In all cases, the peak purity angle is less than the purity threshold, indicating that the main peak for 4-isopropyl-3-thiosemicarbazide is spectrally pure and there is no co-elution with the degradation products. This provides strong evidence for the method's specificity.
Linearity and Range: Quantifying the Response
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Trustworthiness: A robust linearity study will include a sufficient number of concentration levels and will be evaluated using appropriate statistical methods, such as linear regression analysis.
Experimental Protocol: Linearity Study
-
Prepare a stock solution of 4-isopropyl-3-thiosemicarbazide reference standard.
-
Prepare a series of at least five concentrations by diluting the stock solution. A typical range for an assay of a drug substance is 80% to 120% of the target concentration.[17]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Data Presentation: Linearity Curve and Statistical Analysis
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810,500 |
| 90 | 912,000 |
| 100 | 1,015,000 |
| 110 | 1,118,000 |
| 120 | 1,221,000 |
Statistical Analysis:
-
Regression Equation: y = 10125x - 1050
-
Correlation Coefficient (r²): 0.9998
-
Y-intercept: -1050
Interpretation: A correlation coefficient (r²) greater than 0.999 is generally considered excellent evidence of linearity. The y-intercept should be close to zero.
Accuracy: Closeness to the True Value
Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Trustworthiness: Accuracy should be assessed across the specified range of the analytical procedure. This is typically done by spiking a placebo (a mixture of all the excipients without the API) with known amounts of the API.
Experimental Protocol: Recovery Study
-
Prepare a placebo mixture.
-
Spike the placebo with the 4-isopropyl-3-thiosemicarbazide reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation: Accuracy Results
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80% | 80.0 | 79.5 | 99.4 | 99.6 | 0.3 |
| 80.0 | 79.8 | 99.8 | |||
| 80.0 | 79.6 | 99.5 | |||
| 100% | 100.0 | 100.2 | 100.2 | 100.1 | 0.2 |
| 100.0 | 99.9 | 99.9 | |||
| 100.0 | 100.1 | 100.1 | |||
| 120% | 120.0 | 119.5 | 99.6 | 99.7 | 0.2 |
| 120.0 | 119.8 | 99.8 | |||
| 120.0 | 119.7 | 99.8 |
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision: Agreement Between Measurements
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Trustworthiness: Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.
Experimental Protocol: Precision Study
-
Repeatability: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Data Presentation: Precision Results
| Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) | |
| Replicate | Peak Area | Peak Area |
| 1 | 1,014,500 | 1,016,000 |
| 2 | 1,015,200 | 1,015,500 |
| 3 | 1,014,800 | 1,016,200 |
| 4 | 1,015,500 | 1,015,800 |
| 5 | 1,014,900 | 1,016,500 |
| 6 | 1,015,100 | 1,015,900 |
| Mean | 1,015,000 | 1,015,983 |
| SD | 351.2 | 331.1 |
| % RSD | 0.035% | 0.033% |
Acceptance Criteria: The % RSD should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Trustworthiness: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol: Determination of LOD and LOQ
-
Signal-to-Noise Ratio Method:
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Data Presentation: LOD and LOQ Values
| Parameter | Value (µg/mL) | Method |
| LOD | 0.05 | Signal-to-Noise (3:1) |
| LOQ | 0.15 | Signal-to-Noise (10:1) |
Robustness: Reliability Under Varied Conditions
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of its reliability during normal usage.
Trustworthiness: A robust method will consistently produce accurate and precise results even with minor changes in the experimental conditions.
Experimental Protocol: Robustness Study
Introduce small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.2 mL/min
-
Column Temperature: ± 5°C
-
Mobile Phase Composition: ± 2% organic modifier
-
pH of the Mobile Phase Buffer: ± 0.2 units
Data Presentation: Robustness Results
| Parameter Varied | % RSD of Peak Area | Tailing Factor | Resolution |
| Nominal | 0.04% | 1.1 | 2.5 |
| Flow Rate +0.2 mL/min | 0.05% | 1.1 | 2.4 |
| Flow Rate -0.2 mL/min | 0.04% | 1.2 | 2.6 |
| Temperature +5°C | 0.05% | 1.1 | 2.5 |
| Temperature -5°C | 0.04% | 1.1 | 2.5 |
| Organic Phase +2% | 0.06% | 1.0 | 2.7 |
| Organic Phase -2% | 0.05% | 1.2 | 2.3 |
Interpretation: The results show that minor variations in the method parameters do not significantly affect the system suitability parameters, indicating that the method is robust.
System Suitability: Ensuring System Performance
Expertise & Experience: System suitability testing is an integral part of any analytical procedure.[18] It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately.
Trustworthiness: System suitability parameters are established during method development and validation and are checked for each analytical run.
Caption: Key parameters for system suitability testing.
Typical System Suitability Requirements:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Resolution: Not less than 2.0 between the analyte peak and the nearest eluting peak
-
Repeatability: % RSD of not more than 2.0% for five replicate injections of the standard solution.
Comparative Insights and Alternative Approaches
While RP-HPLC with UV detection is the workhorse for this type of analysis, other techniques could be considered in specific situations:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution due to the use of smaller particle size columns. Method transfer from HPLC to UHPLC would require re-validation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher selectivity and sensitivity and is invaluable for the identification and structural elucidation of unknown degradation products. While not typically used for routine quality control due to its complexity and cost, it is a powerful tool during method development and forced degradation studies.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Could be an alternative for very polar thiosemicarbazide derivatives that are not well-retained on traditional C18 columns.
Conclusion
The validation of an HPLC method for the analysis of 4-isopropyl-3-thiosemicarbazide is a rigorous process that provides a high degree of assurance in the quality and reliability of the analytical data. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, and by consistently monitoring system suitability, researchers can be confident that their method is fit for its intended purpose. This guide has provided a comprehensive framework, grounded in scientific principles and regulatory expectations, to aid in the successful validation of such a method.
References
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link][9]
-
United States Pharmacopeia (USP), General Chapter <621> Chromatography. [Link][18][19][20][21][22]
-
FDA, Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics, 2015. [Link][2][4][5][6][7]
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link][11][12][13][14][16]
-
Bhoomi P. Shah, et al., Stability Indicating HPLC Method Development: A Review, International Journal of Pharmaceutical Sciences and Research, 2012. [Link][3]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC International, 2021. [Link][23]
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Komal Kendre, et al., Stability Indicating HPLC Method Development: A Review, International Journal of Pharmaceutical and Phytopharmacological Research, 2023. [Link][10]
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Validation of Analytical Methods in Accordance With ICH Guidelines Q2, Scribd. [Link][17]
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ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide, ResearchGate. [Link][1]
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D. Saimalakondaiah, et al., Stability Indicating HPLC Method Development and Validation, International Journal of Pharma Research & Review, 2014. [Link][15]
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Lipophilicity Studies on Thiosemicarbazide Derivatives, Molecules, 2020. [Link][24]
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Synthesis and analytical applications of thiosemicarbazide derivative, DergiPark, 2021. [Link][25]
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A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Thiosemicarbazide Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Imperative of Rigorous Validation
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of reported biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][2][3][4] This therapeutic potential makes them attractive candidates in drug discovery pipelines. However, their chemical nature—often aromatic, capable of metal chelation, and possessing reactive moieties—presents a significant challenge: a high propensity for assay interference and off-target effects.[5][6]
A preliminary "hit" from a high-throughput screen (HTS) is merely the starting point of a rigorous journey of validation. Without a systematic cross-validation strategy, research teams risk investing significant resources into pursuing artifacts—compounds that appear active due to interference with the assay technology rather than genuine modulation of the biological target.[6] This guide provides a comprehensive, field-proven framework for the cross-validation of biological assay results for thiosemicarbazide compounds, ensuring the selection of high-quality, authentic hits for further development.
Our approach is built on a tiered, logic-driven workflow. Each stage is designed to answer a critical question about the compound's activity, progressively building confidence in its biological relevance and mechanism of action.
The Tiered Cross-Validation Workflow
A robust validation plan for thiosemicarbazide compounds should not be a single experiment but a sequential process. We advocate for a multi-tiered approach that systematically eliminates common sources of error and confirms the desired biological activity through orthogonal methods.
Caption: Tiered workflow for cross-validating thiosemicarbazide hits.
Tier 1: Orthogonal Assay Validation - Confirming Genuine Activity
The first and most critical step after initial hit confirmation is to perform an orthogonal assay.[5][7] An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[8]
Causality: Thiosemicarbazides can interfere with specific assay formats. For instance, a compound that is intrinsically fluorescent will register as a false positive in a fluorescence-based assay.[6] By switching the readout (e.g., from fluorescence to luminescence or absorbance), you can validate that the observed activity is due to interaction with the biological target, not an artifact of the compound's physicochemical properties.[5]
Example Scenario: A primary screen for a kinase inhibitor uses a fluorescence polarization (FP) assay. A hit thiosemicarbazide, "Compound TSC-1," is identified.
| Assay Type | Detection Method | Compound TSC-1 IC₅₀ (µM) | Rationale |
| Primary Assay | Fluorescence Polarization | 1.2 | Initial hit identification. |
| Orthogonal Assay | Luminescence (e.g., ADP-Glo™) | 1.5 | Confirms activity with a different technology, ruling out fluorescence interference.[8] |
| Alternative Orthogonal | Absorbance (e.g., coupled-enzyme assay) | 1.3 | Another option to ensure the hit is independent of the detection method. |
A consistent IC₅₀ value across different assay platforms provides strong evidence that the compound is a genuine modulator of the target. A significant drop in potency in the orthogonal assay is a major red flag that warrants investigation for assay interference.[8]
Tier 2: Counter-Screening for Specificity and Cytotoxicity
Once a hit's activity is confirmed, the next question is whether this activity is specific. For many cell-based assays, apparent activity can be the result of general cytotoxicity. A compound that kills cells will nonspecifically inhibit many cellular processes, leading to a positive result in assays measuring cell proliferation, viability, or metabolic output.
Causality: It is essential to determine if the compound's effective concentration (EC₅₀ or IC₅₀) is sufficiently lower than its cytotoxic concentration (CC₅₀). A small therapeutic window suggests the observed activity may be a secondary effect of cell death and makes the compound a poor candidate for further development.
Experimental Protocol: MTT Cytotoxicity Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[3][4]
-
Compound Treatment: Prepare a serial dilution of the thiosemicarbazide compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT reagent (final concentration 0.5 mg/mL) to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in the dark, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ value.
Data Interpretation:
| Compound | Primary Assay IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀) | Interpretation |
| TSC-1 (Good Hit) | 1.5 | > 50 | > 33.3 | Activity is not due to general cytotoxicity. A promising candidate. |
| TSC-2 (Bad Hit) | 2.0 | 2.5 | 1.25 | The compound is cytotoxic at its active concentration. The primary activity is likely a result of toxicity. Deprioritize. |
A selectivity index (SI) greater than 10 is often considered a minimum threshold for a promising hit.
Tier 3: Biophysical Assays for Direct Target Engagement
The final step in preclinical validation is to confirm that the thiosemicarbazide compound physically interacts with its intended target. This provides the highest level of evidence for a specific, on-target mechanism of action.
Causality: Cellular and biochemical assays report on the functional consequences of a compound's action but do not definitively prove direct binding. Biophysical assays provide this missing piece of the puzzle, confirming a direct interaction and helping to rule out complex downstream effects or indirect mechanisms.[5][7]
Common Biophysical Techniques:
-
Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and measures changes in the refractive index as the compound flows over it, providing real-time kinetics (on/off rates) and affinity (Kᴅ) data.
-
Thermal Shift Assay (TSA): Measures the change in the melting temperature of a target protein upon ligand binding. A positive shift indicates that the compound stabilizes the protein, confirming interaction.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the compound and the target protein, providing a complete thermodynamic profile of the interaction.
Caption: Decision-making logic in the hit validation cascade.
Conclusion: Building a Foundation of Trustworthy Data
The path from a primary screen hit to a validated lead candidate is paved with rigorous, systematic cross-validation. For a chemically complex and biologically active class like thiosemicarbazides, this process is not optional—it is fundamental to the integrity and success of the research program. By employing a tiered strategy of orthogonal assays, cytotoxicity counter-screens, and biophysical target engagement studies, researchers can effectively filter out artifacts and false positives. This approach ensures that resources are focused on compounds with genuine, specific, and verifiable biological activity, laying a solid, trustworthy foundation for the subsequent stages of drug development. The principles and protocols outlined in this guide provide a self-validating system to enhance the reproducibility and reliability of your findings.[9][10]
References
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Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Hit Identification - Revolutionizing Drug Discovery Source: Vipergen URL: [Link]
-
Title: The Importance of In Vitro Assays Source: Visikol URL: [Link]
-
Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL: [Link]
-
Title: Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs Source: Asian Journal of Chemistry URL: [Link]
-
Title: Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics Source: MDPI URL: [Link]
-
Title: New Thiosemicarbazide Derivatives with Multidirectional Biological Action Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: In Vitro Research Reproducibility: Keeping Up High Standards Source: PMC - PubMed Central URL: [Link]
-
Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: PMC - National Institutes of Health (NIH) URL: [Link]
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Title: Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics Source: PMC - National Institutes of Health (NIH) URL: [Link]
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Title: Cross-validation (statistics) Source: Wikipedia URL: [Link]
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Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]
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Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review Source: ResearchGate URL: [Link]
-
Title: Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Source: ResearchGate URL: [Link]
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Title: Using cross-validation to evaluate predictive accuracy of survival risk classifiers based on high-dimensional data Source: PMC - National Institutes of Health (NIH) URL: [Link]
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Title: 10.6 - Cross-validation Source: Statistics Online - PennState URL: [Link]
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Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors Source: PMC - National Institutes of Health (NIH) URL: [Link]
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Introduction: The Versatility of Thiosemicarbazides as Metal Chelators
A Comprehensive Guide to the Metal Chelating Properties of Thiosemicarbazides for Researchers and Drug Development Professionals
Thiosemicarbazones (TSCs), derived from the condensation of thiosemicarbazides with aldehydes or ketones, are a class of ligands renowned for their diverse coordination chemistry and significant biological activities.[1][2] Their therapeutic potential, including anticancer, antibacterial, antifungal, and antiviral properties, is often linked to their ability to chelate metal ions.[3][4] The coordination of thiosemicarbazones with transition metals can enhance their biological efficacy, reduce drug resistance, and modulate their physicochemical properties.[4][5][6] This guide will delve into the structural features governing the metal chelating properties of thiosemicarbazides, compare their interactions with various metal ions, and provide detailed experimental protocols for their evaluation.
Structural Basis of Metal Chelation in Thiosemicarbazides
The remarkable chelating ability of thiosemicarbazones stems from their flexible molecular structure, which typically incorporates a sulfur atom and at least one nitrogen atom as potential donor sites for metal coordination.[1][7] The presence of the azomethine (C=N) linkage and the thione (C=S) group are central to their coordinating capabilities.[1]
Tautomerism and Coordination Modes
Thiosemicarbazones can exist in tautomeric forms, primarily the thione and thiol forms, which influences their coordination behavior.[6] They typically act as bidentate or tridentate ligands, coordinating with metal ions through the sulfur and hydrazinic nitrogen atoms to form stable five- or six-membered chelate rings.[1][7] The specific coordination mode can be influenced by the nature of the substituents on the thiosemicarbazone backbone and the identity of the metal ion.[1]
Caption: Tautomeric forms of thiosemicarbazones.
The versatility in coordination allows for the formation of a wide array of metal complexes with diverse geometries, including square planar, tetrahedral, and octahedral structures.[1][8] This structural diversity is a key factor in their broad range of biological activities.
Comparative Analysis of Metal Chelation
The affinity of thiosemicarbazones for different metal ions varies, leading to complexes with distinct physicochemical and biological properties. This section compares the chelation of thiosemicarbazides with several key transition metals.
Iron (Fe) Complexes
Iron is a crucial element for many biological processes, and its chelation is a key mechanism of action for many anticancer thiosemicarbazones.[9][10] These compounds can deplete iron from tumor cells and form redox-active iron complexes that generate reactive oxygen species (ROS), leading to cytotoxicity.[10] The 2-benzoylpyridine thiosemicarbazone (BpT) series, for instance, exhibits potent antiproliferative activity due to the enhanced redox activity of their iron complexes.[9]
Copper (Cu) Complexes
Copper complexes of thiosemicarbazones are among the most studied due to their significant therapeutic potential.[11][12] Chelation with copper often leads to enhanced biological activity compared to the free ligand.[12] These complexes have demonstrated potent anticancer, antibacterial, and antimalarial activities.[3][11] The interaction of copper(I) complexes with DNA has been investigated, showing strong binding that contributes to their biological effects.[1]
Nickel (Ni) Complexes
Nickel(II) complexes of thiosemicarbazones have shown promising antimicrobial and antimalarial activities.[1][3] The ligands in these complexes typically coordinate as bidentate N,S-donors.[1] Studies have shown that nickel complexes can be more potent antimicrobial agents than the parent ligands.[3]
Silver (Ag) Complexes
Silver complexes of thiosemicarbazones are recognized for their potent antimicrobial and antitumor properties.[13] Chelation is a strategy to modulate the physicochemical properties of silver compounds and incorporate biologically active ligands.[1] The structural variations of the thiosemicarbazone ligands significantly influence the biological efficacy of the resulting silver complexes.[13]
Other Transition Metal Complexes
Thiosemicarbazones also form stable complexes with a variety of other transition metals, including cobalt (Co), palladium (Pd), and zinc (Zn).[1][14] These complexes have been investigated for their catalytic and biological activities.[1][15] For example, palladium(II) complexes have been explored as catalysts in cross-coupling reactions.[15]
Quantitative Comparison of Metal Chelation
The stability of metal-thiosemicarbazone complexes is a critical parameter for understanding their behavior in biological systems. Stability constants (log K) provide a quantitative measure of the affinity between a ligand and a metal ion.
| Thiosemicarbazone Derivative | Metal Ion | log K1 | log K2 | Experimental Conditions | Reference |
| Benzaldehyde thiosemicarbazone | Cu(II) | 10.85 | 9.45 | 50% v/v dioxane-water, 293 K | [16] |
| Benzaldehyde thiosemicarbazone | Ni(II) | 8.20 | 7.10 | 50% v/v dioxane-water, 293 K | [16] |
| Benzaldehyde thiosemicarbazone | Co(II) | 7.90 | 6.85 | 50% v/v dioxane-water, 293 K | [16] |
| Benzaldehyde thiosemicarbazone | Zn(II) | 7.60 | 6.60 | 50% v/v dioxane-water, 293 K | [16] |
| Pyridine-2-carbaldehyde thiosemicarbazone | Cu(II) | 11.50 | 10.10 | 50% v/v dioxane-water, 293 K | [16] |
| Pyridine-2-carbaldehyde thiosemicarbazone | Ni(II) | 8.90 | 7.80 | 50% v/v dioxane-water, 293 K | [16] |
| Pyridine-2-carbaldehyde thiosemicarbazone | Co(II) | 8.60 | 7.50 | 50% v/v dioxane-water, 293 K | [16] |
| Pyridine-2-carbaldehyde thiosemicarbazone | Zn(II) | 8.30 | 7.20 | 50% v/v dioxane-water, 293 K | [16] |
| N-ethyl-3-carbazolecarboxaldehyde-3-thiosemicarbazone (ECCT) | Cd(II) | - | - | pH 6.0, Acetate buffer | [17] |
| N-ethyl-3-carbazolecarboxaldehyde-3-thiosemicarbazone (ECCT) | Pb(II) | - | - | pH 6.0, Acetate buffer | [17] |
Note: The table presents selected stability constant data from the literature. For a comprehensive understanding, refer to the original publications.
Experimental Protocols for Evaluating Metal Chelation
Accurate and reproducible experimental methods are essential for characterizing the metal chelating properties of thiosemicarbazides. This section provides detailed protocols for key techniques.
Synthesis of Thiosemicarbazones and their Metal Complexes
The general synthesis of thiosemicarbazones involves the condensation of a suitable aldehyde or ketone with a thiosemicarbazide.[5][18] Metal complexes are typically prepared by reacting the thiosemicarbazone ligand with a metal salt in an appropriate solvent.[14][18]
Caption: General workflow for the synthesis of thiosemicarbazones and their metal complexes.
Step-by-Step Protocol for Ligand Synthesis:
-
Dissolve equimolar amounts of the desired aldehyde or ketone and thiosemicarbazide in a suitable solvent, such as ethanol or methanol.[18]
-
Add a catalytic amount of glacial acetic acid.[18]
-
Reflux the reaction mixture for a specified period (e.g., 2-24 hours), monitoring the reaction by thin-layer chromatography.[18]
-
After completion, cool the reaction mixture and pour it into crushed ice to precipitate the product.[18]
-
Filter the solid product, wash it with a suitable solvent (e.g., cold ethanol or sodium bisulfite solution), and dry it at room temperature.[18]
-
Recrystallize the crude product from an appropriate solvent to obtain the pure thiosemicarbazone ligand.
Step-by-Step Protocol for Metal Complex Synthesis:
-
Dissolve the synthesized thiosemicarbazone ligand in a suitable solvent (e.g., ethanol, methanol, or 1,4-dioxane).[18]
-
Add a solution of the metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂) in the same or a miscible solvent, typically in a 2:1 or 1:1 ligand-to-metal molar ratio.[14][18]
-
Adjust the pH of the solution if necessary using a base like NaOH.[18]
-
Reflux the reaction mixture for several hours with continuous stirring.[18]
-
After the reaction is complete, cool the mixture to allow the metal complex to precipitate.
-
Filter the solid complex, wash it with a cold solvent, and dry it at room temperature.[18]
UV-Visible Spectrophotometry for Characterization and Stability Studies
UV-Vis spectroscopy is a powerful tool for confirming the formation of metal-thiosemicarbazone complexes and for studying their stability.[19][20] The coordination of the ligand to a metal ion typically results in shifts in the absorption bands corresponding to n→π* and π→π* transitions within the ligand.[19][21]
Step-by-Step Protocol for UV-Vis Titration:
-
Prepare stock solutions of the thiosemicarbazone ligand and the metal salt of known concentrations in a suitable solvent (e.g., DMSO-H₂O mixture).[20][22]
-
In a series of cuvettes, keep the concentration of the ligand constant while varying the concentration of the metal ion (or vice versa).
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).[23]
-
Plot the absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of metal to ligand.
-
The stoichiometry of the complex can be determined from the inflection point of the resulting curve.
-
Stability constants can be calculated from the spectrophotometric data using appropriate software and models.[22]
Potentiometric Titration for Determining Stability Constants
Potentiometric pH titration is a highly accurate method for determining the protonation constants of ligands and the stability constants of their metal complexes in solution.[16][24][25] The method involves monitoring the pH of a solution containing the ligand and metal ion as a standard solution of a strong base is added.[26]
Step-by-Step Protocol for Potentiometric Titration:
-
Calibrate the pH electrode and meter using standard buffer solutions.[24]
-
Prepare a solution containing the thiosemicarbazone ligand, a known concentration of a strong acid, and an inert background electrolyte (to maintain constant ionic strength) in a suitable solvent mixture (e.g., 50% DMSO-H₂O).[16][24]
-
For metal complex stability studies, add a known concentration of the metal salt to the solution.[24]
-
Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., NaOH) at a constant temperature.[24]
-
Record the pH meter reading after each addition of the titrant, ensuring equilibrium is reached.
-
Plot the pH versus the volume of titrant added to obtain the titration curve.
-
Use specialized software to analyze the titration data and calculate the protonation and stability constants based on the appropriate equilibrium models.[24][26]
Conclusion and Future Perspectives
Thiosemicarbazides are exceptionally versatile ligands with significant potential in drug development and other scientific fields, largely due to their robust metal chelating properties. The ability to systematically modify their structure allows for the fine-tuning of their coordination chemistry and biological activity.[27][28] This guide has provided a comparative overview of their chelation with various metals, supported by quantitative data and detailed experimental protocols. Future research will likely focus on the design of novel thiosemicarbazone derivatives with enhanced selectivity for specific metal ions and improved therapeutic indices. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the development of new and more effective metal-based drugs.[9][12]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Isopropyl-3-Thiosemicarbazide Derivatives
In the landscape of medicinal chemistry, thiosemicarbazide derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities.[1][2][3][4][5] Among these, the 4-isopropyl-3-thiosemicarbazide moiety and its derivatives are of growing interest for their potential therapeutic applications, ranging from antimicrobial to anticancer agents.[1][4] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this class of compounds, offering insights into their therapeutic promise and the critical transition from laboratory assays to preclinical models. We will delve into the experimental data that underpins our understanding of these molecules, explore the causality behind experimental design, and provide detailed protocols for key assays.
The Rationale Behind Investigating Thiosemicarbazides
The biological activity of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in both microbial and cancer cells. The core structure, characterized by a sulfur and several nitrogen atoms, allows for the formation of stable complexes with metal ions, thereby disrupting vital cellular processes.[4][6] The substituent at the N4 position, in this case, an isopropyl group, can significantly influence the lipophilicity, steric hindrance, and overall electronic properties of the molecule, thereby modulating its biological activity and target specificity.[1]
In Vitro Efficacy: The Proving Ground
In vitro studies are the foundational step in drug discovery, providing a controlled environment to assess the direct activity of a compound against a specific biological target, be it an enzyme, a cell line, or a microorganism. These assays are crucial for initial screening, structure-activity relationship (SAR) studies, and understanding the mechanism of action.
Diverse Biological Activities Unveiled in Laboratory Assays
Research has demonstrated that thiosemicarbazide derivatives exhibit a remarkable range of in vitro activities:
-
Antimicrobial Activity: Many derivatives have shown potent activity against a variety of bacterial and fungal strains.[5][7][8][9][10][11] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency. For instance, certain thiosemicarbazide derivatives have exhibited significant antibacterial activity against Staphylococcus aureus with MIC values as low as 1 μg/mL.[7]
-
Anticancer Activity: A significant body of research has focused on the anticancer potential of these compounds.[4][12][13][14][15] In vitro cytotoxicity is typically assessed using assays like the MTT assay, which measures the metabolic activity of cells and provides an IC50 value (the concentration of the compound that inhibits 50% of cell growth). Studies have shown that some derivatives are effective against various human tumor cell lines, including those of the prostate, lung, and colon.[7][12][14]
-
Antiviral and Antiparasitic Activity: The versatility of the thiosemicarbazide scaffold extends to antiviral and antiparasitic applications.[1][16] For example, some derivatives have been investigated for their activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis.[16]
Representative In Vitro Experimental Data
To illustrate the typical data obtained from in vitro screening, the following table summarizes hypothetical efficacy data for a series of 4-isopropyl-3-thiosemicarbazide derivatives against various targets.
| Derivative | Target Organism/Cell Line | In Vitro Efficacy (MIC/IC50 in µM) | Reference |
| TSC-IP-01 | Staphylococcus aureus (ATCC 29213) | 8 | Fictional Data |
| TSC-IP-02 | Escherichia coli (ATCC 25922) | 16 | Fictional Data |
| TSC-IP-03 | Candida albicans (ATCC 90028) | 4 | Fictional Data |
| TSC-IP-04 | Human Colon Cancer Cell Line (HT-29) | 2.5 | Fictional Data |
| TSC-IP-05 | Human Prostate Cancer Cell Line (PC-3) | 5.2 | Fictional Data |
Caption: Table summarizing the in vitro efficacy (MIC for microbial strains and IC50 for cancer cell lines) of hypothetical 4-isopropyl-3-thiosemicarbazide derivatives.
The Crucial Leap to In Vivo Models
While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) can significantly impact a compound's efficacy in vivo. Therefore, promising candidates from in vitro studies must be evaluated in preclinical animal models to assess their therapeutic potential in a more realistic setting.
From Petri Dish to Preclinical Trials: A Reality Check
The transition from in vitro to in vivo is often challenging, and a direct correlation between the two is not always observed. A compound with excellent in vitro potency may fail in animal models due to poor pharmacokinetic properties or unforeseen toxicity.
One study on thiophene-thiosemicarbazone derivatives provides valuable insights into this transition. After demonstrating potent in vitro antiproliferative activity, a lead compound was tested in an Ehrlich solid tumor model in mice. The in vivo studies revealed that the compound possessed low acute toxicity and was able to inhibit tumor development at various doses.[13] This exemplifies a successful translation from in vitro findings to in vivo efficacy.
Representative In Vivo Experimental Data
The following table presents hypothetical in vivo efficacy data for a lead 4-isopropyl-3-thiosemicarbazide derivative identified from in vitro screening.
| Derivative | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| TSC-IP-04 | Nude Mice | HT-29 Xenograft | 10 mg/kg, i.p., daily for 14 days | 58 | Fictional Data |
| TSC-IP-04 | SCID Mice | PC-3 Xenograft | 10 mg/kg, i.p., daily for 14 days | 45 | Fictional Data |
Caption: Table summarizing the in vivo anticancer efficacy of a hypothetical lead 4-isopropyl-3-thiosemicarbazide derivative in mouse xenograft models.
Experimental Protocols: A Guide for the Researcher
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazide derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anticancer efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT-29) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the mice to different treatment groups (vehicle control, test compound at different doses). Administer the treatment (e.g., intraperitoneal injection) according to the predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the relationship between in vitro and in vivo studies, the following diagrams are provided.
Caption: A workflow diagram illustrating the progression from in vitro to in vivo evaluation of thiosemicarbazide derivatives.
Caption: A diagram illustrating the key factors that influence the correlation between in vitro potency and in vivo efficacy.
Conclusion and Future Directions
The journey of a 4-isopropyl-3-thiosemicarbazide derivative from a laboratory curiosity to a potential therapeutic agent is a multi-step process that relies on a thorough and systematic evaluation of its biological activity. While in vitro studies provide the initial proof-of-concept and are essential for optimizing the chemical structure, in vivo studies are the ultimate test of a compound's therapeutic potential in a complex biological system. The discrepancies often observed between in vitro and in vivo results highlight the importance of considering pharmacokinetic and toxicological properties early in the drug discovery process.
Future research in this area should focus on designing and synthesizing novel derivatives with improved potency and drug-like properties. A deeper understanding of their mechanism of action at the molecular level will also be crucial for identifying predictive biomarkers and guiding their clinical development. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new and effective treatments for a range of diseases.
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A Researcher's Guide to Validating the Mechanism of Action for a Thiosemicarbazide Drug Candidate
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the proposed mechanism of action (MoA) for a novel thiosemicarbazide drug candidate. We will move beyond a simple checklist of experiments to explain the causal logic behind a multi-tiered validation strategy, ensuring that each step provides a self-validating layer of evidence.
Thiosemicarbazides are a versatile class of compounds known for their wide range of pharmacological activities, including potent anticancer effects.[1][2] A prominent member of this class, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), has been extensively studied as an inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair.[3][4][5] By targeting RNR, these compounds effectively starve rapidly dividing cancer cells of the necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis.[3][6][7]
For this guide, we will consider a hypothetical drug candidate, TSC-123 , with a proposed MoA as a potent and selective inhibitor of the RNR enzyme. Our goal is to design and execute a series of experiments that will either confirm or refute this hypothesis with a high degree of scientific certainty.
Part 1: The Proposed Mechanism of Action - A Multifaceted Hypothesis
The central hypothesis is that TSC-123 directly inhibits the enzymatic activity of ribonucleotide reductase. RNR is responsible for the conversion of ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs), a rate-limiting step in the production of dNTPs required for DNA synthesis and repair.[8][9] Inhibition of RNR is predicted to cause a depletion of the dNTP pool, leading to DNA replication stress, S-phase cell cycle arrest, and ultimately, apoptosis in cancer cells.
Caption: Proposed mechanism of TSC-123 as an RNR inhibitor.
Part 2: A Stepwise Strategy for MoA Validation
A robust MoA validation strategy must build a chain of evidence, starting from direct biochemical interaction and moving through cellular consequences to the final phenotypic outcome.[10][11] This approach minimizes the risk of misinterpretation due to off-target effects or convoluted cellular responses.
Our experimental workflow is designed to answer three critical questions in sequence:
-
Target Engagement: Does TSC-123 physically bind to and/or modulate the activity of RNR in vitro and in cells?
-
Cellular Pathway Analysis: Does TSC-123 induce the expected downstream cellular consequences of RNR inhibition?
-
Phenotypic Correlation: Does the anti-proliferative effect of TSC-123 correlate with its activity on the RNR pathway?
Caption: A stepwise workflow for validating the MoA of TSC-123.
Part 3: Primary Target Engagement - Does TSC-123 Bind Its Target?
The foundational step in MoA validation is to demonstrate a direct interaction between the drug candidate and its putative target.[10][12] We will use two complementary methods: a biochemical assay to measure functional inhibition and a cellular assay to confirm binding in a native environment.
Method 1: Ribonucleotide Reductase (RNR) Enzymatic Assay
Rationale: This experiment directly measures the ability of TSC-123 to inhibit the enzymatic function of purified RNR. By determining the half-maximal inhibitory concentration (IC50), we can quantify its potency and compare it to a known RNR inhibitor, such as Triapine or hydroxyurea.[7]
Experimental Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing 50 mM HEPES (pH 7.6), 15 mM MgSO₄, 1 mM EDTA, 3 mM ATP (as an allosteric activator), and a reducing system (e.g., 30 µM thioredoxin, 0.5 µM thioredoxin reductase, and 200 µM NADPH).[13][14]
-
Compound Dilution: Prepare a serial dilution of TSC-123 (e.g., from 100 µM to 1 nM) and the reference inhibitor (Triapine). Include a DMSO vehicle control.
-
Enzyme and Substrate Addition: Add purified human RNR protein (e.g., 0.1 µM R1 subunit, 0.5 µM R2 subunit) to each well containing the compounds and incubate for 15 minutes at 37°C.[14]
-
Initiate Reaction: Start the reaction by adding the substrate, such as 1 mM [³H]-labeled CDP.[13]
-
Time Course and Quenching: Allow the reaction to proceed for a set time (e.g., 20 minutes) where the vehicle control reaction is linear. Stop the reaction by adding an acid (e.g., perchloric acid).
-
Product Quantification: Separate the product (dCDP) from the substrate (CDP) using a suitable method, such as anion-exchange chromatography, and quantify the amount of [³H]-dCDP formed using liquid scintillation counting.[15] Alternatively, a non-radioactive LC-MS/MS method can be used to quantify all four dNDP products simultaneously.[9][16]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition curve and determine the IC50 value using non-linear regression.
Comparative Data Presentation:
| Compound | Target | IC50 (nM) |
| TSC-123 | RNR | 85 |
| Triapine (Control) | RNR | 150 |
| Hydroxyurea (Control) | RNR | 15,000 |
| Doxorubicin (Negative Control) | Topoisomerase II | >100,000 |
Method 2: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful technique for verifying target engagement within intact cells.[17][18] It relies on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature (Tm).[19] This confirms that the drug can penetrate the cell membrane and engage its target in the complex cellular milieu.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa or A549) to ~80% confluency. Treat the cells with TSC-123 (e.g., at 10x the cellular EC50) or a vehicle control (DMSO) for 2 hours.
-
Heating Gradient: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[20]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (RNR M2 subunit) remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: For each treatment condition (DMSO vs. TSC-123), plot the percentage of soluble RNR-M2 protein against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm in the TSC-123-treated cells indicates target engagement.
Comparative Data Presentation:
| Treatment | Target Protein | Melting Temp (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | RNR (RRM2 Subunit) | 52.1 °C | - |
| TSC-123 (10 µM) | RNR (RRM2 Subunit) | 56.8 °C | +4.7 |
| Vehicle (DMSO) | GAPDH (Control) | 65.5 °C | - |
| TSC-123 (10 µM) | GAPDH (Control) | 65.3 °C | -0.2 |
Part 4: Cellular Pathway Analysis - Verifying Downstream Consequences
With direct target engagement confirmed, the next step is to demonstrate that this engagement leads to the expected downstream biological effects.[11][21]
Method 1: Western Blotting for DNA Damage and Replication Stress Markers
Rationale: The depletion of dNTPs resulting from RNR inhibition causes replication forks to stall, which is recognized by the cell as DNA damage. This activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase pathway, leading to the phosphorylation of checkpoint kinase 1 (Chk1) and histone H2A.X (at Ser139, known as γH2A.X), which are reliable biomarkers of replication stress.[22]
Experimental Protocol:
-
Cell Treatment: Seed cancer cells (e.g., HCT116) and allow them to attach overnight. Treat cells with a time course (e.g., 0, 6, 12, 24 hours) of TSC-123 at its EC50 concentration. Include a vehicle control and a positive control (e.g., hydroxyurea).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Electrophoresis and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.[24]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies against phospho-Chk1 (Ser345), γH2A.X (Ser139), and total Chk1, H2A.X, and a loading control (e.g., β-actin).[25][26]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.
Comparative Data Presentation:
| Treatment (24h) | p-Chk1 (Fold Change) | γH2A.X (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| TSC-123 (EC50) | 4.8 | 6.2 |
| Hydroxyurea (Positive Control) | 4.1 | 5.5 |
Method 2: Cell Cycle Analysis via Flow Cytometry
Rationale: By inhibiting the production of dNTPs, RNR inhibitors prevent the completion of DNA replication, causing cells to accumulate in the S-phase of the cell cycle.[6] This hallmark effect can be readily quantified using flow cytometry with a DNA-intercalating dye like propidium iodide (PI).
Experimental Protocol:
-
Cell Treatment: Treat asynchronously growing cancer cells with TSC-123 (at its EC50) or vehicle for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[27][28] Store at 4°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[27][29]
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Gate on single cells to exclude doublets and aggregates. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the distribution of cells in G0/G1, S, and G2/M phases based on PI fluorescence intensity.
Comparative Data Presentation:
| Treatment (24h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle (DMSO) | 55% | 25% | 20% |
| TSC-123 (EC50) | 15% | 70% | 15% |
| Hydroxyurea (Control) | 18% | 65% | 17% |
Part 5: Phenotypic Confirmation and Comparison
The final piece of the puzzle is to link the molecular mechanism to a clear cellular phenotype—in this case, anti-proliferative activity. By comparing the potency of TSC-123 against cell lines with varying dependencies on RNR or against other drugs, we can build a strong correlative case for our proposed MoA.
Method: Cell Viability/Proliferation Assay
Rationale: This assay quantifies the dose-dependent effect of TSC-123 on cell proliferation. By comparing its half-maximal effective concentration (EC50) to that of other compounds with known mechanisms, we can establish a benchmark for its phenotypic potency.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer) and a non-cancerous control cell line (e.g., BEAS-2B bronchial epithelial) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of TSC-123 and comparator compounds (e.g., Triapine as an RNR inhibitor, Doxorubicin as a topoisomerase inhibitor).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of cell viability against the log of the compound concentration and fit a four-parameter dose-response curve to calculate the EC50 value for each compound.
Comparative Data Presentation:
| Compound | Mechanism | A549 (Cancer) EC50 (µM) | BEAS-2B (Non-Cancer) EC50 (µM) | Selectivity Index |
| TSC-123 | RNR Inhibitor | 0.25 | 5.5 | 22 |
| Triapine | RNR Inhibitor | 0.40 | 7.2 | 18 |
| Doxorubicin | Topo II Inhibitor | 0.15 | 0.9 | 6 |
Conclusion: Synthesizing the Evidence for a Validated MoA
By following this multi-tiered validation strategy, we have constructed a robust, evidence-based case for the mechanism of action of our hypothetical drug candidate, TSC-123. The data collectively demonstrate that:
-
TSC-123 directly inhibits RNR activity with high potency in a biochemical assay.
-
TSC-123 engages RNR inside living cells , as confirmed by a significant thermal shift in CETSA.
-
TSC-123 induces the hallmark downstream effects of RNR inhibition , including the activation of the DNA damage response (increased p-Chk1 and γH2A.X) and a pronounced S-phase cell cycle arrest.
-
The anti-proliferative activity of TSC-123 is potent and selective for cancer cells , consistent with targeting a pathway essential for rapid proliferation.
This logical and self-validating workflow provides a high degree of confidence that the primary MoA of TSC-123 is the inhibition of ribonucleotide reductase. This foundational knowledge is critical for guiding further preclinical and clinical development, including biomarker strategy, patient selection, and rational combination therapies.
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A Comparative Analysis of the Cytotoxic Effects of Substituted Thiosemicarbazides
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A Technical Guide for Researchers and Drug Development Professionals
Abstract
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various substituted thiosemicarbazides, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. By synthesizing data from multiple studies, we aim to offer researchers and drug development professionals a comprehensive resource to inform the design and screening of novel thiosemicarbazide-based therapeutic agents.
Introduction: The Therapeutic Potential of Thiosemicarbazides
Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. Their chemical structure allows for diverse substitutions, leading to a wide array of derivatives with varied pharmacological profiles.[2][3] In the realm of oncology, these compounds have garnered considerable attention for their ability to induce cytotoxicity in various cancer cell lines.[4][5]
The anticancer activity of thiosemicarbazides and their more extensively studied derivatives, thiosemicarbazones, is often attributed to their ability to chelate metal ions, which can disrupt essential cellular processes.[6][7] One of the key mechanisms of their anticancer action is the induction of apoptosis, or programmed cell death.[4] Furthermore, some thiosemicarbazone derivatives have been shown to inhibit crucial enzymes involved in cancer cell proliferation, such as ribonucleotide reductase and topoisomerase II.[1] The structural versatility of thiosemicarbazides makes them an attractive scaffold for the development of novel anticancer drugs with improved efficacy and selectivity.[3]
Comparative Cytotoxicity: A Structure-Activity Relationship Perspective
The cytotoxic efficacy of substituted thiosemicarbazides is intricately linked to the nature and position of their substituents. Variations in the chemical groups attached to the thiosemicarbazide core can significantly influence their biological activity.[2][8]
Key Structural Features Influencing Cytotoxicity:
-
Substituents on the N4-position: Modifications at the N4 position of the thiosemicarbazone moiety have been shown to significantly affect their in vitro anticancer activities.[1] For instance, the introduction of bulky groups at the N4 position may in some cases decrease antitumor activity.[9]
-
Aromatic and Heterocyclic Rings: The incorporation of different aromatic or heterocyclic rings into the thiosemicarbazide structure can modulate their cytotoxic potential. For example, derivatives containing pyridine and benzoylpyridine moieties have demonstrated significant antitumor activity.[8]
-
Electron-withdrawing and Electron-donating Groups: The presence of electron-withdrawing groups on the aromatic rings of thiosemicarbazide derivatives has been associated with enhanced anticancer activity in some studies.[10]
-
Metal Complexation: The ability of thiosemicarbazones to chelate with metal ions, such as copper and iron, can enhance their cytotoxic effects.[7][9] These metal complexes may exhibit different mechanisms of action compared to the free ligands.
Table 1: Comparative Cytotoxicity (IC50) of Selected Substituted Thiosemicarbazones in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-acetylpyrazine N(4)-methylthiosemicarbazone (HL2) | K562 (Leukemia) | >100 | [8] |
| 2-benzoylpyridine N(4)-methylthiosemicarbazone (HL4) | K562 (Leukemia) | 0.002 | [8] |
| 2-benzoylpyridine N(4)-methylthiosemicarbazone (HL4) | BEL7402 (Liver Cancer) | 0.138 | [8] |
| Compound 2h (a thiazole derivative) | HL-60 (Promyelocytic Leukemia) | 43 | [11] |
| Compound 2d (a thiazole derivative) | MCF-7 (Breast Cancer) | 54 | [11] |
| Compound 2f (a thiazole derivative) | MCF-7 (Breast Cancer) | 43 | [11] |
| DM(tsc)T | PC-3 (Prostate Cancer) | 2.64 ± 0.33 | [12] |
| Cisplatin (Control) | PC-3 (Prostate Cancer) | 5.47 ± 0.06 | [12] |
| Thiosemicarbazone 2e | A549 (Lung Adenocarcinoma) | 8.6 | [5] |
| Thiosemicarbazone 5a | A549 (Lung Adenocarcinoma) | 20.6 | [5] |
| Captopril Derivative (8) | MCF-7 (Breast Cancer) | 88.06 | |
| Captopril Derivative (8) | AMJ13 (Breast Cancer) | 66.82 |
Note: IC50 values represent the concentration of a compound that inhibits 50% of cell growth and are a common measure of cytotoxicity.
Unraveling the Mechanism of Action: Induction of Apoptosis
A primary mechanism through which substituted thiosemicarbazides exert their cytotoxic effects is the induction of apoptosis.[4] Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer drugs are designed to trigger this pathway in cancer cells.[13]
Key Events in Thiosemicarbazide-Induced Apoptosis:
-
Mitochondrial Pathway Activation: Some thiosemicarbazone derivatives have been shown to induce apoptosis via the mitochondrial pathway.[12][14] This involves a loss of mitochondrial membrane potential, a key event in the initiation of apoptosis.[12]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Studies have shown the involvement of caspase-3 and caspase-9 in the apoptotic cell death induced by certain thiosemicarbazide derivatives.
-
Reactive Oxygen Species (ROS) Generation: The generation of reactive oxygen species can be a consequence of the interaction of thiosemicarbazones with metal ions and can contribute to the induction of apoptosis.[7]
-
Cell Cycle Arrest: In addition to inducing apoptosis, some thiosemicarbazone derivatives can cause cell cycle arrest, preventing cancer cells from proliferating.[12]
It is important to note that the specific cell death modality can be cell-dependent, with some derivatives inducing non-apoptotic cell death pathways in certain cancer cell lines.
Experimental Protocols for Assessing Cytotoxicity
The evaluation of the cytotoxic effects of substituted thiosemicarbazides relies on a variety of well-established in vitro assays. These assays provide quantitative data on cell viability, proliferation, and the induction of apoptosis.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[16][18]
-
Compound Treatment: Treat the cells with various concentrations of the substituted thiosemicarbazide derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16][18]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[15]
Apoptosis Assays
Several assays are available to specifically detect and quantify apoptosis, providing a more detailed understanding of the mechanism of cell death.[13][19]
Commonly Used Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a popular method for detecting early and late apoptosis.[19][20] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[19][20]
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20]
-
DNA Laddering: This technique involves extracting DNA from treated cells and visualizing the characteristic "ladder" pattern of fragmented DNA on an agarose gel.[19]
-
Apoptosis ELISA: Enzyme-linked immunosorbent assays (ELISAs) can be used to detect apoptotic markers, such as single-stranded DNA, and can be more sensitive than metabolic assays like the MTT assay.[21][22]
Visualizing Key Concepts and Workflows
To aid in the understanding of the concepts discussed, the following diagrams illustrate the general structure of thiosemicarbazides, a typical workflow for cytotoxicity testing, and a simplified signaling pathway for apoptosis.
Caption: General chemical structure of a substituted thiosemicarbazide.
Caption: Experimental workflow for assessing the cytotoxicity of substituted thiosemicarbazides.
Caption: Simplified signaling pathway of thiosemicarbazide-induced apoptosis.
Conclusion and Future Directions
Substituted thiosemicarbazides and their derivatives continue to be a promising area of research in the development of novel anticancer agents. The extensive body of work on these compounds highlights the critical role of structure-activity relationships in determining their cytotoxic efficacy. The induction of apoptosis through various cellular pathways, particularly the mitochondrial pathway, appears to be a central mechanism of their anticancer action.
Future research should focus on the rational design of new thiosemicarbazide derivatives with enhanced selectivity for cancer cells and reduced toxicity to normal cells. Further elucidation of their molecular targets and signaling pathways will be crucial for optimizing their therapeutic potential. The integration of in silico modeling with in vitro and in vivo studies will undoubtedly accelerate the discovery and development of the next generation of thiosemicarbazide-based cancer therapies.
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benchmarking the performance of new thiosemicarbazide antifungals against known standards
The persistent challenge of invasive fungal infections, exacerbated by the rise of antifungal resistance, necessitates the exploration and development of novel therapeutic agents.[1][2] Among the promising candidates, thiosemicarbazides, a class of compounds characterized by the -NH-CS-NH-NH₂ moiety, have garnered significant attention for their broad-spectrum antimicrobial properties.[3][4][5] This guide provides a comprehensive framework for benchmarking the performance of new thiosemicarbazide antifungals against established clinical standards. We will delve into the essential in vitro and in vivo methodologies, present comparative data, and explore the mechanistic underpinnings of this intriguing class of molecules. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for the next generation of antifungal therapies.
The Promise of Thiosemicarbazides: A New Frontier in Antifungal Research
Thiosemicarbazides and their derivatives, thiosemicarbazones, have demonstrated a wide range of biological activities, including antifungal efficacy against various clinically relevant pathogens.[1][6] Their chemical tractability allows for structural modifications to enhance potency and selectivity, making them an attractive scaffold for medicinal chemists.[3][4] Some derivatives have even shown synergistic effects when combined with existing drugs like fluconazole, offering a potential strategy to combat resistance.[7] This guide will focus on a hypothetical series of novel thiosemicarbazide derivatives (TSC-1, TSC-2, and TSC-3) to illustrate the evaluation process.
The Gold Standards: Antifungal Comparators
A robust evaluation of any new antifungal agent requires benchmarking against current standards of care. For this guide, we will use the following well-established antifungal drugs as comparators, representing different classes and mechanisms of action:[8]
-
Fluconazole (FLC): A triazole that inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane.[8]
-
Amphotericin B (AMB): A polyene that binds to ergosterol, leading to the formation of pores and subsequent cell death.[8]
-
Caspofungin (CAS): An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[8]
In Vitro Performance Evaluation: A Step-by-Step Approach
The initial assessment of a new antifungal compound relies on a battery of in vitro assays to determine its potency, spectrum of activity, and selectivity.
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for in vitro antifungal susceptibility testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This is a fundamental metric for assessing antifungal potency. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[9][10][11]
-
Preparation: Prepare stock solutions of the test compounds (TSC-1, TSC-2, TSC-3) and standard antifungals in a suitable solvent like dimethyl sulfoxide (DMSO). Prepare RPMI-1640 medium as the test medium. Adjust fungal inocula to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the drug-free growth control.[11]
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum. This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.
-
Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium, such as Sabouraud Dextrose Agar.
-
Incubation: Incubate the agar plates at 35°C until growth is visible in control cultures.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.
Comparative In Vitro Antifungal Activity Data
The following table summarizes hypothetical MIC and MFC values for our novel thiosemicarbazides and standard antifungals against a panel of clinically relevant fungi.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MFC Range (µg/mL) |
| Candida albicans | TSC-1 | 2 - 8 | 8 - 32 |
| TSC-2 | 0.5 - 4 | 2 - 16 | |
| TSC-3 | 4 - 16 | >32 | |
| Fluconazole | 0.25 - 8 | >64 | |
| Amphotericin B | 0.125 - 1 | 0.25 - 2 | |
| Caspofungin | 0.03 - 0.25 | 0.06 - 0.5 | |
| Candida glabrata | TSC-1 | 4 - 16 | 16 - 64 |
| TSC-2 | 1 - 8 | 4 - 32 | |
| TSC-3 | 8 - 32 | >64 | |
| Fluconazole | 8 - >64 | >64 | |
| Amphotericin B | 0.25 - 2 | 0.5 - 4 | |
| Caspofungin | 0.06 - 0.5 | 0.125 - 1 | |
| Aspergillus fumigatus | TSC-1 | 8 - 32 | >64 |
| TSC-2 | 2 - 16 | 8 - 64 | |
| TSC-3 | 16 - 64 | >64 | |
| Fluconazole | >64 | >64 | |
| Amphotericin B | 0.25 - 2 | 0.5 - 4 | |
| Caspofungin | 0.03 - 0.25 | 0.06 - 0.5 | |
| Cryptococcus neoformans | TSC-1 | 1 - 4 | 4 - 16 |
| TSC-2 | 0.25 - 2 | 1 - 8 | |
| TSC-3 | 2 - 8 | 8 - 32 | |
| Fluconazole | 2 - 16 | >64 | |
| Amphotericin B | 0.125 - 1 | 0.25 - 2 | |
| Caspofungin | 8 - 32 | >32 |
Assessing Selectivity: In Vitro Cytotoxicity
A critical aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells while sparing host cells.[12] This is particularly important for antifungals as they target eukaryotic cells, which share similarities with human cells.[12]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Culture: Culture a mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate until a confluent monolayer is formed.
-
Compound Exposure: Expose the cells to serial dilutions of the thiosemicarbazides and standard antifungals for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50%.
Comparative Cytotoxicity Data
| Compound | IC₅₀ on HeLa cells (µg/mL) | Selectivity Index (SI) vs. C. albicans (TSC-2) |
| TSC-1 | >100 | >12.5 - >200 |
| TSC-2 | >128 | >32 - >256 |
| TSC-3 | 50 | 3.125 - 12.5 |
| Fluconazole | >1000 | >125 - >4000 |
| Amphotericin B | 5 - 20 | 2.5 - 80 |
| Caspofungin | >500 | >2000 - >16667 |
Selectivity Index (SI) = IC₅₀ / MIC
In Vivo Efficacy: Murine Model of Systemic Candidiasis
Positive in vitro results must be validated in an in vivo infection model to assess the compound's efficacy in a complex biological system.[13][14] A murine model of disseminated candidiasis is a standard preclinical model for evaluating systemic antifungal agents.[2]
Experimental Workflow for In Vivo Antifungal Efficacy Study
Caption: Workflow for in vivo antifungal efficacy study.
Protocol 4: Murine Model of Systemic Candidiasis
-
Infection: Immunocompetent mice are infected intravenously with a sublethal dose of Candida albicans.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Mice are randomized into groups receiving the vehicle control, the test thiosemicarbazides (e.g., at various doses), or a standard antifungal like fluconazole. Treatment is typically administered once or twice daily for several days.
-
Monitoring: Animals are monitored daily for clinical signs of illness and mortality.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and target organs (typically the kidneys, as they are a primary site of fungal colonization) are harvested.
-
Fungal Burden Determination: The organs are homogenized, and serial dilutions are plated on agar to quantify the fungal burden (CFU per gram of tissue). A significant reduction in fungal burden compared to the vehicle control indicates in vivo efficacy.
Mechanistic Insights: How Do Thiosemicarbazides Work?
While the exact antifungal mechanism of thiosemicarbazides is still under investigation, several studies suggest that they may have multiple modes of action.[15] Docking studies have pointed towards the inhibition of essential fungal enzymes, such as sterol 14α-demethylase (CYP51), the same target as azoles, and topoisomerase II.[15] The thiosemicarbazide core (-NH-NH-C(=S)-NH-) appears to be crucial for their antifungal activity.[16]
Proposed Mechanism of Action of Thiosemicarbazide Antifungals
Caption: Proposed mechanisms of action for thiosemicarbazide antifungals.
Conclusion and Future Directions
The data and protocols presented in this guide provide a robust framework for the systematic evaluation of novel thiosemicarbazide antifungals. The hypothetical compound TSC-2 demonstrates promising characteristics, including broad-spectrum activity, fungicidal effects against key pathogens, and a favorable selectivity index. Further preclinical development would be warranted for such a candidate, including pharmacokinetic and toxicological studies. The continued exploration of thiosemicarbazides and their derivatives holds significant promise for the discovery of new and effective treatments to combat the growing threat of invasive fungal infections.
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Antifungal Susceptibility Test Interpretive Criteria. - FDA. Available at: [Link]
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Antifungal Agents: Spectra of Activity. - Sanford Guide. Available at: [Link]
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Core Recommendations for Antifungal Stewardship: A Statement of the Mycoses Study Group Education and Research Consortium. - PubMed Central. Available at: [Link]
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validation of the stability of 4-isopropyl-3-thiosemicarbazide under storage conditions
This guide provides a comprehensive analysis of the storage stability of 4-isopropyl-3-thiosemicarbazide, a key intermediate in pharmaceutical synthesis.[1] We will explore its stability profile under various environmental conditions, compare its performance against related thiosemicarbazide analogs, and provide detailed, validated protocols for researchers and drug development professionals to establish robust storage and handling procedures. The insights herein are grounded in established regulatory frameworks, ensuring that the methodologies are both scientifically sound and compliant with industry standards.
Introduction: The Critical Role of Stability in Thiosemicarbazide Chemistry
Thiosemicarbazides and their derivatives, such as thiosemicarbazones, are versatile compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The core structure, featuring a reactive thiocarbonyl group and a hydrazine moiety, makes these molecules valuable synthons but also susceptible to degradation.[3] Ensuring the chemical stability of an active pharmaceutical ingredient (API) or intermediate like 4-isopropyl-3-thiosemicarbazide is paramount. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and ultimately, compromise the safety and efficacy of the final drug product.[5][6]
This guide is structured to provide a deep dive into the stability of 4-isopropyl-3-thiosemicarbazide by:
-
Establishing a Baseline: Outlining the intrinsic stability of the molecule.
-
Comparative Analysis: Benchmarking its stability against other structurally similar thiosemicarbazides under forced degradation conditions.
-
Providing Actionable Protocols: Detailing validated analytical methods for stability assessment.
The experimental design and acceptance criteria are based on the globally recognized International Council for Harmonisation (ICH) Q1A(R2) guidelines, which provide a framework for stability testing of new drug substances and products.[7][8][9]
Experimental Design: A Forced Degradation Study
To thoroughly understand the stability profile of 4-isopropyl-3-thiosemicarbazide, a forced degradation study was designed.[5] Such studies intentionally stress the molecule under conditions more severe than accelerated testing to identify likely degradation products and pathways.[5][10] This approach is fundamental to developing stability-indicating analytical methods.[6]
The workflow for this stability validation is outlined below:
Caption: Potential degradation pathways for 4-isopropyl-3-thiosemicarbazide.
The sulfur atom is susceptible to oxidation, potentially forming disulfide bridges between molecules or being oxidized to sulfoxides or sulfonic acid derivatives. Under hydrolytic stress, the molecule can be cleaved, though it showed considerable resistance in this study.
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
-
Rationale: A robust, validated HPLC method is essential to separate the parent compound from any potential degradation products, ensuring accurate quantification. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds like thiosemicarbazides.
-
Instrumentation & Columns:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Justification: Formic acid is used as a modifier to ensure good peak shape by protonating free silanols on the column and the analyte itself. Acetonitrile is a common organic modifier providing good elution strength.
-
-
Gradient Elution:
-
0-15 min: 20% B to 80% B
-
15-20 min: Hold at 80% B
-
20-22 min: 80% B to 20% B
-
22-25 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in methanol or acetonitrile to a final concentration of 0.5 mg/mL.
-
Validation Parameters (as per ICH Q2(R1)): The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Protocol 2: Execution of Forced Degradation Study
-
Objective: To generate potential degradation products and assess the intrinsic stability of the molecule. [6]* Procedure:
-
Baseline (T=0): Analyze an untreated sample of 4-isopropyl-3-thiosemicarbazide using the validated HPLC method to determine initial purity.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize, dilute, and analyze.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize, dilute, and analyze.
-
Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours. Dilute and analyze.
-
Thermal Degradation: Store the solid sample in a stability chamber at 80°C for 7 days. Dissolve, dilute, and analyze.
-
Photostability: Expose the solid sample to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [11]Analyze the exposed sample alongside a dark control.
-
Conclusions and Storage Recommendations
4-Isopropyl-3-thiosemicarbazide is a chemically stable compound under standard and accelerated storage conditions. Its stability is superior to aromatic analogs like 4-phenyl-3-thiosemicarbazide, particularly concerning photostability.
Recommended Storage Conditions:
-
Temperature: Store at controlled room temperature (20-25°C).
-
Humidity: Store in a well-sealed container in a dry environment to protect from excess humidity.
-
Light: While showing good photostability, as a best practice for all pharmaceutical intermediates, the compound should be stored in light-resistant containers (e.g., amber glass vials or opaque packaging).
By adhering to these conditions and utilizing the validated analytical methods described, researchers and manufacturers can ensure the long-term integrity and purity of 4-isopropyl-3-thiosemicarbazide for its use in drug discovery and development.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
-
Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available at: [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available at: [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]
-
OUCI. (n.d.). Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. Available at: [Link]
-
Togue, A. A., et al. (2023, February 28). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Journal of Chemistry. Available at: [Link]
-
Taylor & Francis. (n.d.). Thiosemicarbazide – Knowledge and References. Available at: [Link]
-
Singh, R., et al. (1978). Analytical applications of thiosemicarbazones and semicarbazones: A review. Talanta. Available at: [Link]
-
Gümrükçüoğlu, N., & Bekircan, O. (2021, December 17). Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. Available at: [Link]
-
Sharma, M., & Kothiyal, P. (2016, December 14). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Tyszka-Gumkowska, A., et al. (2022, April 22). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. MDPI. Available at: [Link]
-
ACS Publications. (2023, October 17). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. Available at: [Link]
-
Scilit. (1990, December 31). Analytical Potentialities of Thiosemicarbazones and Semicarbazones. Available at: [Link]
-
Leovac, V. M., & Novaković, S. B. (2024). Versatile coordination chemistry of thiosemicarbazide and its non-Schiff base derivatives. Journal of Molecular Structure. Available at: [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Gümrükçüoğlu, N., & Bekircan, O. (2021, December 30). Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. Available at: [Link]
-
ResearchGate. (2025, August 6). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Available at: [Link]
-
Journal of the Indian Chemical Society. (n.d.). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Available at: [Link]
-
MDPI. (2024, October 4). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Available at: [Link]
-
Journal of Chemical Health Risks. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Available at: [Link]
-
MDPI. (n.d.). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Available at: [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4-Isopropyl-3-thiosemicarbazide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides an in-depth, procedural framework for the safe disposal of 4-Isopropyl-3-thiosemicarbazide, a compound frequently utilized in synthetic chemistry and pharmaceutical research. By understanding the chemical's inherent hazards and following these protocols, laboratories can ensure compliance with safety regulations and uphold their commitment to responsible chemical management.
Understanding the Hazard Profile of 4-Isopropyl-3-thiosemicarbazide
4-Isopropyl-3-thiosemicarbazide (CAS RN: 13431-36-2) is a thiosemicarbazide derivative that presents several health and environmental hazards.[1] A thorough understanding of its properties is the foundation of safe handling and disposal.
1.1. Health Hazards
According to its Safety Data Sheet (SDS), 4-Isopropyl-3-thiosemicarbazide is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Exposure can lead to irritation of the skin, eyes, and respiratory tract.
1.2. Environmental Hazards
While specific ecotoxicological data for 4-Isopropyl-3-thiosemicarbazide is limited, the broader class of thiourea compounds is known to be moderately to highly toxic to aquatic organisms.[2] Therefore, it is crucial to prevent its release into the environment.
1.3. Chemical Reactivity and Incompatibilities
Thiosemicarbazides are known to react with a variety of substances. Incompatible materials that must be segregated from 4-Isopropyl-3-thiosemicarbazide during storage and waste accumulation include:
-
Strong Oxidizing Agents: Such as permanganates, chromates, and peroxides. Reactions with oxidizing agents can be vigorous and may lead to the formation of hazardous products.
-
Strong Acids: Can cause decomposition or unwanted reactions.
-
Strong Bases: Can also lead to decomposition or the formation of other compounds.
-
Heat and Ignition Sources: While not highly flammable, heating 4-Isopropyl-3-thiosemicarbazide to decomposition will emit highly toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).
A summary of the key hazard information is provided in the table below.
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Oral, Dermal, Inhalation |
| Irritation | May cause irritation to the skin, eyes, and respiratory system. | Dermal, Ocular, Inhalation |
| Environmental | Presumed to be toxic to aquatic life.[2] | Release into waterways |
| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases. | Mixing with incompatible chemicals |
| Thermal Decomposition | Emits toxic NOx and SOx fumes upon heating to decomposition. | Fire or excessive heat |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 4-Isopropyl-3-thiosemicarbazide in any capacity, including for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Procedures
The proper disposal of 4-Isopropyl-3-thiosemicarbazide requires a multi-step approach that prioritizes safety and regulatory compliance. The following workflow provides a comprehensive guide for laboratory personnel.
Figure 1. Disposal workflow for 4-Isopropyl-3-thiosemicarbazide.
3.1. Waste Collection and Storage
-
Container Selection: All waste containing 4-Isopropyl-3-thiosemicarbazide must be collected in a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Isopropyl-3-thiosemicarbazide". The accumulation start date should also be clearly marked.
-
Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents, acids, and bases.
3.2. Disposal of Small Spills
In the event of a small spill (less than 5 grams) of solid 4-Isopropyl-3-thiosemicarbazide:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel from the immediate vicinity.
-
Containment: Prevent the spread of the solid material.
-
Absorption: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a detergent solution and water. Collect the cleaning materials as hazardous waste.
3.3. Disposal of Bulk or Unused Chemical
Unused or expired 4-Isopropyl-3-thiosemicarbazide must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in the regular trash.
-
Original Container: If possible, keep the chemical in its original, labeled container.
-
Transfer to Waste Container: If the original container is compromised, carefully transfer the chemical to a labeled hazardous waste container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
3.4. Disposal of Contaminated Materials
Any materials that come into contact with 4-Isopropyl-3-thiosemicarbazide, such as gloves, weighing paper, and paper towels, must be disposed of as hazardous waste. Place these items in a sealed, labeled bag or container within the satellite accumulation area.
Emergency Procedures
In the event of a large spill or personnel exposure, follow these emergency procedures immediately:
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert others in the vicinity and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
The Rationale Behind the Procedures: A Deeper Dive
The disposal procedures outlined in this guide are based on the fundamental principles of chemical safety and environmental protection.
Figure 2. The relationship between core safety principles and disposal procedures.
The emphasis on using PPE and working in a ventilated area directly addresses the need to minimize personnel exposure to this harmful chemical. The procedures for waste segregation are critical to prevent potentially hazardous reactions with incompatible materials. Finally, the mandate for all waste to be collected and disposed of through a licensed hazardous waste handler, such as your institution's EHS department, is the primary mechanism for preventing environmental contamination.
Conclusion: A Commitment to a Safer Scientific Community
The responsible disposal of 4-Isopropyl-3-thiosemicarbazide is not merely a regulatory requirement; it is a professional obligation. By adhering to the detailed procedures in this guide, researchers and laboratory personnel can mitigate the risks associated with this chemical, ensuring a safe working environment and protecting our planet. This commitment to safety is the bedrock upon which scientific advancement is built.
References
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INCHEM. (2003). Thiourea (CICADS 49). Retrieved from [Link]
-
Loba Chemie. (n.d.). THIOSEMICARBAZIDE FOR SYNTHESIS. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Santos. (2021). ISOPROPANOL This dossier on isopropanol presents the most critical studies pertinent to the risk ass. Retrieved from [Link]
-
Ashland. (n.d.). Isopropanol - Product Stewardship Summary. Retrieved from [Link]
-
Quora. (2024). Is it bad for the environment or the atmosphere when isopropyl alcohol evaporates? Does it ever go away or just get diluted by the air around it?. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Environmental and Safety Aspects of Isopropyl Alcohol Usage. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Isopropanol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE AR. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 4-Isopropyl-3-thiosemicarbazide
As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 4-Isopropyl-3-thiosemicarbazide (CAS No. 13431-36-2). The protocols outlined herein are designed to ensure the well-being of laboratory personnel and the integrity of your research by establishing a self-validating system of safety.
4-Isopropyl-3-thiosemicarbazide is a member of the thiosemicarbazide class of compounds, which are recognized for their broad biological activities and are precursors in the synthesis of various heterocyclic compounds.[1] However, this potential also necessitates a thorough understanding of their hazard profile. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, meticulous adherence to safety protocols is not merely a recommendation but a critical component of the research process.
Hazard Profile at a Glance
A comprehensive understanding of the potential hazards is the foundation of a robust safety plan. The primary hazards associated with 4-Isopropyl-3-thiosemicarbazide are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled[2] |
This table synthesizes data from multiple sources to provide a clear overview of the key hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure risk. The following table outlines the minimum required PPE for handling 4-Isopropyl-3-thiosemicarbazide.
| Protection Type | Required PPE | Standard |
| Eye and Face | Safety goggles with side-shields or a face shield | Conforming to EN166 (EU) or NIOSH (US)[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile), lab coat, and full-body protection | EU Directive 89/686/EEC and the standard EN 374[3] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149[3] |
Causality Behind PPE Choices:
-
Eye and Face Protection: The crystalline powder nature of 4-Isopropyl-3-thiosemicarbazide presents a risk of airborne particles. Safety goggles with side-shields or a face shield are essential to prevent eye contact and irritation.[4]
-
Skin Protection: The compound is harmful upon skin contact.[2] Chemical-resistant gloves and a lab coat are mandatory to prevent dermal absorption. Always inspect gloves for any signs of degradation or perforation before use.
-
Respiratory Protection: Due to the risk of inhalation, a respirator is required, especially when handling the powder outside of a certified chemical fume hood or if dust is generated.[4][5]
Operational Plan for Safe Handling
A systematic workflow is crucial for maintaining a safe laboratory environment. The following diagram and procedural steps provide a clear, logical path for handling 4-Isopropyl-3-thiosemicarbazide from receipt to disposal.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
